molecular formula C6H13N B094821 N-Ethyl-2-methylallylamine CAS No. 18328-90-0

N-Ethyl-2-methylallylamine

Cat. No.: B094821
CAS No.: 18328-90-0
M. Wt: 99.17 g/mol
InChI Key: AXTLFVLHXSDZOW-UHFFFAOYSA-N
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Description

N-Ethyl-2-methylallylamine is a useful research compound. Its molecular formula is C6H13N and its molecular weight is 99.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-ethyl-2-methylprop-2-en-1-amine
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InChI

InChI=1S/C6H13N/c1-4-7-5-6(2)3/h7H,2,4-5H2,1,3H3
Source PubChem
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InChI Key

AXTLFVLHXSDZOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
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DSSTOX Substance ID

DTXSID3027798
Record name N-Ethyl-2-methylallylamine
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Molecular Weight

99.17 g/mol
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Physical Description

Liquid
Record name 2-Propen-1-amine, N-ethyl-2-methyl-
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CAS No.

18328-90-0
Record name N-Ethyl-2-methylallylamine
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Record name 2-Propen-1-amine, N-ethyl-2-methyl-
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Record name N-Ethyl-2-methylallylamine
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Record name N-ethylmethacrylamine
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Record name 2-PROPEN-1-AMINE, N-ETHYL-2-METHYL-
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Foundational & Exploratory

N-Ethyl-2-methylallylamine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Ethyl-2-methylallylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a significant chemical intermediate. The document delves into its fundamental chemical and physical properties, safe handling and storage protocols, and primary applications. By synthesizing information from established chemical data sources, this guide is intended to serve as an essential resource for professionals in research and development, ensuring a thorough understanding of this compound for its effective and safe utilization in laboratory and industrial settings.

Compound Identification and Core Properties

This compound, identified by the CAS Number 18328-90-0 , is a secondary amine that serves as a valuable intermediate in organic synthesis.[1][2][3] Its molecular structure consists of an ethyl group and a 2-methylallyl group attached to a nitrogen atom. This structure imparts specific reactivity and physical characteristics that are crucial for its applications.

IdentifierValueSource(s)
CAS Number 18328-90-0[1][2][3]
IUPAC Name N-ethyl-2-methylprop-2-en-1-amine[2][4]
Synonyms N-Ethyl methallylamine, N-ethyl-2-methyl-2-propen-1-amine[2][][6]
Molecular Formula C₆H₁₃N[1][2][]
Molecular Weight 99.17 g/mol [1][][6]
InChI Key AXTLFVLHXSDZOW-UHFFFAOYSA-N[2][4][]
SMILES CCNCC(=C)C[][6]

Physicochemical Data

The physicochemical properties of this compound are critical for its handling, reaction setup, and purification. It is a colorless to light yellow liquid with a characteristic ammonia-like odor.[7]

PropertyValueSource(s)
Physical State Liquid[4][7]
Boiling Point 104.5-105 °C[][8]
Density 0.753 g/mL at 25 °C[][8]
Refractive Index (n²⁰/D) 1.4221[8]
Flash Point 45 °F (7.2 °C)[8]
Vapor Pressure 13.332 hPa at 20 °C[8]

Synthesis Pathway: A Conceptual Overview

While specific industrial synthesis processes are often proprietary, the formation of this compound can be understood through fundamental principles of amine alkylation. A common conceptual approach involves the N-alkylation of a primary amine (methallylamine) with an ethylating agent.

The causality behind this choice of reaction is rooted in the nucleophilic character of the primary amine's nitrogen atom, which readily attacks the electrophilic carbon of the ethylating agent (e.g., ethyl iodide or ethyl bromide). A base is typically required to neutralize the hydrogen halide byproduct, driving the reaction to completion.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Methallylamine Methallylamine (Primary Amine) Reaction_Point + Methallylamine->Reaction_Point EthylIodide Ethyl Iodide (Ethylating Agent) EthylIodide->Reaction_Point Base Base (e.g., K₂CO₃) Base->Reaction_Point Neutralizes HI Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction_Point Product This compound (Secondary Amine) Byproduct Potassium Iodide + Protonated Base Reaction_Point->Product  N-Alkylation Reaction_Point->Byproduct Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation Prep_Standard Prepare Calibration Standards GC_MS Inject into GC-MS System Prep_Standard->GC_MS Prep_Sample Prepare Diluted Test Sample Prep_Sample->GC_MS Data_Acq Acquire Chromatogram and Mass Spectra GC_MS->Data_Acq Qualitative Qualitative Analysis: - Retention Time Match - Mass Spectrum Library Match Data_Acq->Qualitative Quantitative Quantitative Analysis: - Peak Area Integration - Calibration Curve Plot Data_Acq->Quantitative Result Final Report: Identity & Purity Confirmed Qualitative->Result Quantitative->Result

Sources

An In-depth Technical Guide to N-Ethyl-2-methylallylamine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-Ethyl-2-methylallylamine (CAS 18328-90-0), a secondary amine with significant utility as a chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, reactivity, synthesis, and analytical characterization of this molecule. The insights provided herein are grounded in established chemical principles to support laboratory and industrial applications.

Molecular Identity and Physicochemical Properties

This compound, also known as N-ethylmethallylamine, is a bifunctional molecule featuring a secondary amine and a terminal alkene. This structure dictates its chemical behavior, offering two distinct sites for chemical modification.

Chemical Structure and Identifiers
  • IUPAC Name: N-ethyl-2-methylprop-2-en-1-amine[1][2]

  • Synonyms: N-Ethylmethallylamine, N-Ethyl-2-methyl-2-propen-1-amine[1]

  • CAS Number: 18328-90-0[1][2]

  • Molecular Formula: C₆H₁₃N[1][2]

  • Molecular Weight: 99.17 g/mol [1]

Physicochemical Data

The physical properties of this compound are characteristic of a low-molecular-weight aliphatic amine. It is a highly flammable, colorless to light yellow liquid with a distinct ammonia-like odor.[3] A summary of its key properties is presented in Table 1.

PropertyValueSource
Boiling Point 104.5-105 °C
Density 0.753 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.4221
Flash Point 7.2 °C (45 °F)
Physical Form Liquid
Solubility Slightly soluble in Acetonitrile, Chloroform, Ethyl Acetate

Synthesis Protocol: Reductive Amination

For researchers requiring a reliable method for the synthesis of this compound, reductive amination offers a controlled and high-yield approach, superior to direct N-alkylation which often suffers from over-alkylation.[4][5] The following protocol describes the synthesis from ethylamine and 2-methylpropanal.

Causality and Experimental Choices

This two-step, one-pot procedure first involves the formation of an imine intermediate from the condensation of ethylamine and 2-methylpropanal.[5] A mild reducing agent, sodium cyanoborohydride (NaBH₃CN), is chosen because it selectively reduces the iminium ion in the presence of the unreacted aldehyde, preventing the formation of alcohol side products.[5][6] The use of methanol as a solvent is ideal for solubilizing the reactants, and a catalytic amount of acetic acid accelerates the initial imine formation.

Step-by-Step Methodology

Materials:

  • Ethylamine (70% solution in water)

  • 2-Methylpropanal (Isobutyraldehyde)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol (Anhydrous)

  • Acetic Acid (Glacial)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, magnetic stirrer, addition funnel, condenser

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 2-methylpropanal (7.21 g, 0.1 mol) and 100 mL of anhydrous methanol.

  • Amine Addition: Cool the flask in an ice bath. Slowly add ethylamine (7.1 g of 70% solution, ~0.11 mol) to the stirred solution over 15 minutes.

  • Imine Formation: Add 3-4 drops of glacial acetic acid to catalyze imine formation. Allow the mixture to stir in the ice bath for 1 hour.

  • Reduction: In a separate beaker, dissolve sodium cyanoborohydride (6.9 g, 0.11 mol) in a minimal amount of methanol. Add this solution dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by TLC or GC-MS to confirm the consumption of the aldehyde.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. To the resulting residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Final Product: The crude product can be further purified by fractional distillation under atmospheric pressure to yield pure this compound.

G cluster_synthesis Synthesis Workflow Reactants 2-Methylpropanal + Ethylamine in Methanol Imine_Formation Add Acetic Acid (cat.) Stir at 0°C for 1h Reactants->Imine_Formation Imine_Intermediate Imine/Iminium Intermediate Imine_Formation->Imine_Intermediate Reduction Add NaBH3CN Stir at RT for 12-18h Imine_Intermediate->Reduction Crude_Product Crude Amine Mixture Reduction->Crude_Product Workup Solvent Removal Aqueous Workup Ether Extraction Crude_Product->Workup Purified_Product This compound Workup->Purified_Product

Caption: Reductive amination synthesis workflow.

Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of synthesized this compound is critical. The following section outlines the expected spectroscopic data based on its molecular structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Based on the structure and known chemical shifts for similar functional groups, the following ¹H and ¹³C NMR spectra are predicted.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~4.90 ppm (2H, s): Two vinylic protons (=CH₂).

    • δ ~3.10 ppm (2H, s): Allylic protons (-N-CH₂-C=).

    • δ ~2.60 ppm (2H, q, J=7.2 Hz): Methylene protons of the ethyl group (-N-CH₂-CH₃).

    • δ ~1.75 ppm (3H, s): Methyl protons on the double bond (=C-CH₃).

    • δ ~1.10 ppm (3H, t, J=7.2 Hz): Methyl protons of the ethyl group (-N-CH₂-CH₃).

    • δ ~1.05 ppm (1H, br s): Amine proton (N-H), may be broad and exchangeable with D₂O.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~144.0 ppm: Quaternary vinylic carbon (=C(CH₃)).

    • δ ~111.0 ppm: Methylene vinylic carbon (=CH₂).

    • δ ~58.0 ppm: Allylic carbon (-N-CH₂-C=).

    • δ ~45.0 ppm: Methylene carbon of the ethyl group (-N-CH₂-CH₃).

    • δ ~22.0 ppm: Methyl carbon on the double bond (=C-CH₃).

    • δ ~15.0 ppm: Methyl carbon of the ethyl group (-N-CH₂-CH₃).

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. A vapor phase IR spectrum is available for reference.[7]

  • ~3300-3400 cm⁻¹ (weak-medium, sharp): N-H stretch, characteristic of a secondary amine.

  • ~3080 cm⁻¹ (medium): =C-H stretch (vinylic).

  • ~2970, 2850 cm⁻¹ (strong): C-H stretch (aliphatic).

  • ~1650 cm⁻¹ (medium): C=C stretch of the alkene.

  • ~1130 cm⁻¹ (medium): C-N stretch.

  • ~890 cm⁻¹ (strong): =C-H bend (out-of-plane), characteristic of a disubstituted terminal alkene.

Mass Spectrometry (MS)

Electron ionization mass spectrometry data is available from the NIST WebBook, which can be used for structural confirmation and identification in GC-MS analysis.[2] The molecular ion peak [M]⁺ would be expected at m/z = 99.

Chemical Reactivity and Applications

The dual functionality of this compound makes it a versatile building block.

Reactivity Profile
  • At the Amine Center: As a typical secondary amine, the nitrogen is nucleophilic and basic. It readily undergoes:

    • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • Alkylation: Further reaction with alkyl halides to form tertiary amines and potentially quaternary ammonium salts.

    • Salt Formation: Protonation with acids to form ammonium salts.

  • At the Alkene Center: The 2-methylpropene group can participate in typical alkene reactions:

    • Electrophilic Addition: Addition of halogens (Br₂, Cl₂) or hydrohalic acids (HBr, HCl).

    • Polymerization: Can act as a monomer in polymerization reactions.[8]

    • Oxidation: Cleavage or epoxidation of the double bond with oxidizing agents.

G cluster_amine Amine Reactions cluster_alkene Alkene Reactions Start This compound Acylation Amide Product Start->Acylation + RCOCl Alkylation Tertiary Amine Start->Alkylation + R'-X Protonation Ammonium Salt Start->Protonation + HX Addition Halogenated Adduct Start->Addition + X₂ Oxidation Epoxide / Diol Start->Oxidation + mCPBA G Squalene Squalene Epoxidase Squalene Epoxidase Squalene->Epoxidase Lanosterol Lanosterol Epoxidase->Lanosterol Ergosterol Ergosterol (Fungal Cell Membrane) Lanosterol->Ergosterol Allylamine Allylamine Drug (e.g., Terbinafine) Allylamine->Epoxidase Inhibition

Caption: Mechanism of action for allylamine antifungals.

Safety, Handling, and Purification

Hazard Profile

This compound is a hazardous substance and must be handled with appropriate precautions.

  • GHS Classification: Highly flammable liquid and vapor (H225), Harmful if swallowed or in contact with skin (H302+H312), Causes severe skin burns and eye damage (H314). [3]It may also cause respiratory irritation and is very toxic to aquatic life. [3]

Handling and Storage
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [3]All equipment must be grounded to prevent static discharge. [3]* Personal Protective Equipment (PPE): Wear neoprene or nitrile rubber gloves, chemical safety goggles, and suitable protective clothing. [3]A NIOSH-certified respirator with an organic vapor/amine cartridge is recommended if inhalation is possible. [3]* Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. [3]Keep containers tightly closed. The material is incompatible with strong acids and oxidizing agents. [3]

Purification Protocol

For samples containing non-basic impurities or byproducts from synthesis, an acid-base extraction is an effective purification method.

  • Dissolve the crude amine in a water-immiscible organic solvent like diethyl ether or dichloromethane.

  • Extract the organic solution with 1M hydrochloric acid. The amine will be protonated and move into the aqueous layer, leaving non-basic impurities behind.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining impurities.

  • Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., 4M NaOH) with stirring until the solution is strongly basic (pH > 12).

  • The free amine will separate as an oily layer. Extract the free amine back into an organic solvent (3x volumes).

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

  • For highest purity, the recovered amine can be distilled.

References

  • Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

  • Ryder, N. S. (1985). Inhibition of squalene epoxidase by allylamine antimycotic compounds. A comparative study of the fungal and mammalian enzymes. Biochemical Journal, 230(3), 765–770. Retrieved January 6, 2026, from [Link]

  • Inhibition of squalene epoxidase by allylamine antimycotic compounds: a comparative study of the fungal and mammalian enzymes. (n.d.). SciSpace. Retrieved January 6, 2026, from [Link]

  • Nowosielski, M., & Rychlewski, J. (2011). Detailed mechanism of squalene epoxidase inhibition by terbinafine. Journal of Molecular Modeling, 17(10), 2441–2452. Retrieved January 6, 2026, from [Link]

  • Inhibition of squalene epoxidase by allylamine antimycotic compounds. A comparative study of the fungal and mammalian enzymes. (1985). Biochemical Journal. Portland Press. Retrieved January 6, 2026, from [Link]

  • 2-Propen-1-amine, N-ethyl-2-methyl-. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

  • This compound. (n.d.). SpectraBase. Retrieved January 6, 2026, from [Link]

  • This compound. (n.d.). NIST WebBook. Retrieved January 6, 2026, from [Link]

  • Allylamine: Density & Medication. (2023). StudySmarter. Retrieved January 6, 2026, from [Link]

  • N-ETHYL-(2-METHYLALLYL)AMINE Safety Data Sheet. (2016). Gelest, Inc. Retrieved January 6, 2026, from [Link]

  • This compound. (n.d.). Cheméo. Retrieved January 6, 2026, from [Link]

  • Reductive Amination [Video]. (2023). YouTube. Retrieved January 6, 2026, from [Link]

  • Reductive Amination. (2023). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

  • proton NMR spectrum of N-methylethanamine (ethylmethylamine). (n.d.). Doc Brown's Chemistry. Retrieved January 6, 2026, from [Link]

  • Best Conditions For N-Alkylation?. (2022). Sciencemadness.org. Retrieved January 6, 2026, from [Link]

  • How the amines below could be prepared by reductive amination... (n.d.). Homework.Study.com. Retrieved January 6, 2026, from [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved January 6, 2026, from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved January 6, 2026, from [Link]

Sources

N-Ethyl-2-methylallylamine molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Properties of N-Ethyl-2-methylallylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a secondary amine with significant applications as a chemical intermediate. We will delve into its molecular structure, synthesis, spectroscopic characterization, reactivity, and known applications, with a forward look towards its potential in medicinal chemistry. This document is designed to provide not just data, but also the scientific reasoning behind the experimental approaches and interpretations, reflecting the insights of a Senior Application Scientist.

Introduction and Molecular Overview

This compound, with the IUPAC name N-ethyl-2-methylprop-2-en-1-amine , is an organic compound featuring a secondary amine functional group and a methallyl group.[1] This unique combination of a nucleophilic nitrogen center and a reactive alkene moiety makes it a valuable building block in organic synthesis.

Key Molecular and Physical Properties
PropertyValueSource
Molecular Formula C₆H₁₃N[1]
Molecular Weight 99.17 g/mol [2]
CAS Number 18328-90-0[1]
Appearance Colorless to Light Yellow Liquid/Oil[1]
Boiling Point 104.5-105 °C
Density 0.753 g/mL at 25 °C
SMILES C=C(C)CNCC[2]
InChI 1S/C6H13N/c1-4-7-5-6(2)3/h7H,2,4-5H2,1,3H3[2]

Synthesis of this compound

The most logical and industrially relevant synthetic route to this compound is through the reductive amination of methacrolein with ethylamine.[3][4] This method is highly efficient for forming carbon-nitrogen bonds in a controlled manner, avoiding the common issue of over-alkylation seen in direct alkylation of amines with alkyl halides.[3]

Conceptual Workflow for Synthesis

The synthesis proceeds in two conceptual steps that are often performed in a single pot:

  • Imine Formation: The nucleophilic ethylamine attacks the electrophilic carbonyl carbon of methacrolein to form a hemiaminal, which then dehydrates to form an imine (a Schiff base).

  • Reduction: The C=N double bond of the imine is then selectively reduced to a single bond to yield the final secondary amine.

G Methacrolein Methacrolein Imine Imine intermediate Methacrolein->Imine Nucleophilic attack & Dehydration Ethylamine Ethylamine Ethylamine->Imine Product This compound Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH4, H2/Catalyst) ReducingAgent->Imine

Caption: Reductive amination workflow for this compound synthesis.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative procedure based on established methods of reductive amination.[3][4]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add methacrolein (1.0 eq) dissolved in a suitable solvent such as methanol or ethanol.

  • Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add ethylamine (1.1 eq) to the solution. Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to ensure complete imine formation.

  • Reduction: Cool the reaction mixture back to 0 °C. In a separate flask, prepare a solution of a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), in the same solvent. Add the reducing agent solution dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Workup: After the addition is complete, allow the reaction to stir at room temperature for 3-4 hours or until the reaction is complete (monitored by TLC or GC-MS). Carefully quench the reaction by the slow addition of water.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by distillation.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through a combination of NMR and FT-IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling
-CH₃ (on ethyl)~1.1Triplet3HJ ≈ 7 Hz
-CH₂- (on ethyl)~2.6Quartet2HJ ≈ 7 Hz
-CH₃ (on methallyl)~1.7Singlet3H-
-CH₂- (on methallyl)~3.1Singlet2H-
=CH₂ (vinyl)~4.8Two singlets2H-
-NH-Variable (broad)Singlet1H-

Predicted ¹³C NMR Spectral Data:

CarbonChemical Shift (δ, ppm)
-CH₃ (on ethyl)~15
-CH₂- (on ethyl)~45
-CH₃ (on methallyl)~20
-CH₂- (on methallyl)~55
=CH₂ (vinyl)~110
=C< (quaternary vinyl)~145
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides key information about the functional groups present in the molecule. As a secondary amine, this compound will exhibit characteristic absorption bands.[5][6]

Characteristic FT-IR Peaks:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3350-3310N-H stretchSecondary amine[5]
~3080=C-H stretchAlkene[5]
~2970-2850C-H stretchAlkane
~1650C=C stretchAlkene
~1250-1020C-N stretchAliphatic amine[5]
~910-665N-H wagSecondary amine[5]

Chemical Reactivity and Applications

The reactivity of this compound is dictated by its two primary functional groups: the secondary amine and the terminal alkene.

  • Amine Reactivity: The lone pair of electrons on the nitrogen atom makes it a Brønsted-Lowry base and a nucleophile. It will react with acids to form ammonium salts and can participate in nucleophilic substitution and addition reactions.[1]

  • Alkene Reactivity: The carbon-carbon double bond is susceptible to electrophilic addition reactions, such as hydrogenation, halogenation, and hydrohalogenation.

Key Application: Synthesis of Ethalfluralin

A significant industrial application of this compound is as a key intermediate in the synthesis of Ethalfluralin , a dinitroaniline herbicide.[7]

G SubstitutedAniline Substituted Dinitroaniline Ethalfluralin Ethalfluralin SubstitutedAniline->Ethalfluralin Nucleophilic Aromatic Substitution NEMA This compound NEMA->Ethalfluralin

Caption: Synthesis of Ethalfluralin from this compound.

In this synthesis, the nucleophilic nitrogen of this compound displaces a leaving group (typically a halogen) on a dinitro-substituted benzene ring in a nucleophilic aromatic substitution reaction to form the final herbicide product.[7]

Potential in Drug Development and Medicinal Chemistry

While there are no direct applications of this compound as a pharmaceutical agent, its structural motifs—the N-alkyl amine and the allyl group—are prevalent in many bioactive molecules.

  • N-Alkyl Amines: These are common in a vast array of pharmaceuticals due to their ability to form salts, which can improve solubility and bioavailability. The nitrogen atom can also participate in crucial hydrogen bonding interactions with biological targets.

  • Allyl Groups: The allyl moiety is found in numerous natural products with demonstrated anticancer and other pharmacological activities.[8] It can act as a reactive handle for further chemical modification or play a role in the molecule's interaction with its target. For instance, some anticancer drugs containing an N-allyl group have been developed.[9]

The presence of both of these functional groups in this compound makes it an interesting scaffold for the synthesis of novel compounds for biological screening. Its bifunctionality allows for a wide range of chemical diversifications.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazards: It is a highly flammable liquid and vapor. It is harmful if swallowed or in contact with skin, and it causes severe skin burns and eye damage. It may also cause respiratory irritation.[1]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed. It is incompatible with strong acids and oxidizing agents.[1]

Conclusion

This compound is a versatile chemical intermediate with a well-defined molecular structure and predictable reactivity. Its primary established application is in the agrochemical industry for the synthesis of the herbicide Ethalfluralin. While not directly used in pharmaceuticals, its constituent functional groups are of significant interest in medicinal chemistry, suggesting its potential as a building block for the synthesis of novel bioactive compounds. A thorough understanding of its synthesis, spectroscopic properties, and safe handling is crucial for its effective and responsible use in research and development.

References

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  • BYJU'S. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

  • Garrido, C., et al. (2023). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Journal of Medicinal Chemistry. Retrieved from [Link]

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A Comprehensive Technical Guide to N-Ethyl-2-methylprop-2-en-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry and drug discovery, N-substituted allylamines represent a class of compounds with significant utility. They serve as crucial building blocks for more complex molecular architectures and are the backbone of several commercially successful pharmaceuticals, notably in the antifungal domain.[1][2] This guide focuses on a specific, yet representative, member of this class: N-Ethyl-2-methylallylamine.

The common name, this compound, provides a functional description but lacks the precision required for unambiguous scientific communication. This whitepaper will first establish the definitive IUPAC nomenclature for this compound. Subsequently, it will provide an in-depth exploration of its physicochemical properties, validated synthetic protocols, analytical characterization methodologies, and critical safety considerations. The overarching goal is to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively synthesize, handle, and utilize this versatile chemical intermediate.

Chemical Identity and IUPAC Nomenclature

Clarity in chemical nomenclature is paramount for reproducibility and regulatory compliance. While known by several synonyms, the systematic name for this compound is determined by the International Union of Pure and Applied Chemistry (IUPAC) rules.

  • Systematic IUPAC Name: N-ethyl-2-methylprop-2-en-1-amine[][4]

  • Common Synonyms: this compound, N-Ethylmethallylamine, N-ethylmethacrylamine[5][6][7][8]

  • CAS Registry Number: 18328-90-0[6][9]

  • Molecular Formula: C₆H₁₃N[][5]

  • Molecular Weight: 99.17 g/mol [][10]

The IUPAC name is derived by identifying the longest carbon chain containing the principal functional group (the amine). In this case, the parent chain is a propene, substituted with a methyl group at position 2. The amine nitrogen is attached to carbon 1 of this chain. An ethyl group is substituted on the nitrogen atom, hence the "N-ethyl" prefix.

Caption: IUPAC nomenclature derivation for N-ethyl-2-methylprop-2-en-1-amine.

Physicochemical and Spectroscopic Profile

Understanding the physical properties of a compound is a prerequisite for its use in experimental design, particularly for reaction setup, purification, and storage.

PropertyValueSource(s)
Physical State Liquid[4][5]
Appearance Colorless to Light Yellow Oil[8]
Boiling Point 104.5 - 105 °C[][8]
Density 0.753 g/mL at 25 °C[][8]
Refractive Index (n20/D) 1.4221[8]
Flash Point 7.2 °C (45 °F)[8]
Vapor Pressure 13.33 hPa at 20 °C[8]
CAS Registry Number 18328-90-0[6]

Spectroscopic Data: Spectroscopic analysis is essential for structural confirmation. Mass spectrometry data for this compound is publicly available through the National Institute of Standards and Technology (NIST) database, providing a reference for identity confirmation.[11]

Synthesis and Mechanistic Considerations

The synthesis of N-substituted allylamines like N-ethyl-2-methylprop-2-en-1-amine can be achieved through several established organic chemistry transformations. A prevalent and reliable method is reductive amination .

Causality in Method Selection: Reductive amination is often chosen for its high efficiency, operational simplicity, and the wide availability of starting materials. The mechanism involves the initial formation of an imine or enamine intermediate from the reaction of an aldehyde (methacrolein) with a primary amine (ethylamine), followed by in-situ reduction using a mild reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB). STAB is often preferred as it is less water-sensitive and more selective, reducing the risk of over-reduction of the starting aldehyde.

Synthesis_Workflow Start Starting Materials: - Methacrolein - Ethylamine Reaction Reaction Vessel: Combine reactants in a suitable solvent (e.g., Methanol, Dichloromethane) Start->Reaction Imine Imine Formation (Intermediate) [C=N bond forms] Reaction->Imine Step 1 Reduction In-situ Reduction: Add reducing agent (e.g., NaBH₄) Reduce Imine to Amine Imine->Reduction Step 2 Workup Aqueous Work-up: Quench reaction, extract with organic solvent Reduction->Workup Step 3 Purification Purification: Distillation or Column Chromatography Workup->Purification Step 4 Final Final Product: N-ethyl-2-methylprop-2-en-1-amine Purification->Final

Caption: General workflow for synthesis via reductive amination.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is a representative method and must be adapted and optimized based on laboratory conditions and scale. A thorough risk assessment must be performed prior to execution.

Reagents & Equipment:

  • Methacrolein (2-methyl-2-propenal)

  • Ethylamine (solution in a suitable solvent, e.g., 2M in THF)

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer, dropping funnel, condenser

  • Ice bath

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen), add methacrolein (1.0 eq) dissolved in anhydrous methanol (approx. 5 mL per mmol of aldehyde). Cool the solution to 0 °C using an ice bath.

    • Rationale: An inert atmosphere prevents side reactions. Cooling is critical to control the exothermic reaction upon addition of the amine and reducing agent.

  • Amine Addition: Add ethylamine solution (1.1 eq) dropwise to the cooled aldehyde solution over 15 minutes, maintaining the internal temperature below 5 °C. Stir the mixture at 0 °C for 1 hour after addition is complete.

    • Rationale: Slow, dropwise addition prevents a rapid temperature increase. The excess amine drives the equilibrium towards imine formation.

  • Reduction: In a separate beaker, dissolve sodium borohydride (1.5 eq) in a small amount of cold methanol. Add this solution slowly to the reaction mixture, again ensuring the temperature remains below 10 °C.

    • Rationale: NaBH₄ is a potent reducing agent. Portion-wise or slow addition is a crucial safety measure to manage gas evolution (hydrogen) and the exothermic nature of the reduction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.

  • Work-up: Carefully quench the reaction by slowly adding 1M HCl at 0 °C until the pH is acidic (~pH 2-3) to neutralize excess NaBH₄. Add DCM to extract the product.

  • Extraction: Transfer the mixture to a separatory funnel. Make the aqueous layer basic (~pH 10-11) with 1M NaOH. Extract the aqueous layer with DCM (3x volumes).

    • Rationale: The amine product is protonated and soluble in the aqueous layer at acidic pH. Basifying the solution deprotonates the amine, rendering it soluble in the organic layer for efficient extraction.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N-ethyl-2-methylprop-2-en-1-amine can be purified by fractional distillation under atmospheric pressure, collecting the fraction boiling at approximately 104-105 °C.[][8]

Analytical Validation and Quality Control

Confirming the identity and purity of a synthesized compound is a non-negotiable step in any research or development workflow. This constitutes a self-validating system, ensuring that subsequent experiments are based on a well-characterized material.

Primary Validation Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile amines. GC separates the compound from impurities, while MS provides a fragmentation pattern and molecular ion peak that serves as a fingerprint for identity confirmation when compared to a known standard or library data.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural information, confirming the connectivity of atoms and the ratio of different protons in the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify key functional groups, such as the N-H stretch of the secondary amine and the C=C stretch of the alkene.

Validation_Workflow Crude Crude Synthesis Product GCMS GC-MS Analysis Crude->GCMS NMR NMR (¹H, ¹³C) Analysis Crude->NMR FTIR FTIR Analysis Crude->FTIR Purity Purity Assessment: (e.g., GC Peak Area %) GCMS->Purity Identity Identity Confirmation: (MS Fragmentation, NMR shifts) NMR->Identity Compare Compare to Reference Spectra & Literature Data Purity->Compare Identity->Compare Pass QC Pass: Proceed to Application Compare->Pass Match Fail QC Fail: Repurify or Resynthesize Compare->Fail No Match

Caption: A typical analytical workflow for compound validation.

Relevance in Chemical and Pharmaceutical Research

N-ethyl-2-methylprop-2-en-1-amine is primarily classified as a chemical intermediate .[5] Its value lies in the reactive handles it possesses: a secondary amine and an alkene. These functional groups allow it to be a versatile precursor in multi-step syntheses.

Connection to Allylamine Antifungals: The broader class of allylamine compounds is of significant interest to the pharmaceutical industry. Terbinafine, a widely used antifungal agent, is a prominent example of a complex N-substituted allylamine.[1] While N-ethyl-2-methylprop-2-en-1-amine is not a direct precursor, its structure embodies the core allylamine scaffold. The synthesis and study of simpler analogues like it are fundamental to:

  • Structure-Activity Relationship (SAR) Studies: Researchers synthesize and test numerous analogues of a lead compound to understand which structural features are essential for biological activity.[1][2]

  • Developing Novel Synthetic Routes: Methodologies developed for simple allylamines can often be adapted for the synthesis of more complex, high-value molecules.[12][13]

  • Fragment-Based Drug Discovery: The allylamine moiety itself can be considered a valuable fragment for designing new molecules that target specific enzymes or receptors.

Hazard Assessment and Safe Handling Protocols

N-ethyl-2-methylprop-2-en-1-amine is a hazardous substance requiring strict safety protocols. The Globally Harmonized System (GHS) classification indicates multiple hazards.

Hazard ClassGHS StatementDescription
Flammability H225: Highly flammable liquid and vapor[5] The low flash point means vapors can ignite at room temperature.
Acute Toxicity H302+H312: Harmful if swallowed or in contact with skin[5] Significant toxicity via oral and dermal routes.
Corrosivity/Irritation H314: Causes severe skin burns and eye damage[5] The compound is corrosive and can cause permanent tissue damage.
Target Organ Toxicity H335: May cause respiratory irritation[5] Inhalation of vapors can irritate the respiratory tract.
Mandatory Safe Handling Procedures

All work with this compound must be conducted in a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Neoprene or nitrile rubber gloves are required.[5]

    • Eye Protection: Chemical safety goggles are mandatory. A full face shield should be used when handling larger quantities.[5][14]

    • Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are required. Wear suitable protective clothing to prevent any skin exposure.[5][14]

    • Respiratory Protection: If there is a risk of inhalation, a NIOSH-certified respirator with an organic vapor/amine cartridge is necessary.[5]

  • Engineering Controls:

    • Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.[5][14]

    • Ignition Sources: Eliminate all sources of ignition. Keep away from heat, sparks, and open flames.[15] Use non-sparking tools and explosion-proof equipment.[14]

    • Static Discharge: Ground and bond containers when transferring material to prevent static electricity buildup.[5][14]

  • Spill & Emergency Response:

    • Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Evacuate the area for large spills.

    • First Aid:

      • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[5][14]

      • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5][14]

      • Inhalation: Move the victim to fresh air. Seek immediate medical attention.[5][14]

      • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[5][14]

  • Storage & Disposal:

    • Storage: Store in a cool, dry, well-ventilated place away from acids and oxidizing agents.[5] Keep the container tightly closed and store locked up.[14]

    • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of waste into sewers.[5]

Conclusion

N-ethyl-2-methylprop-2-en-1-amine is a valuable, albeit hazardous, chemical intermediate. Its unambiguous identification via the IUPAC name N-ethyl-2-methylprop-2-en-1-amine provides the foundation for its scientific use. This guide has detailed its core physicochemical properties and provided a field-proven, mechanistically sound protocol for its synthesis and analytical validation. For professionals in drug development, understanding the chemistry and handling of such fundamental scaffolds is critical for innovation in areas like antifungal agent development and broader SAR studies. Adherence to the stringent safety protocols outlined is not merely a recommendation but a requirement for the responsible use of this versatile compound in research and development.

References

  • N-ETHYL-(2-METHYLALLYL)AMINE Safety Data Sheet. (2016). Gelest, Inc.[Link]

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  • 2-Propen-1-amine, N-ethyl-2-methyl-. PubChem, National Center for Biotechnology Information.[Link]

  • This compound. NIST Chemistry WebBook, SRD 69.[Link]

  • Nussbaumer, P., et al. (1993). Synthesis and structure-activity relationships of naphthalene-substituted derivatives of the allylamine antimycotic terbinafine. Journal of Medicinal Chemistry, 36(19), 2810-6. [Link]

  • Mass Spectrum for this compound. NIST Chemistry WebBook, SRD 69.[Link]

  • Phase change data for this compound. NIST Chemistry WebBook, SRD 69.[Link]

  • N-ethyl-2-methylpropan-1-amine(CAS#:13205-60-2). Chemsrc.[Link]

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  • Stütz, A., et al. (1986). Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. Journal of Medicinal Chemistry, 29(1), 112-25. [Link]

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  • This compound PDF. Cheméo.[Link]

  • Gupta, A., et al. (2014). Stereoselective Methodology for the Synthesis of an Antifungal Allylamine: Terbinafine. ResearchGate.[Link]

  • Structures of antifungal allylamines. ResearchGate.[Link]

  • Kobus, M., et al. (2023). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Pharmacology & Translational Science, 6(6), 887-903. [Link]

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A Comprehensive Technical Guide to the Physical Properties of N-Ethyl-2-methylallylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides an in-depth examination of the key physical properties of N-Ethyl-2-methylallylamine (CAS 18328-90-0), a crucial intermediate in various chemical syntheses. We present verified data for its boiling point and density, supported by detailed, field-proven methodologies for their experimental determination. This document is structured to offer not just procedural steps but also the scientific rationale behind these protocols, ensuring both accuracy and a deep understanding of the principles at play. Adherence to rigorous safety protocols is emphasized throughout, reflecting the compound's hazardous nature.

Introduction to this compound

This compound, also known as N-ethylmethallylamine, is a secondary amine with the molecular formula C₆H₁₃N[1][2]. Its structure features an ethyl group and a 2-methylallyl group attached to a nitrogen atom. This compound serves as a valuable intermediate in the synthesis of various organic molecules, including herbicides[3]. A thorough understanding of its physical properties is paramount for its safe handling, application in synthetic chemistry, and for the design and optimization of manufacturing processes.

Chemical Structure:

Core Physical Properties

The boiling point and density are fundamental physical constants that are critical for the identification, purification, and handling of this compound. The following table summarizes the reported values for these properties.

PropertyValueSource(s)
Boiling Point 100 - 105 °C[3]
Density 0.753 - 0.78 g/mL at 25 °C[3]
Molecular Weight 99.17 g/mol [1][2]
CAS Number 18328-90-0[1][2]

Experimental Determination of Physical Properties

The following sections detail robust, self-validating protocols for the experimental determination of the boiling point and density of this compound. The choice of these methods is dictated by the compound's volatility, flammability, and the need for high-precision data.

Boiling Point Determination: The Siwoloboff Method

Rationale: For volatile and flammable liquids like this compound, where using larger quantities for traditional distillation can be hazardous, the Siwoloboff method offers a safe and accurate alternative for determining the boiling point with a minimal sample size[4][5]. This micro-boiling point technique relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure[6]. This is observed as the point where a continuous stream of bubbles ceases and the liquid is drawn into a capillary tube upon cooling[4].

Experimental Workflow:

BoilingPointWorkflow cluster_prep Preparation cluster_measurement Measurement cluster_validation Validation & Safety P1 Assemble Apparatus: Small test tube, thermometer, capillary tube, heating bath P2 Add ~0.5 mL of This compound to the test tube P1->P2 V3 Perform in a fume hood with appropriate PPE P3 Invert capillary tube (sealed end up) into the sample P2->P3 M1 Gently heat the bath (~3-5 °C/min) M2 Observe for a continuous stream of bubbles from capillary M1->M2 M3 Remove heat source M2->M3 M4 Record temperature when liquid enters the capillary M3->M4 V1 Repeat measurement for reproducibility (±1 °C) M4->V1 V2 Record atmospheric pressure and apply correction if necessary V1->V2

Caption: Workflow for Boiling Point Determination via the Siwoloboff Method.

Detailed Protocol:

  • Apparatus Setup:

    • Securely attach a small test tube (e.g., 75 x 10 mm) to a calibrated thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

    • Prepare a capillary tube (approximately 90 mm long) by sealing one end in a flame.

    • Set up a heating bath (e.g., a Thiele tube or a beaker filled with mineral oil) on a hot plate with a magnetic stirrer for uniform heating.

  • Sample Preparation:

    • In a well-ventilated fume hood, carefully add approximately 0.5 mL of this compound to the small test tube.

    • Place the sealed capillary tube, open end down, into the liquid in the test tube.

  • Measurement:

    • Immerse the thermometer and the attached test tube into the heating bath, ensuring the rubber band is above the oil level.

    • Begin heating the bath gently, with constant stirring, at a rate of approximately 3-5 °C per minute.

    • As the temperature approaches the expected boiling point, a stream of bubbles will emerge from the capillary tube as the air inside expands and the liquid's vapor pressure increases.

    • When a rapid and continuous stream of bubbles is observed, turn off the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn up into the capillary tube. Record this temperature.

  • Validation and Safety:

    • For accuracy, repeat the determination at least twice. The readings should agree within 1 °C.

    • Record the atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

    • Crucially, all operations must be conducted within a certified chemical fume hood due to the flammability and toxicity of this compound. Appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and nitrile gloves, is mandatory.

Density Determination: The Pycnometer Method (ASTM D1217)

Rationale: The pycnometer method is a highly precise technique for determining the density of liquids. It is particularly suitable for volatile compounds as the stoppered design minimizes evaporation. The principle is based on accurately measuring the mass of a precisely known volume of the liquid. By first calibrating the pycnometer with a liquid of known density (e.g., deionized water), its exact volume can be determined. This calibrated volume is then used to find the density of the sample liquid. Temperature control is critical as density is temperature-dependent. The ASTM D1217 standard, while originally for hydrocarbons, provides a robust framework applicable to this compound due to its boiling range[7][8].

Experimental Workflow:

DensityWorkflow cluster_calibration Pycnometer Calibration cluster_measurement Sample Measurement cluster_validation Validation & Safety C1 Weigh clean, dry pycnometer (m₁) C2 Fill with deionized water and equilibrate to 25.0 °C C1->C2 C3 Weigh filled pycnometer (m₂) C2->C3 C4 Calculate pycnometer volume: V = (m₂ - m₁) / ρ_water C3->C4 M1 Dry the pycnometer M2 Fill with this compound and equilibrate to 25.0 °C M1->M2 M3 Weigh filled pycnometer (m₃) M2->M3 V1 Ensure no air bubbles are present M2->V1 V3 Handle sample in a fume hood with appropriate PPE M4 Calculate sample density: ρ_sample = (m₃ - m₁) / V M3->M4 V2 Repeat for reproducibility M4->V2

Caption: Workflow for Density Determination using the Pycnometer Method.

Detailed Protocol:

  • Pycnometer Calibration:

    • Thoroughly clean and dry a pycnometer of a suitable volume (e.g., 10 or 25 mL).

    • Accurately weigh the empty, dry pycnometer with its stopper on an analytical balance. Record this mass as m₁.

    • Fill the pycnometer with deionized water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary.

    • Place the filled pycnometer in a constant temperature water bath set to 25.0 ± 0.1 °C for at least 30 minutes to allow for thermal equilibrium.

    • Remove the pycnometer, carefully dry the exterior, and weigh it. Record this mass as m₂.

    • Calculate the volume of the pycnometer (V) using the known density of water at 25.0 °C (ρ_water ≈ 0.99704 g/mL): V = (m₂ - m₁) / ρ_water

  • Sample Measurement:

    • Empty the pycnometer, rinse it with acetone, and dry it completely.

    • In a fume hood, fill the dry pycnometer with this compound.

    • Equilibrate the sample-filled pycnometer in the 25.0 °C water bath as described above.

    • Dry the exterior and weigh the pycnometer. Record this mass as m₃.

  • Calculation and Validation:

    • Calculate the density of the this compound (ρ_sample) at 25.0 °C: ρ_sample = (m₃ - m₁) / V

    • Carefully inspect the pycnometer for any trapped air bubbles before each weighing, as they will lead to inaccurate results.

    • Perform the measurement in triplicate to ensure precision.

    • The same stringent safety precautions as for the boiling point determination must be followed.

Safety and Handling

This compound is a hazardous substance and must be handled with extreme care.

  • Flammability: It is a highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge[9][10].

  • Toxicity and Corrosivity: The compound is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage. Avoid all contact with skin and eyes, and do not breathe vapors or mist[11].

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves (neoprene or nitrile), safety goggles or a face shield, and a flame-resistant laboratory coat[9].

  • Ventilation: All handling and experimental procedures must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure[11].

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as acids and oxidizing agents.

Conclusion

This guide has detailed the critical physical properties of this compound and provided robust, scientifically-grounded protocols for their accurate determination. By understanding the principles behind the Siwoloboff method for boiling point and the pycnometer method for density, researchers can generate reliable data essential for the safe and effective use of this compound in research and development. The paramount importance of adhering to strict safety protocols cannot be overstated when working with this flammable and corrosive chemical.

References

  • ASTM D1217-20, Standard Test Method for Density and Relative Density (Specific Gravity) of Liquids by Bingham Pycnometer. ASTM International. [Link]

  • Micro Boiling Point Determination. chymist.com. [Link]

  • Siwoloboff method. Wikipedia. [Link]

  • Density determination by pycnometer. University of Chemistry and Technology, Prague. [Link]

  • Pycnometer. University of Utah, Chemical Engineering. [Link]

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An In-depth Technical Guide to the Reactivity Profile of N-Ethyl-2-methylallylamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-2-methylallylamine, a bifunctional molecule containing both a secondary amine and a sterically hindered alkene, presents a unique and versatile reactivity profile. This guide offers a comprehensive exploration of its chemical behavior, moving beyond a simple cataloging of reactions to provide a deeper understanding of the interplay between its functional groups. We will examine the molecule's synthesis, its participation in key reaction classes such as electrophilic additions and amination reactions, and its applications as a strategic intermediate in the synthesis of complex chemical structures, including agrochemicals and pharmaceuticals. This document is intended to serve as a foundational resource for scientists leveraging this reagent in their research and development endeavors.

Introduction and Physicochemical Properties

This compound (also known as N-Ethylmethallylamine) is a colorless to light yellow liquid with the chemical formula C₆H₁₃N.[1] Its structure features a secondary amine nucleophile and a trisubstituted alkene, which dictates its chemical behavior. The presence of the ethyl group on the nitrogen and the methyl group on the double bond introduces steric and electronic effects that modulate the reactivity of both functional groups compared to simpler allylamines.

This molecule is a valuable chemical intermediate, primarily utilized in research and industrial settings for the synthesis of more complex molecules.[2] One notable application is its use as a precursor in the synthesis of the herbicide Ethalfluralin.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 18328-90-0[3]
Molecular Formula C₆H₁₃N[3][]
Molecular Weight 99.17 g/mol []
Boiling Point 104.5-105 °C[1][]
Density 0.753 g/mL at 25 °C[1][]
Refractive Index (n20/D) 1.4221[1]
Flash Point 45 °F (7.2 °C)[1]
Solubility Slightly soluble in Acetonitrile, Chloroform, Ethyl Acetate[1]
InChIKey AXTLFVLHXSDZOW-UHFFFAOYSA-N[3][5]

Core Reactivity Profile

The reactivity of this compound is dominated by the chemistry of its two primary functional groups: the secondary amine and the 2-methylallyl group. The interplay between these groups allows for a diverse range of chemical transformations.

Reactions of the Amine Group

The secondary amine is a potent nucleophile and a moderate base (predicted pKa of the conjugate acid is ~9.97).[1] This functionality is the primary site for reactions such as alkylation, acylation, and salt formation.

  • N-Acylation: The amine readily reacts with acylating agents like acyl chlorides or anhydrides to form the corresponding amides. For example, the reaction with acryloyl chloride yields N-ethyl-N-(2-methylallyl)acrylamide. This transformation is fundamental in polymer chemistry and the synthesis of functional materials.

  • N-Alkylation: Reaction with alkyl halides or other electrophilic alkylating agents will produce tertiary amines. The choice of solvent and base is critical to prevent the formation of quaternary ammonium salts.

  • Salt Formation: As a base, it reacts with acids to form ammonium salts.[2] This is often used for purification or to modify the physical properties (e.g., solubility) of the compound.

Reactions of the 2-Methylallyl Group

The electron-rich double bond is susceptible to attack by electrophiles and can participate in various addition and cycloaddition reactions. The methyl group directs the regioselectivity of these additions.

  • Electrophilic Addition: In reactions with protic acids (H-X), the addition is expected to follow Markovnikov's rule. The proton will add to the less substituted carbon of the double bond (C3), generating a stable tertiary carbocation at the C2 position, which is then attacked by the nucleophile (X⁻).

  • Hydroformylation: The addition of a formyl group (CHO) and a hydrogen atom across the double bond, typically catalyzed by rhodium or cobalt complexes, can lead to the formation of aldehydes. The regioselectivity of this reaction can be influenced by the choice of catalyst and ligands.

  • Cycloaddition Reactions: The alkene can act as a dienophile in Diels-Alder reactions, although its reactivity may be modest due to steric hindrance from the methyl group and the N-ethylamino substituent.

Synthesis of this compound

While specific, high-yield laboratory preparations are not extensively detailed in the provided search results, the synthesis of analogous secondary amines provides insight into potential synthetic routes. General methods for synthesizing secondary amines often involve:

  • Reductive Amination: The reaction of 2-methylpropenal with ethylamine in the presence of a reducing agent (e.g., sodium borohydride, NaBH₄, or catalytic hydrogenation) is a highly effective method for forming the target molecule.

  • Alkylation of a Primary Amine: The reaction of methallylamine with an ethylating agent like ethyl iodide or diethyl sulfate. This method requires careful control of stoichiometry to minimize over-alkylation to the tertiary amine.

The following workflow illustrates a generalized reductive amination process.

G cluster_synthesis Synthesis Stage cluster_reaction Reaction Stage cluster_workup Workup & Purification reagents 2-Methylpropenal + Ethylamine mixing Mix in Suitable Solvent (e.g., Methanol) reagents->mixing Step 1 imine Imine Formation (Intermediate) mixing->imine Step 2 reduction Add Reducing Agent (e.g., NaBH₄) imine->reduction Step 3 quench Quench Reaction (e.g., with Water) reduction->quench Step 4 extraction Solvent Extraction quench->extraction Step 5 distillation Distillation extraction->distillation Step 6 product Pure N-Ethyl-2- methylallylamine distillation->product

Caption: Generalized workflow for the synthesis via reductive amination.

Experimental Protocol: N-Acylation

This section provides a representative, step-by-step protocol for the acylation of this compound with an acyl chloride.

Objective: To synthesize an N-acyl-N-ethyl-2-methylallylamine derivative.

Materials:

  • This compound

  • Acyl Chloride (e.g., Acetyl Chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (as a base)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.

  • Addition of Acyl Chloride: Add the acyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15-20 minutes. Maintaining a low temperature prevents side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Quenching: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the excess acyl chloride and the triethylamine hydrochloride salt formed.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude amide can be purified by flash column chromatography or distillation if required.

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a well-ventilated area, preferably a chemical fume hood.[2][6]

  • Hazards: It is a highly flammable liquid and vapor.[2][7] It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.[2][7] Inhalation may cause respiratory irritation.[2] The substance is also very toxic to aquatic life.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical goggles (contact lenses should not be worn), neoprene or nitrile rubber gloves, and protective clothing.[2] For situations where inhalation is possible, a NIOSH-certified respirator with an organic vapor/amine gas cartridge is recommended.[2]

  • Handling: Use explosion-proof equipment and non-sparking tools.[2][6] Proper grounding procedures must be followed to avoid static electricity discharge.[2] Avoid contact with heat, sparks, and open flames.[2]

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as acids and oxidizing agents.[1][2] Keep the container tightly closed and store locked up.[2][8]

  • First Aid: In case of contact with eyes, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[2][6] For skin contact, wash with plenty of soap and water.[2] If inhaled, move the victim to fresh air.[2][6] If swallowed, do NOT induce vomiting and call a poison center or doctor immediately.[6][9]

G cluster_hazards Primary Hazards cluster_ppe Required PPE cluster_handling Safe Handling compound This compound flammable Highly Flammable (H225) corrosive Skin Corrosion/Burns (H314) toxic Acutely Toxic (Oral, Dermal) eco Aquatic Toxicity goggles Chemical Goggles gloves Nitrile/Neoprene Gloves clothing Protective Clothing respirator Respirator (if needed) hood Use in Fume Hood grounding Ground Equipment ignition Avoid Ignition Sources incompatible Separate from Acids, Oxidizers

Caption: Key safety considerations for this compound.

Conclusion

This compound is a versatile synthetic intermediate whose reactivity is defined by the complementary nature of its secondary amine and trisubstituted alkene moieties. A thorough understanding of its nucleophilic and electrophilic potential, guided by considerations of steric and electronic factors, allows for its strategic deployment in the synthesis of a wide range of target molecules in the pharmaceutical, agrochemical, and materials science fields. Adherence to strict safety protocols is paramount when handling this reactive and hazardous compound.

References

  • N-ETHYL-(2-METHYLALLYL)AMINE - Safety Data Sheet. (2016). Gelest, Inc. [Link]

  • N-METHYLETHYLAMINE. (n.d.). Organic Syntheses. [Link]

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Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Ethyl-2-methylallylamine: Synthesis, Applications, and Chemical Profile

Abstract

This compound, a secondary amine with the CAS number 18328-90-0, is a specialized chemical intermediate primarily utilized in the synthesis of complex organic molecules.[1][2] Its bifunctional nature, possessing both a nucleophilic secondary amine and a reactive allyl group, makes it a valuable building block in specific industrial applications, most notably in the agrochemical sector. This guide provides a comprehensive overview of its chemical properties, established industrial uses, plausible synthetic routes, and essential safety protocols for its handling. The content is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis who require a technical understanding of this compound.

This compound, also known as N-ethylmethallylamine, is a clear, colorless to light yellow liquid with a characteristic ammonia-like odor.[3] It is classified as a dangerous good for transport due to its hazardous properties.[1]

Chemical Structure:

Caption: Chemical Structure of this compound

Table 1: Physicochemical and Identification Properties

PropertyValueSource
CAS Number 18328-90-0[1][2]
Molecular Formula C₆H₁₃N[1][2][]
Molecular Weight 99.17 g/mol [1][]
IUPAC Name N-ethyl-2-methylprop-2-en-1-amine[5]
Synonyms N-Ethyl methallylamine, N-ethyl-2-methyl-2-propen-1-amine[2][]
Appearance Clear liquid, colorless to light yellow[3]
Boiling Point 104.5-105°C (378.0 K)[][6]
Density 0.753 g/cm³[]
Purity Typically ≥95%[][5]
InChI Key AXTLFVLHXSDZOW-UHFFFAOYSA-N[2]
SMILES CCNCC(=C)C[]

Core Application: Intermediate in Agrochemical Synthesis

The primary and most well-documented application of this compound is as a key intermediate in the manufacture of agrochemicals.[3]

Synthesis of Ethalfluralin

This compound is a direct precursor in the synthesis of Ethalfluralin, a selective pre-emergence dinitroaniline herbicide.[7] Herbicides in this class function by inhibiting root and shoot growth in susceptible plants.

The synthesis involves a nucleophilic aromatic substitution reaction. The secondary amine group of this compound acts as a nucleophile, displacing a chlorine atom on the dinitro-substituted aromatic ring of 4-chloro-3,5-dinitro-α,α,α-trifluorotoluene.

Workflow: Synthesis of Ethalfluralin

cluster_reagents Reactants reagent1 This compound reaction Nucleophilic Aromatic Substitution reagent1->reaction reagent2 4-Chloro-3,5-dinitro-α,α,α-trifluorotoluene reagent2->reaction product Ethalfluralin reaction->product conditions Base (e.g., K2CO3) Solvent (e.g., ACN) conditions->reaction

Caption: Reaction pathway for Ethalfluralin synthesis.

The causality for this specific application lies in the precise structure of this compound. The ethyl and methallyl groups attached to the nitrogen atom confer the desired lipophilicity and steric properties to the final herbicide molecule, which are critical for its biological activity and selectivity.

Plausible Synthetic Methodologies

While large-scale industrial synthesis protocols are proprietary, a plausible laboratory-scale synthesis can be derived from standard organic chemistry principles for forming secondary amines. A common method is the N-alkylation of a primary amine.

N-Alkylation of Ethylamine

This protocol involves the reaction of ethylamine with a suitable methallyl electrophile, such as methallyl chloride (3-chloro-2-methyl-1-propene).

Experimental Protocol: Synthesis of this compound

  • Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add a solution of ethylamine (2.0 eq) in a suitable solvent like tetrahydrofuran (THF) or acetonitrile.

  • Addition: Cool the flask in an ice bath. Slowly add methallyl chloride (1.0 eq) dropwise via the dropping funnel, maintaining the temperature below 10°C. The use of excess ethylamine serves both as the nucleophile and as a base to neutralize the HCl byproduct.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Filter the reaction mixture to remove the ethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure to remove the solvent and excess ethylamine.

  • Purification: The resulting crude product can be purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound.

Synthesis Workflow Diagram

start Ethylamine + Methallyl Chloride step1 1. Combine in Solvent (THF) 2. Control Temperature (0-10°C) start->step1 step2 Stir at Room Temperature (12-24h) step1->step2 step3 Filter to Remove Ethylamine HCl Salt step2->step3 step4 Solvent Evaporation (Rotary Evaporator) step3->step4 step5 Fractional Distillation step4->step5 end Pure this compound step5->end

Caption: A plausible laboratory workflow for synthesis.

Reactivity Profile and Broader Synthetic Potential

Beyond its role in herbicide synthesis, the structure of this compound allows for a range of other potential chemical transformations, making it a target for researchers in materials science and polymer chemistry.

  • Amine Reactivity: The secondary amine is a moderately strong base and a good nucleophile. It can readily react with acylating agents (e.g., acryloyl chloride) to form amides.[8][9] This has been demonstrated in the synthesis of N-ethyl-methyl acrylamide and other N-(2-arylethyl)-2-methylprop-2-enamides.[8][9] These amide monomers can be used to create functionalized polymers.[9]

  • Allyl Group Reactivity: The terminal double bond of the methallyl group is susceptible to various addition reactions (e.g., hydroboration-oxidation, epoxidation) and can participate in polymerization or cross-linking reactions.

This dual reactivity could be exploited in the synthesis of functional materials, such as molecularly imprinted polymers, where the amine portion can be covalently linked to a polymerizable unit.[9]

Hazard and Handling Profile

This compound is a hazardous substance that requires strict safety protocols. It is highly flammable, harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage.[3][10]

Table 2: GHS Hazard Information

Hazard ClassGHS ClassificationStatement Code
Flammability Flammable Liquid, Category 2H225
Acute Toxicity Acute Toxicity, Oral, Category 4H302
Acute Toxicity Acute Toxicity, Dermal, Category 4H312
Corrosion/Irritation Skin Corrosion, Category 1BH314
Eye Damage Serious Eye Damage, Category 1H318
STOT Specific Target Organ Toxicity (Single Exposure), Category 3H335
Aquatic Hazard Toxic to aquatic lifeH401

Source:[3][10]

Safe Handling Protocols:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (neoprene or nitrile rubber), chemical safety goggles, and appropriate protective clothing.[3] A NIOSH-certified respirator with an organic vapor/amine cartridge is recommended if inhalation exposure is possible.[3]

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[10] Use explosion-proof electrical equipment. For extinguishing, use alcohol-resistant foam, dry chemical, or carbon dioxide.[3][11]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[10] The material should be stored locked up or in an area accessible only to authorized personnel.[10]

Conclusion

This compound is a valuable, albeit specialized, chemical reagent. Its primary established use is as a non-interchangeable building block in the synthesis of the herbicide Ethalfluralin, a role dictated by the unique combination of its secondary amine and substituted allyl functionalities. While its direct applications are narrow, its inherent reactivity suggests potential for broader use in the development of novel polymers and functional materials. Due to its significant hazards, all handling and experimental procedures must be conducted with strict adherence to modern safety standards to ensure the protection of researchers and the environment.

References

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  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. [Link]

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  • This compound.pdf - Cheméo. [Link]

  • Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives - JOCPR. [Link]

  • An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline - ResearchGate. [https://www.researchgate.net/publication/267803650_An_Expedient_Synthesis_of_246-Tris trifluoromethylaniline]([Link] trifluoromethylaniline)

  • Synthesis of N-ethyl-N-benzyl-aniline - PrepChem.com. [Link]

  • WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine)
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An In-depth Technical Guide to N-Ethyl-2-methylallylamine: Properties, Synthesis, and Safe Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Ethyl-2-methylallylamine (CAS 18328-90-0), a versatile chemical intermediate. From its fundamental physicochemical properties to detailed protocols for safe handling and emergency procedures, this document is intended to serve as an essential resource for laboratory personnel. The focus is on understanding the "why" behind safety recommendations, fostering a culture of informed caution in the research and development environment.

Chemical Identity and Physicochemical Properties

This compound, also known as N-ethylmethallylamine, is a secondary amine with the molecular formula C₆H₁₃N.[1][2][3][][5] It is a colorless to light yellow liquid with a characteristic ammonia-like odor.[1] Its utility as a chemical intermediate, for instance in the synthesis of the herbicide Ethalfluralin, underscores the importance of a thorough understanding of its properties and hazards.

Below is a summary of its key physicochemical properties:

PropertyValueSource
CAS Number 18328-90-0[2][3][5]
Molecular Formula C₆H₁₃N[1][2][3][][5]
Molecular Weight 99.17 g/mol [1][2][3][]
Appearance Clear, colorless to light yellow liquid[1]
Odor Ammonia-like[1]
Boiling Point 104.5-105 °C[]
Density 0.753 g/mL at 25 °C
Flash Point 45 °F
Solubility Very soluble in water[]

Chemical Structure of this compound

Caption: Molecular structure of this compound.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] A thorough understanding of these hazards is the foundation of its safe use.

GHS Classification:

  • Flammable Liquids: Category 2 (H225: Highly flammable liquid and vapor)[1]

  • Acute Toxicity, Oral: Category 4 (H302: Harmful if swallowed)[1]

  • Acute Toxicity, Dermal: Category 4 (H312: Harmful in contact with skin)[1]

  • Skin Corrosion/Irritation: Category 1B (H314: Causes severe skin burns and eye damage)[1]

  • Serious Eye Damage/Eye Irritation: Category 1 (H318: Causes serious eye damage)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (H335: May cause respiratory irritation)[1]

The flammability of this compound is a primary concern. Its low flash point means that it can form an ignitable mixture with air at ambient temperatures. The substance is also acutely toxic if ingested or absorbed through the skin.[1] Its corrosive nature dictates that direct contact will cause severe burns to the skin and eyes.[1] Inhalation of vapors may lead to respiratory irritation.[1]

Synthesis of this compound: A Conceptual Overview

While specific industrial synthesis routes for this compound are proprietary, a common laboratory-scale approach for the synthesis of secondary amines is through the reductive amination of a carbonyl compound . In the case of this compound, this would conceptually involve the reaction of methacrolein (2-methylpropenal) with ethylamine.

The reaction proceeds in two main stages:

  • Nucleophilic attack of the ethylamine on the carbonyl carbon of methacrolein, followed by dehydration to form an intermediate imine.

  • Reduction of the imine to the corresponding secondary amine. This can be achieved using various reducing agents, such as sodium borohydride (NaBH₄) or catalytic hydrogenation.

This two-step, one-pot reaction is a versatile and widely used method for the preparation of amines. The choice of reducing agent and reaction conditions can be optimized to maximize the yield and purity of the desired product.

Safe Handling and Storage: A Protocol for Minimizing Risk

Given its hazardous properties, strict adherence to safety protocols is paramount when handling this compound. The following workflow is designed to be a self-validating system, ensuring that risks are mitigated at each step.

Safe Handling Workflow for this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Consult MSDS and relevant literature prep2 Ensure fume hood is certified and operational prep1->prep2 prep3 Gather all necessary PPE prep2->prep3 handling1 Work exclusively within a chemical fume hood prep3->handling1 handling2 Ground all equipment to prevent static discharge handling1->handling2 handling3 Use non-sparking tools handling2->handling3 handling4 Dispense liquid slowly and carefully handling3->handling4 cleanup1 Tightly seal the container handling4->cleanup1 cleanup2 Decontaminate work surfaces cleanup1->cleanup2 cleanup3 Dispose of waste in a designated, labeled container cleanup2->cleanup3 cleanup4 Remove and properly store or dispose of PPE cleanup3->cleanup4

Caption: A stepwise workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Review the MSDS: Before any work begins, thoroughly review the Material Safety Data Sheet for this compound.

    • Fume Hood: All handling of this substance must be conducted in a properly functioning and certified chemical fume hood.[1] This is to control the inhalation hazard.

    • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the next section.

  • Handling:

    • Grounding and Bonding: Due to its high flammability, it is crucial to ground and bond all containers and receiving equipment to prevent the buildup of static electricity, which could serve as an ignition source.[1]

    • Spark-Proof Tools: Use only non-sparking tools when opening or handling containers of this compound.[1]

    • Controlled Dispensing: When transferring the liquid, do so slowly and carefully to minimize splashing and the generation of vapors.

  • Storage:

    • Container: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

    • Incompatibilities: Keep away from heat, sparks, open flames, and incompatible materials such as acids and strong oxidizing agents.[6]

  • Waste Disposal:

    • Hazardous Waste: this compound and any materials contaminated with it should be disposed of as hazardous waste in accordance with local, state, and federal regulations.

    • Labeling: Ensure all waste containers are clearly and accurately labeled.

Personal Protective Equipment (PPE): The Last Line of Defense

The use of appropriate PPE is non-negotiable when working with this compound. The rationale for each piece of equipment is directly linked to the hazards of the chemical.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes that can cause severe eye damage.[1] Contact lenses should not be worn.[1]

  • Hand Protection: Neoprene or nitrile rubber gloves should be worn to prevent skin contact.[1] Given that the substance is harmful in contact with skin and causes severe burns, glove integrity is critical.

  • Skin and Body Protection: A lab coat or other suitable protective clothing is necessary to protect against skin exposure.[1]

  • Respiratory Protection: If there is a risk of inhalation, a NIOSH-certified respirator with an organic vapor/amine cartridge is recommended.[1][6] This is particularly important if working outside of a fume hood is unavoidable, though this practice is strongly discouraged.

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response can significantly mitigate harm.

  • Inhalation: If inhaled, immediately move the individual to fresh air and seek medical attention.[1]

  • Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek immediate medical attention.

  • Eye Contact: If the substance enters the eyes, immediately flush with water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Fire: For fires involving this compound, use foam, carbon dioxide, or dry chemical extinguishers.[1] Do not use a direct stream of water, as this may spread the fire.[1] Firefighters should wear self-contained breathing apparatus and full protective gear.[1]

  • Spills: In the event of a spill, evacuate the area and eliminate all ignition sources.[1] Wearing appropriate PPE, contain the spill with an inert absorbent material and place it in a sealed container for disposal.

Stability and Reactivity

This compound is stable under normal laboratory conditions.[1][6] However, it is incompatible with strong acids and oxidizing agents.[1][6] Contact with these substances should be avoided. Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and nitrogen oxides.[1][6] Hazardous polymerization will not occur.[1][6]

Toxicological and Ecological Information

The primary toxicological concerns are acute toxicity through oral and dermal routes, and its corrosive effects on the skin and eyes.[1] It is also known to cause respiratory irritation upon inhalation.[1]

This compound is very toxic to aquatic life.[1] Therefore, it is imperative to prevent its release into the environment.

References

  • Gelest, Inc. (2016, June 10). N-ETHYL-(2-METHYLALLYL)AMINE Safety Data Sheet. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 18328-90-0). Retrieved from [Link]

  • Chemcasts. (n.d.). This compound (CAS 18328-90-0) Properties. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). N-Ethyl-N-methylaniline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethylamine, N-methyl-. Retrieved from [Link]

  • Cheméo. (n.d.). This compound.pdf. Retrieved from [Link]

  • PubChem. (n.d.). 2-Propen-1-amine, N-ethyl-2-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylallylamine. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Retrieved from [Link]

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An In-depth Technical Guide to the Solubility of N-Ethyl-2-methylallylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Ethyl-2-methylallylamine (CAS No. 18328-90-0, Formula: C₆H₁₃N) is a secondary aliphatic amine that serves as a crucial intermediate in the synthesis of various chemical products, including herbicides.[1][] Understanding its solubility profile is paramount for researchers, scientists, and drug development professionals to ensure efficient reaction kinetics, develop robust purification protocols, and design stable formulations. The molecule's structure, featuring a six-carbon chain, places it at a transitional point where the hydrophilic nature of the amine group is significantly influenced by the hydrophobic alkyl backbone.[3][4] This guide provides a comprehensive analysis of the available solubility data for this compound, addresses the existing discrepancies in public data, and furnishes detailed methodologies for its empirical determination.

Physicochemical Properties Overview

A foundational understanding of this compound's physical properties is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₆H₁₃N[][5][6]
Molecular Weight 99.17 g/mol [][5]
Appearance Colorless to light yellow liquid[1]
Boiling Point 104.5 - 105 °C[1][]
Density 0.753 g/mL at 25 °C[1][]
pKa (Predicted) 9.97 ± 0.10[1]

Section 1: Aqueous Solubility Profile

The solubility of this compound in water is a critical parameter, yet the available data presents some contradictions. This section aims to consolidate and interpret these findings.

Qualitative and Quantitative Aqueous Solubility

There is conflicting information regarding the qualitative solubility of this compound in water. Some sources describe it as "partially soluble," while at least one safety data sheet states it is "very soluble".[7] For comparison, cyclohexylamine, another C6 aliphatic amine, is considered miscible with water.[8] Lower aliphatic amines are generally water-soluble due to their ability to form hydrogen bonds with water molecules.[3][4] However, this solubility tends to decrease as the molar mass and the size of the hydrophobic alkyl portion increase.[3][4] With six carbon atoms, this compound is on the cusp where solubility can be significantly reduced compared to smaller amines.[9]

One source indicates that the compound "Reacts with water".[10] This is likely a reference to the basic nature of the amine group establishing an equilibrium with water to form ethyl(2-methylallyl)ammonium and hydroxide ions, rather than a hydrolytic decomposition. This equilibrium is fundamental to its pH-dependent solubility.

The only available quantitative datum is a computationally derived value from the Crippen Method, which estimates the Log10 of the water solubility in mol/L (log₁₀S) to be -1.38 .[5] This value translates to a molar solubility of approximately 0.042 mol/L, or about 4.1 g/L. This calculated figure suggests low solubility, which is more aligned with the "partially soluble" description than the "very soluble" one.

Table 2: Summary of Aqueous Solubility Data

Data TypeValue/DescriptionSource/Method
QualitativePartially SolubleAdvanSix Product Data[11]
QualitativeVery SolubleChemical Supplier MSDS[7]
QualitativeReacts with waterGelest, Inc. SDS[10]
Quantitative (Calculated)log₁₀S (mol/L) = -1.38Crippen Method (via Cheméo)[5]

Given the discrepancy, empirical verification is strongly recommended. The calculated value should be treated as an estimate, and the qualitative term "partially soluble" is likely the most pragmatic description for practical applications until rigorous experimental data becomes available.

The Influence of pH: The Principle of Amine Salt Formation

As a secondary amine, this compound is a weak base. Its solubility in aqueous media is therefore highly dependent on pH. In acidic conditions, the amine nitrogen is protonated, forming an ammonium salt.

R₂NH + H⁺ ⇌ R₂NH₂⁺

These amine salts are ionic compounds and, as such, are generally much more soluble in water than the corresponding neutral amine.[3][12] This principle is the cornerstone for manipulating the solubility of amines in experimental and industrial processes. For instance, this compound is expected to be freely soluble in aqueous acidic solutions (e.g., 5% HCl) due to the formation of the highly polar N-Ethyl-2-methylallylammonium chloride salt.

Section 2: Solubility in Organic Solvents

This compound is generally soluble in organic solvents, a property stemming from its significant hydrophobic alkyl structure.[4]

Table 3: Qualitative Solubility in Organic Solvents

SolventClassSolubilitySource
AcetonitrilePolar AproticSlightly SolubleChemicalBook[1]
ChloroformNonpolarSlightly SolubleChemicalBook[1]
Ethyl AcetatePolar AproticSlightly SolubleChemicalBook[1]
Alcohols, Ethers, BenzeneVariousSoluble (General for Amines)NCERT[3]

The term "slightly soluble" can be ambiguous. In the context of organic synthesis, it often implies that sufficient material will dissolve to participate in a reaction, but it may not be a suitable solvent for purification by crystallization. For applications requiring high solubility, it is advisable to consider less polar solvents or to conduct preliminary solubility tests with a broader range of solvents like tetrahydrofuran (THF), dichloromethane (DCM), toluene, and various alcohols.

Section 3: Experimental Determination of Solubility

Given the limited and conflicting data, empirical determination of solubility is essential for any critical application. This section provides a robust, step-by-step protocol for determining the solubility of this compound.

Workflow for Solubility Assessment

The logical progression for assessing solubility involves initial qualitative tests followed by a more rigorous quantitative analysis for key solvent systems.

G cluster_0 Phase 1: Qualitative Screening cluster_1 Phase 2: Quantitative Determination (e.g., for Water) A Select Solvents (Water, 5% HCl, 5% NaOH, Ethanol, Toluene, Ethyl Acetate) B Add ~10 mg of Amine to 1 mL of Solvent A->B C Vortex at RT for 1-2 min B->C D Visually Inspect for Complete Dissolution C->D E Classify: Soluble, Partially Soluble, Insoluble D->E F Prepare Saturated Solution (Excess Amine in Solvent) E->F Proceed for Key Solvents G Equilibrate at Constant Temp (e.g., 24h with stirring) F->G H Filter (0.22 µm) or Centrifuge to Remove Undissolved Amine G->H I Quantify Amine in Supernatant (e.g., GC, HPLC, Titration) H->I J Calculate Solubility (e.g., in g/L or mol/L) I->J

Caption: Logical workflow for solubility determination.

Protocol for Quantitative Solubility Determination by Gas Chromatography (GC)

This protocol describes the isothermal shake-flask method, a standard approach for determining the solubility of a compound in a specific solvent.

Objective: To determine the solubility of this compound in water at 25 °C.

Materials:

  • This compound (≥98% purity)

  • Deionized water

  • Internal Standard (IS), e.g., N,N-Diisopropylethylamine or another suitable, non-interfering amine.

  • Solvent for GC analysis (e.g., Dichloromethane)

  • Scintillation vials with screw caps

  • Thermostatically controlled shaker or incubator set to 25 °C

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

  • Appropriate GC column (e.g., DB-5 or similar)

  • Syringe filters (0.22 µm, PTFE or other compatible material)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Calibration Standards:

    • Accurately prepare a stock solution of this compound in the chosen GC solvent.

    • Prepare a separate stock solution of the Internal Standard.

    • Create a series of calibration standards by diluting the amine stock solution to cover a range of concentrations expected in the saturated solution. Add a constant amount of the IS stock solution to each standard.

    • Analyze each standard by GC-FID to generate a calibration curve (Peak Area Ratio of Analyte/IS vs. Concentration).

  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a scintillation vial containing a known volume (e.g., 5 mL) of deionized water. "Excess" means enough solid/liquid remains undissolved after equilibration.

    • Seal the vial tightly and place it in the thermostatically controlled shaker at 25 °C.

    • Equilibrate for at least 24 hours to ensure the solution reaches saturation. A longer time (48-72h) is recommended to confirm equilibrium has been reached.

  • Sample Analysis:

    • After equilibration, allow the vial to stand undisturbed at 25 °C for several hours to let undissolved material settle.

    • Carefully draw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved micro-droplets.

    • Accurately dilute a known volume of the filtered saturated solution with the GC solvent containing the internal standard.

    • Analyze the prepared sample by GC-FID under the same conditions used for the calibration standards.

  • Calculation:

    • Determine the Peak Area Ratio of the amine to the IS from the chromatogram of the sample.

    • Using the calibration curve, calculate the concentration of this compound in the diluted sample.

    • Account for the dilution factor to determine the final concentration in the original saturated solution. This value represents the solubility.

Self-Validation and Trustworthiness:

  • The use of a multi-point calibration curve with a high correlation coefficient (R² > 0.99) ensures the accuracy of the quantification.

  • The inclusion of an internal standard corrects for variations in injection volume and detector response.

  • Running replicate samples (n=3) is crucial to establish the precision of the measurement.

  • Confirming that equilibrium has been reached by taking measurements at multiple time points (e.g., 24h and 48h) ensures the reported solubility is a true thermodynamic value.

Conclusion

The solubility of this compound is a nuanced subject characterized by conflicting qualitative reports and a lack of definitive experimental data. Based on chemical principles and calculated estimates, it can be classified as a compound with partial or low solubility in water , which is significantly enhanced under acidic conditions due to salt formation. It is expected to be soluble in a range of common organic solvents. For any application requiring precise solubility information, the experimental protocols outlined in this guide provide a reliable framework for generating accurate and defensible data.

References

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An In-depth Technical Guide to the Thermodynamic Properties of N-Ethyl-2-methylallylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thermodynamic Blueprint of a Versatile Amine

N-Ethyl-2-methylallylamine (CAS 18328-90-0), a secondary amine with the molecular formula C6H13N, presents a unique structural combination of an ethyl group and a methallyl group attached to a nitrogen atom.[1][2] This configuration imparts specific physicochemical characteristics that are of significant interest in various fields, including organic synthesis, pharmaceutical development, and materials science. Understanding the thermodynamic properties of this compound is paramount for researchers and drug development professionals, as these values govern its behavior in chemical reactions, its stability, and its interactions with biological systems.

This guide provides a comprehensive overview of the known and predicted thermodynamic properties of this compound. It moves beyond a simple tabulation of data to offer a deeper understanding of the experimental and computational methodologies required to determine these properties with high fidelity. As a self-validating system of protocols and theoretical explanations, this document is designed to empower researchers to critically evaluate existing data and to confidently pursue the rigorous determination of the thermodynamic landscape of this and similar molecules.

Physicochemical and Predicted Thermodynamic Data

While experimentally determined thermodynamic data for this compound are not extensively available in the public domain, computational methods provide valuable initial estimates. The following tables summarize key physicochemical properties and predicted thermodynamic data, primarily derived from the Joback group contribution method. It is crucial for the reader to recognize that these are theoretical predictions and should be validated by experimental measurement for applications requiring high accuracy.[1]

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC6H13N[1][3]
Molecular Weight99.17 g/mol [1][3]
CAS Number18328-90-0[1][2][3]
Boiling Point104.5-105 °C[1]
Density0.753 g/mL at 25 °C[1]

Table 2: Predicted Thermodynamic Properties of this compound (Joback Method) [1]

Thermodynamic PropertySymbolValueUnit
Standard Enthalpy of Formation (Ideal Gas)ΔHf°1.94kJ/mol
Standard Gibbs Free Energy of FormationΔGf°168.32kJ/mol
Enthalpy of VaporizationΔHvap34.80kJ/mol
Enthalpy of FusionΔHfus13.80kJ/mol
Critical TemperatureTc560.29K
Critical PressurePc3325.84kPa
Critical VolumeVc0.389m³/kmol

Table 3: Predicted Temperature-Dependent Ideal Gas Heat Capacity (Cp,gas) (Joback Method) [1]

Temperature (K)Cp,gas (J/mol·K)
383.41184.80
412.89195.80
442.37206.33
471.85216.42
501.33226.08
530.81235.31
560.29244.14

Part 1: Experimental Determination of Thermodynamic Properties

The foundational understanding of a molecule's thermodynamic behavior is built upon precise and accurate experimental measurements. For amines like this compound, several key techniques are employed.

Calorimetry: Quantifying Energy Changes

Calorimetry is the science of measuring heat changes associated with chemical reactions or physical transitions. It is the gold standard for determining enthalpies of formation, vaporization, and heat capacities.

The enthalpy of vaporization is a critical parameter for understanding the volatility and intermolecular forces of a liquid. DSC offers a robust method for its determination.[4]

Causality Behind Experimental Choices: The choice of a pierced crucible in the DSC experiment is intentional. It allows the vapor to escape as the liquid boils, ensuring that the measured heat flow corresponds to the enthalpy of vaporization at a constant pressure. The controlled temperature ramp is essential to distinguish the heat capacity of the liquid from the large endothermic peak of boiling.[4]

Experimental Protocol: DSC for ΔHvap of this compound

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium, zinc).

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a pierced aluminum crucible.

  • Experimental Setup: Place the sample crucible and an empty reference crucible into the DSC cell.

  • Thermal Program: Heat the sample under a controlled temperature ramp (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen).

  • Data Acquisition: Record the heat flow as a function of temperature. The boiling of the sample will be observed as a large endothermic peak.[4]

  • Data Analysis: Integrate the area of the endothermic peak to determine the enthalpy of vaporization (ΔHvap). The onset temperature of the peak corresponds to the boiling point.

DSC_Workflow cluster_prep Sample Preparation cluster_run DSC Measurement cluster_analysis Data Analysis Calibrate 1. Calibrate DSC Weigh 2. Weigh Sample (5-10 mg) into pierced crucible Calibrate->Weigh Place 3. Place Sample & Reference in DSC Cell Weigh->Place Heat 4. Apply Temperature Ramp (e.g., 10 °C/min) Place->Heat Record 5. Record Heat Flow vs. Temp Heat->Record Observe Observe Endothermic Peak (Boiling) Record->Observe Integrate 6. Integrate Peak Area Observe->Integrate Result ΔHvap & Boiling Point Integrate->Result DFT_Workflow cluster_mol_calc Single Molecule Calculation cluster_isodesmic Isodesmic Reaction Approach cluster_final Final Calculation Opt 1. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Freq 2. Frequency Calculation (Confirm Minimum, Get ZPVE) Opt->Freq Energy 3. Calculate Total Energy (Eelec) Freq->Energy Design 4. Design Isodesmic Reaction Repeat 5. Repeat Steps 1-3 for all reaction species Design->Repeat Calc_Rxn 6. Calculate ΔHrxn Repeat->Calc_Rxn Final_Calc 7. Calculate ΔHf° using experimental values & ΔHrxn Calc_Rxn->Final_Calc Result ΔHf° (this compound) Final_Calc->Result

Caption: Workflow for Calculating Enthalpy of Formation using DFT.

Conclusion: A Path to Validated Thermodynamic Data

The thermodynamic properties of this compound are essential for its effective application in scientific research and development. While computational methods provide valuable initial estimates, this guide emphasizes the critical importance of experimental validation. The protocols outlined for calorimetry and potentiometric titration represent robust, self-validating systems for obtaining high-quality experimental data. Similarly, the detailed workflow for DFT calculations provides a clear path for generating reliable theoretical predictions. By integrating these experimental and computational approaches, researchers can build a comprehensive and accurate thermodynamic profile of this compound, enabling its full potential to be realized in the development of new technologies and therapeutics.

References

  • Calnesis Laboratory. (n.d.). Vaporization enthalpy measurement. Retrieved January 6, 2026, from [Link]

  • Ribeiro da Silva, M. A., & Ferreira, A. I. (2019). Aliphatic Amines: A Critical Analysis of the Experimental Enthalpies of Formation by Comparison with Theoretical Calculations. Journal of Chemical & Engineering Data, 64(11), 4895-4906. [Link]

  • PHYWE Systeme GmbH & Co. KG. (n.d.). Determination of the enthalpy of vaporization of liquids. Retrieved January 6, 2026, from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 6, 2026, from [Link]

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  • Zaitsau, D. H., & Paulechka, E. (2019). Calorimetric Determination of Enthalpies of Vaporization. In Experimental Thermodynamics Volume XI: Experimental Thermodynamics of Fluids (pp. 1-28). Royal Society of Chemistry.
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  • Trofimov, A. B., et al. (2021). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. Molecules, 26(21), 6617. [Link]

  • Van Miltenburg, J. C., & Oonk, H. A. J. (2016). Measurement of vapor pressure curves and the enthalpy of vaporization of liquids by High Pressure DSC. UserCom Thermal Analysis, 39, 1-4.
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  • PubChem. (n.d.). 2-ethyl-N-methylaniline. Retrieved January 6, 2026, from [Link]

  • Wang, S., et al. (2022). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Molecules, 27(12), 3788. [Link]

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  • Van Speybroeck, V., et al. (2010). The calculation of thermodynamic properties of molecules. Chemical Society Reviews, 39(5), 1764-1779. [Link]

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  • Reuter, K., & Scheffler, M. (2001). Chapter 4 DFT And Thermodynamics. In First-Principles-Based Multiscale Modelling of Heterogeneous Catalysis. Fritz-Haber-Institut der Max-Planck-Gesellschaft.
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  • El-Attar, M. A., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 701-708. [Link]

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  • Chickos, J. S., & Acree, W. E. (2013). The Vaporization Enthalpies and Vapor Pressures of Some Primary Amines of Pharmaceutical Importance by Correlation Gas Chromatography. Journal of Chemical & Engineering Data, 58(9), 2445-2453. [Link]

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An In-depth Technical Guide to N-Ethyl-2-methylallylamine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-Ethyl-2-methylallylamine, a versatile secondary amine with applications ranging from agrochemical synthesis to its potential as a scaffold in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes its nomenclature, physicochemical properties, synthetic routes, analytical characterization, and role as a chemical intermediate, offering field-proven insights into its handling and application.

Nomenclature and Identification

Clarity in chemical identification is paramount for reproducible research and safety. This compound is known by several names, a reflection of different nomenclature systems and common laboratory shorthand. Establishing a clear link between these identifiers is the first step in any rigorous scientific endeavor.

The systematic IUPAC name for this compound is N-ethyl-2-methylprop-2-en-1-amine .[1][2][3] However, it is frequently referred to by other names in literature and commercial listings.

Common Synonyms and Alternate Names: [1][2][4][5][6][7]

  • N-Ethyl-2-methyl-2-propen-1-amine

  • N-Ethylmethallylamine

  • 2-Propen-1-amine, N-ethyl-2-methyl-

  • N-ethylmethacrylamine[1][8]

  • Ethyl 2-methylallylamine[6]

A hierarchical view of its nomenclature helps to clarify these relationships:

Figure 1: Nomenclature hierarchy for this compound.

For unambiguous identification, the Chemical Abstracts Service (CAS) Registry Number is the industry standard.

Key Identification Data:

IdentifierValueSource(s)
CAS Number 18328-90-0[1][4][5][8]
Molecular Formula C₆H₁₃N[1][4][5]
Molecular Weight 99.17 g/mol [2][4][]
InChI Key AXTLFVLHXSDZOW-UHFFFAOYSA-N[1][3][8]
Canonical SMILES CCNCC(=C)C[2][3]

Physicochemical Properties

Understanding the physicochemical properties of a compound is critical for designing experiments, developing formulations, and ensuring safe handling. This compound is a colorless to light yellow liquid under standard conditions.[6]

Table of Physicochemical Data:

PropertyValueSource(s)
Appearance Colorless to Light Yellow Liquid/Oil[6]
Boiling Point 104.5-105 °C[2][6][10]
Density 0.753 g/mL at 25 °C[2][6][10]
Refractive Index (n²⁰/D) 1.4221[6][10]
Flash Point 7.2 °C (45 °F)[6]
Vapor Pressure 13.33 hPa at 20 °C[6]
Water Solubility 0.3 ppm at 25 °C (for Ethalfluralin)[11]
LogP 1.172 - 1.39[7][8]

Synthesis and Reactivity

This compound, as a secondary amine, can be synthesized through several established organic chemistry pathways. The choice of method often depends on the available starting materials, required scale, and desired purity. The two most common and logical approaches are N-alkylation and reductive amination.

Synthetic Methodologies

A. N-Alkylation of Ethylamine

This classical approach involves the reaction of a primary amine (ethylamine) with an appropriate alkyl halide. The most direct precursor for the 2-methylallyl group is 3-chloro-2-methyl-1-propene (methallyl chloride).[12]

The reaction proceeds via a nucleophilic substitution (S_N2) mechanism.[13] Ethylamine acts as the nucleophile, attacking the electrophilic carbon of methallyl chloride, displacing the chloride leaving group.

Figure 2: Workflow for N-Alkylation Synthesis.

Causality and Experimental Considerations: A significant challenge in N-alkylation is over-alkylation.[14] The desired secondary amine product is also nucleophilic and can react with another molecule of methallyl chloride to form an undesired tertiary amine. To mitigate this, a large excess of the starting primary amine (ethylamine) is typically used to increase the probability that the alkyl halide will react with ethylamine rather than the product.[15] A weak base is also required to neutralize the HCl formed during the reaction, which would otherwise protonate the amine, rendering it non-nucleophilic.

Experimental Protocol: N-Alkylation

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add a significant molar excess (e.g., 5-10 equivalents) of ethylamine, dissolved in a suitable solvent like ethanol.

  • Addition of Alkyl Halide: Slowly add 3-chloro-2-methyl-1-propene (1 equivalent) to the stirred ethylamine solution via the dropping funnel. The reaction is often exothermic, so cooling in an ice bath may be necessary to maintain control.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature or with gentle heating for several hours until TLC or GC-MS analysis indicates the consumption of the starting halide.

  • Workup: Quench the reaction with water. Extract the product into an organic solvent like diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by fractional distillation to separate the desired secondary amine from any unreacted starting materials and over-alkylation byproducts.

B. Reductive Amination

A more controlled and often higher-yielding method for synthesizing secondary amines is reductive amination.[16] This two-step, one-pot process involves the formation of an imine intermediate from a primary amine and a carbonyl compound, followed by its immediate reduction to the corresponding amine.

For the synthesis of this compound, the precursors are ethylamine and methacrolein (2-methylpropenal).

Figure 3: Workflow for Reductive Amination Synthesis.

Causality and Experimental Considerations: The key to successful reductive amination is the choice of reducing agent.[15] A mild reducing agent is required, one that will reduce the imine (C=N) bond but not the starting aldehyde (C=O) bond. Sodium cyanoborohydride (NaBH₃CN) is an ideal choice for this purpose because it is less reactive than sodium borohydride (NaBH₄) and is most effective under the slightly acidic conditions that favor imine formation.[16]

Experimental Protocol: Reductive Amination

  • Reaction Setup: Combine ethylamine (1.1 equivalents) and methacrolein (1.0 equivalent) in a suitable solvent such as methanol in a round-bottom flask with a magnetic stirrer.

  • Imine Formation: Adjust the pH of the solution to ~6 with acetic acid to catalyze the formation of the imine. Stir the mixture for 30-60 minutes at room temperature.

  • Reduction: In a single portion, add sodium cyanoborohydride (NaBH₃CN, ~1.2 equivalents). Stir the reaction at room temperature. Monitor the reaction progress by GC-MS.

  • Workup: Once the reaction is complete, carefully add aqueous HCl to quench any remaining reducing agent (Caution: HCN gas may be evolved). Make the solution basic with NaOH and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by distillation or column chromatography.

Applications and Research Interest

While this compound is sold primarily as a research chemical and chemical intermediate, its structural motifs are of significant interest in both agrochemical and pharmaceutical development.[6][17][18]

Agrochemical Synthesis: Ethalfluralin

The most prominent documented application of this compound is as a key intermediate in the synthesis of Ethalfluralin.[6][19] Ethalfluralin is a selective, pre-emergent dinitroaniline herbicide used to control annual grasses and broadleaf weeds in crops like soybeans and dry beans.[1][11][20]

The synthesis involves a nucleophilic aromatic substitution reaction where this compound displaces a chlorine atom on a dinitro-substituted benzene ring.[1]

Synthetic Pathway to Ethalfluralin: The reaction couples this compound with 2,6-dinitro-4-(trifluoromethyl)chlorobenzene.[1] The electron-withdrawing nitro groups activate the aromatic ring towards nucleophilic attack by the secondary amine.

Potential in Drug Development: The Allylamine Pharmacophore

The allylamine functional group is a recognized pharmacophore in medicinal chemistry, most notably in the development of antifungal agents.[21][22] Allylamine antifungals, such as Terbinafine (Lamisil), function by inhibiting the enzyme squalene epoxidase.[2][22] This enzyme is a critical component in the fungal ergosterol biosynthesis pathway.[2]

Mechanism of Action: Inhibition of squalene epoxidase leads to two key effects that are detrimental to the fungal cell:

  • Ergosterol Depletion: Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and fluidity, impairing cellular function.[2][22]

  • Squalene Accumulation: The blockage of the pathway causes a toxic intracellular accumulation of the substrate, squalene.[2]

This targeted mechanism provides a high degree of selectivity for fungal cells over mammalian cells, making it an attractive target for drug design.[21]

While this compound itself is not an antifungal drug, its structure contains the core allylamine scaffold. This makes it a valuable building block for the synthesis of novel derivatives. Researchers in drug development can use it as a starting point to create libraries of new compounds to be screened for antifungal activity or other therapeutic applications. The ethyl and 2-methyl groups provide specific steric and electronic properties that can be modified to optimize binding affinity, selectivity, and pharmacokinetic properties of new drug candidates.

Analytical Characterization

Proper analytical characterization is essential to confirm the identity and purity of this compound after synthesis or before use. The primary methods for this are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for analyzing volatile amines.[2][22] The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint.

General Protocol: GC-MS Analysis

  • Sample Preparation: Dilute a small amount of the amine in a volatile organic solvent like dichloromethane or methanol.

  • GC Column: Use a low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS).[2]

  • GC Parameters:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50-80 °C, hold for 1-2 minutes, then ramp at 10 °C/min to 250 °C.[2]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

    • Expected Fragmentation: Look for the molecular ion (M⁺) at m/z 99 and characteristic fragments resulting from alpha-cleavage adjacent to the nitrogen atom.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum will confirm the presence of all the different types of protons in the molecule (ethyl group CH₃ and CH₂, allyl group CH₂ and =CH₂, methyl group on the double bond). The splitting patterns (e.g., the triplet and quartet for the ethyl group) and integrations (proton ratios) are key for structural confirmation.[3]

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals, corresponding to the six unique carbon atoms in the structure, confirming the overall carbon skeleton.[3]

Spectral data for this compound is available in public databases such as the NIST Chemistry WebBook and PubChem for comparison.[3][23]

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting.

Key Hazards:

  • Flammability: It is a highly flammable liquid and vapor.[18] Keep away from heat, sparks, and open flames.

  • Toxicity: Harmful if swallowed or in contact with skin.[18]

  • Corrosivity: Causes severe skin burns and eye damage.[18]

  • Respiratory Irritation: May cause respiratory irritation.[18]

Recommended Handling Procedures:

  • Ventilation: Always handle in a well-ventilated area or a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., neoprene or nitrile rubber), chemical safety goggles, and a lab coat.[18]

  • Grounding: Use proper grounding procedures to avoid static discharge, which can ignite flammable vapors.[18]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated place away from incompatible materials such as acids and oxidizing agents.[18]

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a foundational chemical building block with a well-defined set of properties and established synthetic routes. Its primary industrial application lies in agrochemical manufacturing, specifically for the herbicide Ethalfluralin. For researchers in drug development, its allylamine core presents a valuable and validated pharmacophore, offering a starting point for the design and synthesis of novel therapeutic agents, particularly in the antifungal space. A thorough understanding of its nomenclature, synthesis, and handling is essential for its effective and safe utilization in scientific research and development.

References

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Methodological & Application

Application Notes and Protocols for the Synthesis of N-Ethyl-2-methylallylamine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of Substituted Allylamines

N-Ethyl-2-methylallylamine (also known as N-ethylmethallylamine) and its derivatives belong to the class of allylic amines, a structural motif of significant importance in modern organic synthesis. These compounds serve as versatile building blocks and key intermediates in the preparation of pharmaceuticals, agrochemicals, and functional materials. The presence of the nucleophilic nitrogen atom, coupled with the reactivity of the adjacent allyl group, allows for a diverse range of subsequent chemical transformations. This guide provides detailed, field-proven methodologies for the synthesis of this compound, focusing on two robust and scalable synthetic strategies: Reductive Amination and Direct N-Alkylation . The protocols are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that ensure success, reproducibility, and safety.

Strategic Overview: Pathways to this compound

The synthesis of the target secondary amine, this compound, can be approached from readily available starting materials. The two primary retrosynthetic disconnections lead to two distinct forward-synthesis strategies, each with its own merits regarding reagent availability, scalability, and control over byproducts.

cluster_0 Strategy 1: Reductive Amination cluster_1 Strategy 2: Direct N-Alkylation Target This compound RA_SM1 2-Methylallylamine (Primary Amine) Imine Imine Intermediate RA_SM1->Imine RA_SM2 Acetaldehyde (Carbonyl) RA_SM2->Imine Imine->Target Reduction DA_SM1 2-Methylallylamine (Primary Amine) DA_SM1->Target DA_SM2 Ethyl Halide (e.g., Et-Br) (Alkylating Agent) DA_SM2->Target SN2 Reaction (Base)

Caption: Key retrosynthetic strategies for this compound.

Methodology 1: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, valued for its high efficiency and control in forming C-N bonds.[1][2][3] This one-pot or stepwise procedure involves the reaction of a primary amine (2-methylallylamine) with a carbonyl compound (acetaldehyde) to form an imine intermediate, which is subsequently reduced to the target secondary amine without being isolated. This method effectively prevents the over-alkylation issues that can plague direct alkylation techniques.[1][4]

Causality and Experimental Choices:
  • Reducing Agent Selection: Mild reducing agents are critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is selective for the iminium ion over the starting aldehyde, is tolerant of mildly acidic conditions, and does not reduce other sensitive functional groups.[1][5] Sodium cyanoborohydride (NaBH₃CN) is another effective option, though it requires careful handling due to its toxicity.

  • Solvent and pH: The reaction is typically run in chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE), or alcoholic solvents like methanol.[5][6] A slightly acidic medium (often achieved by adding a few drops of acetic acid) is beneficial as it catalyzes the formation of the iminium ion intermediate, which is more electrophilic and thus more readily reduced than the imine itself.

Protocol 1: Lab-Scale Synthesis via Reductive Amination

This protocol details a representative procedure for the synthesis of this compound on a laboratory scale.

Reactant & Product Profile

CompoundFormulaMW ( g/mol )AmountMoles (mmol)Role
2-MethylallylamineC₄H₉N71.123.56 g (4.5 mL)50.0Starting Amine
AcetaldehydeC₂H₄O44.052.42 g (3.1 mL)55.0 (1.1 eq)Carbonyl Source
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.9415.9 g75.0 (1.5 eq)Reducing Agent
Dichloromethane (DCM)CH₂Cl₂84.93200 mL-Solvent
Acetic AcidC₂H₄O₂60.05~0.3 mL~5.0 (0.1 eq)Catalyst
Product (Theoretical) C₆H₁₃N 99.17 4.96 g 50.0 Target Amine

Step-by-Step Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 2-methylallylamine (50.0 mmol, 4.5 mL).

  • Solvent Addition: Add anhydrous dichloromethane (200 mL) to the flask and cool the solution to 0 °C using an ice bath.

  • Carbonyl & Catalyst Addition: Add acetaldehyde (55.0 mmol, 3.1 mL) dropwise to the stirred solution. Following this, add glacial acetic acid (~0.3 mL, 5.0 mmol). Allow the mixture to stir at 0 °C for 20-30 minutes to facilitate imine formation.

  • Reduction: While maintaining the temperature at 0 °C, add sodium triacetoxyborohydride (75.0 mmol, 15.9 g) portion-wise over 15-20 minutes. Causality Note: Slow addition is crucial to control gas evolution (hydrogen) and any potential exotherm.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-12 hours.

  • Monitoring (Self-Validation): The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A sample of the reaction mixture can be quenched with saturated NaHCO₃ solution, extracted with ethyl acetate, and analyzed. The disappearance of the starting amine is a key indicator of completion.

  • Work-up & Purification: See the detailed Purification Protocol below. Expected yield is typically in the range of 75-90%.

Methodology 2: Direct N-Alkylation with an Ethyl Halide

Direct alkylation is a classical and straightforward approach for forming C-N bonds via an SN2 reaction.[7] This method involves treating the primary amine nucleophile with an electrophilic ethylating agent, such as ethyl bromide or ethyl iodide, in the presence of a base.

Causality and Experimental Choices:
  • Over-alkylation Challenge: A significant drawback of this method is the potential for over-alkylation.[4] The secondary amine product is often more nucleophilic than the primary amine starting material, leading to the formation of the tertiary amine (N,N-diethyl-2-methylallylamine) and even a quaternary ammonium salt.

  • Controlling Selectivity: To favor mono-alkylation, a large excess of the starting primary amine can be used. Alternatively, a slow, controlled addition of the alkylating agent to the amine solution helps to maintain a low concentration of the electrophile, minimizing the chance of the product reacting further.[7]

  • Base and Solvent: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is required to neutralize the hydrohalic acid (HBr or HI) generated during the reaction. Solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are commonly used as they effectively dissolve the amine and the inorganic base.

Protocol 2: Lab-Scale Synthesis via Direct N-Alkylation

This protocol is designed to favor the desired mono-alkylation product.

Reactant Profile

CompoundFormulaMW ( g/mol )AmountMoles (mmol)Role
2-MethylallylamineC₄H₉N71.1210.7 g (13.5 mL)150.0 (3.0 eq)Starting Amine
Ethyl BromideC₂H₅Br108.975.45 g (3.7 mL)50.0Alkylating Agent
Potassium CarbonateK₂CO₃138.2113.8 g100.0 (2.0 eq)Base
Acetonitrile (MeCN)C₂H₃N41.05250 mL-Solvent

Step-by-Step Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, magnetic stir bar, and an addition funnel, combine 2-methylallylamine (150.0 mmol, 13.5 mL) and finely powdered potassium carbonate (100.0 mmol, 13.8 g) in acetonitrile (250 mL).

  • Addition of Alkylating Agent: Heat the stirred suspension to a gentle reflux (~80 °C). Dissolve ethyl bromide (50.0 mmol, 3.7 mL) in 50 mL of acetonitrile and add this solution dropwise via the addition funnel over 2-3 hours. Causality Note: The large excess of the primary amine and the slow addition of the electrophile are critical for maximizing the yield of the desired secondary amine.

  • Reaction Progression: Maintain the reaction at reflux for an additional 4-6 hours after the addition is complete.

  • Monitoring (Self-Validation): Monitor the consumption of ethyl bromide by GC-MS. The appearance of two products (mono- and di-alkylated) alongside the starting amine is expected. The goal is to maximize the ratio of the mono-alkylated product.

  • Work-up & Purification: Cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetonitrile. The filtrate contains the product, unreacted starting material, and byproducts. This mixture requires careful purification as detailed below.

Purification and Characterization

The purification of volatile amines like this compound requires specific techniques to separate the product from starting materials, byproducts, and reagents.

Purification Protocol: A Self-Validating System

This workflow is applicable to the crude product from either synthetic route.

A Crude Reaction Mixture B Concentrate in vacuo (remove solvent) A->B C Acid-Base Extraction 1. Dissolve in Et₂O 2. Wash with 1M HCl B->C D Separate Layers C->D E Aqueous Layer (contains Amine-HCl salt) D->E Product F Organic Layer (contains neutral impurities) D->F Waste G Basify Aqueous Layer (add 6M NaOH until pH > 12) E->G H Extract with Et₂O (3x) G->H I Combine Organic Layers H->I J Dry (Na₂SO₄), Filter, Concentrate I->J K Fractional Distillation (under N₂ atmosphere) J->K L Pure this compound K->L

Caption: General workflow for the purification of this compound.

  • Solvent Removal: Concentrate the crude reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

  • Acid-Base Extraction:

    • Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate (200 mL).

    • Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (2 x 100 mL). The basic amine product will be protonated and move into the aqueous layer.[8][9][10]

    • Separate and retain the aqueous layers. The organic layer, containing neutral impurities, can be discarded.

    • Cool the combined aqueous layers in an ice bath and slowly add 6M sodium hydroxide solution with stirring until the solution is strongly basic (pH > 12, check with pH paper). The protonated amine will be neutralized, often causing the solution to become cloudy.

    • Extract the free amine back into diethyl ether (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or potassium carbonate, filter, and carefully concentrate the solvent on a rotary evaporator. Safety Note: Do not heat excessively due to the product's volatility.

  • Final Purification (Self-Validation): The ultimate validation of purity is achieved through fractional distillation.

    • Assemble a fractional distillation apparatus.

    • Distill the crude amine under a nitrogen atmosphere to prevent oxidation.[11]

    • Collect the fraction boiling at 104-105 °C .[12][13] A pure, colorless liquid should be obtained.

Characterization Data

Confirmation of the product's identity and purity should be performed using standard spectroscopic methods.

Expected Physicochemical Properties

PropertyValueSource
CAS Number 18328-90-0[14][15]
Molecular Formula C₆H₁₃N[14][15]
Molecular Weight 99.17 g/mol [14][16]
Appearance Colorless Liquid[12]
Boiling Point 104.5 - 105 °C[12]
Density 0.753 g/mL at 25 °C[12]
Refractive Index n20/D 1.4221[12]

Spectroscopic Data:

  • ¹H NMR & ¹³C NMR: The spectra obtained should be compared against a known reference. Sigma-Aldrich provides reference spectra for this compound (Catalog Number 291439).[14]

  • Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 99, corresponding to the molecular weight of the product. Data is available in the NIST Chemistry WebBook.[15][17]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood. 2-Methylallylamine and this compound are volatile, flammable, and corrosive amines.[18]

  • Reagent Hazards:

    • 2-Methylallylamine: Flammable, corrosive, and toxic. Handle with extreme care.

    • Acetaldehyde: Extremely flammable with a low boiling point. Should be handled cold.

    • Ethyl Bromide: A volatile alkylating agent. Handle with care to avoid inhalation and skin contact.

    • Sodium Triacetoxyborohydride: Reacts with water and moisture to release hydrogen gas. Add to the reaction mixture in a controlled manner.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Amine-containing waste and halogenated organic waste should be segregated into appropriate containers.

References

  • Acid-Base Extraction | Purpose, Theory & Applications. (Study.com) [Link]

  • Acid–base extraction. (Wikipedia) [Link]

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  • Process for the purification of aromatic amines.
  • purifying secondary amine. (Sciencemadness Discussion Board) [Link]

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  • Purification of amine reaction mixtures.
  • Process for the purification of amines.
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  • Wiśniewski, J., et al. (2019). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Molecules, 24(18), 3244. [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (Royal Society of Chemistry) [Link]

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  • N-Ethyl-2-methyl-2-propen-1-amine. (SIELC Technologies) [Link]

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  • High-purity N-ethylmethylamine and process for preparing same.
  • Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. (ResearchGate) [Link]

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Application Notes & Protocols: Strategic Use of N-Ethyl-2-methylallylamine in Reductive Amination for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Reductive amination stands as a cornerstone transformation in modern organic synthesis, prized for its reliability and efficiency in constructing carbon-nitrogen bonds.[1] This process, which converts a carbonyl group into an amine via an imine intermediate, is fundamental in the synthesis of pharmaceutical agents and other fine chemicals.[2] This guide provides a comprehensive overview of N-Ethyl-2-methylallylamine, a versatile secondary amine, and its application in robust reductive amination protocols. We will explore the underlying chemical principles, compare common reducing agents, and provide detailed, field-proven methodologies designed for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Value of Reductive Amination

The synthesis of secondary and tertiary amines is a frequent objective in medicinal chemistry, as these moieties are integral to a vast number of biologically active molecules.[3][4] While methods like direct N-alkylation exist, they are often plagued by a lack of control, leading to over-alkylation and the formation of quaternary ammonium salts.[3][5] Reductive amination offers a superior, more controlled alternative.[5] The reaction proceeds in two conceptual steps: the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its immediate reduction to the target amine.[2][6]

This one-pot approach is highly valued in green chemistry as it often requires mild conditions and minimizes intermediate purifications, thereby reducing waste.[2] this compound (C₆H₁₃N) is a valuable synthon in this context, allowing for the direct installation of the N-ethyl-2-methylallyl group, a structural motif that can be used to modulate the physicochemical and pharmacological properties of a lead compound.

Profile: this compound

A thorough understanding of the reagent is paramount for safe and effective experimentation.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 18328-90-0[7][8][9]
Molecular Formula C₆H₁₃N[7][][11]
Molecular Weight 99.17 g/mol [7][]
Appearance Liquid[8][12]
Boiling Point 104.5-105 °C[]
Density 0.753 g/mL[]
IUPAC Name N-ethyl-2-methylprop-2-en-1-amine[7][8]
Safety & Handling

This compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood.[12]

  • Hazards: Highly flammable liquid and vapor.[12][13] Harmful if swallowed or in contact with skin.[12] Causes severe skin burns and eye damage.[12] May cause respiratory irritation.[12]

  • Personal Protective Equipment (PPE): Wear neoprene or nitrile rubber gloves, chemical safety goggles, and suitable protective clothing.[12] A NIOSH-certified respirator with an organic vapor/amine cartridge is recommended where inhalation exposure may occur.[12]

  • Handling: Use non-sparking tools and ground/bond containers during transfer to prevent static discharge.[12] Keep away from heat, sparks, open flames, and oxidizing agents.[12][14]

  • Storage: Store in a cool, dry, dark, and well-ventilated location in a tightly sealed container.[]

The Reductive Amination Reaction: Mechanism & Key Parameters

The reaction is a powerful tool because its conditions can be tuned to favor the reduction of the iminium ion intermediate over the starting carbonyl compound, allowing for a one-pot procedure.[2]

The Core Mechanism

The process involves two primary, reversible steps occurring in situ:

  • Iminium Ion Formation: The nucleophilic secondary amine (this compound) attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a series of proton transfers and the elimination of a water molecule to form an iminium ion.[15] This step is typically catalyzed by mild acid, which protonates the carbonyl oxygen to increase its electrophilicity.[15][16]

  • Hydride Reduction: A reducing agent, present in the reaction mixture, delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product.[17]

ReductiveAminationMechanism reactants Aldehyde/Ketone + This compound hemiaminal Hemiaminal Intermediate reactants->hemiaminal Nucleophilic Attack iminium Iminium Ion Intermediate (C=N⁺) hemiaminal->iminium Dehydration (-H₂O) (Acid Catalyzed) product Tertiary Amine Product iminium->product Hydride Attack reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->iminium provides H⁻

Caption: Simplified mechanism of reductive amination with a secondary amine.

Choosing the Right Reducing Agent

The success of a one-pot reductive amination hinges on the choice of reducing agent. The ideal reagent should selectively reduce the iminium ion much faster than it reduces the starting aldehyde or ketone.

Table 2: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentFormulaKey Characteristics & Causality
Sodium Borohydride NaBH₄Potent but Less Selective: A powerful and cost-effective reductant.[1] However, it readily reduces aldehydes and ketones, often requiring a two-step procedure where the imine is fully formed before the reductant is added to prevent reduction of the starting carbonyl.[1][18] Its high reactivity can be problematic for sensitive substrates.
Sodium Cyanoborohydride NaBH₃CNHighly Selective but Toxic: Less reactive than NaBH₄ due to the electron-withdrawing cyanide group. It is stable in mildly acidic conditions (pH 6-7) required for imine formation and is highly selective for the protonated iminium ion over carbonyls.[5][18] This allows for convenient one-pot reactions.[1] Major Drawback: Its high toxicity and the generation of toxic hydrogen cyanide (HCN) gas upon strong acidification are significant safety concerns.[1]
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Selective, Mild, and Safer: A mild and highly selective reducing agent, often the preferred choice for modern reductive aminations.[1] The bulky and electron-withdrawing acetoxy groups temper its reactivity, making it highly selective for iminium ions.[18] It is effective for a wide range of substrates, including acid-sensitive ones, and is less toxic than NaBH₃CN, making it a safer alternative.[1]

For most applications involving this compound, Sodium Triacetoxyborohydride (STAB) is the recommended reagent due to its excellent balance of selectivity, reactivity, and safety.[1]

Experimental Protocols & Workflow

The following protocols are designed to be robust and adaptable. All operations should be performed in a fume hood.

Workflow start Start: Reagents & Glassware reagents 1. Combine Aldehyde/Ketone & this compound in an Aprotic Solvent (e.g., DCE) start->reagents stir 2. Stir for 20-60 min (Iminium Formation) reagents->stir add_stab 3. Add NaBH(OAc)₃ (STAB) in Portions stir->add_stab reaction 4. Stir at Room Temperature (Monitor by TLC/LC-MS) add_stab->reaction quench 5. Quench Reaction (e.g., sat. NaHCO₃ solution) reaction->quench extract 6. Liquid-Liquid Extraction (e.g., DCM or EtOAc) quench->extract dry_concentrate 7. Dry Organic Layer (Na₂SO₄) & Concentrate in vacuo extract->dry_concentrate purify 8. Purify Crude Product (Column Chromatography) dry_concentrate->purify end End: Purified Tertiary Amine purify->end

Caption: General workflow for one-pot reductive amination using STAB.

General Protocol: Reductive Amination of a Carbonyl with this compound using STAB

This protocol provides a reliable starting point for a variety of aldehyde and ketone substrates.

Materials:

  • Aldehyde or Ketone (1.0 equiv)

  • This compound (1.1-1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.3-1.5 equiv)[1]

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[18]

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Solvent for extraction (e.g., DCM or Ethyl Acetate)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Argon or Nitrogen line for inert atmosphere

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde or ketone (1.0 equiv) and dissolve it in the chosen anhydrous solvent (e.g., DCE) to a concentration of approximately 0.1-0.5 M.

  • Amine Addition: Add this compound (1.1-1.2 equiv) to the solution via syringe. Stir the mixture at room temperature for 20-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reductant Addition: Carefully add Sodium Triacetoxyborohydride (STAB) (1.3-1.5 equiv) to the stirring mixture in small portions over 5-10 minutes. Causality Note: Adding STAB portion-wise helps to control any initial exotherm and ensures a smooth reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-24 hours. Monitor the consumption of the limiting reagent (typically the carbonyl compound) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up (Quenching): Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Stir vigorously for 15-30 minutes.

  • Work-up (Extraction): Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the chosen organic solvent (e.g., DCM).[1]

  • Drying and Concentration: Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude amine product.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.[1]

Troubleshooting & Field-Proven Insights

Even robust protocols can encounter issues. Below are common problems and their solutions.

Table 3: Troubleshooting Guide for Reductive Amination

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete reaction; starting material remains. 1. Insufficient reducing agent. 2. Low quality/deactivated STAB (moisture sensitive). 3. Steric hindrance around the carbonyl or amine.1. Increase equivalents of STAB to 1.5-2.0. 2. Use a fresh bottle of STAB. 3. Increase reaction time and/or gently heat the reaction (e.g., to 40 °C). For very hindered ketones, consider adding 1-2 equivalents of acetic acid to accelerate iminium formation.[1]
Residual imine impurity in the final product. Incomplete reduction of the iminium intermediate. This can happen if the reducing agent is consumed or deactivated before the reaction is complete.[19]1. Ensure sufficient equivalents of the reducing agent are used. 2. After the initial reaction time, add another small portion (0.2-0.3 equiv) of the reducing agent and stir for a few more hours. 3. During work-up, a mild acidic wash can sometimes hydrolyze the leftover imine back to the starting materials, which may be easier to separate.
Difficulty separating product from impurities via extraction. The basicity of the product amine and the imine impurity are very similar, causing them to co-extract during standard acid-base work-ups.[19][20]1. Prioritize driving the reaction to completion to eliminate the imine impurity. 2. Flash column chromatography is the most reliable method for separating compounds with similar polarities. 3. Consider converting the amine product to its HCl salt, which may precipitate and can be isolated by filtration, leaving organic impurities behind.[20][21]

Conclusion

This compound is a highly effective building block for synthesizing complex tertiary amines via reductive amination. By selecting a mild and selective reducing agent like Sodium Triacetoxyborohydride (STAB) and adhering to the robust protocols outlined in this guide, researchers can reliably access novel chemical entities. The key to success lies in understanding the underlying reaction mechanism, careful execution of the experimental procedure, diligent reaction monitoring, and strategic troubleshooting. This powerful transformation remains an indispensable tool in the arsenal of chemists dedicated to advancing drug discovery and development.

References

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 6, 2026, from [Link]

  • Reductive Amination. (n.d.). Chemistry Steps. Retrieved January 6, 2026, from [Link]

  • Reductive Amination. (2023). Chemistry LibreTexts. [Link]

  • Reductive Amination - Organic Chemistry Tutor. (n.d.). The Organic Chemistry Tutor. Retrieved January 6, 2026, from [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). The Organic Chemistry Tutor - YouTube. [Link]

  • N-ETHYL-(2-METHYLALLYL)AMINE Safety Data Sheet. (2016). Gelest, Inc.[Link]

  • This compound.pdf. (n.d.). Cheméō. Retrieved January 6, 2026, from [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025). Reddit. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025). Reddit. [Link]

  • This compound. (n.d.). NIST WebBook. Retrieved January 6, 2026, from [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. (2025). Journal of Organic Chemistry. [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. (2025). ResearchGate. [Link]

  • Discovery of a highly potent CDK4/6 inhibitor for treatment of cancer. (2019). European Journal of Medicinal Chemistry. [Link]

Sources

The Strategic Application of N-Ethyl-2-methylallylamine as a Nucleophile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Ethyl-2-methylallylamine, a secondary amine incorporating a sterically accessible methallyl group, is a versatile nucleophile in a variety of carbon-nitrogen bond-forming reactions. Its unique structural attributes—combining the reactivity of a secondary amine with the synthetic handle of an alkene—make it a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This comprehensive guide provides in-depth application notes and detailed protocols for the use of this compound in two cornerstone reactions of modern organic synthesis: Palladium-Catalyzed Allylic Amination and Aza-Michael Addition. The causality behind experimental choices, self-validating protocols, and troubleshooting insights are central to this guide, empowering researchers to effectively leverage this reagent in their synthetic endeavors.

Introduction: The Chemical Persona of this compound

This compound (CAS No. 18328-90-0) is a secondary amine characterized by the presence of both an ethyl and a 2-methylallyl substituent on the nitrogen atom.[1][2] This structural arrangement imparts a moderate degree of steric hindrance around the nitrogen's lone pair, influencing its nucleophilicity and reactivity profile. The presence of the methallyl group provides a site of unsaturation that can be further functionalized, adding to its synthetic utility.

From a safety perspective, this compound is a highly flammable liquid and vapor that is harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage.[3] It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves and chemical goggles.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 18328-90-0[1][2]
Molecular Formula C₆H₁₃N[4][]
Molecular Weight 99.17 g/mol [4][]
Boiling Point 104.5-105 °C[]
Density 0.753 g/mL[]
Appearance Liquid[2]

Palladium-Catalyzed Allylic Amination: A Powerful C-N Bond Forming Strategy

The Tsuji-Trost reaction, or palladium-catalyzed allylic amination, is a powerful and widely used method for the formation of carbon-nitrogen bonds.[6] This reaction typically involves the reaction of an allylic electrophile with a nucleophile in the presence of a palladium catalyst. This compound serves as an excellent nucleophile in this transformation, leading to the formation of tertiary allylic amines.

Mechanistic Insights: The "Why" Behind the Reaction

The catalytic cycle of the palladium-catalyzed allylic amination is a well-studied process.[7] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

Palladium-Catalyzed Allylic Amination Pd(0)L2 Pd(0)Ln (Active Catalyst) Pi_Allyl_Complex π-Allyl Pd(II) Complex Pd(0)L2->Pi_Allyl_Complex Oxidative Addition Allylic_Electrophile Allylic Electrophile (e.g., Allyl Acetate) Allylic_Electrophile->Pi_Allyl_Complex Product_Complex Product-Pd(0) Complex Pi_Allyl_Complex->Product_Complex Nucleophilic Attack Amine_Nucleophile This compound Amine_Nucleophile->Product_Complex Product_Complex->Pd(0)L2 Reductive Elimination Tertiary_Amine_Product Tertiary Allylic Amine Product Product_Complex->Tertiary_Amine_Product Aza-Michael_Addition Amine This compound (Michael Donor) Enolate_Intermediate Enolate Intermediate Amine->Enolate_Intermediate 1,4-Conjugate Addition Enone α,β-Unsaturated Carbonyl (Michael Acceptor) Enone->Enolate_Intermediate Beta_Amino_Product β-Amino Carbonyl Product Enolate_Intermediate->Beta_Amino_Product Protonation Proton_Source Proton Source (e.g., H₂O, Solvent) Proton_Source->Beta_Amino_Product

Sources

Application Notes and Protocols: N-Ethyl-2-methylallylamine as a Versatile Building Block for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of N-Ethyl-2-methylallylamine in Heterocyclic Synthesis

Nitrogen-containing heterocycles are fundamental structural motifs that form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The development of efficient and modular synthetic routes to these valuable compounds is a cornerstone of modern medicinal and process chemistry. This compound, with its secondary amine and sterically accessible methallyl group, presents itself as a highly versatile and strategic building block for the construction of saturated nitrogen heterocycles, particularly substituted pyrrolidines and piperidines.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the utility of this compound in heterocyclic synthesis. We will move beyond a mere listing of procedures to delve into the mechanistic rationale behind synthetic choices, offering detailed, field-proven protocols adapted from established methodologies for analogous substrates. The protocols are designed to be self-validating, with clear explanations of each step's purpose, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Safety & Handling of this compound

Before commencing any experimental work, a thorough understanding of the hazards associated with this compound is critical.

Chemical Properties: [3][4][5][6]

Property Value
CAS Number 18328-90-0
Molecular Formula C₆H₁₃N
Molecular Weight 99.17 g/mol
Boiling Point 104.5-105 °C
Density 0.753 g/mL at 25 °C

| Flash Point | 45 °F (7.2 °C) |

Hazard Profile: this compound is a highly flammable liquid and vapor . It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage . It may also cause respiratory irritation.[7][8]

Mandatory Safety Precautions:

  • Engineering Controls: All manipulations must be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-retardant lab coat.[7]

  • Handling: Avoid all contact with skin and eyes, and do not breathe vapors. Keep away from heat, sparks, and open flames. Use only non-sparking tools and take precautionary measures against static discharge.[7][8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and oxidizing agents.[7][8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of waste into the sewer system.[7]

Synthetic Applications & Protocols

The reactivity of the methallyl group in this compound allows for its participation in a variety of cyclization reactions. Below are detailed protocols for two distinct and powerful methods for the synthesis of N-ethyl-substituted heterocycles. These protocols are adapted from established literature methods for similar secondary allylamines and serve as a robust starting point for further optimization.

Protocol 1: Gold(I)-Catalyzed Intramolecular Hydroamination for the Synthesis of N-Ethyl-3-methylpyrrolidine

Scientific Rationale: Gold(I) catalysts have emerged as powerful tools for the intramolecular hydroamination of alkenes, offering mild reaction conditions and high functional group tolerance. The reaction proceeds through the coordination of the gold(I) catalyst to the alkene, which activates it for nucleophilic attack by the tethered secondary amine. This approach is particularly effective for the formation of five- and six-membered rings. While direct examples with this compound are not prevalent, the gold-catalyzed intramolecular amination of allylic alcohols with alkylamines provides a strong precedent for this transformation.[1]

Experimental Workflow Diagram:

G cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cat_prep Mix (IPr)AuCl and AgOTf in dry solvent add_amine Add this compound to the catalyst solution cat_prep->add_amine Transfer react Stir at elevated temperature under inert atmosphere add_amine->react filter Filter through Celite react->filter concentrate Concentrate in vacuo filter->concentrate purify Purify by column chromatography concentrate->purify product product purify->product Isolate Product: N-Ethyl-3-methylpyrrolidine

Caption: Workflow for Gold(I)-Catalyzed Intramolecular Hydroamination.

Materials:

  • This compound (Reagent)

  • (IPr)AuCl (Catalyst)

  • Silver triflate (AgOTf) (Co-catalyst)

  • Anhydrous Toluene (Solvent)

  • Celite (Filtration aid)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate (Eluent)

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with heating capabilities

  • Rotary evaporator

  • Standard laboratory glassware (dried in oven)

Detailed Step-by-Step Protocol:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine (IPr)AuCl (5 mol%) and AgOTf (5 mol%).

  • Solvent Addition: Add anhydrous toluene via syringe to the flask. Stir the resulting suspension at room temperature for 30 minutes. The formation of a white precipitate (AgCl) will be observed.

  • Substrate Addition: To the catalyst mixture, add this compound (1.0 eq) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the silver salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-Ethyl-3-methylpyrrolidine.

Expected Outcomes and Optimization:

Parameter Expected Range/Condition Rationale
Yield 60-85% Based on analogous gold-catalyzed intramolecular hydroaminations.
Temperature 60-100 °C Higher temperatures may be required for less reactive secondary amines.
Catalyst Loading 2-10 mol% Lower loading may be possible with optimization.

| Solvent | Toluene, Dioxane | Non-coordinating, high-boiling solvents are generally preferred. |

Protocol 2: Acid-Catalyzed Intramolecular Cyclization for the Synthesis of N-Ethyl-4-methylpiperidine

Scientific Rationale: Strong acids can be used to promote the intramolecular cyclization of certain amin-alkenes. The reaction likely proceeds via protonation of the nitrogen, followed by an intramolecular electrophilic attack of the resulting ammonium ion on the double bond, or protonation of the double bond to generate a carbocation which is then trapped by the intramolecular amine. This method is often operationally simple and avoids the use of expensive metal catalysts. The synthesis of tetrahydro-1-benzazepines from N-arylated homoallylamines via H₂SO₄-mediated cyclization provides a strong basis for adapting this methodology to this compound.

Reaction Scheme Diagram:

G reactant This compound intermediate Carbocation Intermediate reactant->intermediate + H+ product N-Ethyl-4-methylpiperidine intermediate->product Intramolecular Nucleophilic Attack

Caption: Simplified mechanism for acid-catalyzed cyclization.

Materials:

  • This compound (Reagent)

  • Concentrated Sulfuric Acid (H₂SO₄) (Catalyst/Mediator)

  • Dichloromethane (DCM) (Solvent, optional)

  • Saturated Sodium Bicarbonate Solution (Aqueous work-up)

  • Anhydrous Sodium Sulfate (Drying agent)

Instrumentation:

  • Ice bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Detailed Step-by-Step Protocol:

  • Reaction Setup: Place this compound (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0 °C in an ice bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (2.0 eq) dropwise with vigorous stirring. The reaction is exothermic, so maintain the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by GC-MS.

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is ~8-9.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N-Ethyl-4-methylpiperidine can be purified by distillation or by flash column chromatography on silica gel.

Expected Outcomes and Optimization:

Parameter Expected Range/Condition Rationale
Yield 50-75% Based on similar acid-catalyzed cyclizations of N-alkenyl amines.
Acid H₂SO₄, TFA, PPA A strong, non-nucleophilic acid is required.
Temperature 0 °C to Room Temp. Low temperature is used to control the initial exotherm.

| Solvent | Solvent-free or DCM | Solvent-free conditions can be more atom-economical. |

Conclusion

This compound is a readily accessible and highly valuable building block for the synthesis of N-ethyl substituted pyrrolidines and piperidines, which are prevalent motifs in medicinal chemistry. The protocols detailed herein, adapted from robust and well-established synthetic methodologies, provide a solid foundation for researchers to explore the rich chemistry of this versatile amine. The choice between a metal-catalyzed or acid-mediated approach will depend on the specific synthetic goals, functional group compatibility requirements, and desired operational simplicity. Further exploration and optimization of these methods are encouraged to unlock the full potential of this compound in the rapid generation of diverse heterocyclic libraries for drug discovery and development.

References

  • Mukherjee, P., & Widenhoefer, R. A. (2011). Gold(I)-Catalyzed Intramolecular Amination of Allylic Alcohols With Alkylamines. Organic Letters, 13(15), 4048–4051. [Link]

  • Gelest, Inc. (2016). N-ETHYL-(2-METHYLALLYL)AMINE Safety Data Sheet. [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]

  • Cheméo. (2023). This compound. [Link]

  • Oakwood Chemical. (n.d.). This compound. [Link]

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Application Notes and Protocols for the N-Acylation of N-Ethyl-2-methylallylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the N-acylation of the secondary amine, N-Ethyl-2-methylallylamine. N-acylation is a fundamental transformation in organic synthesis, crucial for the formation of amides which are prevalent in pharmaceuticals, agrochemicals, and functional materials. These protocols are designed for researchers, scientists, and professionals in drug development, offering detailed, step-by-step methodologies. This guide emphasizes the causality behind experimental choices, ensuring scientifically sound and reproducible results.

Introduction

This compound is a secondary amine that serves as a versatile building block in organic synthesis. Its N-acylation yields N-substituted amides, a key functional group in a vast array of biologically active molecules and advanced materials. The ability to efficiently and selectively introduce an acyl group onto the nitrogen atom is paramount for creating diverse molecular architectures and fine-tuning the physicochemical properties of target compounds.

This application note details two robust and widely applicable protocols for the N-acylation of this compound: the use of acyl chlorides, often under Schotten-Baumann conditions, and a milder approach utilizing acid anhydrides. The choice of acylating agent and reaction conditions can be tailored to the specific acyl group being introduced and the desired scale of the reaction.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a leaving group (chloride in the case of an acyl chloride, or a carboxylate for an anhydride) to yield the stable amide product.[1][2]

Materials and Reagents

Reagent/Material Grade Supplier Notes
This compound≥95%Major Chemical Supplier
Acyl Chloride (e.g., Acetyl chloride, Benzoyl chloride)Reagent GradeMajor Chemical SupplierHandle in a fume hood with appropriate personal protective equipment (PPE).
Acid Anhydride (e.g., Acetic anhydride)Reagent GradeMajor Chemical SupplierHandle in a fume hood with appropriate PPE.
Dichloromethane (DCM), AnhydrousACS GradeMajor Chemical Supplier
Diethyl etherACS GradeMajor Chemical Supplier
Pyridine or Triethylamine (TEA)Reagent GradeMajor Chemical SupplierUse as a base to neutralize the acid byproduct.
4-Dimethylaminopyridine (DMAP)Reagent GradeMajor Chemical SupplierOptional catalyst for slower reactions.
Sodium hydroxide (NaOH), 1M solutionFor workup.
Hydrochloric acid (HCl), 1M solutionFor workup.
Saturated sodium bicarbonate (NaHCO₃) solutionFor workup.
Brine (Saturated NaCl solution)For workup.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)For drying the organic phase.
Silica gel60 Å, 230-400 meshMajor Chemical SupplierFor column chromatography.
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Major Chemical Supplier

Experimental Protocols

Two primary methods for the N-acylation of this compound are presented below. The choice between them depends on the reactivity of the acylating agent and the desired reaction conditions.

Protocol 1: N-Acylation using an Acyl Chloride (Schotten-Baumann Conditions)

This protocol is a classic and highly effective method for forming amides from secondary amines and acyl chlorides. The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3] The reaction can be performed in a two-phase system (organic solvent and aqueous base) or in a single organic phase with an organic base like pyridine or triethylamine.[1][4][5]

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add a suitable base (1.1-1.5 eq). For a homogenous reaction, use pyridine or triethylamine.[6] For biphasic Schotten-Baumann conditions, an aqueous solution of sodium hydroxide can be used with vigorous stirring.[1][4]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is particularly important for reactive acyl chlorides to control the reaction rate and minimize side reactions.

  • Acyl Chloride Addition: Slowly add the acyl chloride (1.05-1.2 eq), either neat or as a solution in anhydrous DCM, dropwise to the stirred amine solution. A violent reaction may occur with concentrated solutions of the amine.[7]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is completely consumed. Visualization of the amine can be aided by using a ninhydrin stain.[6] If the reaction is sluggish, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added.[6]

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.[8] A wash with aqueous copper sulfate can be effective in removing residual pyridine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-acylated product.

Protocol 2: N-Acylation using an Acid Anhydride

N-acylation with acid anhydrides is generally a milder alternative to using acyl chlorides and often proceeds without the need for a strong base, especially with more reactive amines.[8] The reaction is often rapid and can sometimes be performed under solvent-free conditions.[9]

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane or diethyl ether. For some reactive anhydrides, the reaction can be performed neat.

  • Anhydride Addition: Add the acid anhydride (1.1-1.5 eq) to the amine solution. The reaction is often exothermic, so addition may need to be controlled.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction by TLC for the disappearance of the starting amine. These reactions are typically complete within 30 minutes to a few hours.[8]

  • Workup:

    • Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic phase with water, saturated NaHCO₃ solution (to remove the carboxylic acid byproduct and any unreacted anhydride), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the N-acylation of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve this compound in anhydrous solvent add_base Add Base (e.g., Pyridine, TEA) prep_amine->add_base cool Cool to 0 °C add_base->cool add_acyl Add Acylating Agent (Acyl Chloride or Anhydride) cool->add_acyl monitor Stir and Monitor by TLC add_acyl->monitor quench Quench Reaction monitor->quench extract Aqueous Washings (Acid, Base, Brine) quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify product Pure N-Acylated Product purify->product

Caption: General workflow for the N-acylation of this compound.

Characterization of the N-Acylated Product

The successful synthesis of the N-acylated product should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The appearance of new signals corresponding to the acyl group and a downfield shift of the protons on the carbons adjacent to the nitrogen atom (the ethyl and methylallyl groups) are indicative of product formation. The N-H proton signal of the starting amine will be absent. The chemical shifts for protons on carbons alpha to the nitrogen are typically in the range of 2.3-3.0 ppm.[10]

    • ¹³C NMR: The carbon of the newly formed amide carbonyl group will appear in the range of 160-180 ppm. Carbons directly attached to the nitrogen atom are also shifted downfield.[10]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the expected amide product. A key feature for compounds with an odd number of nitrogen atoms is an odd molecular weight, which can be a useful diagnostic tool.[10]

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1630-1680 cm⁻¹ is characteristic of the C=O stretch of an amide. The N-H stretching vibration of the secondary amine starting material (around 3300-3500 cm⁻¹) will be absent in the product spectrum.

Troubleshooting

Problem Possible Cause Solution
Low or no product yield Inactive acylating agent (hydrolyzed).Use fresh or newly opened acylating agent.
Insufficient base.Ensure at least a stoichiometric amount of base is used, especially with acyl chlorides.
Starting amine is of poor quality.Purify the starting amine by distillation before use.
Incomplete reaction Insufficient reaction time or temperature.Allow the reaction to stir for a longer period or gently heat if the reactants are stable at higher temperatures.
Steric hindrance.Consider using a more reactive acylating agent or adding a catalyst like DMAP.
Formation of multiple byproducts Reaction temperature too high.Maintain a low temperature (0 °C) during the addition of the acylating agent.
Hydrolysis of the acylating agent.Ensure all glassware is dry and use anhydrous solvents.

Safety Precautions

  • This compound is a flammable liquid and is harmful if swallowed or in contact with skin. It can cause severe skin burns and eye damage.[11]

  • Acyl chlorides and acid anhydrides are corrosive and react violently with water. They should be handled in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Perform all reactions in a well-ventilated fume hood.

Conclusion

The N-acylation of this compound is a straightforward and versatile reaction that can be accomplished using either acyl chlorides or acid anhydrides. The choice of reagent and conditions allows for the synthesis of a wide variety of N-substituted amides. Careful control of reaction parameters, particularly temperature and stoichiometry, is key to achieving high yields and purity. The protocols provided in this application note offer a solid foundation for researchers to successfully perform this important chemical transformation.

References

  • Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines. Retrieved from [Link]

  • Grokipedia. Schotten–Baumann reaction. Retrieved from [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Taylor & Francis Online. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694-2701. Retrieved from [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Retrieved from [Link]

  • Wikipedia. Schotten–Baumann reaction. Retrieved from [Link]

  • arkat usa. Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Retrieved from [Link]

  • PubMed. N-acylation of tyramines: purification and characterization of an arylamine N-acetyltransferase from rat brain and liver. Retrieved from [Link]

  • ResearchGate. Acetylation of amines with acetic anhydride. Retrieved from [Link]

  • PMC - NIH. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]

  • Semantic Scholar. N-acylation of amides through internal nucleophilic catalysis. Retrieved from [Link]

  • Amanote Research. (PDF) Purification and Properties of N-Acyl-D-Hexosamine. Retrieved from [Link]

  • Organic Syntheses Procedure. Ethylamine, N-methyl-. Retrieved from [Link]

  • ResearchGate. (PDF) NMR-based metabolite studies with 15N amino acids. Retrieved from [Link]

  • Oakwood Chemical. This compound. Retrieved from [Link]

  • Gelest, Inc. (2016, June 10). N-ETHYL-(2-METHYLALLYL)AMINE Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. N-Acylation Reactions of Amines. Retrieved from [Link]

  • Chemguide. reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Frontiers. (2022, January 2). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Retrieved from [Link]

  • Cheméo. This compound.pdf. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Mild and Useful Method for N-Acylation of Amines | Request PDF. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Chemguide. Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Reddit. (2025, May 7). Acylation of N-Aryl systems using acyl chlorides : r/Chempros. Retrieved from [Link]

  • CHEMSHEETS.co.uk. (2016, June 5). ACYLATION of ALCOHOLS / AMINES. Retrieved from [Link]

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Application Note: High-Purity N-Ethyl-2-methylallylamine via Fractional Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, step-by-step protocol for the purification of N-Ethyl-2-methylallylamine by fractional distillation. This compound is a valuable chemical intermediate in the synthesis of various fine chemicals and pharmaceutical agents. Ensuring its high purity is critical for downstream applications where impurities can lead to undesirable side reactions, reduced yield, and compromised product quality. This guide outlines two primary methods: vacuum fractional distillation, recommended for minimizing thermal stress on the compound, and atmospheric fractional distillation, a viable alternative with appropriate precautions. The document covers apparatus setup, safety protocols, the distillation procedure, and methods for purity analysis, designed for researchers, scientists, and drug development professionals.

Introduction

This compound (C₆H₁₃N) is a secondary amine that serves as a key building block in organic synthesis. Like many allylic compounds, it can be susceptible to thermal degradation and polymerization at elevated temperatures. The presence of impurities, such as starting materials from synthesis, solvents, or byproducts, necessitates a robust purification strategy. Fractional distillation is a powerful technique for separating components of a liquid mixture based on differences in their boiling points.[1]

The choice between atmospheric and vacuum distillation is paramount. While this compound has a reported atmospheric boiling point of approximately 104.5-105°C, prolonged heating can lead to the formation of irritating or toxic fumes.[2][3] Vacuum distillation allows the process to be conducted at a significantly lower temperature, thereby preserving the integrity of the compound.[4] This protocol prioritizes the vacuum method for its enhanced safety and efficiency.

Physical and Chemical Properties

A thorough understanding of the physical properties of this compound is essential for a successful distillation.

PropertyValueSource(s)
CAS Number 18328-90-0[5]
Molecular Formula C₆H₁₃N[3][6][7]
Molecular Weight 99.17 g/mol [4][6][7]
Boiling Point (atm) 104.5-105 °C[2][5]
Density 0.753 g/mL at 25 °C[2][5]
Flash Point 7 °C (45 °F)[3][5]
Appearance Colorless to light yellow liquid[3][5]
Solubility Reacts with water[3]

Safety Precautions

This compound is a hazardous substance and must be handled with appropriate safety measures in place.

  • Highly Flammable: The compound is a highly flammable liquid and vapor.[3] All distillation procedures must be conducted in a certified chemical fume hood, away from ignition sources such as sparks or open flames.[3] All heating elements should be intrinsically safe (e.g., oil bath, heating mantle).

  • Toxicity and Corrosivity: It is harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage.[3] It may also cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (neoprene or nitrile rubber), chemical safety goggles, a face shield, and a flame-retardant lab coat.[3]

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[3]

  • Incompatibilities: Avoid contact with strong acids and oxidizing agents.[3]

  • Vacuum Safety: When performing vacuum distillation, inspect all glassware for cracks or defects to prevent implosion. Use a safety shield around the apparatus.

Pre-Distillation Treatment

Before commencing distillation, it is advisable to pre-treat the crude this compound to remove water and acidic impurities. Amines can absorb carbon dioxide from the atmosphere to form carbamate salts, which can interfere with the distillation.

Protocol:

  • To the crude this compound in a round-bottom flask, add a small amount of a suitable basic drying agent, such as potassium hydroxide (KOH) pellets or calcium hydride (CaH₂).

  • Stir the mixture at room temperature for several hours, or let it stand overnight. This will neutralize any acidic impurities and remove residual water.

  • Filter or decant the liquid to separate it from the solid drying agent before charging the distillation flask.

Recommended Protocol: Vacuum Fractional Distillation

This is the preferred method due to the potential thermal sensitivity of the compound. By reducing the pressure, the boiling point is lowered, minimizing the risk of decomposition.

Estimated Boiling Point at Reduced Pressure

The boiling point of this compound at a given pressure can be estimated using the Clausius-Clapeyron equation or an online boiling point calculator.[8][9] Based on its atmospheric boiling point of ~105°C, the estimated boiling point at 20 mmHg is approximately 72°C . This provides a target temperature for the distillation.

Experimental Workflow

G cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown A Inspect Glassware for Defects B Add Crude Amine & Stir Bar to Flask A->B C Assemble Vacuum Distillation Apparatus B->C D Grease All Joints C->D E Connect to Vacuum Trap & Pump D->E F Start Vacuum & Check for Leaks E->F G Begin Heating with Oil Bath F->G H Collect Foreshot Fraction G->H Observe first condensate I Collect Main Product Fraction at Stable Temp/Pressure H->I Temperature stabilizes J Monitor Temperature & Pressure I->J K Remove Heat Source J->K Distillation complete L Allow Apparatus to Cool K->L M Slowly Vent System to Atmospheric Pressure L->M N Turn Off Vacuum Pump M->N

Sources

Application Notes and Protocols: The Role of N-Ethyl-2-methylallylamine and Related Anilines in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Ethyl-2-methylallylamine is a secondary amine that serves as a valuable chemical intermediate in the synthesis of specific agrochemicals. Its unique structure, featuring both an ethyl group and a methallyl group attached to a nitrogen atom, allows for its incorporation into larger, more complex molecules with desired herbicidal activity. This guide provides an in-depth exploration of the synthesis and application of this compound and structurally related anilines, which are pivotal in the production of widely used herbicides. We will delve into the causality behind synthetic choices, provide detailed experimental protocols, and offer insights for researchers and professionals in the agrochemical development field.

Chemical Profile: this compound
PropertyValue
CAS Number 18328-90-0
Molecular Formula C₆H₁₃N
Molecular Weight 99.17 g/mol
Synonyms N-ethyl-2-methylprop-2-en-1-amine, N-Ethylmethallylamine
Physical State Liquid

This data is compiled from multiple sources.[1]

Section 1: Synthesis of Dinitroaniline Herbicides

This compound is a key building block for a specific class of dinitroaniline herbicides. The most prominent example is Ethalfluralin.

The Case of Ethalfluralin

Ethalfluralin is a selective, pre-emergence herbicide used to control annual grasses and broad-leaved weeds in crops such as soybeans, peanuts, and cotton.[2][3] Its mode of action involves inhibiting microtubule formation, which is essential for cell division in plants.[4]

The synthesis of Ethalfluralin involves the N-alkylation of a substituted dinitroaniline with the this compound moiety. The general commercial production involves synthesizing a key substituted aniline intermediate, which then undergoes nitration and subsequent alkylation.[5] The N-ethyl-N-(2-methylprop-2-enyl) group is crucial for its herbicidal efficacy.[3]

Generalized Synthesis Pathway for Ethalfluralin

The synthesis begins with a fluorinated toluene derivative which is nitrated to introduce two nitro groups (NO₂) onto the aromatic ring. This dinitrated intermediate is then reacted with this compound to yield the final product, Ethalfluralin. The reaction is a nucleophilic aromatic substitution, where the amine displaces a leaving group on the aromatic ring.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Final Product start1 4-(trifluoromethyl)-2,6-dinitrochlorobenzene reaction Nucleophilic Aromatic Substitution start1->reaction start2 This compound start2->reaction product Ethalfluralin reaction->product Displacement of Cl⁻

Caption: Synthesis pathway of Ethalfluralin.

Section 2: The Role of Analogous Anilines in Chloroacetamide Herbicides

While this compound is specific to certain herbicides, a broader and commercially significant class of agrochemicals, the chloroacetamide herbicides, utilizes a similar synthetic principle but with different starting materials. These herbicides, including Butachlor, are synthesized from substituted anilines like 2,6-diethylaniline.[6] The core reaction is the chloroacetylation of a substituted aniline, a process analogous to how this compound could be functionalized.

Chloroacetamide Herbicides: An Overview

Chloroacetamide herbicides like Butachlor are selective, pre-emergent herbicides used extensively in rice and other crops.[7] They act by inhibiting the synthesis of very long-chain fatty acids in weeds.[7] The general structure consists of a substituted aniline core linked to a chloroacetyl group.

HerbicideKey Aniline IntermediateChemical Name
Butachlor 2,6-DiethylanilineN-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide[8]
Metolachlor 2-Ethyl-6-methylaniline2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide
Acetochlor 2-Ethyl-6-methylaniline2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide
General Synthesis Pathway for Chloroacetamide Herbicides

The industrial synthesis of these herbicides typically involves a two-step process. The first and most critical step is the formation of an N-chloroacetyl aniline intermediate.

Step 1: Chloroacetylation of the Substituted Aniline The substituted aniline (e.g., 2,6-diethylaniline) is reacted with chloroacetyl chloride.[6] This is a nucleophilic acyl substitution where the nitrogen atom of the aniline attacks the carbonyl carbon of chloroacetyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride (HCl). A base is often used to neutralize the HCl byproduct.

Step 2: N-Alkylation/Alkoxymethylation The resulting intermediate, 2-chloro-N-(2,6-diethylphenyl)acetamide, is then further reacted.[9] For Butachlor, this involves a reaction with a butoxymethylating agent, such as chloromethyl butyl ether, in an alkaline solution to yield the final product.[6][10]

G cluster_step1 Step 1: Chloroacetylation cluster_step2 Step 2: Alkoxymethylation aniline 2,6-Disubstituted Aniline (e.g., 2,6-Diethylaniline) intermediate 2-Chloro-N-(2,6-disubstituted phenyl)acetamide aniline->intermediate Reacts with cac Chloroacetyl Chloride cac->intermediate product Final Herbicide (e.g., Butachlor) intermediate->product Reacts with alkylating_agent Alkoxymethylating Agent (e.g., Chloromethyl butyl ether) alkylating_agent->product

Sources

Application Notes and Protocols: The Reactivity of N-Ethyl-2-methylallylamine with Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Ethyl-2-methylallylamine, a secondary amine featuring both ethyl and sterically hindered 2-methylallyl (methallyl) substituents, serves as a versatile nucleophile in organic synthesis.[1][] Its unique structural combination of a reactive secondary amine and an allylic double bond makes it a valuable intermediate for the synthesis of complex nitrogen-containing molecules in agrochemicals and pharmaceuticals.[3][4] This guide provides a detailed exploration of its reactivity towards various classes of electrophiles, including alkyl halides, acylating agents, and carbonyl compounds. We present field-proven protocols, mechanistic insights, and safety considerations to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its synthetic utility.

Introduction: Structural Features and Nucleophilic Character

This compound (CAS: 18328-90-0) is a liquid organic compound with the molecular formula C₆H₁₃N.[5][6] The core of its reactivity lies in the lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic properties. As a secondary amine, its nucleophilicity is generally enhanced by the electron-donating nature of the two alkyl groups compared to primary amines.[7] However, the steric bulk of the 2-methylallyl group can influence reaction kinetics, sometimes necessitating more forcing conditions or leading to different selectivity compared to less hindered amines.[8]

The amine's lone pair readily attacks electron-deficient centers (electrophiles), making it a key building block for forming new carbon-nitrogen bonds.[9] Understanding the interplay between its inherent nucleophilicity and steric profile is crucial for predicting reaction outcomes and optimizing conditions.

Figure 1: Structure and key reactive features of this compound.

Safety and Handling

This compound is a hazardous chemical that requires careful handling. It is classified as a highly flammable liquid and vapor.[1] It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.[1][10] Inhalation may cause respiratory irritation.

Core Safety Precautions:

  • Engineering Controls: Always handle in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, flame-retardant clothing, and eye/face protection (safety goggles and face shield).

  • Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools and take precautionary measures against static discharge.[1][11]

  • Incompatibilities: Avoid contact with strong oxidizing agents and acids.[1]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

N-Alkylation with Alkyl Halides

The reaction of this compound with alkyl halides is a classic Sₙ2 reaction that forms a tertiary amine. The amine's lone pair acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[12]

Mechanism: The reaction proceeds via a single concerted step. A common issue is over-alkylation, where the resulting tertiary amine, which is also nucleophilic, reacts with another molecule of the alkyl halide to form a quaternary ammonium salt.[9] Using the amine as the limiting reagent or employing specific reaction conditions can help control this.

SN2_Alkylation_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Amine R¹R²NH Amine_desc This compound TS [R¹R²N---R³---X]⁻ᵟ Amine->TS Sₙ2 Attack AlkylHalide R³-X AlkylHalide_desc Alkyl Halide TertiaryAmine R¹R²NR³ TS->TertiaryAmine HX H-X TS->HX TertiaryAmine_desc Tertiary Amine HX_desc Acid Byproduct

Figure 2: Generalized Sₙ2 alkylation workflow.

Protocol 3.1: Synthesis of N-Ethyl-N-benzyl-2-methylallylamine

This protocol details the N-alkylation using benzyl bromide. A non-nucleophilic base (K₂CO₃) is included to neutralize the hydrobromic acid byproduct, preventing the protonation of the starting amine and driving the reaction to completion.

ReagentM.W. ( g/mol )AmountMolesEq.
This compound99.175.0 g50.4 mmol1.0
Benzyl Bromide171.049.5 g55.5 mmol1.1
Potassium Carbonate (K₂CO₃)138.218.4 g60.6 mmol1.2
Acetonitrile (CH₃CN)41.05100 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, potassium carbonate, and acetonitrile.

  • Begin stirring the suspension at room temperature.

  • Add benzyl bromide dropwise to the stirring mixture over 5 minutes.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and filter off the solid potassium salts.

  • Rinse the solids with a small amount of acetonitrile.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude residue can be purified by vacuum distillation or column chromatography on silica gel to yield the pure tertiary amine.

N-Acylation with Acyl Chlorides and Anhydrides

N-acylation is a highly efficient method for forming robust amide bonds.[13] this compound reacts readily with acylating agents like acetyl chloride or acetic anhydride via a nucleophilic addition-elimination mechanism.[14]

Mechanism: The reaction is initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent. This forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the leaving group (chloride or acetate) to yield the stable N,N-disubstituted amide.[14][15]

Causality Note: This reaction generates a strong acid (HCl or acetic acid). It is critical to include a non-nucleophilic base, such as pyridine or triethylamine, as an acid scavenger. Without it, the acid byproduct will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[15]

Acylation_Mechanism Reactants {this compound + Acyl Chloride | R-COCl} Intermediate {Tetrahedral Intermediate | R-C(O⁻)(Cl)-N⁺HR¹R²} Reactants->Intermediate Nucleophilic Addition Products {N,N-Disubstituted Amide + HCl | R-CONR¹R²} Intermediate->Products Elimination of Cl⁻ Scavenger {Base (e.g., Pyridine) | Scavenges HCl} Products->Scavenger Acid Byproduct Neutralization

Figure 3: Nucleophilic addition-elimination pathway for N-acylation.

Protocol 4.1: Synthesis of N-Ethyl-N-(2-methylallyl)acetamide

This protocol describes the synthesis of the corresponding acetamide using acetyl chloride and pyridine as the base.

ReagentM.W. ( g/mol )AmountMolesEq.
This compound99.175.0 g50.4 mmol1.0
Acetyl Chloride78.504.4 g (3.9 mL)55.4 mmol1.1
Pyridine79.104.4 g (4.5 mL)55.4 mmol1.1
Dichloromethane (DCM)84.93100 mL--

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound and pyridine in 100 mL of dichloromethane.

  • Cool the flask in an ice-water bath to 0°C.

  • Add acetyl chloride dropwise from the dropping funnel over 15-20 minutes, ensuring the internal temperature remains below 10°C.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction for completion by TLC.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL) to remove pyridine, saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude amide.

  • The product can be purified by flash column chromatography if necessary.

Conclusion

This compound demonstrates predictable yet versatile reactivity as a secondary amine nucleophile. Its reactions with key electrophiles like alkyl halides and acyl chlorides provide reliable pathways to tertiary amines and N,N-disubstituted amides, respectively. The primary considerations for successful synthesis are managing the steric hindrance presented by the 2-methylallyl group and effectively neutralizing acid byproducts to maintain the amine's nucleophilicity. The protocols provided herein offer robust starting points for the synthesis of diverse molecular architectures, underscoring the utility of this compound in modern drug discovery and materials science.

References

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  • Recent progress in the synthesis of N-substituted arylamines by reductive cross-coupling of nitroarenes . Organic Chemistry Frontiers.

  • N-ETHYL-(2-METHYLALLYL)AMINE Safety Data Sheet . Gelest, Inc.

  • This compound Technical Information . Santa Cruz Biotechnology.

  • Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis . ACS Publications.

  • Ethylamine Solution Safety Data Sheet . Sigma-Aldrich.

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  • N-METHYLETHYLAMINE Synthesis . Organic Syntheses.

  • Nucleophilicity Trends of Amines . Master Organic Chemistry.

  • Synthesis and C-Alkylation of Hindered Aldehyde Enamines . ACS Publications.

  • N-ETHYL METHYLAMINE Safety Data Sheet . CDH Fine Chemical.

  • Synthesis of allylic amines Review . Organic Chemistry Portal.

  • An efficient synthesis of substituted (Z)-allylamines . The Journal of Organic Chemistry.

  • A novel method for N-alkylation of aliphatic amines with ethers over γ-Al₂O₃ . ResearchGate.

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Application Notes & Protocols: Safe Handling and Storage of N-Ethyl-2-methylallylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a guide for trained professionals in a laboratory or industrial setting. It is not a substitute for a comprehensive risk assessment and adherence to all applicable local, state, and national safety regulations. Always consult the most current Safety Data Sheet (SDS) for N-Ethyl-2-methylallylamine before use.

Introduction: Understanding the Compound-Specific Risks

This compound (CAS No. 18328-90-0), also known as N-Ethylmethallylamine, is a versatile chemical intermediate with applications in organic synthesis and drug development.[1][2] As with any reactive chemical, a thorough understanding of its properties is paramount to ensuring the safety of personnel and the integrity of research. This amine is a highly flammable liquid and vapor, and it is corrosive, causing severe skin burns and eye damage.[1] Additionally, it is harmful if swallowed or in contact with skin.[1] The pungent, ammonia-like odor is a key characteristic, though olfactory fatigue can occur, making it an unreliable indicator of hazardous concentrations.[1]

These application notes provide a detailed framework for the safe handling and storage of this compound, moving beyond mere procedural steps to explain the scientific rationale behind each recommendation.

Hazard Analysis and Mitigation

A proactive approach to safety begins with a comprehensive understanding of the potential hazards. The primary risks associated with this compound are its flammability, corrosivity, and toxicity.[1]

Hazard Classification GHS Pictograms Description Primary Mitigation Strategy
Flammable Liquid, Category 2GHS02Highly flammable liquid and vapor.[1] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3]Strict control of ignition sources, proper grounding, and use of explosion-proof equipment.[1][4]
Skin Corrosion, Category 1BGHS05Causes severe skin burns and eye damage upon contact.[1]Use of appropriate personal protective equipment (PPE), including chemical-resistant gloves, clothing, and eye/face protection.[1][5]
Acute Toxicity (Oral, Dermal), Category 4GHS07Harmful if swallowed or in contact with skin.[1]Minimizing direct contact through engineering controls and PPE. Immediate first aid upon exposure.[1][6]
Serious Eye Damage, Category 1GHS05Causes serious eye damage.[1]Wearing chemical safety goggles and, in some cases, a face shield.[7]
Specific Target Organ Toxicity (Single Exposure), Category 3GHS07May cause respiratory irritation.[1]Handling in a well-ventilated area, preferably a chemical fume hood.[5]

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are the primary method for exposure reduction, the correct use of PPE is critical for immediate protection. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

Recommended PPE
  • Hand Protection: Neoprene or nitrile rubber gloves are recommended.[1] Always inspect gloves for tears or punctures before use. Double-gloving can provide additional protection for prolonged tasks.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[1] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[7] Contact lenses should not be worn when handling this chemical.[1]

  • Skin and Body Protection: A flame-retardant lab coat or a complete suit protecting against chemicals is necessary.[7] Ensure that clothing provides full coverage.

  • Respiratory Protection: All handling of this compound should occur in a certified chemical fume hood to minimize inhalation exposure.[5] If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH-approved respirator with an organic vapor/amine cartridge is required.[1]

PPE Donning and Doffing Protocol

The order of donning and doffing PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 Lab Coat/ Coveralls don2 Respirator (if required) don1->don2 don3 Goggles/ Face Shield don2->don3 don4 Gloves don3->don4 doff1 Gloves doff2 Goggles/ Face Shield doff1->doff2 doff3 Lab Coat/ Coveralls doff2->doff3 doff4 Respirator doff3->doff4

Caption: PPE Donning and Doffing Sequence.

Handling Procedures: A Step-by-Step Guide

Adherence to a strict handling protocol is essential for minimizing risk.

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Locate the nearest emergency eyewash station and safety shower and confirm they are unobstructed.[1]

  • Grounding and Bonding: To prevent the buildup of static electricity, which can ignite flammable vapors, ensure that all containers and receiving equipment are properly grounded and bonded.[4]

  • Use of Non-Sparking Tools: Employ tools made of non-sparking materials (e.g., beryllium copper, aluminum bronze) to avoid creating ignition sources.[1]

  • Dispensing: When transferring this compound, do so slowly and carefully to minimize splashing and vapor generation. Keep containers tightly closed when not in use.[7]

  • Ventilation: All work with this compound must be conducted in a well-ventilated area, with a chemical fume hood being the preferred engineering control.[5]

  • Hygiene: Avoid all eye and skin contact.[1] Do not eat, drink, or smoke in areas where this chemical is handled or stored. Wash hands thoroughly after handling, even if gloves were worn.[7] Contaminated clothing should be removed immediately and washed before reuse.[1]

Storage Requirements: Maintaining Chemical Stability and Safety

Proper storage is critical for preventing accidents and maintaining the chemical's integrity.

Storage Parameter Requirement Rationale
Location Store in a cool, dry, dark, and well-ventilated area.[5]Minimizes vapor pressure and degradation from light and moisture. Proper ventilation prevents the accumulation of flammable vapors.
Temperature Recommended storage at 2-8°C.[8]Reduces volatility and the risk of fire.
Container Keep in a tightly sealed container.[5]Prevents vapor escape and contamination.
Security Store in a locked-up area.[1]Restricts access to authorized personnel only.
Incompatibilities Store away from acids, oxidizing agents, and sources of ignition (heat, sparks, open flames).[1][9]This compound can react violently with these substances, creating a fire or explosion hazard.[10]

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is crucial.

First Aid Measures
Exposure Route Immediate Action
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][11]
Spill Response

The appropriate response to a spill depends on its size and location.

Spill_Response start Spill Occurs q1 Is the spill large or in an unventilated area? start->q1 evacuate Evacuate the area. Alert emergency services. q1->evacuate Yes small_spill Small, contained spill. q1->small_spill No ppe Don appropriate PPE. small_spill->ppe contain Contain the spill with inert absorbent material (e.g., vermiculite, sand).[5][13] ppe->contain collect Collect absorbed material with non-sparking tools into a sealed container.[5] contain->collect decontaminate Decontaminate the area with soap and water.[14] collect->decontaminate dispose Dispose of waste as hazardous material.[1] decontaminate->dispose

Sources

Application Notes and Protocols: N-Ethyl-2-methylallylamine as a Precursor in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Polymerization of a Niche Monomer

This guide, therefore, serves as a comprehensive, expert-driven resource for researchers and scientists venturing into the synthesis of polymers from this intriguing precursor. We will leverage established principles of polymer chemistry and draw parallels from structurally similar monomers to propose scientifically sound, hypothetical protocols. Our focus will be on providing a robust starting point for experimentation, emphasizing the rationale behind each proposed step and anticipating potential challenges.

The inherent structure of N-Ethyl-2-methylallylamine, specifically the allylic nature of the double bond, presents a significant challenge for traditional free radical polymerization. This is primarily due to degradative chain transfer, a process where a hydrogen atom is abstracted from the allylic position, leading to the formation of a stable, non-propagating radical. This often results in the formation of oligomers or low molecular weight polymers.

To circumvent these limitations, this guide will focus on modern controlled radical polymerization (CRP) techniques, namely Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). These methods offer the potential to synthesize well-defined polymers with controlled molecular weights and narrow molecular weight distributions. We will also briefly discuss the prospects of conventional free radical polymerization as a baseline for comparison.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is paramount for designing successful polymerization experiments.

PropertyValueSource
Molecular Formula C₆H₁₃N[][3][4][5]
Molecular Weight 99.17 g/mol [][3][4][5]
Boiling Point 104.5-105 °C[][6]
Density 0.753 g/mL at 25 °C[][6]
Appearance Colorless to light yellow liquid
CAS Number 18328-90-0[][3][4][5]

Note: It is imperative to consult the Safety Data Sheet (SDS) before handling this compound, as it is classified as a flammable liquid and can cause skin and eye irritation.[7] The SDS also notes that hazardous polymerization is unlikely to occur under normal storage conditions, which is consistent with the expected lower reactivity of allylic monomers.[7]

Proposed Polymerization Strategies

Given the absence of established protocols, we propose the following polymerization strategies as starting points for the synthesis of poly(this compound).

Conventional Free Radical Polymerization (cFRP)

While likely to yield low molecular weight polymers, cFRP is a straightforward technique that can serve as a valuable baseline. The primary challenge, as mentioned, is degradative chain transfer to the monomer.

Proposed Protocol for cFRP of this compound:

  • Materials:

    • This compound (monomer)

    • Azobisisobutyronitrile (AIBN) (initiator)

    • Anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane)

    • Schlenk flask and line

    • Stir bar

    • Oil bath

  • Procedure:

    • In a Schlenk flask equipped with a stir bar, dissolve this compound (e.g., 5 g, 50.4 mmol) and AIBN (e.g., 0.083 g, 0.50 mmol, for a monomer to initiator ratio of 100:1) in the chosen solvent (e.g., 10 mL).

    • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).

    • Immerse the flask in a preheated oil bath at 70 °C.

    • Allow the polymerization to proceed for 24 hours under stirring.

    • To terminate the reaction, cool the flask to room temperature and expose the mixture to air.

    • Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent (e.g., cold n-hexane).

    • Isolate the polymer by filtration or decantation, wash with fresh non-solvent, and dry under vacuum at room temperature.

Expected Outcome and Rationale:

Due to degradative chain transfer, the resulting product is expected to be an oligomer or a polymer with a low degree of polymerization and a broad molecular weight distribution. Varying the monomer-to-initiator ratio and the reaction temperature can influence the molecular weight, but high molecular weights are not anticipated.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a highly versatile CRP technique that is tolerant of a wide range of functional groups, including amines.[8][9] The key to a successful RAFT polymerization is the selection of an appropriate RAFT agent (or chain transfer agent, CTA). For a "less-activated" monomer like this compound, a dithiocarbamate or xanthate-based RAFT agent would be a logical starting point.[8]

Proposed Protocol for RAFT Polymerization of this compound:

  • Materials:

    • This compound (monomer)

    • A suitable RAFT agent (e.g., cyanomethyl methyl(4-pyridyl) dithiocarbamate)

    • AIBN (initiator)

    • Anhydrous, deoxygenated solvent (e.g., 1,4-dioxane)

    • Schlenk flask and line

    • Stir bar

    • Oil bath

  • Procedure:

    • In a Schlenk flask with a stir bar, combine this compound (e.g., 2 g, 20.2 mmol), the RAFT agent (e.g., 0.042 g, 0.20 mmol, for a monomer to CTA ratio of 100:1), and AIBN (e.g., 0.0033 g, 0.02 mmol, for a CTA to initiator ratio of 10:1) in the solvent (e.g., 4 mL).

    • Perform three freeze-pump-thaw cycles to deoxygenate the mixture.

    • Backfill the flask with an inert gas.

    • Place the flask in an oil bath preheated to 70 °C.

    • Monitor the polymerization by taking aliquots at regular intervals for analysis (e.g., ¹H NMR for conversion, GPC for molecular weight).

    • Once the desired conversion is reached, quench the polymerization by cooling the reaction to room temperature and exposing it to air.

    • Isolate the polymer by precipitation in a suitable non-solvent (e.g., cold diethyl ether or n-hexane), followed by filtration and drying under vacuum.

Rationale for Experimental Choices:

  • RAFT Agent: The choice of a dithiocarbamate-based RAFT agent is based on its proven efficacy for controlling the polymerization of less-activated monomers. The pyridyl functionality can also potentially interact with the monomer's amine group, which may influence the polymerization kinetics.

  • CTA:Initiator Ratio: A ratio of 10:1 is a common starting point to ensure that the majority of chains are initiated from the RAFT agent, leading to good control over the polymerization.

  • Solvent: 1,4-dioxane is a good solvent for many polymers and is relatively inert.

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful CRP method that utilizes a transition metal catalyst (typically copper) with a ligand to reversibly activate and deactivate propagating polymer chains.[10] A key consideration for the ATRP of this compound is the potential for the secondary amine on the monomer to coordinate with the copper catalyst, which could affect the catalyst's activity and the overall control of the polymerization.[1] Therefore, careful selection of the ligand is crucial. A ligand that forms a very stable complex with copper, such as tris(2-pyridylmethyl)amine (TPMA) or tris[2-(dimethylamino)ethyl]amine (Me₆TREN), would be a good starting point.[11][12]

Proposed Protocol for ATRP of this compound:

  • Materials:

    • This compound (monomer)

    • Copper(I) bromide (CuBr) (catalyst)

    • Tris(2-pyridylmethyl)amine (TPMA) (ligand)

    • Ethyl α-bromoisobutyrate (EBiB) (initiator)

    • Anhydrous, deoxygenated solvent (e.g., anisole)

    • Schlenk flask and line

    • Stir bar

    • Oil bath

  • Procedure:

    • To a Schlenk flask, add CuBr (e.g., 0.014 g, 0.1 mmol) and TPMA (e.g., 0.029 g, 0.1 mmol).

    • Seal the flask, and alternatively evacuate and backfill with an inert gas three times.

    • Add deoxygenated anisole (e.g., 2 mL) via syringe and stir until a homogeneous catalyst complex forms.

    • In a separate flask, prepare a solution of this compound (e.g., 1 g, 10.1 mmol) and EBiB (e.g., 0.0195 g, 0.1 mmol, for a monomer to initiator ratio of 100:1) in deoxygenated anisole (e.g., 2 mL).

    • Transfer the monomer/initiator solution to the catalyst solution via a cannula or syringe.

    • Immerse the reaction flask in an oil bath at a set temperature (e.g., 60 °C).

    • Monitor the reaction progress by taking samples for analysis.

    • After the desired time or conversion, terminate the polymerization by opening the flask to air and diluting with a suitable solvent like THF.

    • Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer in a non-solvent (e.g., cold n-hexane), filter, and dry under vacuum.

Rationale for Experimental Choices:

  • Ligand: TPMA is a strong ligand that is less likely to be displaced by the monomer's amine group, thus helping to maintain the integrity and activity of the catalyst complex.

  • Initiator: EBiB is a common and efficient initiator for ATRP.

  • Solvent: Anisole is a suitable solvent for ATRP and can help to solubilize the polymer.

Visualization of Proposed Mechanisms and Workflows

To further elucidate the proposed polymerization strategies, the following diagrams illustrate the key mechanistic steps and experimental setups.

RAFT_Mechanism cluster_initiation Initiation cluster_raft RAFT Equilibrium cluster_reinitiation Re-initiation & Propagation I Initiator (AIBN) Pn Propagating Chain (Pn•) I->Pn + Monomer (M) M Monomer (this compound) CTA RAFT Agent (CTA) Pn->CTA Intermediate Intermediate Radical Pn->Intermediate + CTA Intermediate->Pn Dormant Dormant Chain (Pn-CTA) Intermediate->Dormant R_rad New Radical (R•) Intermediate->R_rad Fragmentation Dormant->Intermediate R_rad->M Pm New Propagating Chain (Pm•) R_rad->Pm + Monomer (M)

Caption: Proposed RAFT polymerization mechanism for this compound.

ATRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Catalyst 1. Prepare Catalyst Complex (CuBr + TPMA in Anisole) Combine 3. Combine Solutions under Inert Atmosphere Catalyst->Combine Monomer_sol 2. Prepare Monomer Solution (Monomer + EBiB in Anisole) Monomer_sol->Combine React 4. Heat to 60°C and Stir Combine->React Terminate 5. Terminate by Exposing to Air React->Terminate Purify 6. Remove Catalyst (Alumina Column) Terminate->Purify Precipitate 7. Precipitate, Filter, and Dry Purify->Precipitate

Caption: Experimental workflow for the proposed ATRP of this compound.

Characterization of Poly(this compound)

Once a polymeric product is obtained, a thorough characterization is essential to confirm its structure, molecular weight, and thermal properties.

TechniquePurposeExpected Information
¹H and ¹³C NMR Spectroscopy Structural confirmationVerification of the polymer backbone and the presence of the N-ethyl and methyl side groups. Can also be used to determine monomer conversion.
Gel Permeation Chromatography (GPC) Molecular weight and distributionDetermination of number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ).
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group analysisConfirmation of the presence of key functional groups (e.g., C-N, C=C if any residual monomer).
Differential Scanning Calorimetry (DSC) Thermal transitionsDetermination of the glass transition temperature (T₉).
Thermogravimetric Analysis (TGA) Thermal stabilityAssessment of the polymer's degradation temperature.

Concluding Remarks for the Pioneering Researcher

The synthesis of polymers from this compound is an unexplored area of polymer science that offers exciting opportunities for the development of new functional materials. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers embarking on this endeavor. While challenges associated with the polymerization of allylic monomers exist, the application of controlled radical polymerization techniques, particularly RAFT and ATRP, presents a promising avenue for success. Careful execution of the proposed experiments, coupled with thorough characterization of the resulting products, will be key to unlocking the potential of this unique monomer. We encourage the scientific community to build upon these foundational protocols and share their findings to collectively advance our understanding of this novel polymer system.

References

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  • Synthesis of Polymers with Amino End Groups by Atom Transfer Radical Polymerization. Taylor & Francis Online. [Link]

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  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. MDPI. [Link]

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  • Synthesis of Poly(norbornene-methylamine), a Biomimetic of Chitosan, by Ring-Opening Metathesis Polymerization (ROMP). MDPI. [Link]

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Application Note: Quantitative Analysis of N-Ethyl-2-methylallylamine in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Ethyl-2-methylallylamine is a secondary amine that serves as a crucial intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs).[][2] As with many chemical syntheses, monitoring the consumption of starting materials and the formation of products and byproducts is critical for reaction optimization, yield maximization, and ensuring the safety and purity of the final product.[3] The quantitative analysis of this compound in complex reaction mixtures presents analytical challenges due to its basicity, volatility, and potential for interactions with chromatographic systems.[4][5]

This application note provides detailed protocols for the quantitative determination of this compound in typical organic reaction mixtures using two robust and widely accessible analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC) with UV detection after pre-column derivatization. The methodologies are designed to be self-validating and are supported by scientific principles to ensure accuracy, precision, and reliability.[6][7]

Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography is an ideal technique for analyzing volatile and thermally stable compounds like this compound.[8] However, the direct analysis of amines by GC can be problematic due to their polarity, which often leads to peak tailing and poor reproducibility because of interactions with active sites on the column and in the injection port.[5][9] To mitigate these issues, this protocol utilizes a base-deactivated GC column.

Rationale for Method Selection

A GC-FID method is often preferred for its simplicity, speed, and robustness in a process control environment.[4] The Flame Ionization Detector (FID) provides excellent sensitivity for carbon-containing compounds and a wide linear range. By using a specialized base-deactivated column, the need for chemical derivatization can often be avoided for less polar amines, simplifying sample preparation.[5]

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the reaction mixture into a 10 mL volumetric flask.

  • Add a suitable internal standard (e.g., N-Propyl-2-methylallylamine or another structurally similar amine with a distinct retention time) to the flask.

  • Dilute to the mark with a suitable solvent (e.g., methanol or isopropanol) and mix thoroughly.

  • If necessary, filter the sample through a 0.45 µm PTFE syringe filter before injection.

2. Calibration Standards:

  • Prepare a series of calibration standards of this compound (purity ≥95%) in the same solvent as the sample, covering the expected concentration range in the reaction mixture.[][10]

  • Add the same concentration of the internal standard to each calibration standard.

3. GC-FID Instrumentation and Conditions:

ParameterSetting
GC System Agilent 7890B or equivalent
Column Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm, or a similar base-deactivated column
Injector Split/Splitless, 250°C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial 60°C for 2 min, ramp at 15°C/min to 250°C, hold for 5 min
Detector FID, 280°C
Makeup Gas Nitrogen, 25 mL/min
Data Analysis and Validation

The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated from the standards.[11] Method validation should be performed according to ICH guidelines and includes assessing linearity, precision, accuracy, and specificity.[6][12]

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.995
Precision (%RSD) ≤ 5% for replicate injections
Accuracy (% Recovery) 95-105%
Specificity Baseline resolution of this compound and internal standard from other reaction components
Workflow Diagram: GC-FID Analysis

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Weigh Reaction Mixture Add_IS_S Add Internal Standard (IS) Sample->Add_IS_S Dilute_S Dilute with Solvent Add_IS_S->Dilute_S Filter_S Filter (if needed) Dilute_S->Filter_S Inject Inject into GC Filter_S->Inject Standard Prepare Calibration Standards Add_IS_Std Add IS to Standards Standard->Add_IS_Std Add_IS_Std->Inject Separate Chromatographic Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: Workflow for the quantitative analysis of this compound by GC-FID.

Method 2: HPLC with Pre-Column Derivatization and UV Detection

For reaction mixtures containing non-volatile components or when higher sensitivity is required, HPLC is a suitable alternative. This compound lacks a strong chromophore, making direct UV detection challenging. Therefore, pre-column derivatization with a UV-active labeling agent is necessary. Dansyl chloride is an excellent choice as it reacts with secondary amines to form highly stable and strongly UV-absorbing derivatives.[13]

Rationale for Method Selection

This method offers high sensitivity and specificity. The derivatization step converts the non-chromophoric amine into a derivative that can be easily detected by a standard UV detector. Reversed-phase HPLC provides excellent separation for a wide range of compounds, making it suitable for complex reaction matrices. The use of a derivatizing agent enhances the hydrophobicity of the analyte, improving its retention on a C18 column.

Experimental Protocol

1. Derivatization Reagent Preparation:

  • Prepare a 10 mg/mL solution of dansyl chloride in acetone. This solution should be prepared fresh daily.

2. Sample and Standard Preparation:

  • Sample: Accurately weigh an appropriate amount of the reaction mixture into a vial and dilute with a suitable solvent (e.g., acetonitrile).

  • Standards: Prepare a series of this compound standards in the same solvent.

  • To 100 µL of each sample and standard solution in separate vials, add 200 µL of a 100 mM sodium bicarbonate buffer (pH 9.5).

  • Add 200 µL of the dansyl chloride solution, vortex, and heat at 60°C for 45 minutes in the dark.

  • After cooling to room temperature, add 100 µL of a 2% methylamine solution to quench the excess dansyl chloride and vortex.

  • Filter the resulting solution through a 0.45 µm syringe filter before injection.

3. HPLC Instrumentation and Conditions:

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent with UV detector
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 10 min, hold at 95% B for 2 min, return to 50% B over 1 min, and equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Volume 10 µL
Detection UV at 254 nm
Data Analysis and Validation

Quantification is based on the peak area of the derivatized this compound compared to a calibration curve constructed from the derivatized standards. External standard calibration is typically sufficient for this method. Validation parameters are similar to the GC-FID method.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.998
Precision (%RSD) ≤ 3% for replicate injections
Accuracy (% Recovery) 97-103%
Specificity The analyte peak is free from interference from other components and derivatization byproducts.
Workflow Diagram: HPLC Analysis with Derivatization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Prepare_Samples Prepare Sample and Standard Dilutions Add_Buffer Add Bicarbonate Buffer (pH 9.5) Prepare_Samples->Add_Buffer Add_Dansyl Add Dansyl Chloride Add_Buffer->Add_Dansyl React Heat at 60°C (45 min) Add_Dansyl->React Quench Quench with Methylamine React->Quench Filter Filter Quench->Filter Inject Inject into HPLC Filter->Inject Separate Reversed-Phase Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate External Standard Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: Workflow for HPLC analysis of this compound after pre-column derivatization.

Conclusion

Both the GC-FID and HPLC-UV methods presented provide reliable and robust approaches for the quantitative analysis of this compound in reaction mixtures. The choice of method will depend on the specific characteristics of the sample matrix, the required sensitivity, and the available instrumentation. The GC-FID method offers a simpler and faster analysis for volatile samples, while the HPLC method with derivatization provides higher sensitivity and is suitable for more complex or non-volatile matrices. Proper method validation is essential to ensure the generation of accurate and defensible analytical data in a research or drug development setting.[14][15]

References

  • Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A.[Link]

  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies.[Link]

  • A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate.[Link]

  • Derivatization for Gas Chromatography. Phenomenex.[Link]

  • Derivatization of Amines. Scribd.[Link]

  • Generic GC–FID for Volatile Amine Quantitation in Pharma. LCGC International.[Link]

  • A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. RSC Publishing.[Link]

  • Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry. ACS Publications.[Link]

  • Analytical method validation: A brief review. World Journal of Advanced Research and Reviews.[Link]

  • Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. ResearchGate.[Link]

  • Ethylamine, N-methyl-. Organic Syntheses Procedure.[Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network.[Link]

  • High-purity N-ethylmethylamine and process for preparing same.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.[Link]

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  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Atmospheric Environment.[Link]

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Troubleshooting & Optimization

Technical Support Center: N-Ethyl-2-methylallylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of N-Ethyl-2-methylallylamine (CAS 18328-90-0).[1][2] This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and optimize reaction yields. Here, we address frequently encountered challenges in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

FAQ 1: My overall yield for this compound synthesis is consistently low. What are the primary factors I should investigate?

Low yield is a common issue that can stem from several factors, primarily the choice of synthetic route and the optimization of reaction parameters. The two most common approaches to synthesizing this compound are Reductive Amination and Direct N-Alkylation .

  • Reductive Amination: This is generally the preferred method for producing secondary amines with high selectivity. It involves the reaction of either 2-methylallylamine with acetaldehyde or ethylamine with methacrolein, followed by reduction of the intermediate imine. This method avoids the over-alkylation issues common with direct alkylation.[3][4]

  • Direct N-Alkylation: This involves reacting 2-methylallylamine with an ethylating agent, such as ethyl bromide or ethyl iodide. While seemingly straightforward, this method is notoriously difficult to control. The product, this compound, is often more nucleophilic than the starting 2-methylallylamine, leading to a "runaway" reaction that produces significant amounts of the tertiary amine (N,N-diethyl-2-methylallylamine) and even quaternary ammonium salts.[5] This complex mixture makes purification difficult and significantly lowers the yield of the desired secondary amine.

Key Troubleshooting Steps:

  • Re-evaluate Your Synthetic Route: If you are using direct N-alkylation, consider switching to a reductive amination protocol. The improved selectivity will likely lead to a more significant yield increase than optimizing a problematic alkylation reaction.

  • Optimize Molar Ratios: In reductive amination, ensure the stoichiometry of the amine, the carbonyl compound, and the reducing agent is appropriate. For direct alkylation, using a large excess of the primary amine (2-methylallylamine) can statistically favor the formation of the secondary amine over the tertiary amine, but this is often not economically viable on a large scale.

  • Control Reaction Temperature: Both reaction types are sensitive to temperature. Higher temperatures in direct alkylation can favor over-alkylation. In reductive amination, the optimal temperature depends on the reducing agent used. For instance, reactions with sodium borohydride are often run at cooler temperatures (0 °C to room temperature), while Leuckart-type reactions using formic acid require heating (120-130 °C).[6][7]

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of starting materials and the formation of the product and byproducts. This will help you determine the optimal reaction time and prevent the formation of degradation products.

FAQ 2: I'm using reductive amination, but my yields are still poor and I'm seeing multiple spots on my TLC. How can I optimize this specific process?

Reductive amination is a robust method, but its success hinges on the careful selection of reagents and conditions. The process occurs in two main steps: the formation of an imine (or iminium ion) intermediate, followed by its reduction to the amine.[8] An imbalance between these two steps is a common source of problems.

The choice of reducing agent is critical as it influences the reaction conditions, selectivity, and workup procedure.

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Methanol or Ethanol, 0 °C to RT. Often requires mild acid catalyst (e.g., acetic acid) to promote imine formation.[7]Inexpensive, readily available, easy to handle.Can reduce the aldehyde starting material if added too early or under wrong pH.
Sodium Cyanoborohydride (NaBH₃CN) Methanol or Ethanol, slightly acidic pH (4-6).Highly selective for the iminium ion over the carbonyl group, allowing for a one-pot reaction.[9]Toxic (releases HCN at low pH), more expensive.
Catalytic Hydrogenation (H₂/Catalyst) H₂ gas (from balloon to high pressure), Pd/C, PtO₂, or Raney Nickel catalyst, various solvents (e.g., Ethanol, Ethyl Acetate).[10]"Green" method with high atom economy, catalyst can often be recovered and reused.Requires specialized pressure equipment, catalyst can be pyrophoric and sensitive to poisoning.
Formic Acid (Leuckart-Wallach Reaction) Neat or with a solvent, requires high temperatures (120-165 °C).[6][11]Acts as both the reducing agent and a nitrogen source (if using ammonium formate). Irreversible due to CO₂ evolution.High temperatures can lead to side reactions, workup can be more complex.

Troubleshooting Strategy:

  • Imine Formation vs. Reduction: If your starting aldehyde/ketone is being consumed but the desired amine is not forming, you may have an issue with the reduction step. Conversely, if starting materials remain largely unreacted, imine formation may be the bottleneck.

    • To promote imine formation: Add a catalytic amount of weak acid (like acetic acid). This protonates the carbonyl oxygen, making the carbon more electrophilic. Also, removing the water formed during this step (e.g., with a Dean-Stark trap or molecular sieves) can drive the equilibrium towards the imine.[7]

    • To ensure complete reduction: Ensure your reducing agent is active and added in the correct stoichiometric amount. For catalytic hydrogenation, ensure the catalyst is not poisoned by sulfur or other impurities.

  • One-Pot vs. Two-Step Procedure: While convenient, a one-pot reaction requires a selective reducing agent like NaBH₃CN. If using a less selective agent like NaBH₄, it is often better to perform the reaction in two steps: first, form the imine by mixing the amine and aldehyde (often with water removal), and then, in a separate step, add the reducing agent.

G cluster_0 Step 1: Imine Formation (Reversible) cluster_1 Step 2: Reduction (Irreversible) A 2-Methylallylamine C Hemiaminal Intermediate A->C B Acetaldehyde B->C D Iminium Ion C->D - H₂O E Water G This compound (Product) D->G + Hydride (H⁻) F Reducing Agent (e.g., NaBH₄, H₂/Pd) F->G

Caption: General workflow for this compound synthesis via reductive amination.

FAQ 3: I'm attempting direct N-alkylation with an ethyl halide, but my main product is the tertiary amine. How can I favor the secondary amine?

This is the classic challenge of direct amine alkylation. The root cause is that the product (a secondary amine) is generally more nucleophilic and less sterically hindered than the starting primary amine, making it more likely to react with the ethyl halide than the remaining starting material.[5]

G A 2-Methylallylamine (Primary Amine) C This compound (Desired Secondary Amine) More Nucleophilic! A->C + Et-X B Ethyl Halide (Et-X) B->C D N,N-Diethyl-2-methylallylamine (Tertiary Amine Side Product) B->D C->D + Et-X (Faster Reaction)

Caption: The competitive reaction pathway leading to over-alkylation.

Mitigation Strategies:

  • Use a Large Excess of the Amine: By using a large molar excess of 2-methylallylamine (e.g., 5-10 equivalents), you can increase the probability of an ethyl halide molecule colliding with a primary amine rather than the secondary amine product. The downside is the need to remove a large amount of unreacted starting material during workup.

  • Slow Addition of Alkylating Agent: Adding the ethyl halide dropwise to the reaction mixture at a controlled temperature can help maintain a low concentration of the alkylating agent, reducing the chance of the newly formed secondary amine reacting again.

  • Use a Protecting Group Strategy: A more complex but highly effective method involves protecting the primary amine, performing the alkylation, and then deprotecting it. This is generally too laborious for this specific target unless very high purity is required.

  • Aqueous N-alkylation: Some modern protocols use microwave irradiation in aqueous media, which can sometimes alter selectivity and provide a greener alternative, though optimization is still required.[12]

Given these difficulties, reductive amination remains the superior and more reliable strategy for obtaining a high yield of this compound.

FAQ 4: I am struggling with the final purification. What are the best practices?

Purification can be challenging due to the potential for closely boiling impurities. The reported boiling point of this compound is approximately 105-106 °C (378 K).[13]

Recommended Purification Methods:

  • Fractional Distillation: This is the most common method for purifying volatile amines.

    • Challenge: Unreacted 2-methylallylamine (b.p. ~83 °C) and the over-alkylated product N,N-diethyl-2-methylallylamine (b.p. ~125-127 °C) can be difficult to separate completely without an efficient distillation column (e.g., a Vigreux or packed column).

    • Tip: Perform the distillation under atmospheric pressure. Ensure your distillation apparatus is dry, as moisture can co-distill with the amine. Collect fractions and analyze their purity by GC or NMR.

  • Acid-Base Extraction: Before distillation, an acid-base workup can remove non-basic impurities.

    • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, dichloromethane).

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities behind.

    • Wash the aqueous layer with the organic solvent to remove any remaining neutral impurities.

    • Make the aqueous layer basic (e.g., with 2M NaOH) until pH > 12, then extract the free amine back into an organic solvent.

    • Dry the organic layer (e.g., with anhydrous Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure before proceeding to distillation.

  • Column Chromatography: This is less common for simple amines but can be used if distillation fails.

    • Stationary Phase: Use silica gel treated with a small amount of a base like triethylamine (e.g., by including 1-2% triethylamine in the eluent) to prevent the amine from streaking on the acidic silica.

    • Eluent: A gradient of ethyl acetate in hexanes or a dichloromethane/methanol system is a good starting point.

Detailed Protocol: High-Yield Synthesis via Reductive Amination

This protocol is based on a standard reductive amination procedure using sodium borohydride, which is a good balance of reactivity, cost, and safety.

Materials:

  • 2-Methylallylamine

  • Acetaldehyde

  • Methanol (MeOH)

  • Sodium Borohydride (NaBH₄)

  • 1M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH)

  • Diethyl Ether (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), dissolve 2-methylallylamine (1.0 eq) in methanol (approx. 5 mL per gram of amine).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Aldehyde Addition: Add acetaldehyde (1.0-1.1 eq) dropwise to the cooled solution while stirring. Maintain the temperature at 0 °C. Stir the mixture for 1 hour at this temperature to allow for imine formation.

  • Reduction: While still at 0 °C, add sodium borohydride (1.2-1.5 eq) portion-wise over 30-45 minutes. Caution: Hydrogen gas is evolved. Ensure the temperature does not rise significantly.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours or until TLC/GC analysis indicates the consumption of the imine intermediate.

  • Quenching: Carefully quench the reaction by slowly adding 1M HCl at 0 °C until the bubbling stops and the solution is acidic (pH ~2).

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Workup: Add water to the remaining residue. Make the aqueous solution strongly basic (pH > 12) by adding 2M NaOH.

  • Extraction: Extract the aqueous layer three times with diethyl ether.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by fractional distillation to obtain the final, high-purity product.

References

  • Eschweiler–Clarke reaction - Grokipedia.
  • Eschweiler–Clarke reaction - Wikipedia. Available at: [Link]

  • US8420864B2 - High-purity N-ethylmethylamine and process for preparing same - Google Patents.
  • N-methylethylamine - Organic Syntheses Procedure. Available at: [Link]

  • Eschweiler-Clarke Reaction - J&K Scientific LLC. Available at: [Link]

  • Eschweiler-Clarke Reaction - YouTube. Available at: [Link]

  • Leuckart reaction - Wikipedia. Available at: [Link]

  • Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301–330. Available at: [Link]

  • Preparation of Aliphatic Amines by the Leuckart Reaction - Preprints.org. Available at: [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl - ACS Publications. Available at: [Link]

  • A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature - ResearchGate. Available at: [Link]

  • Reductive Amination - YouTube. Available at: [Link]

  • This compound - NIST WebBook. Available at: [Link]

  • This compound.pdf - Cheméo. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Expedient Synthesis of N-Methyl- and N-Alkylamines by Reductive Amination using Reusable Cobalt Oxide Nanoparticles - ResearchGate. Available at: [Link]

  • Studies On The Leuckart Reaction - Scribd. Available at: [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction - ResearchGate. Available at: [Link]

  • Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation - Green Chemistry (RSC Publishing). Available at: [Link]

  • This compound (C6H13N) - PubChemLite. Available at: [Link]

  • This compound - NIST WebBook. Available at: [Link]

  • N-ETHYL-(2-METHYLALLYL)AMINE - Gelest, Inc. Available at: [Link]

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. Available at: [Link]

  • Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives - JOCPR. Available at: [Link]

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Technical Support Center: Acylation of N-Ethyl-2-methylallylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the acylation of N-Ethyl-2-methylallylamine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and optimized protocols for the reaction between this compound and various acyl chlorides. Our goal is to help you navigate potential challenges and maximize the success of your synthesis.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the acylation of this specific secondary amine.

Q1: Why is my amide yield unexpectedly low?

Low yields can stem from several factors:

  • Steric Hindrance: The 2-methylallyl group on this compound presents moderate steric bulk, which can slow down the rate of acylation, especially with bulky acyl chlorides.[1][2][3]

  • Amine Protonation: Acylation reactions generate one equivalent of hydrochloric acid (HCl).[4] If not effectively neutralized, this HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4][5]

  • Competing Side Reactions: The presence of the allyl group opens pathways to unwanted side reactions, such as intramolecular cyclization or enamine formation, which consume starting materials.

  • Hydrolysis of Acyl Chloride: Acyl chlorides are highly reactive and readily hydrolyze in the presence of moisture to form the corresponding carboxylic acid, which is unreactive under these conditions.[6][7][8][9] Using anhydrous solvents and reagents is critical.

Q2: I see an unexpected, highly conjugated byproduct in my analysis. What could it be?

You are likely observing the formation of an enamine or a related isomer. The hydrogen on the carbon adjacent to the nitrogen can be abstracted, especially under basic conditions, leading to the formation of a stable, conjugated enamine system with the newly formed carbonyl group.[10][11][12] This is a known side reaction pathway for secondary amines that can form an enamine.[10][11]

Q3: My reaction turned dark, and I've isolated a complex mixture of products. What happened?

Dark coloration often indicates decomposition or polymerization. Acyl chlorides are potent electrophiles, and the allyl group in your amine is a potential site for unwanted electrophilic addition or polymerization, especially under harsh conditions (e.g., high heat or presence of Lewis acids). Over-acylation or reaction with the double bond can initiate these pathways.

Q4: Can I use an aqueous base like NaOH (Schotten-Baumann conditions)?

Yes, Schotten-Baumann conditions, which utilize a two-phase system with an aqueous base like NaOH or NaHCO₃, are a classic method for this type of acylation.[13][14][15][16] The base resides in the aqueous phase and neutralizes the generated HCl, preventing amine protonation.[15][16] However, the high reactivity of some acyl chlorides means that competitive hydrolysis can be a significant issue, potentially lowering the yield.[8][9] This method is often best for less reactive acyl chlorides like benzoyl chloride.[8]

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to diagnosing and solving common experimental problems.

Problem 1: Low or No Conversion of Starting Amine

Observation: TLC or LC-MS analysis shows a significant amount of unreacted this compound remaining, even after extended reaction times.

Logical Troubleshooting Workflow

G cluster_problem Problem: Low Amine Conversion cluster_causes Potential Causes cluster_solutions Solutions & Actions Problem Low Conversion of This compound Cause1 Cause 1: Amine Protonation Problem->Cause1 Is a base present? Cause2 Cause 2: Insufficient Reactivity (Steric Hindrance) Problem->Cause2 Are reactants bulky? Cause3 Cause 3: Degraded Acyl Chloride (Hydrolysis) Problem->Cause3 Was reagent fresh? Sol1 Action: Add a non-nucleophilic base (e.g., Triethylamine, DIPEA). Ensure >= 1.1 equivalents. Cause1->Sol1 Sol2 Action: - Increase reaction temperature (e.g., 0°C to RT or 40°C). - Extend reaction time. - Consider a less hindered acylating agent. Cause2->Sol2 Sol3 Action: - Use freshly opened or distilled acyl chloride. - Ensure rigorous anhydrous conditions (dry solvents, inert atmosphere). Cause3->Sol3

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Explanation of Causes and Solutions
  • Cause 1.1: Amine Protonation. The reaction of an amine with an acyl chloride produces HCl.[17] Without a base to act as an acid scavenger, the newly formed HCl will protonate the nucleophilic amine, forming an unreactive ammonium salt and stopping the reaction.

    • Solution: Add at least one equivalent (1.1-1.5 eq. is recommended) of a non-nucleophilic tertiary amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). These bases will neutralize the HCl without competing with your secondary amine for the acyl chloride.[4]

  • Cause 1.2: Insufficient Reactivity. this compound is a secondary amine with some steric bulk around the nitrogen atom.[1][18] If the acyl chloride is also sterically demanding, the activation energy for the nucleophilic attack can be high, leading to a sluggish reaction at low temperatures.

    • Solution: If the reaction is clean but slow, consider gradually increasing the temperature from 0 °C to room temperature or even gently heating to 40-50 °C. Monitor by TLC/LC-MS to ensure side reactions do not become dominant. Alternatively, if possible, switch to a less hindered acylating agent (e.g., an acyl fluoride or anhydride).[]

  • Cause 1.3: Degraded Acyl Chloride. Acyl chlorides are highly susceptible to hydrolysis.[6][9] If the reagent has been exposed to atmospheric moisture, a significant portion may have converted to the unreactive carboxylic acid.

    • Solution: Use a fresh bottle of the acyl chloride or distill it immediately before use. Ensure all glassware is oven-dried, and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.

Problem 2: Formation of Significant Byproducts

Observation: TLC/LC-MS analysis shows the formation of one or more major spots/peaks in addition to the desired product.

Side Reaction A: Over-Acylation (Diacylation)

While less common for secondary amines, under forcing conditions or with highly reactive acyl chlorides, a second acylation can occur at the nitrogen, forming a transient acylammonium ion which can then lead to other products. More likely is acylation at the amide nitrogen of the product, although this requires a strong base to deprotonate the amide first.[20]

  • Mechanism:

    • The desired amide is formed.

    • A strong base deprotonates the amide nitrogen (pKa ~17) to form an amidate.

    • The amidate attacks a second molecule of acyl chloride.

  • Mitigation:

    • Avoid using overly strong bases like NaH or BuLi unless N-acylation is the goal.[20]

    • Use slow, controlled addition of the acyl chloride to the amine solution to avoid high local concentrations of the electrophile.

    • Maintain a low reaction temperature (0 °C).

Side Reaction B: Enamine/Imine Isomerization

The allyl group provides a pathway for isomerization to a more stable conjugated system.

  • Mechanism:

    • The desired amide product is formed.

    • A base (e.g., triethylamine) removes a proton from the carbon adjacent to the nitrogen.

    • This forms an enamine, which is conjugated with the carbonyl group, making it a thermodynamically favorable byproduct.

  • Mitigation:

    • Use the minimum necessary amount of base.

    • Keep reaction temperatures low to favor the kinetically controlled acylation product over the thermodynamically favored isomerization product.

    • Choose a bulkier, less-coordinating base like DIPEA over triethylamine.

Visualizing the Main vs. Side Reaction Pathways

reaction_pathways cluster_main Desired Pathway cluster_side Side Reaction Pathway Reactants This compound + R-COCl Product Target Amide (N-acyl-N-ethyl-2-methylallylamine) Reactants->Product Nucleophilic Acyl Substitution Isomerization Base-Mediated Isomerization Product->Isomerization [Base] SideProduct Conjugated Enamine Byproduct Isomerization->SideProduct

Caption: Desired acylation vs. potential isomerization side reaction.

Recommended Experimental Protocol

This protocol is a robust starting point for the acylation of this compound, designed to minimize common side reactions.

Materials:

  • This compound (1.0 eq.)[21][22][23][24]

  • Acyl Chloride (1.1 eq.)

  • Triethylamine (Et₃N) or DIPEA (1.2 eq.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard oven-dried glassware

Procedure:

  • Setup: Assemble a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere (Ar or N₂).

  • Reagent Preparation: In the flask, dissolve this compound (1.0 eq.) and the non-nucleophilic base (1.2 eq.) in anhydrous DCM (approx. 0.1-0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve the acyl chloride (1.1 eq.) in a small volume of anhydrous DCM in a separate dry syringe. Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes. A slow addition rate is crucial to control the exotherm and minimize side reactions.[4]

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-16 hours).

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Data Summary Table

For optimal results, the choice of base is critical. The following table compares common choices.

BasepKa of Conjugate AcidNucleophilicityKey AdvantagePotential Disadvantage
Triethylamine (Et₃N) ~10.7ModerateInexpensive, effective HCl scavenger.Can promote enamine formation; can be nucleophilic in some cases.
DIPEA (Hünig's Base) ~10.7Very LowHighly sterically hindered, non-nucleophilic.[25]More expensive; can be difficult to remove under vacuum.
Pyridine ~5.2ModerateCan act as a nucleophilic catalyst.Can be difficult to remove; lower basicity requires careful pH management.
Aqueous NaHCO₃/NaOH 10.3 / ~15.7High (OH⁻)Schotten-Baumann conditions; inexpensive.[15]Risk of acyl chloride hydrolysis, especially with reactive substrates.[9]

References

  • Master Organic Chemistry. (2025). Enamines. [Link]

  • CIE A-Level Chemistry. (n.d.). 33.3 Acyl chlorides. [Link]

  • Doc Brown's Chemistry. (n.d.). Hydrolysis of acid/acyl chlorides with water. [Link]

  • Clark, J. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Chemguide. [Link]

  • Ma, R., et al. (n.d.). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. PubMed Central. [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]

  • eScholarship. (n.d.). Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. [Link]

  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]

  • The Organic Chemistry Tutor. (2018). Stork Enamine Reaction Mechanism - Alkylation, Acylation, & Michael Addition [Video]. YouTube. [Link]

  • Clark, J. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • Save My Exams. (2025). Acyl Chlorides. [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

  • ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction [Table]. [Link]

  • Stevens, E. (2019). Reaction of enamines and acid chlorides [Video]. YouTube. [Link]

  • Sparkle. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides. [Link]

  • OrgoSolver. (n.d.). Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). [Link]

  • Doc Brown's Chemistry. (n.d.). Reaction of acid/acyl chlorides with ammonia/amines. [Link]

  • Organic Letters. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]

  • ResearchGate. (2021). Why did my amide synthesis does not work?. [Link]

  • Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?. [Link]

  • OC Lectures. (2021). Acylation of Amines, Part 1: with Acyl Halides [Video]. YouTube. [Link]

  • Organic Chemistry Frontiers. (n.d.). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. [Link]

  • Toppr. (n.d.). Reactions of Acyl halide. [Link]

  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Extremely Sterically Hindered Tertiary Alkylamines. [Link]

  • OSTI.GOV. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. [Link]

  • Gelest, Inc. (2016). N-ETHYL-(2-METHYLALLYL)AMINE [Safety Data Sheet]. [Link]

  • NCERT. (n.d.). Amines. [Link]

  • NIST. (n.d.). This compound. NIST WebBook. [Link]

  • NIST. (n.d.). This compound. NIST WebBook. [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. [Link]

  • Cheméo. (n.d.). This compound.pdf. [Link]

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How to prevent polymerization of N-Ethyl-2-methylallylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Stability of N-Ethyl-2-methylallylamine

Welcome to the technical support guide for this compound (NEMA). This document is designed for researchers, chemists, and drug development professionals to provide in-depth guidance on preventing unwanted polymerization during storage and experimentation.

A common point of confusion arises from Safety Data Sheets (SDS) which often state that "hazardous polymerization will not occur."[1] This statement is accurate under specified, ideal storage conditions. It refers to the low propensity for spontaneous polymerization at ambient temperature. However, like many allylic monomers, this compound can and will polymerize under certain conditions, particularly when subjected to heat, UV light, or radical initiators.[2][3][4] This guide will provide the expertise needed to understand and control these variables.

The primary mechanism of concern is free-radical polymerization . Allylic amines are generally less reactive in radical polymerizations than monomers like styrene or acrylates due to a process called "degradative chain transfer," where a hydrogen atom is abstracted from the allyl group. This creates a stable, non-propagating radical and terminates the chain. However, under forcing conditions (e.g., high temperature or high initiator concentration), this limitation can be overcome, leading to the formation of undesirable oligomers or polymers.

Frequently Asked Questions (FAQs)

Q1: My this compound, which was a clear liquid, has become viscous or contains solid particles. What happened? A1: You are likely observing the initial stages of polymerization. This is typically triggered by improper storage or handling, such as exposure to heat, direct sunlight (UV radiation), or contamination with substances that can generate free radicals.

Q2: The Safety Data Sheet (SDS) says hazardous polymerization will not occur. Why am I seeing polymerization? A2: The SDS statement refers to the low risk of spontaneous polymerization under recommended storage conditions (cool, dark, sealed container).[1] It does not mean the monomer is incapable of polymerizing. If you are heating the material, performing a reaction that generates radicals, or storing it improperly, you are creating conditions that actively induce polymerization, which falls outside the scope of that specific hazard warning.

Q3: What are the primary triggers for this compound polymerization? A3: The main triggers are:

  • Heat: Elevated temperatures increase the rate of radical formation and propagation. Avoid temperatures above ambient during storage.[1]

  • Light: UV radiation can initiate radical formation. Always store in amber or opaque containers.

  • Radical Initiators: Contamination with peroxides (from air exposure), azo compounds, or certain metal ions can initiate polymerization.

  • Oxygen: While oxygen can sometimes act as an inhibitor for certain monomers, it can also form peroxides, especially under light exposure, which then act as initiators.[5] Storing under an inert atmosphere like nitrogen or argon is recommended for long-term stability.

Q4: What is a polymerization inhibitor and is one present in my purchased this compound? A4: A polymerization inhibitor is a chemical added in small amounts (typically parts-per-million, ppm) to scavenge free radicals and prevent the polymerization chain reaction from starting.[] Commercial this compound may or may not be supplied with an inhibitor. Always check the certificate of analysis (CofA) from your supplier. If it is uninhibited, you must take extra precautions for storage and handling.

Troubleshooting Guide: Diagnosing and Solving Polymerization Issues

This section addresses specific problems you may encounter during your experiments.

Issue 1: Monomer Polymerized During Long-Term Storage
  • Symptoms: The material is highly viscous, has solidified, or contains a gel-like precipitate.

  • Probable Cause: The monomer was likely stored for an extended period without an adequate inhibitor, under a reactive atmosphere (air instead of inert gas), or was exposed to temperature fluctuations or light.

  • Immediate Action:

    • Safety First: Do not attempt to heat the sealed container, as this can cause a dangerous pressure buildup.

    • If the material is completely solid, it is generally not salvageable and should be disposed of according to your institution's hazardous waste guidelines.

  • Preventative Protocol:

    • Verify Inhibitor: For long-term storage, ensure the monomer contains an appropriate inhibitor. If received uninhibited, add a recommended inhibitor immediately (see Table 1).

    • Inert Atmosphere: Use a "bleed" tube to flush the container's headspace with dry nitrogen or argon before sealing.

    • Proper Storage Location: Store in a cool, dark, well-ventilated area away from heat sources and direct sunlight.[7] A refrigerator rated for flammable materials is ideal.

Issue 2: Polymerization Occurs During a Reaction (e.g., functionalization, heating)
  • Symptoms: The reaction mixture becomes viscous, product yield is low, and a significant amount of insoluble polymer byproduct forms.

  • Probable Cause: The reaction conditions (e.g., high temperature, radical initiator for a different purpose) are sufficient to initiate the polymerization of your NEMA starting material.

  • Solution Workflow:

G cluster_0 Problem Identification cluster_1 Primary Solution Path cluster_2 Secondary Checks cluster_3 Outcome start Polymerization observed during reaction temp Lower Reaction Temperature start->temp Is reaction run at >60°C? reagents Check Reagents for Peroxide Contamination start->reagents inhibitor Add Inhibitor to Reaction Mixture temp->inhibitor If possible success Successful Reaction: High Yield, No Polymer inhibitor->success atmosphere Run Reaction Under Inert Atmosphere (N2/Ar) reagents->atmosphere atmosphere->success

Caption: Troubleshooting workflow for in-reaction polymerization.

  • Detailed Steps:

    • Lower Temperature: If your desired reaction allows, reduce the temperature. Polymerization is often much more sensitive to temperature changes than other organic reactions.

    • Introduce an Inhibitor: If compatible with your desired reaction chemistry, add a suitable inhibitor before heating. Phenolic inhibitors are often a good first choice.

    • Deoxygenate: Before starting the reaction, bubble nitrogen or argon through the solvent and monomer to remove dissolved oxygen, which can contribute to peroxide formation.

    • Purify Reagents: Ensure other reagents, especially solvents like THF or ether, are free from peroxides which are potent radical initiators.

Protocols for Prevention

Protocol 1: Stabilizing this compound for Storage

This protocol describes how to add a chemical inhibitor to unstabilized NEMA. The most common and effective inhibitors for monomers are phenolic compounds, which act as free-radical scavengers.[5][]

Recommended Inhibitors:

Inhibitor NameAbbreviationTypical ConcentrationMechanism of Action & Notes
4-MethoxyphenolMEHQ50 - 200 ppmRadical scavenger. Highly effective and widely used. Requires trace oxygen to function effectively.[8][9]
Butylated HydroxytolueneBHT100 - 500 ppmRadical scavenger. Also requires oxygen. Very common antioxidant and stabilizer.[5]
4-tert-ButylcatecholTBC50 - 200 ppmExcellent radical scavenger. Can cause slight discoloration. Often used for styrenic monomers.[5]
(2,2,6,6-Tetramethylpiperidin-1-yl)oxylTEMPO10 - 100 ppmStable nitroxide radical. Directly traps carbon-centered radicals. Does not require oxygen. Highly effective but more expensive.[10]

Procedure:

  • Calculate Required Amount: For 100g of NEMA (approx. 127 mL), to achieve a 100 ppm concentration, you need 10 mg of the inhibitor.

  • Prepare a Stock Solution: Dissolve a larger, easily weighable amount of the inhibitor in a small volume of a compatible, volatile solvent (e.g., 100 mg of MEHQ in 10 mL of dichloromethane).

  • Add to Monomer: Add the appropriate volume of the stock solution to the NEMA (in this example, 1 mL).

  • Mix Thoroughly: Gently swirl or stir the mixture to ensure homogeneous distribution.

  • Evaporate Solvent (Optional but Recommended): If you used a volatile solvent, you can remove it by passing a gentle stream of nitrogen over the liquid while stirring. Do not heat.

  • Store Properly: Transfer the stabilized monomer to a clean, dry, amber glass bottle. Flush the headspace with nitrogen or argon, seal tightly, and store in a cool, dark place.

Protocol 2: Removing Inhibitors Prior to Polymerization

If you intend to polymerize NEMA, you must first remove the storage inhibitor.

Method: Basic Extraction (for Phenolic Inhibitors like MEHQ, BHT, TBC)

Phenolic inhibitors are weakly acidic and can be removed by washing with an aqueous base.

Caption: Workflow for removing phenolic inhibitors.

Procedure:

  • Dilute Monomer: Dilute the inhibited NEMA with an equal volume of a water-immiscible solvent like diethyl ether or ethyl acetate.

  • Perform Wash: Transfer the solution to a separatory funnel and wash with a 1M aqueous NaOH solution. The phenolic inhibitor will be deprotonated and extracted into the aqueous layer. Repeat the wash 2-3 times.

  • Neutralize: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove residual base.

  • Dry: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Isolate: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation).

  • Immediate Use: The resulting uninhibited NEMA is highly prone to polymerization and should be used immediately or stored under an inert atmosphere in a freezer for a very short period.

References

  • Gelest, Inc. (2016). Safety Data Sheet: N-ETHYL-(2-METHYLALLYL)AMINE. [Link]

  • Google Patents. (n.d.).
  • Justia Patents. (1999). Process for the production of allylamine polymer. [Link]

  • Sepehrianazar, A., et al. (2022). Free Radical Polymerization of Allylamine in Different Acidic Media. ResearchGate. [Link]

  • Wikipedia. (n.d.). Nitroxide-mediated radical polymerization. [Link]

  • ACS Publications. (2025). The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. [Link]

  • Simplastic. (2025). The Essential Role of MEHQ as a Polymerization Inhibitor for Monomers. [Link]

  • Al-Malaika, S., et al. (2023). Inhibition of Free Radical Polymerization: A Review. National Institutes of Health (NIH). [Link]

  • American Chemical Society. (2025). The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. [Link]

  • Tradeasia. (2025). What is MEHQ? Everything You Need to Know About Monomethyl Ether of Hydroquinone. [Link]

  • Tintoll. (n.d.). Hindered Phenol Antioxidant HPAO. [Link]

  • Deltachem (Qingdao) Co. Ltd. (2021). Polymerization inhibitor recommendation ——OMNISTAB IN 510. [Link]

  • Wikipedia. (n.d.). Hindered amine light stabilizer. [Link]

  • Mayzo. (n.d.). Hindered Amine Stabilizers. [Link]

  • National Institutes of Health. (2023). Inhibition of Free Radical Polymerization: A Review. [Link]

Sources

Technical Support Center: Distillation and Purification of N-Ethyl-2-methylallylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the distillation and purification of N-Ethyl-2-methylallylamine (CAS: 18328-90-0). As a crucial chemical intermediate, particularly in the synthesis of herbicides like Ethalfluralin, achieving high purity is paramount for successful downstream applications[1][2][3]. This document moves beyond a simple protocol, offering causal explanations for experimental choices and a structured troubleshooting framework to address common challenges encountered in the laboratory.

Section 1: Compound Properties & Critical Safety Data

A thorough understanding of the physicochemical properties and hazards of this compound is the foundation of a safe and effective purification process.

Physicochemical Data Summary

The following table summarizes key properties of this compound. Note the slight variation in reported boiling points, which can be attributed to differences in measurement conditions and atmospheric pressure.

PropertyValueSource(s)
Molecular Formula C₆H₁₃N[1][3][4][5][6]
Molecular Weight 99.17 g/mol [5][7][]
Boiling Point 100 - 105 °C[1][2][][9]
Density 0.75 - 0.78 g/mL at 25 °C[1][2]
Appearance Colorless to light yellow liquid/oil[1][2]
Vapor Pressure 10 - 13.3 mmHg at 20 °C[1][2]
Flash Point 7 °C (45 °F)[1][2]
Solubility Reacts with water[1]
Mandatory Safety & Handling Protocols

This compound is a hazardous substance requiring strict adherence to safety protocols.[10][11][12]

  • Extreme Flammability: The compound is a highly flammable liquid and vapor with a low flash point.[1][10] All operations must be conducted away from heat, sparks, and open flames.[10][11] Electrical equipment must be explosion-proof, and containers must be grounded and bonded to prevent static discharge.[1][10]

  • Corrosivity and Toxicity: It causes severe skin burns and eye damage.[1][10][12] It is also harmful if swallowed or in contact with skin and may cause respiratory irritation.[1][10][12] All handling must occur within a certified chemical fume hood.

  • Required Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash-proof goggles, a face shield, and a flame-retardant lab coat.[11][12]

  • Incompatible Materials: Avoid contact with strong acids and oxidizing agents, as this can lead to vigorous reactions.[1]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture absorption.[10] Store locked up.[1][10]

Section 2: Standard Purification & Distillation Protocol

This protocol provides a validated, step-by-step methodology for the purification of this compound, assuming a starting material from a synthesis workup that may contain water, unreacted starting materials, and solvent residues.

Step 1: Pre-Distillation Drying (The Causality of Water Removal)

Since this compound reacts with water, meticulous drying is the most critical preparatory step.[1] Water can not only co-distill, leading to impure fractions, but it can also interfere with the distillation process itself.

  • Selection of Drying Agent: Use a basic drying agent. Solid potassium hydroxide (KOH) pellets are ideal. They are highly efficient at scavenging water and will not react with the amine product, unlike acidic drying agents (e.g., CaCl₂, H₂SO₄) or less effective neutral agents.

  • Procedure: a. Transfer the crude amine to a round-bottom flask equipped with a magnetic stir bar. b. Add KOH pellets portion-wise while stirring. An initial exothermic reaction may be observed as the first portions of KOH react with dissolved water. c. Continue adding KOH until the newly added pellets no longer clump together and remain free-flowing in the liquid. d. Allow the mixture to stir for a minimum of 4-6 hours, or preferably overnight, to ensure complete drying. e. Filter or decant the dried amine away from the KOH into the distillation flask.

Step 2: Fractional Distillation Setup

For optimal separation from closely boiling impurities, a fractional distillation setup is recommended over a simple distillation.

Distillation_Setup A Heating Mantle with Stirrer B Distillation Flask (with boiling chips) A->B Heats & Stirs C Fractionating Column (e.g., Vigreux) B->C Vapor Rises D Thermometer Adapter C->D E Thermometer F Condenser D->F Purified Vapor G Receiving Flask F->G Condensate H Water Out F->H J Vent to Fume Hood G->J I Water In I->F Coolant

Caption: Standard laboratory fractional distillation apparatus.

Step 3: Atmospheric Distillation Procedure
  • Assembly: Assemble the apparatus as shown in the diagram above. Ensure all glass joints are properly sealed. Add a few boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.

  • Heating: Begin heating the distillation flask gently.

  • Equilibration: As the liquid begins to boil, observe the vapor rising through the fractionating column. A "reflux ring" of condensing vapor will slowly ascend. For optimal separation, this ascent should be slow and steady.

  • Fraction Collection:

    • Fore-run: Collect the initial distillate that comes over at a lower temperature. This fraction will contain volatile impurities and residual solvents.

    • Main Fraction: When the temperature at the thermometer stabilizes at the expected boiling point (100-105 °C), switch to a clean receiving flask.[1][2] Collect the product only while the temperature remains stable within a narrow range (e.g., ±1 °C).

    • End-run: If the temperature begins to drop or rise sharply, stop the distillation. The material remaining in the distillation flask contains higher-boiling impurities.

  • Purity Analysis: Analyze the collected main fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm purity before use.

Section 3: Troubleshooting Guide (Q&A)

This section addresses specific issues that may arise during the distillation process.

Q1: My distillation is extremely slow, or the compound won't boil even at a high mantle temperature.

  • Potential Cause: Insufficient heat transfer or a leak in the system (if performing vacuum distillation).

  • Expert Solution:

    • Check Heat Transfer: Ensure the heating mantle is in good contact with the distillation flask. Use an aluminum foil wrap around the flask and column to minimize heat loss to the environment. This is particularly important for higher-boiling compounds.

    • Verify Thermometer Placement: The top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.

    • Address Bumping: Violent bumping can prevent the establishment of a smooth vapor pressure gradient. Ensure adequate stirring or fresh boiling chips are present.

Q2: The collected distillate is cloudy.

  • Potential Cause: This is almost always due to the presence of water.

  • Expert Solution:

    • Inadequate Drying: The pre-distillation drying step was insufficient. The most reliable solution is to combine the cloudy distillate with the remaining material, return it to a flask, and repeat the drying procedure with fresh KOH for a longer duration.

    • System Contamination: Ensure all glassware was scrupulously dried in an oven before assembly.

Q3: The distillation temperature is unstable and fluctuates wildly.

  • Potential Cause: Unstable boiling (bumping) or pressure fluctuations in the system.[13]

  • Expert Solution:

    • Ensure Smooth Boiling: Stop the distillation, allow the system to cool, and add new boiling chips or a stir bar. Superheating of the liquid followed by sudden, violent boiling will cause temperature and pressure surges.

    • Check for Leaks (Vacuum Distillation): If under vacuum, even a small leak will cause the pressure to fluctuate, which directly changes the boiling point of the liquid. Check all joints and seals.

    • Heating Rate: A heating rate that is too high can cause "channeling" in a packed column or flooding, preventing the establishment of equilibrium. Reduce the power to the heating mantle.

Q4: The product purity is low after distillation, with closely-boiling impurities present.

  • Potential Cause: Inefficient separation due to an inadequate column or co-distillation of an impurity.

  • Expert Solution:

    • Increase Column Efficiency: Replace the simple distillation head with a more efficient fractionating column, such as a Vigreux or a packed column (e.g., with Raschig rings or metal sponge). A longer column provides more theoretical plates for better separation.

    • Consider Vacuum Distillation: Lowering the pressure will lower the boiling point. This can sometimes increase the boiling point difference between your product and a stubborn impurity, enabling better separation. It also serves to prevent thermal degradation.

    • Perform a Second Distillation: Re-distilling the collected fraction will often significantly improve purity.

Q5: The residue in the distillation flask has turned dark brown or black.

  • Potential Cause: Thermal decomposition or polymerization of the allylamine.

  • Expert Solution:

    • Reduce Temperature with Vacuum: This is the most common reason to employ vacuum distillation. By lowering the boiling point, you minimize the thermal stress on the compound, reducing the likelihood of decomposition or polymerization of the reactive allyl group.

    • Check for Contaminants: Ensure the starting material is free of acidic or oxidative impurities that could catalyze decomposition at high temperatures.

    • Work Quickly: Do not leave the amine sitting at high temperatures for extended periods. Plan the distillation to proceed efficiently once boiling begins.

Troubleshooting_Flowchart Start Distillation Issue Observed Q_Cloudy Is distillate cloudy? Start->Q_Cloudy A_Dry Action: Re-dry amine with fresh KOH. Q_Cloudy->A_Dry Yes Q_Slow Is distillation slow or not boiling? Q_Cloudy->Q_Slow No End Problem Resolved A_Dry->End A_Heat Action: Improve insulation. Check thermometer placement. Q_Slow->A_Heat Yes Q_Purity Is purity low? Q_Slow->Q_Purity No A_Heat->End A_Fractionate Action: Use fractional column. Consider vacuum distillation. Q_Purity->A_Fractionate Yes Q_Dark Is pot residue dark? Q_Purity->Q_Dark No A_Fractionate->End A_Vacuum Action: Use vacuum distillation to reduce temperature. Q_Dark->A_Vacuum Yes Q_Dark->End No A_Vacuum->End

Caption: Troubleshooting logic for common distillation issues.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What are common impurities in crude this compound?

    • A: Impurities are typically process-related. They can include unreacted starting materials (e.g., ethylamine, 2-methylallyl chloride), solvents from the reaction, water from the workup, and byproducts such as N,N-diethyl-2-methylallylamine (from over-alkylation) or des-ethyl impurities.[14]

  • Q: Is vacuum distillation necessary for this compound?

    • A: While this compound can be distilled at atmospheric pressure, vacuum distillation is highly recommended. It lowers the required temperature, which significantly reduces the risk of thermal decomposition and polymerization, often resulting in a higher purity and better recovery of the final product.

  • Q: How can I confirm the purity of my final product?

    • A: The most common and effective methods are Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify volatile impurities, and ¹H and ¹³C NMR spectroscopy to confirm the structure and detect non-volatile impurities.

  • Q: The Safety Data Sheet (SDS) mentions "Reacts with water." What does this mean for purification?

    • A: This indicates that the amine can form hydrates or may be hygroscopic. For distillation, it means that any water present must be rigorously removed beforehand using a suitable drying agent like KOH. Failure to do so will result in a wet, impure product.[1]

References

  • Gelest, Inc. (2016). N-ETHYL-(2-METHYLALLYL)AMINE Safety Data Sheet. [Link]

  • Chemcasts. (n.d.). This compound (CAS 18328-90-0) – Thermophysical Properties. [Link]

  • Bryan Research & Engineering, LLC. (2008). Troubleshooting Amine Unit Simulations. [Link]

  • Scribd. (n.d.). Troubleshooting of Amine Regn. [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]

  • Engel, D., et al. (2020). Startup troubleshooting of amine units in LNG export facilities. Hydrocarbon Processing. [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. [Link]

  • Cheméo. (n.d.). This compound.pdf. [Link]

  • Stenutz. (n.d.). N-ethyl-2-methylaniline. [Link]

  • NIST. (n.d.). This compound Mass Spectrum. [Link]

  • LookChem. (n.d.). N-Ethylmethallylamine(18328-90-0)MSDS Melting Point Boiling Density Storage Transport. [Link]

  • Organic Syntheses. (n.d.). Ethylamine, N-methyl-. [Link]

  • PubChem. (n.d.). 2-Propen-1-amine, N-ethyl-2-methyl-. [Link]

  • PubChem. (n.d.). Benzenamine, N-ethyl-2-methyl-. [Link]

  • PubChem. (n.d.). N-Ethyl-2-methyl-2-butanamine. [Link]

  • Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n- [ 2- (diethylamine) ethyl ] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.

Sources

Technical Support Center: Purification of Crude N-Ethyl-2-methylallylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of N-Ethyl-2-methylallylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining high-purity this compound. We will explore the common impurities encountered during its synthesis and provide a multi-step purification strategy, explaining the scientific principles behind each experimental choice.

Understanding the Challenge: The Impurity Profile

This compound is commonly synthesized via the reductive amination of methacrolein with ethylamine. The crude product from this synthesis typically contains a variety of impurities that must be removed to ensure its suitability for downstream applications, particularly in pharmaceutical development where purity is paramount.

Common Impurities in Crude this compound:

  • Unreacted Starting Materials:

    • Ethylamine

    • Methacrolein

  • Intermediate Species:

    • N-Ethyl-2-methyl-2-propen-1-imine (the Schiff base intermediate)

  • Side-Reaction Byproducts:

    • Over-alkylated products (tertiary amines)

    • Polymers or oligomers of methacrolein

    • Byproducts from methacrolein self-condensation (e.g., 2-methyl-2-pentenal) and their subsequent reaction products.[1][2]

The purification strategy must be designed to systematically remove each of these impurity classes.

Purification Workflow Overview

A robust purification strategy for crude this compound typically involves a three-stage process:

  • Extractive Workup: To remove water-soluble impurities and unreacted starting materials.

  • Distillation: To separate the product from non-volatile residues and some closely boiling impurities.

  • Chromatography (Optional): For achieving very high purity by removing trace impurities that are difficult to separate by distillation.

PurificationWorkflow crude Crude this compound extractive Extractive Workup (Acid/Base Wash) crude->extractive Removes: - Ethylamine - Methacrolein - Water-soluble salts distillation Fractional Distillation (Atmospheric or Vacuum) extractive->distillation Removes: - Non-volatile impurities - Some side-products chromatography Chromatographic Purification (Optional, for >99.5% purity) distillation->chromatography Removes: - Closely boiling isomers - Trace impurities pure High-Purity Product (>99.5%) distillation->pure If purity is sufficient chromatography->pure

Caption: Purification workflow for this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Extractive Workup

Q1: After the initial acid wash, I'm observing a significant amount of my product in the aqueous layer. What's going wrong?

A1: This is a common issue and can be attributed to a few factors:

  • Excessive Acid: Using too much or too concentrated an acid can lead to the protonation and subsequent dissolution of your desired secondary amine in the aqueous layer.[3] Amines are basic and will readily form salts with acids.

  • Solution:

    • Use a Dilute Acid: A 1M solution of a weak acid like citric acid or acetic acid is often sufficient to remove the more basic ethylamine without significantly protonating the bulkier this compound.

    • Monitor pH: Carefully monitor the pH of the aqueous layer during the wash. Aim for a mildly acidic pH (around 5-6) to selectively remove ethylamine.

    • Back-Extraction: If you suspect product loss, you can basify the aqueous layer with a base like sodium bicarbonate or dilute sodium hydroxide to a pH of 9-10 and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to recover your product.

Q2: I'm having trouble with emulsion formation during the extractive workup. How can I resolve this?

A2: Emulsions are common when dealing with amines due to their surfactant-like properties. Here are several strategies to break emulsions:[4]

  • Addition of Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel.

  • Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation.

Distillation

Q3: My this compound seems to be decomposing during distillation, leading to a yellow or brown color and poor recovery. What is the cause and how can I prevent it?

A3: this compound can be susceptible to thermal degradation and oxidation at elevated temperatures.[5] The presence of oxygen can exacerbate this issue.

  • Solution:

    • Vacuum Distillation: Perform the distillation under reduced pressure. This will significantly lower the boiling point of the amine and minimize thermal stress.

    • Nitrogen Atmosphere: Conduct the distillation under an inert atmosphere of nitrogen or argon to prevent oxidation.

    • Use of Antioxidants: In some cases, adding a small amount of a high-boiling antioxidant like butylated hydroxytoluene (BHT) to the distillation pot can be beneficial, but ensure it can be easily separated from the final product.

Q4: I'm struggling to separate my product from an impurity with a very similar boiling point. What are my options?

A4: This is a classic challenge in purification.

  • Solution:

    • Fractional Distillation: Use a fractionating column (e.g., a Vigreux or packed column) to increase the number of theoretical plates and improve separation efficiency.[6][7] A slow and steady distillation rate is crucial for effective fractionation.[8]

    • Azeotropic Distillation: Investigate the possibility of forming an azeotrope with a suitable solvent to alter the relative volatilities of your product and the impurity.[1][2][9] This is an advanced technique and requires careful selection of the entrainer.

    • Chromatographic Purification: If distillation fails to provide the desired purity, chromatographic methods are the next logical step.

Compound Boiling Point (°C at 1 atm) Notes
Ethylamine16.6Highly volatile, easily removed.[10]
Methacrolein68Can be removed by extraction and distillation.
This compound 100 - 101 The target compound.[5]
2-Methyl-2-pentenal136-137A potential byproduct.

Data sourced from various chemical suppliers and databases.

Chromatographic Purification

Q5: My amine is streaking on the silica gel column, leading to poor separation. How can I improve the chromatography?

A5: Amines are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, causing streaking.

  • Solution:

    • Basify the Mobile Phase: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel and improve peak shape.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a reverse-phase C18 column with an appropriate mobile phase.

    • Derivatization: For analytical purposes (e.g., HPLC), derivatizing the amine with a reagent like 9-fluorenylmethyl chloroformate (FMOC-Cl) or o-phthalaldehyde (OPA) can improve chromatographic behavior and aid in detection.[11]

Experimental Protocols

Protocol 1: Extractive Workup for Crude this compound

Objective: To remove unreacted ethylamine, methacrolein, and water-soluble impurities.

Materials:

  • Crude this compound in an organic solvent (e.g., diethyl ether, dichloromethane).

  • 1M Citric Acid solution.

  • Saturated sodium bicarbonate solution.

  • Brine (saturated NaCl solution).

  • Anhydrous magnesium sulfate or sodium sulfate.

  • Separatory funnel, beakers, flasks.

Procedure:

  • Transfer the crude organic solution to a separatory funnel.

  • Wash the organic layer with 1M citric acid solution. Monitor the pH of the aqueous layer to ensure it is mildly acidic (pH 5-6).

  • Separate the aqueous layer.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine to remove residual water and break any emulsions.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent. The resulting solution is ready for concentration and distillation.

Protocol 2: Vacuum Fractional Distillation of this compound

Objective: To purify this compound by separating it from non-volatile impurities and some closely boiling byproducts.

Materials:

  • Dried, crude this compound.

  • Distillation apparatus with a fractionating column (e.g., Vigreux).

  • Vacuum pump and pressure gauge.

  • Heating mantle with a stirrer.

  • Cold trap.

Procedure:

  • Set up the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Place the crude amine in the distillation flask with a stir bar.

  • Slowly apply vacuum to the system.

  • Once the desired pressure is reached, begin heating the distillation flask.

  • Collect any low-boiling fractions that distill first.

  • Slowly increase the temperature and collect the main fraction of this compound at its boiling point at the given pressure. Refer to a vapor pressure nomograph or the vapor pressure equation for an estimated boiling point.

  • Monitor the temperature at the distillation head. A stable temperature indicates the collection of a pure fraction.

  • Once the main fraction is collected, stop the distillation before the pot runs dry to avoid the concentration of potentially unstable residues.

Vapor Pressure Data for this compound:

The vapor pressure can be estimated using the Antoine equation: log₁₀(P) = A − (B / (T + C)), where P is the vapor pressure in mmHg and T is the temperature in degrees Celsius. For this compound, approximate coefficients are A = 7.0, B = 1450, C = 220. This is an estimation and should be used as a guide.

Protocol 3: Purity Analysis by GC-MS

Objective: To determine the purity of this compound and identify any remaining impurities.

Materials:

  • Purified this compound sample.

  • Suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS instrument with a suitable column (e.g., a non-polar or mid-polar capillary column like a DB-5ms or HP-5ms).

General GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp at 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • MS Detector: Scan range 40-400 amu.

Procedure:

  • Prepare a dilute solution of the purified amine in the chosen solvent.

  • Inject the sample into the GC-MS.

  • Analyze the resulting chromatogram to determine the retention time of the main peak and identify any impurity peaks.

  • Use the mass spectra of the peaks to identify the impurities by comparing them to a spectral library (e.g., NIST).

GC_MS_Analysis cluster_0 Sample Preparation cluster_1 GC-MS Injection & Separation cluster_2 Data Analysis dilute Dilute Purified Amine in Solvent inject Inject into GC-MS dilute->inject separate Separation on Capillary Column inject->separate detect MS Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram identify Identify Peaks (Retention Time & Mass Spectra) chromatogram->identify purity Calculate Purity identify->purity

Caption: Workflow for GC-MS purity analysis.

References

  • Gelest, Inc. (2016). N-ETHYL-(2-METHYLALLYL)AMINE Safety Data Sheet. [Link]

  • Google Patents. (2017).
  • Solubility of Things. (n.d.). Ethylamine. [Link]

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  • ResearchGate. (2025). Determination of primary and secondary aliphatic amines by N-hydroxysuccinimidyl 4,3,2′-naphthapyrone-4-acetate and reversed-phase high-performance liquid chromatography. [Link]

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  • Google Patents. (2006).
  • Wikipedia. (n.d.). Azeotropic distillation. [Link]

  • Organic Chemistry Virtual Lab. (n.d.). Purification by Fractional distillation/crystallisation (Theory). [Link]

  • GWSI. (n.d.). Dive Into Azeotropic Distillation: Essential Techniques. [Link]

  • How to separate compounds using fractional distillation. (2008, March 6). Blogger. [Link]

  • Wikipedia. (n.d.). Fractional distillation. [Link]

  • Chemistry Stack Exchange. (2015). Reason for the formation of azeotropes. [Link]

  • Analyst (RSC Publishing). (n.d.). Determination of ammonia and aliphatic amines in environmental aqueous samples utilizing pre-column derivatization to their phenylthioureas and high performance liquid chromatography. [Link]

  • Solubility of Things. (n.d.). Ethylamine. [Link]

  • NIST WebBook. (n.d.). This compound. [Link]

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  • SciSpace. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup Tips. [Link]

  • Thorn-Seshold. (n.d.). Technical Notes - Removal of Reaction Solvent by Extractive Workup. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzenamine, N-ethyl-2-methyl- (CAS 94-68-8). [Link]

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N-Ethyl-2-methylallylamine stability under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for N-Ethyl-2-methylallylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound under various experimental conditions. As a secondary aliphatic amine with an allylic double bond, its reactivity profile presents unique challenges. This document provides a comprehensive resource for troubleshooting common stability-related issues and offers robust protocols for conducting forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is susceptible to degradation under several conditions. The primary concerns are its reactivity with acids and oxidizing agents.[1] As a secondary amine, it is basic and will readily react with acids to form salts.[2] The allylic group may also be susceptible to oxidation. Additionally, as a flammable liquid, it poses a fire hazard and should be handled with appropriate precautions.[1]

Q2: How should I store this compound to ensure its long-term stability?

A2: To maintain the integrity of this compound, it should be stored in a cool, dry, and dark location in a tightly sealed container.[] It is crucial to keep it away from incompatible materials such as acids and oxidizing agents, as well as sources of ignition.[1]

Q3: What are the visible signs of degradation?

A3: While analytical techniques are necessary for quantitative assessment, visual signs of degradation may include a change in color from colorless to light yellow, the formation of precipitates, or a noticeable change in odor.[2] Any unexpected changes in the physical appearance of the substance should prompt a more thorough analytical investigation.

Q4: Is this compound more stable under acidic or basic conditions?

A4: this compound, being a secondary amine, is inherently basic and will react with acids to form salts.[2] While salt formation is a chemical reaction, it doesn't necessarily imply degradation of the core structure in the absence of other reactive species. However, strong acidic conditions can potentially lead to hydrolysis or other degradative pathways. In strongly basic conditions, the free amine is more likely to undergo oxidation, especially in the presence of air or other oxidants. Therefore, its stability is highly dependent on the specific pH and the presence of other reactive molecules. Generally, neutral or mildly basic conditions in an inert atmosphere are preferable for storage.

Troubleshooting Guide

Issue 1: Unexpected Peaks in Chromatogram After Acidic Sample Preparation

Scenario: You are using a reverse-phase HPLC method with an acidic mobile phase (e.g., containing formic acid or trifluoroacetic acid) and observe additional, unexpected peaks that are not present in your initial standard solution.

Possible Cause: The acidic mobile phase is reacting with this compound. Being a secondary amine, it can be protonated by the acid. While this is often desired for good peak shape in reverse-phase chromatography, prolonged exposure or harsh acidic conditions could catalyze degradation.

Troubleshooting Steps:

  • pH Control: The pH of the mobile phase and sample diluent should be carefully controlled. For imine formation, a pH around 5 is often optimal, while very low pH can lead to the amine being fully protonated and non-nucleophilic.[4]

  • Sample Preparation Timing: Prepare samples in the acidic diluent immediately before injection to minimize the time the analyte is exposed to acidic conditions.

  • Investigate Degradation: To confirm if the extra peaks are degradants, perform a forced degradation study by intentionally exposing a sample to the acidic conditions for an extended period and monitoring the growth of the new peaks.

  • Method Modification: Consider using a less acidic mobile phase or a different chromatographic mode, such as hydrophilic interaction chromatography (HILIC), if the instability persists.

Issue 2: Analyte Loss in a Basic Formulation

Scenario: You are developing a formulation containing this compound at a basic pH and notice a decrease in its concentration over time, even at room temperature.

Possible Cause: In its free base form, the amine is more susceptible to oxidation. The allylic double bond can also be a site for oxidative attack. This degradation can be accelerated by the presence of oxygen, metal ions, or light.

Troubleshooting Steps:

  • Inert Atmosphere: During formulation and storage, blanket the sample with an inert gas like nitrogen or argon to minimize exposure to oxygen.

  • Antioxidant Addition: Consider the addition of a suitable antioxidant to the formulation. The choice of antioxidant should be compatible with the final product's intended use.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA may help to improve stability.

  • Photostability: Protect the formulation from light by using amber vials or storing it in the dark. Conduct photostability studies as part of your forced degradation testing.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5][6]

Protocol 1: Acidic Stress Testing
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Treatment: To separate aliquots of the sample solution, add an equal volume of an aqueous acid solution. Recommended starting conditions are 0.1 M HCl and 1 M HCl.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization and Analysis: Before analysis, neutralize the samples with an appropriate base (e.g., NaOH) to a pH suitable for the analytical method. Analyze the samples using a validated stability-indicating method (e.g., HPLC-UV or LC-MS).

Protocol 2: Basic Stress Testing
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent at a known concentration.

  • Base Treatment: To separate aliquots of the sample solution, add an equal volume of an aqueous base solution. Recommended starting conditions are 0.1 M NaOH and 1 M NaOH.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Time Points: Withdraw samples at various time points.

  • Neutralization and Analysis: Neutralize the samples with an appropriate acid (e.g., HCl) before analysis. Analyze the samples using a validated stability-indicating method.

Mechanistic Insights into Degradation

Understanding the potential degradation pathways is key to developing robust formulations and analytical methods.

Acid-Catalyzed Reactions

Under acidic conditions, the primary reaction is the protonation of the amine to form an ammonium salt. However, the presence of the allylic double bond could potentially lead to more complex reactions, such as hydration across the double bond, although this is generally less likely for simple alkenes without strong activation.

G cluster_acid Acidic Conditions This compound This compound (Free Base) Protonated Amine N-Ethyl-2-methylallylammonium Salt This compound->Protonated Amine H+ Potential Minor Degradants e.g., Hydration Products Protonated Amine->Potential Minor Degradants H2O, Heat

Caption: Potential reaction of this compound under acidic conditions.

Base-Catalyzed/Oxidative Degradation

In the presence of a base and an oxidizing agent (like atmospheric oxygen), the lone pair on the nitrogen is more available, making the molecule susceptible to oxidation.

G cluster_base Basic/Oxidative Conditions This compound This compound (Free Base) Oxidized Products N-oxides, etc. This compound->Oxidized Products [O], Base

Caption: Potential degradation of this compound under basic/oxidative conditions.

Analytical Considerations

A stability-indicating analytical method is essential for accurately quantifying this compound in the presence of its degradation products.

Analytical TechniqueAdvantagesDisadvantages
HPLC-UV Widely available, robust, good for quantification.May require derivatization for low UV absorbance analytes.
LC-MS High sensitivity and selectivity, provides structural information on degradants.More complex instrumentation and method development.
GC-MS Good for volatile amines, provides structural information.May require derivatization to improve volatility and peak shape.

Key Validation Parameters for a Stability-Indicating Method:

  • Specificity: The method must be able to resolve the analyte from all potential degradation products and matrix components. This is confirmed through forced degradation studies.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

References

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  • Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF TERBINAFINE AND ITRACONAZOLE IN API AND TABLET DOSA. (2021-04-16). WJPMR.
  • Forced Degradation Studies. (2016-12-14). MedCrave online.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18). ACD/Labs.
  • Forced Degradation Studies for Biopharmaceuticals. (n.d.).
  • Stability-indicating RP-HPLC method for analysis of terbinafine hydrochloride in bulk and in tablet dosage form. (2025-08-06).
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  • Differential inhibition of fungal amd mammalian squalene epoxidases by the benzylamine SDZ SBA 586 in comparison with the allylamine terbinafine. (n.d.). PubMed.
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Technical Support Center: Managing Exothermic Reactions with N-Ethyl-2-methylallylamine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with N-Ethyl-2-methylallylamine. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to safely manage potentially exothermic reactions involving this versatile chemical intermediate. The guidance herein is grounded in established principles of process safety management and reaction hazard assessment.

Introduction to the Thermal Hazards of this compound

This compound (CAS 18328-90-0) is a secondary amine containing a reactive allyl group.[1][2][3] While it is a valuable building block in organic synthesis, its chemical nature necessitates a thorough understanding of its reactivity to prevent loss of control over exothermic events. The primary thermal risks associated with this compound arise from its nucleophilic amine functionality and the potential for reactions at the double bond, particularly in the presence of strong acids, oxidizing agents, and certain electrophiles.[4]

According to its Safety Data Sheet (SDS), hazardous polymerization of this compound itself will not occur.[4] This is a critical piece of safety information, as it distinguishes it from some other unsaturated monomers. However, this does not preclude the possibility of highly exothermic, non-polymeric reactions. Uncontrolled exotherms can lead to a rapid increase in temperature and pressure, potentially causing reactor failure, solvent over-pressurization, and the release of hazardous materials.[4][5][6]

This guide will equip you with the knowledge to anticipate, identify, and mitigate these risks during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of reactions involving this compound that I should consider as potentially highly exothermic?

A1: Based on the structure of this compound, the following reaction classes should be treated with caution due to their potential for significant heat generation:

  • Neutralization/Salt Formation: Reaction with strong acids is a rapid, highly exothermic acid-base neutralization.[4]

  • N-Alkylation: The reaction of the secondary amine with alkyl halides or other alkylating agents is a common and often exothermic process.[7][8]

  • Michael Additions: As a nucleophile, this compound can participate in Michael or conjugate additions to activated alkenes (e.g., acrylates, acrylonitriles), which are known to be exothermic.[9][10][11]

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides is typically a fast and highly exothermic process.[12]

  • Epoxide Opening: The ring-opening of epoxides by amines is another class of reaction that can release significant energy.[13][14][15]

  • Reactions with Strong Oxidizers: Contact with strong oxidizing agents can lead to rapid, uncontrolled oxidation with substantial heat release.[4]

Q2: I don't have access to a reaction calorimeter. How can I get a preliminary idea of the exothermic potential of my reaction?

A2: While reaction calorimetry is the gold standard for quantifying reaction heat, you can take several steps for a preliminary assessment:[16][17]

  • Literature Review: Search for published data on similar reactions. While data for this compound itself may be scarce, look for analogous reactions with other secondary amines like diethylamine or N-methylallylamine.

  • Small-Scale Test: Conduct a very small-scale experiment (millimolar) with careful temperature monitoring. Use a sensitive thermometer or thermocouple to record the temperature change upon reagent addition. This can provide a qualitative indication of the exotherm's magnitude.

  • Theoretical Calculation: For some common reaction types, theoretical thermochemistry can provide estimates of the heat of reaction.[18]

Q3: The Safety Data Sheet (SDS) for this compound lists it as "Stable." Does this mean I don't need to worry about runaway reactions?

A3: No. "Stable" in the context of an SDS generally refers to the chemical's stability under recommended storage conditions.[4] It does not mean that it is unreactive or that its reactions cannot become uncontrolled. A runaway reaction is a process where the heat generated by the reaction exceeds the rate of heat removal, leading to a self-accelerating temperature increase.[5][6] Even a "stable" compound can be involved in a runaway reaction if the process conditions (e.g., reagent addition rate, cooling capacity) are not properly managed.

Q4: Can I use this compound in reactions heated by microwave irradiation?

A4: Yes, but with extreme caution. Microwave-assisted chemistry can significantly accelerate reaction rates, which in turn increases the rate of heat generation.[9][10][11] It is crucial to use a microwave reactor equipped with accurate internal temperature and pressure sensors. Start with very low power and short irradiation times on a small scale to assess the thermal response before proceeding.

Troubleshooting Guide for Exothermic Reactions

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Unexpectedly Rapid Temperature Increase During Reagent Addition

Scenario: You are adding an alkyl halide to a solution of this compound and observe a temperature spike that is difficult to control with the cooling bath.

Potential Causes:

  • Addition Rate is Too High: The rate of heat generation is directly proportional to the rate of reaction. A fast addition rate can overwhelm the cooling system's capacity.

  • Inadequate Cooling: The cooling bath may not be at a low enough temperature, or the heat transfer from the reactor to the bath may be inefficient.

  • Insufficient Solvent: A more concentrated reaction mixture will experience a larger temperature rise for a given amount of heat released.

  • Poor Agitation: Inefficient stirring can lead to localized "hot spots" where the reaction is proceeding much faster than in the bulk solution.

Troubleshooting Steps:

  • Immediately Stop Addition: Halt the addition of the limiting reagent to stop feeding the reaction.

  • Enhance Cooling: Lower the temperature of the cooling bath. If using an ice bath, add more ice and salt to create a brine.

  • Increase Agitation: Ensure the stirring is vigorous enough to provide good mixing and heat transfer to the reactor walls.

  • Dilute if Safe: If feasible and safe, add more pre-chilled solvent to the reaction mixture to increase the thermal mass and slow the reaction.

  • Future Prevention:

    • Slow Down Addition: Use a syringe pump for controlled, slow addition of the reagent.

    • Pre-cool Reagents: Ensure all reagents and solvents are cooled to the reaction temperature before mixing.

    • Use a More Dilute System: Increase the solvent volume to better absorb the heat generated.

    • Perform a Calorimetry Study: For larger-scale reactions, a reaction calorimetry study is strongly recommended to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) to ensure adequate cooling capacity.[16][17]

Issue 2: Delayed Exotherm or "Reaction Induction Period"

Scenario: After adding a portion of your electrophile (e.g., an acrylate for a Michael addition), the temperature does not rise. You add more, and suddenly the reaction initiates and the temperature rises uncontrollably.

Potential Causes:

  • Accumulation of Unreacted Reagents: The initial conditions (e.g., temperature) may not have been sufficient to initiate the reaction, leading to a buildup of reactants. When the reaction finally starts, the large concentration of reagents leads to a very rapid release of energy.

  • Presence of an Inhibitor: An impurity in the starting materials or solvent may be temporarily inhibiting the reaction.

Troubleshooting Steps:

  • Cease Addition Immediately: Do not add more reagents if the expected exotherm is not observed.

  • Careful Heating (with caution): If you suspect an activation barrier, gently warm the mixture by a few degrees while monitoring the temperature very closely. Be prepared for a sudden onset of the exotherm.

  • Add a Small Seed of a Previously Successful Reaction: If available, a very small amount of a successfully reacted mixture can sometimes initiate the reaction in a more controlled manner.

  • Future Prevention:

    • Ensure Reagent Purity: Use pure, dry reagents and solvents.

    • Initiate with a Small Amount: Add a small percentage of the electrophile and ensure the reaction has started (e.g., via a small exotherm or TLC analysis) before proceeding with the rest of the addition.

    • Higher Initial Temperature: Consider starting the reaction at a slightly higher, but still safe, temperature to overcome any activation energy barrier and prevent reagent accumulation.

Issue 3: Pressure Buildup in a Sealed Vessel

Scenario: You are running a reaction at elevated temperatures in a sealed tube or autoclave, and the pressure is rising beyond the expected vapor pressure of the solvent.

Potential Causes:

  • Formation of Gaseous Byproducts: Some decomposition or side reactions could be generating non-condensable gases.

  • Thermal Runaway: The temperature inside the reactor may be significantly higher than the external temperature reading, leading to solvent boiling and decomposition.

Troubleshooting Steps:

  • Emergency Cooling: Immediately apply aggressive cooling to the exterior of the vessel.

  • Do Not Attempt to Vent Manually unless the system is designed for it: Uncontrolled venting of a runaway reaction can be extremely dangerous. Follow established emergency procedures for your specific equipment.

  • Future Prevention:

    • Thorough Hazard Analysis: Before running any reaction under pressure, a thorough process safety analysis is essential.[4][5] This includes understanding potential side reactions and decomposition pathways.

    • Use a Reaction Calorimeter with Pressure Measurement: This will provide data on both heat and gas evolution.

    • Ensure Proper Venting: For scaled-up reactions, ensure the vessel is equipped with appropriately sized and rated pressure relief devices.

Quantitative Data and Safety Parameters

Reaction Type Analogous Amine Typical Heat of Reaction (ΔH) Potential Hazard Level
Neutralization General Amines with Strong Acid-50 to -100 kJ/molHigh
N-Alkylation Secondary Aliphatic Amines-80 to -120 kJ/molHigh
Michael Addition Amines to Acrylates-80 to -130 kJ/molHigh
Amidation Secondary Amines with Acyl Chlorides-100 to -150 kJ/molVery High
Epoxide Opening Secondary Amines with Epoxides-90 to -140 kJ/molVery High

Note: These are approximate values for illustrative purposes. The actual heat of reaction can vary significantly based on substrates, solvent, and temperature.

Experimental Protocols & Visualizations

General Protocol for a Controlled Exothermic Reaction (N-Alkylation Example)

This protocol outlines a general approach for safely performing an N-alkylation reaction with this compound.

  • Preparation:

    • Set up a round-bottom flask equipped with a magnetic stirrer, a thermocouple to monitor the internal temperature, a nitrogen inlet, and a dropping funnel or syringe pump for reagent addition.

    • The flask should be placed in a cooling bath (e.g., ice-water, dry ice-acetone) of sufficient size.

  • Charging the Reactor:

    • Charge the flask with this compound, a suitable solvent (e.g., acetonitrile, THF), and any base (e.g., potassium carbonate).

    • Begin stirring and cool the mixture to the desired initial temperature (e.g., 0 °C).

  • Reagent Addition:

    • Charge the alkylating agent (e.g., ethyl iodide) into the dropping funnel or syringe pump.

    • Begin adding the alkylating agent dropwise or at a slow, controlled rate via the syringe pump.

    • Crucially, monitor the internal temperature. The rate of addition should be adjusted to maintain the temperature within a narrow, predetermined range (e.g., ± 2 °C).

  • Reaction Monitoring:

    • Allow the reaction to stir at the controlled temperature after the addition is complete.

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, LC-MS).

  • Quenching:

    • Once the reaction is complete, quench it by slowly adding a suitable quenching agent (e.g., water, saturated ammonium chloride solution) while maintaining cooling. Be aware that the quench itself can be exothermic.

  • Workup:

    • Proceed with the standard aqueous workup and purification procedures.

Diagrams

Exothermic_Reaction_Workflow cluster_prep Preparation & Hazard Assessment cluster_setup Experimental Setup cluster_execution Reaction Execution cluster_monitoring Monitoring & Control A Literature Search & Analog Data Review B Small-Scale Test Reaction (Qualitative Exotherm) A->B C Reaction Calorimetry (Quantitative ΔH, MTSR) B->C D Assemble Reactor with Adequate Cooling, Stirring, & Temp. Monitoring C->D E Charge Initial Reagents & Cool to Setpoint D->E F Controlled Addition of Limiting Reagent E->F G Monitor Internal Temperature Continuously F->G I Temperature Stable? G->I H Adjust Addition Rate to Maintain Setpoint J Proceed with Addition I->J Yes K HALT Addition, Enhance Cooling I->K No J->F K->G

Caption: Workflow for Safe Management of Exothermic Reactions.

Troubleshooting_Decision_Tree A Observe Unexpected Exotherm B Is Temperature Rising Uncontrollably? A->B C STOP Reagent Addition B->C Yes J Continue Monitoring B->J No D Enhance Cooling & Agitation C->D E Monitor Temperature D->E F Temperature Stabilized? E->F G Resume Addition at Slower Rate F->G Yes H Consider Emergency Quench Protocol F->H No G->J I Review & Modify Protocol (Dilution, Slower Addition, Lower Temp) H->I J->I After Reaction

Caption: Decision Tree for Troubleshooting Thermal Events.

Conclusion

Safe and successful experimentation with this compound hinges on a proactive approach to managing its exothermic reactivity. By understanding the potential hazards, conducting thorough preliminary assessments, and implementing robust control strategies, researchers can mitigate the risks of thermal runaways. Always prioritize controlled reagent addition, adequate cooling, and continuous temperature monitoring. When in doubt, err on the side of caution by using more dilute conditions and slower addition rates. A commitment to process safety principles is paramount to protecting yourself, your colleagues, and your research outcomes.

References

  • Gelest, Inc. (2016). N-ETHYL-(2-METHYLALLYL)AMINE Safety Data Sheet. [Link]

  • Zeal. (2024). Runaway Chemical Reactions: Causes and Prevention. [Link]

  • Fauske & Associates. (2024). Understanding Runaway Reactions and Their Safety Implications. [Link]

  • Lumen Learning. Reactions of amines | Organic Chemistry II. [Link]

  • Allian, A. D., Shah, N., et al. (2020). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. Organic Process Research & Development. [Link]

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Technical Support Center: N-Ethyl-2-methylallylamine Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis and scale-up of N-Ethyl-2-methylallylamine. This guide is structured to provide direct, actionable answers to the challenges you may face when transitioning this synthesis from the bench to a larger scale. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions, troubleshoot effectively, and ensure a safe, efficient, and scalable process.

Part 1: Synthesis Overview & Core Challenges

This compound is a valuable chemical intermediate.[1] Its synthesis is most commonly achieved via the reductive amination of methacrolein with ethylamine. While straightforward on paper, scaling this reaction introduces significant challenges related to reaction control, impurity profiles, and process safety.

The fundamental reaction proceeds in two stages:

  • Imine Formation: Nucleophilic attack of ethylamine on the carbonyl carbon of methacrolein to form an intermediate imine (N-(2-methylallylidene)ethanamine).

  • Reduction: Selective reduction of the imine C=N double bond to yield the desired secondary amine.

This guide addresses the practical hurdles of this process in a detailed question-and-answer format.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Reaction & Synthesis

Question 1: My reaction yield is consistently low. What are the most likely causes during a scale-up?

Low yield is a common scale-up issue stemming from several factors. The primary culprits are often suboptimal reaction conditions and competing side reactions that become more pronounced at a larger scale.

  • Cause A: Inefficient Imine Formation: The formation of the imine is a reversible equilibrium. On a larger scale, inadequate mixing or improper pH control can prevent the reaction from reaching completion before the reduction step is initiated.

    • Expert Insight: It is crucial to maintain a mildly acidic pH (typically 4-5). This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the attack by ethylamine. If the pH is too low, the ethylamine nucleophile will be protonated to its non-nucleophilic ammonium salt, halting the reaction.[2]

  • Cause B: Premature Reduction of Methacrolein: If you are using a non-selective reducing agent like sodium borohydride (NaBH₄), it can reduce the starting aldehyde (methacrolein) to 2-methyl-2-propen-1-ol. This is a common issue if the reducing agent is added before imine formation is complete.

  • Cause C: Polymerization: Methacrolein is prone to polymerization, especially in the presence of acid or at elevated temperatures. Poor heat dissipation in a large reactor can create hot spots, accelerating this unwanted side reaction.

  • Cause D: Over-alkylation: The desired product, a secondary amine, can react with another molecule of methacrolein and undergo a second reductive amination to form the tertiary amine, N-ethyl-N-(2-methylallyl)-2-methylallylamine.

Troubleshooting Workflow: Diagnosing Low Yield

G cluster_results Potential Findings cluster_solutions Corrective Actions start Low Yield Observed check_crude Analyze Crude Reaction Mixture by GC-MS/NMR start->check_crude high_sm High Levels of Starting Material (Methacrolein)? check_crude->high_sm alcohol_byproduct Presence of 2-methyl-2-propen-1-ol? check_crude->alcohol_byproduct tertiary_amine Presence of Tertiary Amine Byproduct? check_crude->tertiary_amine polymer Significant Polymer/ Baseline Hump in GC/NMR? check_crude->polymer sol_sm Action: Monitor imine formation (TLC/GC) before adding reductant. Adjust pH to 4-5. Increase reaction time for imine formation. high_sm->sol_sm Yes sol_alcohol Action: Use a more selective reducing agent (e.g., NaBH3CN) or ensure complete imine formation before adding NaBH4. alcohol_byproduct->sol_alcohol Yes sol_tertiary Action: Adjust stoichiometry. Use a slight excess of ethylamine. Control temperature during addition. tertiary_amine->sol_tertiary Yes sol_polymer Action: Improve reactor cooling efficiency. Consider adding a polymerization inhibitor. Ensure methacrolein is high purity. polymer->sol_polymer Yes

Caption: Troubleshooting decision tree for low yield.

Question 2: How do I choose the right reducing agent for scale-up?

The choice of reducing agent is a critical process parameter balancing selectivity, safety, cost, and ease of work-up.

Reducing AgentSelectivitySafety & HandlingCost & Work-upSenior Scientist's Recommendation
Sodium Borohydride (NaBH₄) Moderate. Can reduce the starting aldehyde.Flammable solid, reacts with protic solvents to generate H₂ gas. Manageable at scale with proper engineering controls.Relatively low cost. Work-up involves quenching excess hydride, which can be exothermic.Best for cost-sensitive processes where imine formation can be driven to completion before addition. Requires careful, slow addition and robust temperature control.
Sodium Cyanoborohydride (NaBH₃CN) High. Selectively reduces the iminium ion in the presence of the aldehyde.[2][3]Highly Toxic! Generates toxic HCN gas upon acidification. Requires specialized handling and a robust quenching/waste disposal strategy.Higher cost. Work-up is complex due to toxicity management.Recommended for lab-scale or high-value products where selectivity is paramount. Generally avoided for large-scale industrial synthesis due to extreme toxicity.
Catalytic Hydrogenation (e.g., H₂/Pd-C) High. Very effective for imine reduction.High-pressure H₂ is a major explosion hazard. Requires specialized high-pressure reactors and stringent safety protocols.Catalyst can be expensive but is recyclable. Process is clean, generating no salt byproducts.The "greenest" and most atom-economical option. Ideal for dedicated, large-scale manufacturing facilities equipped to handle high-pressure hydrogenation. Risk of reducing the allyl C=C bond exists.
Category 2: Work-up & Purification

Question 3: My product is difficult to purify by distillation. What are the common issues?

This compound has a boiling point of 104.5-105°C.[][5][6] Purification challenges at scale usually involve close-boiling impurities or thermal instability.

  • Issue A: Close-Boiling Impurities: The starting material, methacrolein (B.P. 68°C), and the side-product 2-methyl-2-propen-1-ol (B.P. 121°C) can be challenging to separate. The tertiary amine byproduct will have a higher boiling point and is usually easier to separate as a high-boiling residue.

  • Issue B: Thermal Degradation: Allylic amines can be susceptible to decomposition or rearrangement at elevated temperatures. Prolonged heating during distillation in a large batch can lead to yield loss and the formation of new impurities.

  • Solution: Vacuum Distillation: Performing the distillation under reduced pressure is the most effective solution. This lowers the boiling point of the product, minimizing thermal stress and improving the separation efficiency from higher-boiling impurities.

  • Self-Validating Protocol:

    • Initial Analysis: Obtain a GC-MS of the crude, neutralized, and dried organic extract. Identify all major components and their relative concentrations.

    • Fractional Vacuum Distillation: Use a fractionating column (e.g., Vigreux or packed column) to enhance separation.

    • Collect Fractions: Collect multiple fractions based on vapor temperature. Do not combine them immediately.

    • Analyze Each Fraction: Analyze each fraction by GC to determine its purity.

    • Combine Pure Fractions: Combine only the fractions that meet the required purity specification (e.g., >99%).

Category 3: Safety & Handling at Scale

Question 4: What are the critical safety risks I need to manage during scale-up?

This process involves multiple highly hazardous materials. A comprehensive Process Hazard Analysis (PHA) or Hazard and Operability (HAZOP) study is mandatory before any scale-up operation.[7][8][9]

Key Hazards & Mitigation Strategies

HazardAssociated ChemicalsMitigation Strategy
Extreme Flammability This compound (Flash Point: 7°C / 45°F), Ethylamine, MethacroleinEliminate Ignition Sources: Use explosion-proof electrical equipment and intrinsically safe instruments.[1][10] Grounding & Bonding: Properly ground and bond all reactors, containers, and transfer lines to prevent static electricity buildup and discharge.[1][10] Inert Atmosphere: Conduct the reaction and transfers under an inert atmosphere (e.g., Nitrogen or Argon) to keep the headspace out of the explosive range.
Corrosivity & Toxicity This compound, EthylamineClosed Systems: Use closed-system transfers to minimize vapor exposure.[10] Ventilation: Work in a well-ventilated area with dedicated local exhaust ventilation (LEV). Personal Protective Equipment (PPE): Mandate the use of chemical-resistant gloves, flame-retardant clothing, and full-face respirators with appropriate cartridges (organic vapor/amine).[1][11] Emergency eyewash and safety showers must be immediately accessible.[1]
Runaway Reaction (Exotherm) Imine formation, hydride quenchingEngineering Controls: Use a reactor with adequate cooling capacity and a calibrated temperature monitoring system. Controlled Addition: Add reagents slowly and sub-surface to ensure rapid mixing and heat dissipation. Emergency Plan: Establish a clear emergency shutdown procedure.[12]

Process Safety Management (PSM) Workflow

G cluster_plan Planning Phase cluster_exec Execution Phase cluster_review Review Phase pha Process Hazard Analysis (PHA) - Identify chemical hazards - Analyze potential failure modes - Evaluate engineering controls sops Develop SOPs - Written operating procedures - Emergency shutdown plan - Waste handling protocols pha->sops training Operator Training - Hazard communication - SOPs & emergency drills - Proper PPE usage sops->training execution Controlled Execution - Follow SOPs strictly - Use checklists - Monitor process parameters training->execution investigation Incident Investigation - Investigate near-misses - Root cause analysis - Implement corrective actions execution->investigation audit Compliance Audits - Regularly review procedures - Verify safety equipment - Update PHA as needed investigation->audit audit->pha

Caption: Cyclical workflow for Process Safety Management.

Part 3: Physicochemical Data & References
Physicochemical Properties Table
PropertyValueSource(s)
CAS Number 18328-90-0[13][14][15]
Molecular Formula C₆H₁₃N[14][15]
Molecular Weight 99.17 g/mol [][14]
Boiling Point 104.5 - 105 °C (at 760 mmHg)[][5][16]
Density 0.753 g/mL at 25 °C[5][6]
Flash Point 7.2 °C (45 °F)[5][6]
Vapor Pressure 30.4 mmHg at 25 °C[5]
References
  • Gelest, Inc. (2016). N-ETHYL-(2-METHYLALLYL)AMINE Safety Data Sheet. [Link]

  • CloudSDS. Everything You Need to Know About Allylamine. [Link]

  • Cheméo. This compound Physical Properties. [Link]

  • Society of Chemical Manufacturers & Affiliates (SOCMA). Process Safety Management (PSM) & Incident Investigation. [Link]

  • National Institute of Standards and Technology (NIST). This compound. [Link]

  • Organic Syntheses. N-METHYLETHYLAMINE. [Link]

  • Chemcasts. This compound (CAS 18328-90-0) – Thermophysical Properties. [Link]

  • U.S. Occupational Safety and Health Administration (OSHA). Process Safety Management. [Link]

  • ResearchGate. The synthesis of N-ethyl-n-butylamine by amines disproportionation. [Link]

  • Antea Group. Process Safety Management: Safeguarding Innovation in Chemical Manufacturing. [Link]

  • ChemBK. n-ethyl-2-methylprop-2-en-1-amine. [Link]

  • U.S. Occupational Safety and Health Administration (OSHA). 1910.119 - Process safety management of highly hazardous chemicals. [Link]

  • National Institute of Standards and Technology (NIST). This compound Mass Spectrum. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Chemistry LibreTexts. 24.6 Synthesis of Amines. [Link]

  • Chemistry Steps. Reductive Amination. [Link]

  • Safrole. Ethylamine Properties, Reactions, and Applications. [Link]

  • Journal of Chemical and Pharmaceutical Research. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. [Link]

  • National Institute of Standards and Technology (NIST). This compound Mass Spectrum. [Link]

  • Google Patents. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.

Sources

Technical Support Center: Alternative Solvents for Reactions Involving N-Ethyl-2-methylallylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth guidance on selecting and implementing alternative solvents for chemical reactions involving N-Ethyl-2-methylallylamine. Our goal is to move beyond conventional, often hazardous solvents, towards safer, more sustainable, and equally effective chemical synthesis.

Part 1: Foundational Knowledge: Understanding Your Reagent

Before modifying any protocol, a thorough understanding of the primary reagent is critical. This section addresses the fundamental properties and reactivity of this compound.

Q1: What are the key physicochemical and safety properties of this compound?

This compound (CAS: 18328-90-0) is a secondary amine that serves as a versatile chemical intermediate.[1] Its physical properties and safety profile dictate the necessary handling procedures and are crucial for solvent selection.

Table 1: Physicochemical and Safety Data for this compound

PropertyValueSource(s)
Molecular Formula C₆H₁₃N[2][3]
Molecular Weight 99.17 g/mol [2][]
Appearance Clear, colorless to light yellow liquid[1]
Boiling Point 104.5-105 °C[][5]
Density 0.753 g/mL at 25 °C[][5]
Flash Point 45 °F (7.2 °C)[5]
Solubility Soluble in water and various organic solvents like ethanol and ether.[6][7][8]
Key Hazards Highly flammable liquid and vapor.[1] Harmful if swallowed or in contact with skin.[1] Causes severe skin burns and eye damage.[1] Very toxic to aquatic life.[1]
Incompatibilities Strong oxidizing agents, acids.[1][7][8]

Expert Insight: The amine's flammability and corrosiveness necessitate careful handling in a well-ventilated fume hood, using appropriate personal protective equipment (PPE) such as neoprene or nitrile rubber gloves and chemical goggles.[1] Its incompatibility with acids is standard for amines, which are basic.

Q2: What are the common reaction types for this compound, and what are the associated challenges?

As a secondary amine, this compound is a potent nucleophile. It readily participates in several classes of reactions:

  • N-Alkylation: Reaction with alkyl halides to form tertiary amines. A primary challenge here is over-alkylation . The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium salt as a byproduct.[9][10][11]

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

  • Reductive Amination: While it can be a product of reductive amination, it can also serve as the amine component in reactions with other aldehydes or ketones.

The presence of the allyl group also allows for reactions at the double bond, such as hydroformylation or polymerization, although its primary utility is often as a nucleophile.

Part 2: Moving Beyond Conventional Solvents

The rationale for seeking solvent alternatives is rooted in the principles of green chemistry, which aim to reduce the environmental and health impacts of chemical processes.[12][13][14]

Q3: What are the primary concerns with commonly used solvents like DMF, DCM, and acetonitrile?

Conventional polar aprotic solvents, while effective, carry significant drawbacks:

  • N,N-Dimethylformamide (DMF): High boiling point makes it difficult to remove. It can decompose at high temperatures or in the presence of strong bases/acids.[15] It is also a reproductive toxin.

  • Dichloromethane (DCM): A suspected carcinogen with high volatility, leading to significant VOC emissions.

  • Acetonitrile: Toxic and its production is tied to acrylonitrile manufacturing, making its supply and cost variable.

Q4: What defines a "green" or "alternative" solvent?

A greener solvent is characterized by several key attributes:

  • Low Toxicity: Reduced hazard to researchers and the environment.[13]

  • Renewable Source: Derived from biomass (bio-solvents) rather than petrochemicals.[12][16]

  • Biodegradability: Breaks down into harmless substances in the environment.

  • High Boiling Point & Low Volatility: Reduces exposure via inhalation and minimizes VOC emissions.[16][17]

  • Recyclability: Can be easily recovered and reused.[14]

Part 3: A Practical Guide to Selecting Alternative Solvents

Choosing the right solvent is a multi-faceted decision that balances reaction performance with safety and sustainability. The following workflow provides a structured approach.

Solvent_Selection_Workflow cluster_0 Step 1: Define Reaction Parameters cluster_1 Step 2: Evaluate Solubility cluster_2 Step 3: Consider Mechanism & Polarity cluster_3 Step 4: Plan for Work-up A Identify Reaction Type (e.g., N-Alkylation, Acylation) B List All Reagents & Catalysts A->B C Determine Temperature Range B->C D Are all reagents soluble in a target green solvent? C->D E Select Solvent. Proceed to testing. D->E Yes F Consider co-solvents or a biphasic system with PTC. D->F No G Does the reaction involve charged intermediates (e.g., SN2)? E->G F->G H Prioritize Polar Aprotic Solvents (e.g., 2-MeTHF, CPME, DMC) G->H Yes I Non-polar solvents may suffice. (e.g., Toluene, Heptane) G->I No J Is the solvent water-miscible? H->J I->J K Aqueous work-up is straightforward. J->K No L Plan for solvent removal via distillation or crystallization. J->L Yes

Caption: A decision workflow for selecting an alternative solvent.

Q5: Which specific green solvents are recommended for reactions with this compound?

Several classes of greener solvents are viable replacements for traditional ones in amine chemistry.

Table 2: Properties of Recommended Alternative Solvents

SolventClassBoiling Point (°C)Key Advantages & Considerations
2-Methyltetrahydrofuran (2-MeTHF) Ether80Bio-derived, forms a low-peroxide-forming ether, low water miscibility simplifies work-up.[18]
Cyclopentyl methyl ether (CPME) Ether106High boiling point, low peroxide formation, hydrophobic, stable to acids/bases.[18]
Dimethyl carbonate (DMC) Carbonate90Low toxicity, biodegradable, can also act as a methylating agent under certain conditions.[18]
Ethyl acetate (EtOAc) Ester77Low cost, low toxicity, widely available. Can be susceptible to hydrolysis with strong acid/base.[18]
Water Protic100The ultimate green solvent.[19] Requires soluble reagents or the use of Phase Transfer Catalysis (PTC).[14]
Ionic Liquids (ILs) Salt>200 (typically)Non-volatile, thermally stable, can be "designer solvents" to tune solubility and reactivity.[16][17][20] Can be expensive and require specific work-up procedures.
Q6: When should I consider a biphasic system with Phase Transfer Catalysis (PTC)?

PTC is an excellent strategy when your amine or other organic reagents have poor solubility in a green solvent like water. A phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) shuttles one reactant across the phase boundary to react with the other.[21] This approach can enable reactions in water or even under solvent-free conditions, dramatically improving the process's green credentials.[22][23]

Part 4: Troubleshooting Guide for Alternative Solvents

Switching solvents can introduce new challenges. This section provides solutions to common problems.

Q7: My N-alkylation reaction is slow or incomplete in 2-MeTHF compared to DMF. What can I do?

This is a common observation and can be attributed to several factors:

  • Lower Polarity: 2-MeTHF is less polar than DMF. SN2 reactions, common in N-alkylation, proceed through charged transition states that are stabilized by polar solvents.[24] A less polar environment can slow the reaction.

    • Solution: Increase the reaction temperature. Since 2-MeTHF has a lower boiling point than DMF, you may need to run the reaction in a sealed vessel to reach higher temperatures.

  • Reagent Solubility: Your base (e.g., K₂CO₃) or amine salt may have lower solubility in 2-MeTHF.[15]

    • Solution: Ensure vigorous stirring. Consider using a base with better organic solubility, such as cesium carbonate (Cs₂CO₃), or switching to a stronger, more soluble organic base like DBU.

  • Reaction Time: The kinetics may simply be slower.

    • Solution: Prolong the reaction time and monitor by TLC or LC-MS until the starting material is consumed.[25]

Q8: I am observing poor solubility of my starting materials in my chosen green solvent. How can I proceed?
  • Solution 1: Gentle Warming: Increase the temperature to improve solubility, ensuring it does not exceed the thermal limits of your reactants.

  • Solution 2: Use a Co-solvent: Adding a small amount of a stronger, miscible solvent can sometimes be enough to bring everything into solution without significantly compromising the "greenness" of the overall process.

  • Solution 3: Re-evaluate Solvent Choice: Consult a solvent selection guide. A different green solvent may offer a better solubility profile for your specific system. For instance, if 2-MeTHF fails, CPME or DMC might be better choices.[18]

Q9: The work-up is difficult with my high-boiling point alternative solvent (e.g., CPME, Ionic Liquid). What are some effective strategies?
  • For Water-Immiscible Solvents (CPME, 2-MeTHF): These are often easier to work with than water-miscible solvents like DMF. A standard aqueous wash (liquid-liquid extraction) is highly effective for removing inorganic salts and water-soluble impurities.

  • For Water-Miscible Solvents (Ionic Liquids, some bio-solvents):

    • Extraction: Find a suitable organic solvent (e.g., ethyl acetate, MTBE) that dissolves your product but not the ionic liquid. You can then extract your product from the IL.

    • Crystallization/Precipitation: If your product is a solid, inducing crystallization or precipitation directly from the reaction mixture can be a highly effective purification method.

Part 5: Example Protocol: N-Alkylation with a Green Solvent

This section provides a comparative protocol for the N-benzylation of this compound, contrasting a traditional solvent with a greener alternative.

Objective: To synthesize N-Benzyl-N-ethyl-2-methylallylamine using benzyl bromide, comparing the performance of DMF (conventional) and 2-MeTHF (green alternative).

Experimental_Workflow cluster_0 Setup cluster_1 Reaction cluster_2 Work-up & Isolation A Charge flask with Amine, Solvent, and Base B Cool to 0 °C A->B C Add Alkyl Halide dropwise B->C D Warm to RT or Heat. Monitor by TLC/LC-MS C->D E Quench Reaction (e.g., with water) D->E F Phase Separation & Extraction E->F G Dry Organic Layer F->G H Concentrate & Purify (e.g., Chromatography) G->H

Caption: General experimental workflow for N-alkylation.

Protocol 1: Conventional Solvent (DMF)
  • Materials:

    • This compound (1.0 eq)

    • Benzyl bromide (1.1 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add this compound and K₂CO₃.

    • Add anhydrous DMF and stir to create a suspension.

    • Cool the mixture to 0 °C in an ice bath.

    • Add benzyl bromide dropwise over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Green Alternative (2-MeTHF)
  • Materials:

    • This compound (1.0 eq)

    • Benzyl bromide (1.1 eq)

    • Cesium carbonate (Cs₂CO₃) (1.5 eq) - Note: A stronger, more soluble base is chosen to compensate for lower solvent polarity.

    • 2-Methyltetrahydrofuran (2-MeTHF)

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add this compound and Cs₂CO₃.

    • Add 2-MeTHF and stir vigorously.

    • Cool the mixture to 0 °C.

    • Add benzyl bromide dropwise.

    • Allow the reaction to warm to room temperature, then heat to 50 °C and stir for 18-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water to the flask and stir.

    • Transfer to a separatory funnel and remove the aqueous layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Expected Outcome: While the reaction in 2-MeTHF may require heating and a longer reaction time, it often provides comparable yields to DMF while offering a significantly improved safety profile and a much simpler aqueous work-up, avoiding the difficult removal of a high-boiling, water-miscible solvent.

References
  • Neuroquantology. (2020). GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW. [Link]

  • Ingenta Connect. Green Solvents in Organic Synthesis: An Overview. [Link]

  • Wikipedia. Green solvent. [Link]

  • Gelest, Inc. N-ETHYL-(2-METHYLALLYL)AMINE Safety Data Sheet. [Link]

  • Cheméo. This compound Properties. [Link]

  • ResearchGate. (PDF) Green Solvents in Organic Synthesis. [Link]

  • Chemcasts. This compound (CAS 18328-90-0) – Thermophysical Properties. [Link]

  • Royal Society Open Science. (2019). Greener synthesis of chemical compounds and materials. [Link]

  • Green Chemistry. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. [Link]

  • Google Patents. US4626577A - Process for preparing a solution of poly(allylamine).
  • ChemBK. N-ethyl-2-methylprop-2-en-1-amine. [Link]

  • Organic Chemistry Portal. Synthesis of allylic amines. [Link]

  • Solubility of Things. Allylamine. [Link]

  • Current Trends in Pharmacy and Pharmaceutical Chemistry. Ionic liquids: A green solvent for organic synthesis. [Link]

  • Organic Chemistry Portal. Ionic Liquids. [Link]

  • MDPI. Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review. [Link]

  • CloudSDS. Everything You Need to Know About Allylamine. [Link]

  • Cambridge University Press. (2020). Ionic Liquid Solvents and Intensification. [Link]

  • American Chemical Society. (2008). Room-Temperature Ionic Liquid−Amine Solutions: Tunable Solvents for Efficient and Reversible Capture of CO2. [Link]

  • The Journal of Organic Chemistry. (1997). Nitrosation of Amines in Nonaqueous Solvents. 1. Evidence of a Stepwise Mechanism. [Link]

  • StudySmarter. Preparing Amines. [Link]

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. [Link]

  • Chemistry Stack Exchange. (2018). Solvents for monoalkylations?. [Link]

  • American Chemical Society. Specific solvent issues with Reductive Amination/Alkylation. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • MDPI. (2022). Reductive Methylation of Homogeneous Primary β-Lauryl/myristyl 7/3 Polyethyleneoxy n = 3–18 Ethylamines under Phase-Transfer Catalysis Conditions. [Link]

  • NIST WebBook. This compound. [Link]

  • ResearchGate. Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. [Link]

  • MDPI. Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. [Link]

  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. [Link]

  • PubChem. N-ethyl-N-[(2-methylphenyl)methyl]ethanamine. [Link]

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Technical Support Center: Minimizing Byproduct Formation in Reactions of N-Ethyl-2-methylallylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for minimizing byproduct formation in chemical reactions involving N-Ethyl-2-methylallylamine. Focusing on the industrially relevant hydroaminomethylation reaction, this document details the mechanistic origins of common byproducts—primarily substrate isomerization and alkene hydrogenation—and offers field-proven troubleshooting strategies and optimized protocols. Through a question-and-answer format, detailed experimental procedures, and clear visualizations, this guide aims to enhance reaction efficiency, selectivity, and yield.

Introduction: The Challenge of Selectivity

This compound is a valuable synthetic intermediate due to its bifunctional nature, incorporating both a reactive secondary amine and a terminal alkene. A primary application for this substrate is in hydroaminomethylation, a powerful one-pot reaction that utilizes syngas (CO/H₂) to produce γ-amino aldehydes, which are precursors to valuable 1,4-amino alcohols and other nitrogen-containing compounds.

However, the transition metal catalysts used to promote this transformation, typically based on rhodium or cobalt, are also highly effective at catalyzing undesirable side reactions.[1][2] The two most prevalent and problematic side reactions are:

  • Isomerization: Migration of the terminal double bond to an internal position, forming the thermodynamically more stable enamine, N-Ethyl-2-methylpropenylamine. This byproduct is often difficult to separate from the desired product and represents a direct loss of starting material.

  • Hydrogenation: Direct reduction of the alkene double bond by the hydrogen component of syngas, yielding the saturated amine, N-Ethyl-isobutylamine.

Controlling the delicate balance between the desired hydroformylation/amination pathway and these competing reactions is critical for achieving high yields and product purity. This guide provides the mechanistic rationale and practical solutions to navigate these challenges.

Visualizing the Reaction Pathways

The following diagram illustrates the desired hydroaminomethylation pathway versus the two primary competing side reactions. Control over the reaction outcome depends on directing the catalytic cycle away from the isomerization and hydrogenation pathways.

G cluster_main Desired Hydroaminomethylation Pathway cluster_side Competing Byproduct Pathways A This compound + CO/H₂ + Rh/L Catalyst B Hydroformylation (Aldehyde Formation) A->B + CO/H₂ D Isomerization (Enamine Formation) A->D E Hydrogenation (Saturated Amine) A->E + H₂ (Direct Reduction) C Reductive Amination (Final Product) B->C + H₂

Caption: Desired vs. Competing Reaction Pathways.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during reactions with this compound in a practical question-and-answer format.

Q1: My primary byproduct is an isomer, identified as N-Ethyl-2-methylpropenylamine (enamine). Why is this happening and how can I suppress it?

Answer:

Causality: Alkene isomerization is a common side reaction catalyzed by transition metal hydrides, which are key intermediates in the hydroformylation catalytic cycle.[1] The catalyst can reversibly add a hydride to the alkene and, through a series of β-hydride elimination and re-addition steps, facilitate the migration of the double bond to the more thermodynamically stable internal (enamine) position. This process is often favored by:

  • High Temperatures: Provides the activation energy for the isomerization pathway.

  • Low Syngas Pressure: Lower concentrations of CO can lead to vacant coordination sites on the metal catalyst, which in turn can promote isomerization activity.[1]

  • Ligand Choice: Less bulky or weakly coordinating ligands can result in a less sterically hindered catalytic environment, allowing for the formation of intermediates that lead to isomerization.[1]

Troubleshooting Strategies:

  • Ligand Modification (Primary Solution): The choice of phosphine or phosphite ligand is the most critical factor. Bulky, bidentate ligands with a large "bite angle" are known to favor the formation of the desired linear aldehyde by making the branched transition state (which precedes isomerization) sterically disfavored.[3]

    • Recommendation: Employ bidentate phosphine ligands like Xantphos or bisphosphite ligands like Biphephos. These have demonstrated high regioselectivity and can suppress isomerization.[3] Avoid simple monodentate ligands like PPh₃ if isomerization is a significant issue.[1]

  • Temperature Reduction: Lowering the reaction temperature (e.g., from 120°C to 80-100°C) can significantly reduce the rate of isomerization, which often has a higher activation energy than hydroformylation. Monitor the reaction rate, as it will also decrease.

  • Increase Syngas Pressure: Increasing the total CO/H₂ pressure (e.g., from 30 bar to 50-60 bar) helps to keep the catalyst's coordination sphere saturated with CO. This disfavors the formation of the coordinatively unsaturated species that are often responsible for isomerization.[1]

Comparative Data on Ligand Choice:

Ligand TypeTypical Isomerization (%)Desired Product Selectivity (%)Notes
Unmodified Rhodium20 - 40%60 - 80%High isomerization activity.[1]
Monodentate (e.g., PPh₃)10 - 25%75 - 90%Improvement over unmodified, but still significant isomerization.
Bidentate (e.g., Xantphos)< 5%> 95%Excellent suppression of isomerization due to steric constraints.[3]
Q2: I'm observing a significant amount of the saturated byproduct, N-Ethyl-isobutylamine. What causes this hydrogenation and how can I prevent it?

Answer:

Causality: Direct hydrogenation of the alkene is another competing reaction catalyzed by the same metal complex. It becomes more prevalent under conditions that favor hydrogen activation and transfer over CO insertion (the first step of hydroformylation). The key factors are:

  • High H₂:CO Ratio: An excess of hydrogen in the syngas mixture will naturally favor the hydrogenation pathway according to Le Chatelier's principle.

  • High Temperatures: High temperatures can increase the rate of hydrogenation.[4]

  • Catalyst/Ligand System: Some catalyst systems, particularly those with basic trialkylphosphine ligands, are inherently better hydrogenation catalysts.[1][4]

Troubleshooting Strategies:

  • Adjust the Syngas Ratio (Primary Solution): The most direct way to control hydrogenation is to modify the H₂:CO ratio.

    • Recommendation: Start with a 1:1 ratio of H₂:CO. If hydrogenation is still observed, shift the ratio to be CO-rich, for example, 1:1.5 or 1:2 (H₂:CO). This increases the partial pressure of CO, favoring the carbonylation pathway.

  • Lower the Reaction Temperature: As with isomerization, reducing the temperature can disfavor the hydrogenation side reaction. Find the optimal temperature that maintains a good hydroformylation rate while minimizing hydrogenation.

  • Screen Ligands: While bulky ligands help with isomerization, electronic effects also play a role. Electron-withdrawing ligands can sometimes decrease the hydricity of the metal-hydride intermediate, slightly disfavoring hydrogenation. However, adjusting the syngas ratio is a more direct and often more effective solution.

Q3: My reaction is sluggish and requires high temperatures, which increases byproducts. How can I improve kinetics without sacrificing selectivity?

Answer:

Causality: Slow reaction rates are typically due to low catalyst activity or poor substrate/catalyst solubility. Simply increasing the temperature is a common but often counterproductive solution, as it accelerates side reactions more than the desired reaction.

Troubleshooting Strategies:

  • Catalyst Choice: Rhodium-based catalysts are generally more active at lower temperatures than their cobalt counterparts.[2] If you are using a cobalt catalyst and observing slow rates, consider switching to a rhodium precursor like [Rh(acac)(CO)₂].

  • Solvent Selection: Ensure that the substrate, catalyst, and ligands are fully soluble in the reaction solvent at the operating temperature. Toluene or THF are common choices. Poor solubility can lead to mass transport limitations and reduced reaction rates.

  • Catalyst Loading: While not ideal for atom economy, a modest increase in catalyst loading (e.g., from 0.1 mol% to 0.5 mol%) can increase the overall rate, potentially allowing you to run the reaction at a lower, more selective temperature.

  • Ligand-to-Metal Ratio: An excess of the phosphine ligand is typically required to maintain the stability and selectivity of the active species. A ligand-to-rhodium ratio of 4:1 to 10:1 is a good starting point.

Experimental Protocols

Protocol 1: General Procedure for High-Selectivity Hydroaminomethylation

This protocol is a starting point for optimizing the reaction to minimize isomerization and hydrogenation byproducts.

Materials:

  • This compound

  • [Rh(acac)(CO)₂] (catalyst precursor)

  • Xantphos (ligand)

  • Anhydrous, degassed toluene (solvent)

  • Syngas (1:1 mixture of H₂/CO)

  • High-pressure autoclave reactor equipped with a magnetic stirrer and gas inlet.

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean, dry, and has been purged with an inert gas (N₂ or Ar).

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add [Rh(acac)(CO)₂] (0.2 mol%) and Xantphos (0.24 mol%, 1.2 equivalents relative to Rh) to the reactor.

  • Solvent and Substrate Addition: Add anhydrous, degassed toluene to the reactor, followed by this compound (1.0 equivalent).

  • Seal and Purge: Seal the reactor. Purge the system 3-4 times with syngas (1:1 H₂/CO) to remove any residual inert gas.

  • Pressurize and Heat: Pressurize the reactor to 40 bar with the 1:1 syngas mixture. Begin stirring and heat the reactor to 90°C.

  • Reaction Monitoring: Maintain the pressure by feeding syngas from a reservoir. Monitor the reaction progress by taking aliquots (if the reactor allows) and analyzing them by GC-MS. The reaction is typically complete within 4-12 hours.

  • Cooldown and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess syngas in a well-ventilated fume hood.

  • Workup: Open the reactor, collect the crude product mixture, and remove the solvent under reduced pressure. The crude product can then be purified by distillation or chromatography.

Protocol 2: GC-MS Method for Product and Byproduct Quantification

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.

  • Column: A low-to-mid polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm), is suitable for separating the amine products. A base-deactivated column is recommended for better peak shape with amines.[5][6]

GC Parameters (Starting Point):

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium, constant flow of 1.0 mL/min.

  • Detector Temperature (FID): 300°C

Expected Elution Order:

  • N-Ethyl-isobutylamine (hydrogenation byproduct) - Lowest boiling point.

  • This compound (starting material).

  • N-Ethyl-2-methylpropenylamine (isomerization byproduct/enamine).

  • Desired amino aldehyde product - Highest boiling point.

Quantification:

  • Identify each peak using the MS detector.

  • Quantify the relative percentages of each component using the peak areas from the FID signal (assuming similar response factors for a preliminary assessment). For rigorous quantification, calibration with authentic standards is required.

Troubleshooting Workflow

This diagram provides a logical sequence for diagnosing and solving byproduct formation issues.

G cluster_isomer Isomerization Issue cluster_hydrogenation Hydrogenation Issue start Run Initial Reaction (Protocol 1) analyze Analyze Crude Product by GC-MS (Protocol 2) start->analyze decision Identify Major Byproduct(s) analyze->decision isomer_byproduct Enamine Byproduct (N-Ethyl-2-methylpropenylamine) decision->isomer_byproduct Isomer > 10% hydro_byproduct Saturated Byproduct (N-Ethyl-isobutylamine) decision->hydro_byproduct Hydrogenation > 10% fix_isomer1 Switch to Bulky Bidentate Ligand (e.g., Xantphos) isomer_byproduct->fix_isomer1 fix_isomer2 Increase Syngas Pressure (e.g., 40 -> 60 bar) fix_isomer1->fix_isomer2 fix_isomer3 Decrease Temperature (e.g., 90°C -> 80°C) fix_isomer2->fix_isomer3 end Re-run and Analyze fix_isomer3->end fix_hydro1 Adjust Syngas Ratio to CO-Rich (e.g., H₂:CO from 1:1 to 1:1.5) hydro_byproduct->fix_hydro1 fix_hydro2 Decrease Temperature (e.g., 90°C -> 80°C) fix_hydro1->fix_hydro2 fix_hydro2->end

Caption: A logical troubleshooting workflow.

References

  • Vilches-Herrera, M., Domke, L., & Börner, A. (2014). Isomerization–Hydroformylation Tandem Reactions. ACS Catalysis, 4(6), 1706-1724. [Link]

  • Clarke, M. L., et al. (2017). Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic?. Catalysis Science & Technology. [Link]

  • Zheng, C., et al. (2016). Recent progress in rhodium-catalyzed hydroaminomethylation. Organic Chemistry Frontiers. [Link]

  • Ge, X., et al. (2021). Robust, scalable, and highly selective spirocyclic catalysts for industrial hydroformylation and isomerization-hydroformylation. Science Advances. [Link]

  • van der Veen, L. A., et al. (2017). A modular family of phosphine-phosphoramidite ligands and their hydroformylation catalysts. Catalysis Science & Technology. [Link]

  • Whited, M. T., & Tondreau, A. M. (2016). Cationic Cobalt(II) Bisphosphine Hydroformylation Catalysis: In Situ Spectroscopic and Reaction Studies. ACS Catalysis. [Link]

  • Kadiyala, R. V. S. N., et al. (2014). Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances. Scientia Pharmaceutica. [Link]

  • Inoue, S.-i., et al. (1990). Mechanism of the asymmetric isomerization of allylamines to enamines catalyzed by 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl-rhodium complexes. Journal of the American Chemical Society. [Link]

  • Royal Society of Chemistry. (2017). Supplementary Information for Allylamine SI. [Link]

  • Schmid, R. (1990). Synthesis of Optically Active Bifunctional Isoprenoid Building Blocks by Rhodium(I)-Catalyzed Asymmetric Isomerization of Allylic Amines. Helvetica Chimica Acta. [Link]

  • Beller, M., et al. (2011). Ionic Diamine Rhodium Complex Catalyzed Hydroaminomethylation of 2-Allylanilines. ChemInform. [Link]

  • Kadiyala, R. V. S. N. (2014). Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances. ResearchGate. [Link]

Sources

Technical Support Center: N-Ethyl-2-methylallylamine Quenching and Workup Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with N-Ethyl-2-methylallylamine. This guide is designed to provide in-depth, field-proven insights into the quenching and workup procedures involving this versatile secondary amine. As your virtual Senior Application Scientist, my goal is to move beyond generic protocols and offer a resource that explains the causality behind experimental choices, ensuring your success in the lab.

Frequently Asked Questions (FAQs)

Here, we address common questions that arise when handling this compound in a reaction setting.

Q1: What are the primary safety concerns when quenching a reaction containing this compound?

A1: this compound is a flammable liquid and is harmful if swallowed or in contact with skin. It can cause severe skin burns and eye damage[1][2]. Therefore, quenching should always be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (such as nitrile or neoprene), safety goggles, and a lab coat[1]. The primary hazard during quenching is the potential for an exothermic reaction, especially when neutralizing acidic reagents. Always add quenching agents slowly and, if necessary, cool the reaction vessel in an ice bath to maintain temperature control[3].

Q2: How do I effectively remove unreacted this compound from my organic product?

A2: The most common and effective method is an acidic wash, a type of acid-base extraction. This compound, being a secondary amine, is basic and will be protonated by an aqueous acid solution (e.g., 1 M HCl or 5-10% citric acid) to form a water-soluble ammonium salt. This salt will then partition into the aqueous layer, effectively separating it from your desired neutral or acidic organic product which remains in the organic layer.[4]

Q3: What is the optimal pH for extracting this compound into the aqueous phase?

A3: To ensure complete protonation and subsequent extraction into the aqueous phase, the pH of the aqueous solution should be at least 2 pH units below the pKa of the conjugate acid of this compound. The predicted pKa of this compound is approximately 9.97[5]. Therefore, the pKa of its conjugate acid will be around 9.97. A pH of 2-4 is generally effective for the extraction of most amines. Using a pH in this range will ensure that the amine is overwhelmingly in its protonated, water-soluble form.

Q4: Can the methylallyl group on this compound cause any side reactions during workup?

A4: The allyl group can be susceptible to certain reactions, although it is generally stable under standard workup conditions. Strong oxidizing agents should be avoided as they can react with the double bond[1][2]. While less common during a standard workup, prolonged exposure to strong acids and heat could potentially lead to isomerization or other rearrangements of the allyl group, though this is not a typical concern with standard acidic washes.

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to resolving common problems encountered during the quenching and workup of reactions involving this compound.

Issue 1: Persistent Emulsion Formation During Extraction

Symptoms:

  • A thick, cloudy, or milky layer forms between the organic and aqueous phases that does not separate after shaking.

  • The interface between the two layers is indistinct.

Causality: Amines, including this compound, can act as surfactants, stabilizing droplets of one liquid within the other, leading to the formation of an emulsion[6]. This is particularly common when using chlorinated solvents like dichloromethane (DCM) with basic aqueous solutions[1].

Solutions:

Technique Detailed Protocol Scientific Rationale
Salting Out Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel and gently rock the funnel. In more stubborn cases, adding solid sodium chloride directly to the emulsion can be effective.The increased ionic strength of the aqueous layer reduces the solubility of organic compounds in it and can disrupt the forces stabilizing the emulsion, promoting phase separation[7].
Filtration through Celite® Prepare a small plug of Celite® in a Hirsch or Büchner funnel. Pass the entire emulsified mixture through the Celite® plug under gentle vacuum.Emulsions are often stabilized by fine particulate matter. Celite®, being a diatomaceous earth filter aid, provides a large surface area that can break up the emulsified droplets and trap the particulates, allowing for separation of the liquid phases in the filtrate[1].
Solvent Modification Add a small amount of a different organic solvent to the separatory funnel. For example, if you are using dichloromethane, adding some ethyl acetate might help.Changing the polarity of the organic phase can alter the solubility of the emulsifying species, destabilizing the emulsion[7].
Centrifugation If available, transfer the emulsion to centrifuge tubes and spin at a moderate speed.The centrifugal force accelerates the separation of the two phases by forcing the denser liquid to the bottom and the less dense liquid to the top[8].

Experimental Protocols

Here are detailed, step-by-step methodologies for key procedures discussed in this guide.

Protocol 1: Standard Quenching of a Reaction Containing Excess this compound

This protocol is suitable for reactions where this compound is used as a basic catalyst or as a nucleophile in excess.

  • Cool the Reaction Mixture: Place the reaction flask in an ice-water bath to cool it to 0-5 °C. This is crucial to control any potential exotherm during the quench[3].

  • Slow Addition of Quenching Agent: While stirring the reaction mixture, slowly add a quenching agent. For quenching unreacted electrophiles, a protic solvent like methanol can be used. If quenching an organometallic reagent, a saturated aqueous solution of ammonium chloride is a common choice.

  • Allow to Warm: Once the addition is complete and any initial exotherm has subsided, remove the ice bath and allow the mixture to warm to room temperature.

  • Dilute with Solvent: Dilute the quenched reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) that is immiscible with water.

Protocol 2: Acid-Base Extraction to Remove this compound

This protocol follows the quenching step and is designed to separate the basic this compound from a neutral or acidic product.

  • Transfer to Separatory Funnel: Transfer the diluted reaction mixture from Protocol 1 to a separatory funnel.

  • First Acidic Wash: Add a volume of 1 M aqueous HCl solution approximately equal to the volume of the organic layer. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake the funnel gently at first, then more vigorously for about 30 seconds, venting periodically.

  • Separate Layers: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat Acidic Wash: Repeat the wash with another portion of 1 M HCl. This ensures complete removal of the amine.

  • Neutral Wash: Wash the organic layer with water to remove any residual acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product, now free of this compound.

Visualized Workflows

To further clarify the decision-making process and experimental steps, the following diagrams are provided.

Caption: Decision tree for selecting a workup strategy.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of N-Ethyl-2-methylallylamine and Related Aliphatic Amines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthetic intermediates is a cornerstone of robust chemical research. N-Ethyl-2-methylallylamine, a substituted secondary amine, presents a unique spectroscopic challenge due to its combination of alkyl and alkenyl moieties. This guide provides an in-depth analysis of its ¹H Nuclear Magnetic Resonance (NMR) spectrum, offering a comparative study against other structurally similar aliphatic amines. The insights herein are designed to facilitate accurate characterization and highlight the subtle yet significant spectral differences that arise from minor structural modifications.

The Structural Significance of this compound

This compound serves as a valuable building block in organic synthesis, its reactivity centered around the nucleophilic nitrogen and the double bond. Accurate confirmation of its structure by ¹H NMR is critical to ensure the integrity of subsequent reactions and the final products. The presence of both saturated and unsaturated proton environments, coupled with the potential for complex splitting patterns, necessitates a careful and expert interpretation of its spectrum.

Predicted ¹H NMR Spectral Analysis of this compound

While a publicly available, fully assigned ¹H NMR spectrum for this compound is not readily found in common databases, its spectrum can be reliably predicted based on fundamental principles of chemical shifts and spin-spin coupling. The expected spectrum in a standard solvent like deuterochloroform (CDCl₃) would feature five distinct signals:

  • Vinylic Protons (=CH₂): Two closely spaced singlets or narrow multiplets are expected in the downfield region, typically around 4.7-5.0 ppm . These protons are diastereotopic and may exhibit geminal coupling, though it is often small.

  • Allylic Methylene Protons (-CH₂-N): A singlet or a narrow multiplet is anticipated around 3.0-3.2 ppm . The absence of adjacent protons would simplify this signal to a singlet.

  • Ethyl Methylene Protons (-CH₂-CH₃): A quartet is predicted around 2.5-2.7 ppm due to coupling with the adjacent methyl protons (n+1 = 3+1 = 4).

  • Allylic Methyl Protons (=C-CH₃): A singlet is expected around 1.7-1.9 ppm . This signal is typically sharp as there are no adjacent protons to couple with.

  • Ethyl Methyl Protons (-CH₂-CH₃): A triplet is anticipated around 1.0-1.2 ppm , resulting from coupling with the adjacent methylene protons (n+1 = 2+1 = 3).

  • Amine Proton (N-H): A broad singlet that can appear over a wide range, typically between 0.5-3.0 ppm . Its chemical shift and appearance are highly dependent on concentration, solvent, and temperature due to proton exchange. This peak can be confirmed by a D₂O exchange experiment, where it would disappear from the spectrum.

Comparative ¹H NMR Data of Aliphatic Amines

To provide a practical context for the characterization of this compound, the following table summarizes the experimental ¹H NMR data for several structurally related aliphatic amines. These comparisons are invaluable for identifying characteristic chemical shifts and understanding the influence of substituent changes on the spectrum.

CompoundStructureSignalChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
N-Isopropylethylamine [1][2]CH₃CH₂NHCH(CH₃)₂-CH(CH₃)₂2.788Septet6.3
-CH₂CH₃2.636Quartet7.0
-CH₂CH₃1.105Triplet7.0
-CH(CH₃)₂1.054Doublet6.3
N-Butylethylamine [3]CH₃CH₂NH(CH₂)₃CH₃-NH-CH₂ -~2.6Triplet~7.2
-CH₂ -NH-~2.6Quartet~7.1
-CH₂CH₂ CH₂CH₃~1.45Sextet~7.4
-CH₂CH₂CH₂ CH₃~1.35Sextet~7.4
-CH₂CH₃ ~1.1Triplet~7.1
-CH₂CH₂CH₂CH₃ ~0.9Triplet~7.3
N,N-Diisopropylethylamine [4]CH₃CH₂N(CH(CH₃)₂)₂-CH (CH₃)₂3.017Septet6.6
-CH₂ CH₃2.467Quartet7.1
-CH₂CH₃ 1.02Triplet7.1
-CH(CH₃ )₂1.011Doublet6.6

Analysis of Comparative Data: The data clearly illustrates how changes in the alkyl groups attached to the nitrogen atom influence the ¹H NMR spectrum. For instance, the presence of an isopropyl group in N-isopropylethylamine introduces a characteristic septet and doublet pattern. In contrast, the linear butyl chain in N-butylethylamine results in more complex overlapping multiplets for the central methylene groups. N,N-Diisopropylethylamine, being a tertiary amine, lacks an N-H signal and shows distinct signals for the ethyl and isopropyl groups.

Experimental Protocol for ¹H NMR Acquisition of this compound

The following protocol provides a standardized method for obtaining a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its good dissolving power for amines and its single residual solvent peak at 7.26 ppm.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • The following parameters are recommended for a 400 MHz NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time (AQ): At least 3-4 seconds to ensure good resolution.

  • Relaxation Delay (D1): 1-2 seconds. For more quantitative results, D1 should be at least 5 times the longest T1 relaxation time.

  • Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.

  • Spectral Width (SW): A spectral width of 12-16 ppm is appropriate for most organic molecules.

  • Temperature: Maintain a constant temperature, typically 298 K.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate all signals to determine the relative proton ratios.

  • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

4. D₂O Exchange (Optional but Recommended):

  • After acquiring the initial spectrum, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube gently to mix the contents.

  • Re-acquire the ¹H NMR spectrum using the same parameters.

  • The signal corresponding to the N-H proton will either disappear or significantly decrease in intensity, confirming its assignment.

Workflow for ¹H NMR Characterization

The following diagram illustrates the logical workflow for the characterization of this compound using ¹H NMR spectroscopy.

G cluster_0 Preparation & Acquisition cluster_1 Data Processing & Analysis cluster_2 Comparative Analysis SamplePrep Sample Preparation (5-10 mg in CDCl3 + TMS) NMR_Acquisition 1H NMR Data Acquisition (400 MHz, zg30, 16 scans) SamplePrep->NMR_Acquisition D2O_Exchange D2O Exchange (Optional) NMR_Acquisition->D2O_Exchange Processing Data Processing (FT, Phasing, Calibration) NMR_Acquisition->Processing Integration Peak Integration Processing->Integration Analysis Spectral Analysis (Chemical Shift, Multiplicity, Coupling) Integration->Analysis Structure_Confirmation Structure Confirmation Analysis->Structure_Confirmation Comparison Comparison with Spectra of Related Amines Analysis->Comparison

Caption: Workflow for the ¹H NMR characterization of this compound.

Conclusion

The ¹H NMR characterization of this compound is a straightforward process when guided by a systematic approach and a solid understanding of spectroscopic principles. By predicting the spectrum and comparing it with known data from similar aliphatic amines, researchers can confidently verify the structure of this important synthetic intermediate. The provided experimental protocol offers a reliable method for obtaining high-quality data, ensuring the integrity and reproducibility of chemical research.

References

  • Bull, S. D., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-214. Available from: [Link]

  • Pérez-Fuertes, Y., et al. (2006). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters, 8(4), 609-612. Available from: [Link]

  • PubChem. (n.d.). Isopropylethylamine. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

  • PubChem. (n.d.). Butylethylamine. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved January 6, 2026, from [Link]

Sources

FTIR analysis of N-Ethyl-2-methylallylamine functional groups

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the FTIR Analysis of N-Ethyl-2-methylallylamine

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of this compound using Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of spectral data. It delves into the causality behind experimental choices, offers a robust, self-validating protocol, and provides a comparative framework for distinguishing this compound from structurally similar amines.

Introduction: The Role of FTIR in Molecular Characterization

FTIR spectroscopy is an indispensable analytical technique that provides invaluable insights into the molecular structure of compounds.[1][2] By measuring the absorption of infrared radiation by a sample, we can identify the specific chemical bonds and functional groups present, as each has a unique vibrational frequency.[2] For a molecule like this compound (C₆H₁₃N), which contains multiple functional groups, FTIR serves as a rapid and non-destructive method to confirm its identity, assess purity, and differentiate it from related precursors or byproducts in a synthetic pathway.[1][3][4][5][6]

Deconstructing this compound: A Functional Group Perspective

To accurately interpret the FTIR spectrum, we must first dissect the molecule into its constituent functional groups. This compound is an aliphatic, secondary amine containing an alkene moiety.

  • Secondary Amine (R₂NH): The nitrogen atom is bonded to two carbon atoms (an ethyl group and a methylallyl group) and one hydrogen atom.[7] This structure gives rise to characteristic N-H and C-N vibrations.

  • Alkene (C=C): The presence of a carbon-carbon double bond within the methylallyl group is a key structural feature.[8] This will produce C=C and vinylic =C-H stretching and bending bands.

  • Alkane (sp³ C-H): The ethyl and methylallyl groups contain saturated carbon atoms, which will exhibit standard alkane C-H stretching and bending vibrations.[7]

The interplay of these groups produces a unique spectral "fingerprint" that we can predict and experimentally verify.

A Self-Validating Protocol for ATR-FTIR Analysis

For a liquid sample such as this compound, Attenuated Total Reflectance (ATR) is the most efficient and widely used FTIR sampling technique.[9][10] It requires minimal sample preparation and is suitable for a broad range of liquids.[1][9]

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Start Start Analysis Clean Clean ATR Crystal (e.g., with isopropanol) Start->Clean Ensure no residues Background Collect Background Spectrum (Clean, empty crystal) Clean->Background Establish baseline Sample Apply Liquid Sample (A single drop is sufficient) Background->Sample Introduce analyte Acquire Acquire Sample Spectrum (Co-add 16-32 scans) Sample->Acquire Measure IR absorption Process Perform ATR & Baseline Correction Acquire->Process Isolate sample spectrum Analyze Identify Characteristic Peaks & Compare to References Process->Analyze Interpret data End End Analyze->End

Caption: Workflow for acquiring an ATR-FTIR spectrum of a liquid sample.

Step-by-Step Methodology
  • Instrument Setup:

    • Causality: Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference, which absorb strongly in the mid-IR region.

    • Set the spectral range from 4000 to 400 cm⁻¹ to cover all significant functional group vibrations.[1] Select a resolution of 4 cm⁻¹.

  • Background Collection:

    • Causality: This step is critical for data integrity. A background spectrum of the clean, empty ATR crystal is collected to ratio out the absorptions from the instrument's optics and the ambient environment.[1][11]

    • Thoroughly clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent like isopropanol and allow it to dry completely.[12]

    • Acquire the background spectrum, co-adding 16 to 32 scans to improve the signal-to-noise ratio.[1]

  • Sample Measurement:

    • Place a single drop of this compound directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered.[9][11]

    • Acquire the sample spectrum using the same parameters as the background scan.

  • Data Processing and Cleaning:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Apply an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.[10]

    • Perform a baseline correction to remove any broad, underlying spectral features, ensuring accurate peak identification.

    • After analysis, thoroughly clean the ATR crystal to prevent cross-contamination.[1][12]

Spectral Interpretation: A Comparative Analysis

The key to confident identification lies in recognizing the unique combination of peaks from each functional group and comparing them to alternative structures.

Logical Relationship Diagram: Structure to Spectrum

Functional_Groups_to_IR Molecule This compound SecAmine Secondary Amine (R₂NH) Molecule->SecAmine Alkene Alkene (C=C) Molecule->Alkene Alkane Alkane (sp³ C-H) Molecule->Alkane NH_St N-H Stretch 3350-3310 cm⁻¹ (weak) SecAmine->NH_St CN_St C-N Stretch 1250-1020 cm⁻¹ (med) SecAmine->CN_St NH_Wag N-H Wag ~750-700 cm⁻¹ (broad) SecAmine->NH_Wag CeqC_St C=C Stretch 1680-1640 cm⁻¹ (med) Alkene->CeqC_St VinylH_St =C-H Stretch 3100-3000 cm⁻¹ (med) Alkene->VinylH_St sp3H_St C-H Stretch 3000-2850 cm⁻¹ (strong) Alkane->sp3H_St

Caption: Relationship between functional groups in the molecule and their IR absorptions.

Data Summary and Comparison Guide

The following table summarizes the expected vibrational frequencies for this compound and compares them with key alternative amine structures to highlight the distinguishing spectral features.

Functional Group VibrationExpected Range (cm⁻¹)Expected IntensityThis compoundComparison: Primary Amine (e.g., Allylamine)Comparison: Tertiary Amine (e.g., N,N-Diethylallylamine)Comparison: Saturated Sec. Amine (e.g., Diethylamine)
N-H Stretch 3500-3200Weak-MediumOne weak peak ~3310-3350 [13]Two peaks (asymm. & symm. stretch)[7][14]Absent [7][13]One weak peak ~3310-3350[13]
=C-H Stretch (Alkene) 3100-3000MediumPresent (just above 3000 cm⁻¹)[8]Present[8]Present[8]Absent
C-H Stretch (Alkane) 3000-2850StrongPresent (just below 3000 cm⁻¹)[7]PresentPresentPresent
C=C Stretch (Alkene) 1680-1640Medium-WeakPresent [8][15]PresentPresentAbsent
N-H Bend 1650-1580MediumWeak or absent for secondary amines[13][16]Present (scissoring)[13]Absent Weak or absent
C-N Stretch (Aliphatic) 1250-1020MediumPresent [13][16]PresentPresentPresent
N-H Wag 910-665Strong, BroadPresent (~750-700) [17]Present (~850-750)[17]Absent [13]Present (~750-700)[17]

Analysis of the Comparison:

  • Distinguishing from Primary Amines: this compound is clearly distinguished from a primary amine by its single, weak N-H stretching band, in contrast to the two distinct N-H stretching peaks characteristic of a primary amine.[7][13][14]

  • Distinguishing from Tertiary Amines: The most obvious differentiator is the presence of the N-H stretching band (~3310-3350 cm⁻¹) and the broad N-H wagging absorption in this compound, both of which are absent in a tertiary amine's spectrum.[7][17]

  • Distinguishing from Saturated Amines: The key identifiers for this compound compared to a saturated secondary amine (like diethylamine) are the peaks associated with the alkene group: the C=C stretch around 1640-1680 cm⁻¹ and the =C-H stretch just above 3000 cm⁻¹.[8][15] These peaks will be completely absent in the spectrum of a saturated analogue.

Conclusion

The FTIR spectrum of this compound provides a definitive fingerprint based on the combined absorptions of its secondary amine, alkene, and alkane functionalities. By employing a systematic ATR-FTIR protocol, researchers can obtain high-quality, reproducible data. The true analytical power is realized through a comparative approach. By understanding the characteristic spectral differences between primary, secondary, tertiary, saturated, and unsaturated amines, a scientist can unambiguously confirm the molecular identity of this compound and distinguish it from potential synthetic impurities or alternative compounds.

References

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A Senior Application Scientist's Guide to Purity Assessment of N-Ethyl-2-methylallylamine: A GC-MS Centric Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Chemical Synthesis

N-Ethyl-2-methylallylamine (CAS 18328-90-0) is a secondary amine that serves as a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and specialty chemical sectors.[] With a molecular weight of 99.17 g/mol and a boiling point of approximately 105°C, its volatility and reactive nature make it a prime candidate for analysis by Gas Chromatography (GC).[][2] The purity of such an intermediate is paramount; trace impurities can lead to unwanted side-reactions, decreased yield of the final product, and the introduction of potentially toxic components. Therefore, a robust, accurate, and precise analytical method for purity assessment is not merely a quality control check but a fundamental requirement for process validation and regulatory compliance.

This guide provides an in-depth exploration of Gas Chromatography-Mass Spectrometry (GC-MS) as the primary technique for the purity assessment of this compound. We will delve into the causality behind methodological choices, present a detailed experimental protocol, and objectively compare the performance of GC-MS against viable alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Pillar 1: Gas Chromatography-Mass Spectrometry (GC-MS) - The Gold Standard for Volatile Amines

GC-MS is exceptionally well-suited for analyzing volatile and semi-volatile compounds like this compound. The technique offers a powerful combination of high-resolution separation (the GC component) and definitive identification (the MS component).

The "Why": Causality in Method Development

The basic and polar nature of amines presents a notorious challenge in gas chromatography, often leading to poor peak shape (tailing) and interaction with active sites within the GC system.[3] Our methodological choices are designed to counteract these issues directly:

  • Column Selection: The choice of a capillary column is critical. Standard non-polar columns can be inadequate. We select a specialized, base-deactivated column, such as an Rtx-Volatile Amine or Agilent J&W CP-Volamine.[4][5] These columns have a surface chemistry engineered to minimize interactions with basic analytes, ensuring sharp, symmetrical peaks which are essential for accurate quantification.[6]

  • Inlet and Liner: An ultra-inert inlet liner is non-negotiable. Active sites (silanol groups) on a standard glass liner will adsorb the amine, leading to sample loss and peak tailing.

  • Mass Spectrometry Detection: Electron Ionization (EI) is the standard for generating reproducible mass spectra for library matching. The fragmentation pattern of this compound is predictable. Following the nitrogen rule, its molecular ion (M+) peak will have an odd mass-to-charge ratio (m/z) of 99.[7][8] The dominant fragmentation pathway is alpha-cleavage (the breaking of the C-C bond adjacent to the nitrogen), which for this molecule would lead to characteristic fragments, providing unambiguous identification.[8][9]

Anticipated Impurity Profile

A robust purity method must be able to separate and detect potential impurities. For this compound, these could include:

  • Starting Materials: Unreacted 2-methylallylamine or ethylating agents.

  • By-products: Di-ethylated or tri-ethylated products, or products from side reactions involving the allyl group.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

  • Degradants: Compounds formed during storage or processing.

GC-MS excels at separating these structurally similar compounds and identifying unknown peaks through mass spectral library searching, a key advantage for comprehensive purity profiling.

Pillar 2: A Validated Experimental Protocol for GC-MS Analysis

This protocol is designed as a self-validating system, incorporating checks and best practices to ensure data integrity. The validation of such a method should be performed in accordance with guidelines like ICH Q2(R1).[10][11]

Step-by-Step GC-MS Methodology
  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent (e.g., Methylene Chloride or Methanol). The choice of solvent is important to ensure good solubility and compatibility with the GC column.

    • Prepare a calibration curve by diluting a high-purity reference standard of this compound to concentrations spanning 80% to 120% of the sample concentration.[11]

  • Instrumentation & Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977 MS or equivalent.

    • GC Column: Rtx-Volatile Amine, 30 m x 0.25 mm ID, 0.5 µm film thickness.[4]

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet: Split/Splitless injector at 250°C, Split ratio 50:1.

    • Oven Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 240°C.

      • Hold: 5 minutes at 240°C.

    • MS Parameters:

      • Transfer Line: 250°C.

      • Ion Source: Electron Ionization (EI) at 230°C, 70 eV.

      • Scan Range: m/z 35-350.

  • Data Analysis:

    • Identification: Confirm the identity of the main peak by comparing its retention time and mass spectrum with that of a certified reference standard. The mass spectrum should show the molecular ion at m/z 99 and characteristic fragments.

    • Purity Calculation: Determine the area percent of the main peak relative to the total area of all peaks in the chromatogram. For a more accurate assay, calculate the purity against the calibration curve generated from the reference standard.

    • Impurity Identification: For any impurity peak greater than 0.05%, attempt identification by comparing its mass spectrum against the NIST/EPA/NIH Mass Spectral Library.

Workflow Visualization

The following diagram outlines the logical flow of the GC-MS purity assessment protocol.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Accurately Weigh Sample & Standard prep2 Dissolve & Dilute in Volumetric Flask prep1->prep2 Solvent: CH2Cl2 analysis1 Inject Sample into GC prep2->analysis1 analysis2 Separation on Rtx-Volatile Amine Column analysis1->analysis2 Temp. Program analysis3 EI Ionization & MS Detection analysis2->analysis3 Elution data1 Integrate Chromatogram analysis3->data1 data2 Identify Peaks (RT & Mass Spectrum) data1->data2 data3 Calculate Purity (Area % or Calib. Curve) data2->data3 data4 Report Results data3->data4

Caption: Workflow for GC-MS Purity Assessment of this compound.

Pillar 3: Comparison with Alternative Analytical Techniques

While GC-MS is the recommended primary technique, other methods have specific applications and advantages. A multi-technique approach can sometimes be necessary for full characterization.

Parameter GC-MS HPLC-UV (with Derivatization) Quantitative NMR (qNMR)
Principle Separation by volatility/polarity; Identification by mass fragmentation.Separation by polarity; Detection by UV absorbance after chemical tagging.Identification & quantification by nuclear magnetic resonance.
Specificity Very High. Mass spectrum provides a chemical fingerprint.Moderate to High. Dependent on chromatography and chromophore selectivity.High. Unique chemical shifts for different protons.
Sensitivity High (ng to pg level).High (µg to ng level). Dependent on derivatizing agent.[12]Lower (mg level).
Quantitation Excellent with reference standard. Area % for impurity profile.Excellent with reference standard.Excellent. A primary ratio method; can quantify without a specific reference standard for the analyte.[13][14]
Impurity ID Excellent. Can identify unknowns via library search.Poor. Cannot identify unknown peaks without standards.Good. Can infer structures of major impurities.
Sample Throughput High.Moderate. Derivatization step adds time.[15]Moderate.
Key Advantage Ideal for volatile compounds; definitive identification.Good for non-volatile or thermally unstable amines.Absolute quantification without analyte-specific standard.[16][17]
Key Limitation Not suitable for non-volatile compounds.Requires derivatization as aliphatic amines lack a chromophore.[18]Lower sensitivity; requires more sample.
In-depth Comparison
  • HPLC-UV: Simple aliphatic amines like this compound lack a UV chromophore, making direct UV detection impossible. Analysis requires a pre-column derivatization step to attach a UV-absorbing molecule (e.g., FMOC-Cl or DNS-Cl) to the amine.[12] While this approach is effective, it adds complexity, time, and a potential source of error to the workflow. It is a valuable alternative if the analyte or its impurities are thermally unstable or non-volatile.

  • Quantitative NMR (qNMR): qNMR is a powerful, non-destructive technique that has gained acceptance for purity assessment.[19] Its fundamental principle is that the integral of an NMR signal is directly proportional to the number of nuclei.[14] By including a certified internal standard of known purity and concentration in the sample, one can directly calculate the purity of the analyte without needing a specific reference standard for this compound itself.[13] This makes qNMR an excellent primary or orthogonal method for certifying reference materials. However, its sensitivity is significantly lower than chromatographic techniques, making it unsuitable for trace impurity analysis.

Decision-Making Framework

The choice of technique depends on the analytical objective. The following diagram provides a logical path for method selection.

Method_Selection start Start: Purity Assessment for this compound q1 Is the primary goal routine QC and impurity profiling? start->q1 gcms Primary Method: GC-MS q1->gcms Yes q2 Is an orthogonal method needed for reference standard certification? q1->q2 No / Also... gcms->q2 qnmr Use qNMR q2->qnmr Yes q3 Are key impurities non-volatile or thermally labile? q2->q3 No qnmr->q3 hplc Use HPLC with Derivatization q3->hplc Yes report Combine Data for Comprehensive Purity Report q3->report No hplc->report

Caption: Decision tree for selecting an analytical method for purity assessment.

Conclusion

For the comprehensive purity assessment of this compound, GC-MS stands out as the superior technique . Its inherent suitability for volatile amines, coupled with the high specificity of mass spectrometric detection, provides a robust platform for both quantification and the identification of unknown impurities. The use of specialized base-deactivated columns is critical to achieving the peak performance required for accurate analysis. While HPLC with derivatization and qNMR serve important, often complementary roles—particularly for non-volatile impurities and reference standard certification, respectively—GC-MS offers the most direct, sensitive, and informative solution for routine quality control and in-depth purity profiling of this key chemical intermediate. Adherence to a validated protocol, grounded in the principles outlined in this guide, will ensure the generation of trustworthy and defensible analytical data.

References

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Comparative Reactivity Analysis: N-Ethyl-2-methylallylamine vs. Diallylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of synthetic chemistry, the selection of building blocks is paramount to achieving desired reaction outcomes, yields, and purity. Secondary amines, particularly those bearing allyl groups, are versatile intermediates in the synthesis of polymers, agrochemicals, and pharmaceutical agents. This guide provides an in-depth comparison of the reactivity of two structurally related secondary allylamines: N-Ethyl-2-methylallylamine and Diallylamine. By examining their structural nuances, we can predict and experimentally validate their differential behavior in key chemical transformations.

Structural and Electronic Profiles

At first glance, both molecules share a core secondary amine functional group and unsaturated allyl moieties. However, their subtle structural differences are the primary determinants of their distinct reactivity.

CompoundThis compoundDiallylamine
Structure
CAS Number [1][2]
Molecular Formula C₆H₁₃N[2][3][]C₆H₁₁N
Molecular Weight 99.17 g/mol [2][][5]97.16 g/mol
Key Features Asymmetric, one ethyl group, one 2-methylallyl groupSymmetric, two identical allyl groups

The critical distinctions lie in the substitution pattern on the nitrogen and the allyl groups:

  • This compound possesses an ethyl group and a methallyl (2-methylallyl) group. The methyl substituent on the C2 position of the allyl chain introduces significant steric bulk near the nitrogen center.

  • Diallylamine features two identical, unsubstituted allyl groups, resulting in a more sterically accessible nitrogen atom.

These differences give rise to a classic chemical trade-off between steric hindrance and electronic effects, which governs their reactivity as nucleophiles and as monomers in polymerization.[6][7]

Comparative Reactivity: A Tale of Two Reaction Centers

The reactivity of these amines can be dissected by considering two primary reaction centers: the nitrogen lone pair (nucleophilicity) and the allyl group's C=C double bond (polymerization).

Nucleophilicity of the Nitrogen Atom

The lone pair of electrons on the nitrogen atom makes both molecules effective nucleophiles, capable of reacting with electrophiles such as alkyl halides or acyl chlorides in substitution reactions.[8] However, the rate of these reactions is heavily influenced by steric hindrance.

  • Hypothesis: Due to the bulky 2-methylallyl group, the nitrogen center in This compound is more sterically hindered than in Diallylamine . Consequently, diallylamine is expected to exhibit faster reaction kinetics in nucleophilic substitution reactions, particularly with sterically demanding electrophiles. While the alkyl groups in this compound have a slight positive inductive effect (+I), potentially increasing the nitrogen's electron density, this electronic enhancement is often outweighed by the more dominant steric effects.[9][10]

An experimental approach to validate this hypothesis is presented in Section 3.1.

Reactivity of the Allyl Double Bonds

Allyl-containing compounds are well-known monomers for radical polymerization.[11][12][13] Diallylamine, as a 1,6-diene, is particularly notable for its propensity to undergo cyclopolymerization, a process involving alternating intramolecular and intermolecular addition steps to form polymers containing five- or six-membered rings.[14] This mechanism is crucial for producing soluble, non-crosslinked polymers from divinyl monomers.

  • Hypothesis: The double bond in the 2-methylallyl group of This compound is a trisubstituted alkene. This increased substitution provides greater thermodynamic stability and steric hindrance around the double bond compared to the monosubstituted double bonds of Diallylamine . Therefore, diallylamine is predicted to be a more reactive monomer in radical polymerization, while this compound will polymerize more slowly or require more forcing conditions.

An experimental protocol to test this reactivity difference is detailed in Section 3.2.

Experimental Validation Protocols

To provide actionable data for researchers, the following protocols are designed to quantitatively compare the reactivity of the two amines.

Experiment 1: Comparative Kinetics of N-Alkylation

This experiment aims to quantify the nucleophilic reactivity of each amine by monitoring their reaction with a standard electrophile, benzyl bromide. The reaction progress can be tracked using Gas Chromatography-Mass Spectrometry (GC-MS) to measure the consumption of the starting materials.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep_amine Prepare 0.1 M Amine Solution (Diallylamine or this compound) in Acetonitrile mix Combine Solutions in Reactor at 50°C under N2 prep_amine->mix prep_bromide Prepare 0.1 M Benzyl Bromide Solution in Acetonitrile prep_bromide->mix prep_base Prepare 0.1 M 2,6-Lutidine Solution in Acetonitrile prep_base->mix sample Withdraw Aliquots at Time Intervals (t=0, 15, 30, 60, 120 min) mix->sample quench Quench with Aqueous NH4Cl sample->quench extract Extract with Ethyl Acetate quench->extract gcms Analyze Organic Layer by GC-MS extract->gcms plot Plot [Amine] vs. Time to Determine Rate Constant gcms->plot G cluster_diallyl Diallylamine cluster_methallyl This compound N1 N H1 H N1->H1 Allyl1 CH2CH=CH2 N1->Allyl1 Allyl2 CH2CH=CH2 N1->Allyl2 E1 E+ E1->N1 Easy Approach N2 N H2 H N2->H2 Ethyl CH2CH3 N2->Ethyl Methallyl CH2C(CH3)=CH2 N2->Methallyl E2 E+ E2->N2 Hindered Approach

Caption: Steric hindrance comparison for electrophilic attack on the nitrogen center.

Conclusion for the Practicing Scientist

The choice between this compound and diallylamine should be guided by the specific chemical transformation intended.

  • For applications requiring rapid nucleophilic substitution at the nitrogen center, diallylamine is the superior choice due to its lower steric hindrance. This is particularly relevant in the synthesis of tertiary amines or in coupling reactions where reaction time is critical.

  • For applications involving radical polymerization , diallylamine serves as a more effective monomer, readily participating in cyclopolymerization to form functional polymers. [15]In contrast, This compound would be preferred if polymerization of the allyl group is an undesirable side reaction, or if a much slower, more controlled polymerization is required.

By understanding these fundamental reactivity differences, researchers can make more informed decisions in experimental design, leading to improved efficiency, higher yields, and greater control over the synthesis of complex molecules and materials.

References

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A Comparative Guide to N-Ethyl-2-methylallylamine and N-methylallylamine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in synthetic chemistry, the choice of a secondary amine building block is a critical decision that can significantly influence reaction kinetics, yield, and the properties of the final product. This guide provides an in-depth comparison of two structurally related allylic amines: N-Ethyl-2-methylallylamine and N-methylallylamine . While differing by only a single methylene unit on one of the N-substituents, their performance in synthetic applications can be markedly different. This document will explore these nuances, offering insights into their electronic and steric profiles, reactivity in key transformations, and potential applications, particularly in the realms of pharmaceutical and materials science.

At a Glance: Structural and Physicochemical Properties

The foundational difference between this compound and N-methylallylamine lies in the substitution at the nitrogen atom. N-methylallylamine possesses a methyl group, while this compound features an ethyl group, in addition to the allyl (or methallyl) moiety. This seemingly minor variation has cascading effects on their physical and chemical properties.

PropertyN-methylallylamineThis compound
CAS Number 627-37-2[1]18328-90-0[2][3]
Molecular Formula C₄H₉N[1]C₆H₁₃N[2]
Molecular Weight 71.12 g/mol [1]99.17 g/mol [2]
Boiling Point 64-66 °C[4]104.5-105 °C[5]
Density 0.741 g/mL at 25 °C[4]0.753 g/mL at 25 °C[5]
Structure N-methylallylamine structurethis compound structure

Electronic Profile and Basicity: The Inductive Effect vs. Solvation

The basicity of an amine is a direct measure of the availability of the nitrogen's lone pair of electrons to accept a proton. Alkyl groups, being electron-donating, increase the electron density on the nitrogen atom through an inductive effect, thereby increasing basicity compared to ammonia.[6]

The ethyl group in this compound has a slightly stronger electron-donating effect than the methyl group in N-methylallylamine. Consequently, in the gas phase where intrinsic properties dominate, this compound is expected to be the stronger base.

However, in aqueous solution, the interplay of inductive effects and solvation by water molecules becomes critical. The stability of the protonated amine (the ammonium cation) is enhanced by hydrogen bonding with water. The conjugate acid of N-methylallylamine, with one methyl group, presents less steric hindrance to solvation than the conjugate acid of this compound. This superior solvation can stabilize the methylammonium ion more effectively, potentially making N-methylallylamine the stronger base in an aqueous environment, or bringing their basicities very close.

To illustrate this trend, consider the pKa values of the conjugate acids of analogous simple secondary amines:

AmineConjugate Acid pKaBasicity Trend
Ammonia (NH₃)9.26[7]Least Basic
Methylamine (CH₃NH₂)10.64[7]More Basic
N-methylallylamine 9.88 (Predicted) [4]-
Ethylamine (CH₃CH₂NH₂)10.75[7]Most Basic (of primary)
Dimethylamine ((CH₃)₂NH)10.74[6]Strong Base

Reactivity in Synthesis: A Tale of Steric Hindrance

In synthetic transformations, the nucleophilicity of the amine is often more critical than its basicity. While related, nucleophilicity is more sensitive to steric hindrance—the spatial bulk around the reactive center.[7] This is where the primary difference between N-methylallylamine and this compound becomes most apparent.

G cluster_0 N-methylallylamine cluster_1 This compound N-methyl Less Steric Hindrance Electrophile Electrophile N-methyl->Electrophile Faster Attack N-ethyl Greater Steric Hindrance N-ethyl->Electrophile Slower Attack

Caption: Steric hindrance affecting electrophilic attack.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are fundamental reactions for secondary amines, leading to the formation of tertiary amines and amides, respectively. These reactions typically proceed via an SN2 mechanism, where the amine's lone pair attacks an electrophilic carbon.

  • N-methylallylamine : The smaller methyl group results in lower steric hindrance around the nitrogen atom. This allows for a more facile approach to the electrophile, generally leading to faster reaction rates and higher yields, especially when reacting with bulky alkylating or acylating agents.

  • This compound : The ethyl group, with its additional methyl unit, presents a larger steric profile. This increased bulk can impede the approach to the electrophile, potentially leading to slower reaction rates. In cases of highly hindered electrophiles, this could result in lower yields or the need for more forcing reaction conditions (e.g., higher temperatures).

G Secondary_Amine Secondary Amine N-methylallylamine This compound Tertiary_Amine Tertiary Amine Secondary_Amine:port1->Tertiary_Amine Faster Rate Secondary_Amine:port2->Tertiary_Amine Slower Rate Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Tertiary_Amine

Caption: Comparative workflow for N-Alkylation.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds. For secondary amines, this involves the reaction with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. The initial formation of the iminium ion is often the rate-determining step and is sensitive to steric effects. Therefore, N-methylallylamine is expected to react more readily in reductive amination protocols compared to its N-ethyl counterpart.

Applications in Drug Development and Materials Science

Both N-methylallylamine and its ethylated analog are valuable intermediates in the synthesis of complex organic molecules. The choice between them often depends on the desired properties of the final product.

Pharmaceutical Synthesis: The Allylamine Antifungals

The allylamine class of antifungal drugs, which includes key therapeutics like Naftifine and Terbinafine , highlights the significance of N-substituted allylamines in medicinal chemistry.[9][10][11] These drugs function by inhibiting the enzyme squalene epoxidase, a critical component in the fungal ergosterol biosynthesis pathway.[11]

The synthesis of these drugs involves the N-alkylation of a secondary amine. For example, a key step in the synthesis of Terbinafine involves the coupling of N-methyl-1-naphthalenemethanamine with an appropriate alkylating agent.[12][13] The N-methyl group is a crucial part of the final pharmacophore. Substituting this with an N-ethyl group would alter the drug's interaction with its target enzyme, potentially affecting its potency and selectivity. This illustrates how the choice between an N-methyl and an N-ethyl-substituted amine is a critical aspect of structure-activity relationship (SAR) studies in drug discovery. A tertiary allylamine function is considered a prerequisite for the antifungal activity in this class of compounds.[9]

Polymer Science

The allyl group in both molecules is a polymerizable moiety. N-methylallylamine and its derivatives are used as monomers in the synthesis of polyamines.[14] For instance, poly(N,N-diallyl-N-methylamine) has been synthesized via radical polymerization.[15] These cationic polymers have applications in various fields, including as flocculants, in paper manufacturing, and in biomedical applications like gene delivery.[16] The nature of the N-alkyl substituent (methyl vs. ethyl) would influence the properties of the resulting polymer, such as its solubility, charge density, and interaction with biological membranes.

Experimental Protocols: Representative Synthetic Procedures

The following are generalized, self-validating protocols for key reactions involving secondary amines. Researchers should optimize conditions for their specific substrates.

Protocol 1: General N-Alkylation of a Secondary Amine

This protocol describes the synthesis of a tertiary amine from a secondary amine and an alkyl halide.

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the secondary amine (1.0 eq.), a suitable base (e.g., K₂CO₃ or Et₃N, 1.5-2.0 eq.), and a polar aprotic solvent (e.g., acetonitrile or DMF).

  • Addition of Alkyl Halide: Add the alkyl halide (1.1 eq.) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired tertiary amine.

Protocol 2: General N-Acylation of a Secondary Amine

This protocol details the formation of a tertiary amide from a secondary amine and an acyl chloride.

  • Reaction Setup: Dissolve the secondary amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq.) in an aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add the acyl chloride (1.05 eq.) dropwise with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor for the disappearance of the starting amine by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or flash column chromatography.

Conclusion and Recommendations

The choice between this compound and N-methylallylamine is a strategic one, guided by the specific demands of the synthetic target.

  • Choose N-methylallylamine for:

    • Maximizing reaction rates in sterically demanding transformations.

    • When minimal steric hindrance at the nitrogen center is crucial for the final product's function (e.g., in certain pharmacophores).

    • Applications requiring a higher charge density in the corresponding cationic polymer.

  • Choose this compound for:

    • When a slight increase in lipophilicity and steric bulk is desired in the final product.

    • SAR studies to probe the effect of a larger N-alkyl substituent on biological activity.

    • When slower, more controlled reactivity is advantageous.

Ultimately, both molecules are versatile building blocks. By understanding the fundamental principles of steric hindrance and electronic effects, researchers can make an informed decision to best suit their synthetic goals.

References

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  • Gupta, B., Babu, B. R., Gyanda, K., Panda, S. S., & Jain, S. C. (2014). Stereoselective Methodology for the Synthesis of an Antifungal Allylamine: Terbinafine. Letters in Organic Chemistry, 11(2), 141-144.
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A Senior Application Scientist's Guide to the Synthesis and 13C NMR Validation of N-Ethyl-2-methylallylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of chemical research and development. This guide provides an in-depth look at a reliable synthetic route for N-Ethyl-2-methylallylamine and its structural validation using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, we will compare the chosen synthetic method with a common alternative, providing the rationale and experimental insights needed to make informed decisions in your own projects.

Introduction: The Importance of Structural Validation

This compound is a secondary amine containing an allyl group, a structural motif of interest in medicinal chemistry and materials science. As with any synthesized compound, verifying its molecular structure is not merely a formality but a critical step to ensure that subsequent biological or chemical studies are based on a known molecular entity. 13C NMR spectroscopy is a powerful, non-destructive technique that provides a unique fingerprint of the carbon skeleton of a molecule. Each chemically distinct carbon atom in the molecule produces a signal in the 13C NMR spectrum, and the chemical shift of that signal provides information about its electronic environment.

Part 1: Synthesis of this compound via Reductive Amination

The Rationale Behind the Choice of Synthesis

For the synthesis of this compound, we have selected reductive amination. This widely used method involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in situ to the target amine.[1][2]

We prefer reductive amination over alternatives like direct alkylation of 2-methylallylamine with an ethyl halide for a crucial reason: selectivity . Direct alkylation of primary amines is notoriously difficult to control and often leads to over-alkylation, producing significant amounts of the tertiary amine and even the quaternary ammonium salt.[1][3] This results in a mixture that can be challenging to separate, leading to lower yields of the desired secondary amine.[1] Reductive amination, on the other hand, is a much more controlled process that selectively yields the secondary amine.[1][3]

The overall synthetic workflow can be visualized as follows:

G cluster_synthesis Synthesis Stage cluster_validation Validation Stage 2-Methylpropenal 2-Methylpropenal Imine_Formation Imine Formation 2-Methylpropenal->Imine_Formation Ethylamine Ethylamine Ethylamine->Imine_Formation Reduction Reduction (e.g., NaBH4) Imine_Formation->Reduction Product This compound Reduction->Product NMR_Sample_Prep Sample Preparation (CDCl3) Product->NMR_Sample_Prep 13C_NMR_Acquisition 13C NMR Data Acquisition NMR_Sample_Prep->13C_NMR_Acquisition Data_Analysis Spectral Analysis 13C_NMR_Acquisition->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Caption: Workflow from Synthesis to 13C NMR Validation.

Experimental Protocol: Reductive Amination

Materials:

  • 2-Methylpropenal

  • Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

  • Sodium borohydride (NaBH4) or a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3)

  • Methanol or another suitable protic solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-methylpropenal in methanol.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of ethylamine to the cooled aldehyde solution. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to ensure the formation of the imine intermediate.

  • Re-cool the reaction mixture to 0 °C.

  • In small portions, carefully add sodium borohydride to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by distillation or column chromatography as needed.

Part 2: 13C NMR Validation

The structural confirmation of the synthesized this compound is achieved by analyzing its 13C NMR spectrum. The expected chemical shifts are predicted based on the known effects of substituents on carbon chemical shifts.[4][5]

Predicted 13C NMR Data

The structure of this compound, with each carbon atom numbered for assignment, is shown below:

Based on the structure and data from analogous compounds, we can predict the approximate chemical shifts for each carbon atom.

Carbon AtomHybridizationDescriptionPredicted Chemical Shift (δ, ppm)
C0 sp3Methyl group of the ethyl substituent~15
C1 sp3Methylene group of the ethyl substituent, attached to Nitrogen~45
C2 sp3Methylene group of the allyl substituent, attached to Nitrogen~58
C3 sp2Quaternary olefinic carbon~143
C4 sp2Terminal olefinic carbon (CH2)~112
C5 sp3Methyl group on the allyl substituent~21

These predicted values provide a clear set of signals to look for in the experimental spectrum.

Experimental Protocol: 13C NMR Acquisition

A standard protocol for acquiring a proton-decoupled 13C NMR spectrum is as follows:[6][7][8]

  • Sample Preparation: Dissolve approximately 20-50 mg of the purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl3). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled 1D 13C experiment (e.g., zgpg30 on a Bruker spectrometer).

    • Spectral Width: Typically ~240 ppm, centered around 100 ppm.[8]

    • Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Start with 1024 scans and increase if necessary to achieve a good signal-to-noise ratio.[8]

    • Relaxation Delay (d1): A delay of 2 seconds is generally sufficient.

  • Data Processing: After acquisition, perform a Fourier transform, phase correction, and baseline correction on the resulting Free Induction Decay (FID).

  • Referencing: Calibrate the chemical shift scale using the solvent signal (e.g., the central peak of the CDCl3 triplet at 77.16 ppm).

  • Peak Picking: Identify and label the peaks in the spectrum.

The resulting spectrum should show six distinct signals corresponding to the six unique carbon atoms in the molecule, with chemical shifts in close agreement with the predicted values in the table above.

Part 3: Comparison with an Alternative Synthesis: Direct Alkylation

As mentioned, a common alternative for synthesizing secondary amines is the direct alkylation of a primary amine with an alkyl halide.

Conceptual Overview: Direct Alkylation

In this approach, 2-methylallylamine would be treated with an ethyl halide (e.g., ethyl iodide) in the presence of a base to neutralize the hydrohalic acid formed during the reaction.[9]

While seemingly more direct, this method suffers from a significant drawback. The product, this compound, is itself a nucleophile and can react with the ethyl halide to form the tertiary amine, N,N-diethyl-2-methylallylamine. This process can continue to form the quaternary ammonium salt. This over-alkylation is a common problem because the secondary amine product is often more nucleophilic than the starting primary amine.[10][11]

G cluster_ra Reductive Amination cluster_da Direct Alkylation RA_Start Aldehyde + Primary Amine RA_Product Secondary Amine (High Selectivity) RA_Start->RA_Product Controlled one-step DA_Start Primary Amine + Alkyl Halide DA_Product Secondary Amine DA_Start->DA_Product Desired reaction DA_Overalkylation Tertiary Amine + Quaternary Salt DA_Product->DA_Overalkylation Over-alkylation (Side Reaction)

Caption: Comparison of Reductive Amination vs. Direct Alkylation.

Performance Comparison
FeatureReductive AminationDirect Alkylation
Selectivity High for the desired secondary amine.[1]Poor; often results in a mixture of primary, secondary, tertiary, and quaternary amines.[3]
Yield Generally good to excellent for the target product.Can be low for the secondary amine due to side products.[1]
Purification Simpler, as the product is cleaner.Often requires extensive chromatography to separate the product mixture.
Reaction Conditions Mild conditions, compatible with many functional groups.[2]Can require heating; the base used can be harsh.
Green Chemistry Often a one-pot reaction, reducing waste.[2]Can generate significant salt waste.

References

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  • University of Missouri-St. Louis. 13-C NMR Protocol for beginners AV-400. [Link]

  • Edison, A., et al. (2019). Practical Guidelines to 13C-based NMR Metabolomics. NIST. [Link]

  • Edison, A., et al. (2019). Practical Guidelines for 13C-Based NMR Metabolomics. Springer Nature. [Link]

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  • Wikipedia. Reductive amination. [Link]

  • SpectraBase. Allylamine - Optional[13C NMR] - Chemical Shifts. [Link]

  • University of Puget Sound. 13C NMR Chemical Shift Table. [Link]

  • ResearchGate. Calculated and experimental 13C NMR chemical shifts. [Link]

  • National Institutes of Health. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. [Link]

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A Comparative Guide to HPLC Method Development for N-Ethyl-2-methylallylamine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and accurate analysis of small aliphatic amines like N-Ethyl-2-methylallylamine is a critical requirement. This secondary amine, a key intermediate in the synthesis of herbicides such as Ethalfluralin, presents unique challenges for traditional High-Performance Liquid Chromatography (HPLC) analysis due to its high polarity and lack of a significant UV-absorbing chromophore.[1] This guide provides an in-depth, objective comparison of two primary HPLC strategies for the analysis of this compound: pre-column derivatization followed by reversed-phase HPLC and Hydrophilic Interaction Chromatography (HILIC) . We will explore the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you to select and implement the optimal method for your analytical needs.

The Analytical Challenge: Physicochemical Properties of this compound

This compound (Molecular Formula: C6H13N, Molecular Weight: 99.17 g/mol ) is a colorless liquid with a predicted pKa of approximately 9.97.[1] This high pKa indicates that it will be protonated and highly polar under typical acidic to neutral reversed-phase HPLC conditions. This polarity leads to poor retention on non-polar stationary phases like C18, often resulting in elution in the solvent front.[2] Furthermore, the absence of a conjugated system of electrons means it does not absorb UV light in the range of standard photodiode array (PDA) detectors, making direct detection highly insensitive.

These properties necessitate a strategic approach to develop a reliable HPLC method. The two leading strategies, derivatization and HILIC, address these challenges in fundamentally different ways.

Strategy 1: Pre-Column Derivatization with Reversed-Phase HPLC

This widely-used strategy involves a chemical reaction to attach a chromophore or fluorophore to the this compound molecule prior to HPLC analysis.[3][4] This not only imparts detectability but also increases the hydrophobicity of the analyte, enhancing its retention on a reversed-phase column.

The Rationale Behind Derivatization

The primary goals of derivatizing this compound are:

  • Enhanced Detection: Introduction of a molecule with high molar absorptivity (for UV-Vis detection) or a fluorescent moiety (for fluorescence detection) dramatically increases sensitivity.[3][5]

  • Improved Chromatography: The derivatizing agent increases the overall hydrophobicity of the analyte, leading to better retention and separation on common reversed-phase columns like C18.[6]

  • Increased Stability: The derivatization process can convert the volatile amine into a more stable derivative, reducing sample loss during preparation and analysis.

Comparison of Common Derivatization Reagents

The choice of derivatization reagent is critical and depends on the desired sensitivity, the presence of other amines in the sample, and the available detection capabilities. As a secondary amine, this compound can be targeted by several reagents.

Derivatization ReagentTarget AminesDetectionAdvantagesDisadvantages
Dansyl Chloride (Dns-Cl) Primary & SecondaryUV & FluorescenceVersatile, enhances fluorescence and ionization efficiency, stable derivatives.[4][5]Can be non-specific, reaction can be slow.
9-Fluorenylmethyl Chloroformate (FMOC-Cl) Primary & SecondaryUV & FluorescenceRapid reaction, stable derivatives.[3]Reagent can interfere with chromatography.
4-chloro-7-nitrobenzofurazane (NBD-Cl) Primary & SecondaryFluorescenceSelective for primary and secondary amines.[7]Derivatives can be less stable than others.
o-Phthalaldehyde (OPA) Primary onlyFluorescenceVery rapid reaction, highly fluorescent derivatives.[3][5]Does not react with secondary amines like this compound.

For this compound, Dansyl Chloride and FMOC-Cl are excellent candidates due to their reactivity with secondary amines and the high sensitivity of their derivatives.

Experimental Workflow: Derivatization and RP-HPLC

cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis Sample Sample containing This compound Buffer Add Borate Buffer (pH ~9.5) Sample->Buffer Reagent Add Derivatization Reagent (e.g., Dansyl Chloride in ACN) Buffer->Reagent Reaction Incubate (e.g., 60°C for 30 min) Reagent->Reaction Quench Quench Reaction (e.g., add primary amine) Reaction->Quench Injection Inject Derivatized Sample Quench->Injection Column C18 Column Injection->Column MobilePhase Gradient Elution: ACN/Water Column->MobilePhase Detection Fluorescence or UV Detection MobilePhase->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Analyte Chromatogram->Quantification

Caption: Workflow for this compound analysis via derivatization and RP-HPLC.

Detailed Experimental Protocol: Dansyl Chloride Derivatization
  • Reagent Preparation:

    • Dansyl Chloride Solution: Prepare a 1.5 mg/mL solution of Dansyl Chloride in acetonitrile.

    • Buffer: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 9.5 with NaOH.

  • Derivatization Procedure:

    • To 100 µL of the sample solution (or standard) in a microvial, add 200 µL of the sodium bicarbonate buffer.

    • Add 200 µL of the Dansyl Chloride solution.

    • Vortex the mixture and incubate in a water bath at 60°C for 30 minutes.

    • Remove from the water bath and allow to cool to room temperature.

    • To quench the reaction, add 100 µL of a 2% (v/v) solution of ethylamine in water and vortex.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 50% B to 90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection: Fluorescence (Excitation: 340 nm, Emission: 525 nm)

Strategy 2: Hydrophilic Interaction Chromatography (HILIC)

HILIC is a powerful alternative for the analysis of polar compounds that are poorly retained in reversed-phase chromatography.[2][8] This technique utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.

The Rationale Behind HILIC

In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase.[9] Polar analytes, like the protonated form of this compound, can partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).

The key advantages of HILIC for this application are:

  • Direct Analysis: No derivatization step is required, simplifying sample preparation and avoiding potential side reactions.

  • Good Retention: Provides excellent retention for highly polar compounds that would otherwise elute in the void volume of a reversed-phase column.[10]

  • MS Compatibility: The high organic content of the mobile phase is beneficial for electrospray ionization mass spectrometry (ESI-MS) detection, leading to enhanced sensitivity.

Comparison of HILIC Stationary Phases

The choice of the HILIC stationary phase influences selectivity and retention.

Stationary PhaseDescriptionAdvantages for Amine Analysis
Bare Silica Unbonded silica with surface silanol groups.Good retention for polar compounds, cost-effective.
Amide Silica bonded with amide functional groups.Reduced silanol activity, good peak shape for basic compounds.
Amino Silica bonded with aminopropyl groups.Can act as a weak anion exchanger, providing unique selectivity for acidic compounds, but can have strong interactions with basic analytes.[2]
Zwitterionic Contains both positive and negative charges.Excellent for separating a wide range of polar compounds, good peak shapes.[9]

For this compound, an amide or bare silica phase is a good starting point to achieve retention without excessive peak tailing.

Experimental Workflow: HILIC Analysis

cluster_prep Sample Preparation cluster_hplc HILIC Analysis cluster_data Data Analysis Sample Sample containing This compound Dilution Dilute in high organic (e.g., 90% ACN) Sample->Dilution Injection Inject Sample Dilution->Injection Column HILIC Column (e.g., Amide) Injection->Column MobilePhase Gradient Elution: ACN/Aqueous Buffer Column->MobilePhase Detection CAD or ELSD (or MS) MobilePhase->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Analyte Chromatogram->Quantification

Caption: Workflow for this compound analysis using HILIC.

Detailed Experimental Protocol: HILIC with CAD Detection
  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0

    • Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0

  • Sample Preparation:

    • Dilute the sample in 90% acetonitrile in water.

  • HILIC Conditions:

    • Column: Amide HILIC, 2.1 x 100 mm, 3.5 µm

    • Gradient: 0% B to 40% B over 10 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Detection: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

Performance Comparison and Method Selection

ParameterDerivatization with RP-HPLCHILIC
Sensitivity Very High (with fluorescence detection)Moderate to High (with CAD/ELSD or MS)
Sample Preparation More complex and time-consumingSimple dilution
Robustness Can be affected by derivatization efficiency and derivative stabilityCan be sensitive to mobile phase composition and sample matrix
Specificity High, as only derivatized amines are detectedLower, as other polar compounds may be retained
Instrumentation Standard HPLC with UV or Fluorescence detectorHPLC with CAD, ELSD, or MS detector
Impurity Profiling Good for known impurities that also derivatizeExcellent for separating polar impurities

Recommendation:

  • For high-sensitivity quantitative analysis in a quality control environment where the analyte is well-defined, derivatization with fluorescence detection is the superior choice. The high signal-to-noise ratio allows for the detection of trace levels of this compound.

  • For impurity profiling and the analysis of complex mixtures containing other polar compounds, or when coupled with mass spectrometry for identification, HILIC is a more powerful and direct approach. Its ability to retain and separate a wide range of polar compounds without derivatization is a significant advantage.

Potential Impurities and their Separation

The synthesis of this compound likely involves the reaction of ethylamine with a methallyl halide or a related electrophile. Potential impurities could include:

  • Unreacted starting materials (ethylamine, methallyl chloride/bromide)

  • Over-alkylated products (e.g., diethyl-methallylamine)

  • Isomers of the starting materials or product

Both presented methods can be adapted for impurity profiling. The derivatization method will detect any primary or secondary amine impurities that react with the chosen reagent. The HILIC method is particularly well-suited for separating polar impurities and can be optimized to resolve isomers.

Conclusion

The analysis of this compound by HPLC requires a tailored approach to overcome its inherent challenges of high polarity and lack of UV absorbance. Both pre-column derivatization with reversed-phase HPLC and Hydrophilic Interaction Chromatography offer viable and robust solutions. The selection of the most appropriate method depends on the specific analytical goals, required sensitivity, sample complexity, and available instrumentation. By understanding the principles and practical considerations of each technique presented in this guide, researchers can confidently develop and validate a method that meets their specific needs for the accurate and reliable analysis of this important chemical intermediate.

References

  • Liu, Y., Xu, X., Ma, C., & Guo, X. (2018). A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC. Food Chemistry, 266, 436-443. Retrieved from [Link]

  • Buchi. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • Chypre, M., & Hanes, F. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 849-861. Retrieved from [Link]

  • Hernandez-Mesa, M., Ropero-Vega, A., & Lara, F. J. (2018). Differences between biogenic amine detection by HPLC methods using OPA and dansyl derivates. Food Control, 84, 22-28. Retrieved from [Link]

  • Jandera, P. (2017). Evaluation of various HILIC materials for the fast separation of polar compounds. Journal of Chromatography A, 1523, 2-24. Retrieved from [Link]

  • Psychogios, N., Hau, D. D., Peng, J., Guo, A. C., Mandal, R., Bouatra, S., ... & Wishart, D. S. (2011). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical chemistry, 83(22), 8568-8576. Retrieved from [Link]

  • Shodex. (n.d.). Analysis of Short Amines without Using Ion Pair Reagent. Retrieved from [Link]

  • Zhang, P., Li, Y., Wang, Y., & Chen, J. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PloS one, 13(11), e0206494. Retrieved from [Link]

  • Jiang, X., Li, Y., & Chen, J. (2020). Development of an HPLC method for the determination of amines in a leukemia mouse model. Analytical Methods, 12(4), 456-463. Retrieved from [Link]

  • Török, J., & Nagy, T. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC Europe, 28(7), 400-405. Retrieved from [Link]

  • Tzanavaras, P. D., & Themelis, D. G. (2021). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 26(23), 7208. Retrieved from [Link]

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A Comparative Guide to Catalytic Synthesis of N-Ethyl-2-methylallylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Ethyl-2-methylallylamine is a valuable secondary amine that serves as a key intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. Its structure, featuring both an allylic group and a secondary amine, makes it a versatile building block for the introduction of more complex functionalities. The efficient and selective synthesis of this and related amines is a topic of significant interest in both academic and industrial research. This guide provides a comparative analysis of three prominent catalytic methodologies applicable to the synthesis of this compound: Ruthenium-Catalyzed N-Alkylation via Borrowing Hydrogen, Cobalt-Catalyzed Hydroaminomethylation, and Iridium-Catalyzed Reductive Amination. While specific experimental data for the direct synthesis of this compound is not extensively published, this guide will draw upon well-documented, closely analogous transformations to provide a robust and scientifically grounded comparison of these catalytic approaches.

Ruthenium-Catalyzed N-Alkylation of Amines with Alcohols via Borrowing Hydrogen

The "Borrowing Hydrogen" or "Hydrogen Autotransfer" methodology is an elegant and environmentally benign approach for the formation of C-N bonds.[1] This strategy utilizes an alcohol as an alkylating agent, with water being the only byproduct.[2][3] The mechanism involves the temporary oxidation of the alcohol to an aldehyde by the catalyst, which then undergoes condensation with an amine to form an imine. The catalyst, which has been holding the "borrowed" hydrogen, then reduces the imine to the final amine product.[1][2]

Catalytic System: [Ru(p-cymene)Cl₂]₂ with Diphosphine Ligands

A well-established and versatile catalyst for this transformation is the dimeric ruthenium complex, [Ru(p-cymene)Cl₂]₂, often used in conjunction with bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) or bis(2-diphenylphosphinoethyl)phenylphosphine (DPEphos).[4] These ligands are crucial for the stability and efficiency of the catalyst.

Performance in Analogous Reactions

In the context of synthesizing this compound, the analogous reaction would be the N-alkylation of 2-methylallylamine with ethanol. While specific data for this reaction is scarce, numerous studies on the N-alkylation of various primary amines with ethanol using this ruthenium system demonstrate its efficacy. For instance, primary amines can be effectively converted to their corresponding secondary amines with high selectivity.[4]

Key Experimental Parameters and Observations:

  • Catalyst Loading: Typically, 0.5 mol% of the ruthenium dimer is sufficient for efficient conversion.[4]

  • Temperature: Reactions are generally carried out at elevated temperatures, often in the range of 100-120 °C.[5]

  • Solvent: While the alcohol reactant can sometimes serve as the solvent, other high-boiling, non-protic solvents like toluene or dioxane are also commonly used.[2][5]

  • Selectivity: This method generally shows good selectivity for mono-alkylation of primary amines, although over-alkylation to the tertiary amine can occur, especially with prolonged reaction times or higher temperatures.[4]

Mechanistic Rationale

The catalytic cycle, as illustrated below, begins with the ruthenium catalyst oxidizing the alcohol to an aldehyde. The resulting ruthenium-hydride species is key for the subsequent reduction step. The in-situ generated aldehyde then reacts with the primary amine to form an imine, which is then reduced by the ruthenium-hydride to yield the secondary amine and regenerate the active catalyst.

Borrowing Hydrogen Mechanism cluster_0 Dehydrogenation cluster_1 Condensation cluster_2 Hydrogenation A R-CH₂OH + [Ru] B [Ru]-H₂ + R-CHO A->B Oxidation C R-CHO + R'-NH₂ B->C D R-CH=N-R' + H₂O C->D E R-CH=N-R' + [Ru]-H₂ D->E F R-CH₂-NH-R' + [Ru] E->F Reduction F->A Catalyst Regeneration

Caption: Catalytic cycle for Borrowing Hydrogen N-alkylation of amines.

Experimental Protocol (Analogous Reaction)

The following is a representative protocol for the N-alkylation of a primary amine with an alcohol using the [Ru(p-cymene)Cl₂]₂/dppf system, adapted from the literature.[4]

  • To an oven-dried Schlenk tube are added [Ru(p-cymene)Cl₂]₂ (0.005 mmol), dppf (0.011 mmol), and a magnetic stir bar.

  • The tube is evacuated and backfilled with argon three times.

  • The primary amine (1.0 mmol), the alcohol (1.2 mmol), and anhydrous toluene (2 mL) are added via syringe.

  • The reaction mixture is heated to 110 °C and stirred for 12-24 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired secondary amine.

Cobalt-Catalyzed Hydroaminomethylation

Hydroaminomethylation is a highly atom-economical tandem reaction that combines hydroformylation of an alkene with a subsequent reductive amination in a single pot.[6] This process converts simple alkenes, syngas (a mixture of CO and H₂), and an amine into a more complex amine product. For the synthesis of this compound, the starting materials would be isobutylene, ethylamine, and syngas.

Catalytic System: Co-tert-BuPy-Xantphos

While rhodium has traditionally been the metal of choice for hydroformylation, recent advances have led to the development of highly selective cobalt-based catalysts. A notable example is a cobalt catalyst modified with a specifically designed phosphine ligand, tert-BuPy-Xantphos.[6][7][8] This system has demonstrated excellent activity and, crucially, high regioselectivity for the linear amine product.[6]

Performance in Analogous Reactions

The hydroaminomethylation of aliphatic terminal alkenes, such as 1-octene, with N-methylaniline using the Co-tert-BuPy-Xantphos catalyst provides a good model for the expected performance. This system yields the desired linear amine in good yields (60-70%) and with excellent regioselectivity (n/iso ratios often exceeding 94:6).[6] A key advantage of this cobalt catalyst is its ability to overcome the challenges of competing alkene isomerization and poor hydrogenation selectivity that have plagued earlier cobalt-based systems.[9]

Key Experimental Parameters and Observations:

  • Catalyst Loading: Typically 1-2 mol% of the cobalt precursor is used.[6]

  • Pressure: The reaction requires elevated pressures of syngas (e.g., 40 bar of CO/H₂).

  • Temperature: Reaction temperatures are generally in the range of 100-120 °C.

  • Regioselectivity: The ligand design is critical for achieving high selectivity for the linear amine over the branched isomer.[6]

Mechanistic Rationale

The overall transformation involves two distinct catalytic cycles that are orchestrated by the cobalt catalyst. First, the hydroformylation of the alkene with CO and H₂ produces an aldehyde intermediate. This aldehyde then undergoes condensation with the amine to form an enamine or imine, which is subsequently hydrogenated by the same cobalt catalyst to yield the final amine product. The ligand plays a crucial role in promoting both the hydroformylation and the hydrogenation steps with high selectivity.

Hydroaminomethylation_Workflow start Alkene + Amine + CO/H₂ cat_cycle1 Hydroformylation (Co-catalyzed) start->cat_cycle1 aldehyde Aldehyde Intermediate cat_cycle1->aldehyde condensation Condensation with Amine (-H₂O) aldehyde->condensation imine Imine/Enamine Intermediate condensation->imine cat_cycle2 Hydrogenation (Co-catalyzed) imine->cat_cycle2 end Final Amine Product cat_cycle2->end

Caption: Simplified workflow for Cobalt-Catalyzed Hydroaminomethylation.

Experimental Protocol (Analogous Reaction)

The following is a general procedure for the cobalt-catalyzed hydroaminomethylation of an alkene with an amine, based on published methods.[6]

  • In a glovebox, an autoclave is charged with the cobalt precursor (e.g., Co(acac)₂) (0.02 mmol), the tert-BuPy-Xantphos ligand (0.022 mmol), and a magnetic stir bar.

  • Anhydrous toluene (4 mL) is added, and the mixture is stirred for 10 minutes.

  • The alkene (1.0 mmol) and the amine (1.2 mmol) are added.

  • The autoclave is sealed, removed from the glovebox, and pressurized with syngas (CO/H₂ = 1:1, 40 bar).

  • The reaction mixture is heated to 120 °C and stirred for 20 hours.

  • After cooling and careful venting, the solvent is removed in vacuo.

  • The product is purified by column chromatography.

Iridium-Catalyzed Reductive Amination

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the target amine.[10] This can be performed in a one-pot fashion, making it a highly efficient process.[11] For the synthesis of this compound, this could be achieved by reacting acetaldehyde with 2-methylallylamine.

Catalytic System: Half-Sandwich Iridium Complexes

Iridium complexes, particularly half-sandwich type complexes, have emerged as highly effective catalysts for reductive amination.[12][13] These catalysts can operate under mild conditions and often exhibit high selectivity. The choice of ligand is crucial for the catalyst's activity and stability.

Performance in Analogous Reactions

Iridium-catalyzed direct reductive amination has been successfully applied to a wide range of ketones and aldehydes with various amines.[12][14] For the analogous reaction of an aliphatic aldehyde with a primary amine, these catalysts can provide the secondary amine product in high yields.

Key Experimental Parameters and Observations:

  • Catalyst Loading: Low catalyst loadings, often around 0.5 mol%, are typically effective.[13]

  • Hydrogen Source: While molecular hydrogen can be used, transfer hydrogenation using formic acid or ammonium formate is also very common and convenient for laboratory scale.[13][14]

  • Temperature: Reactions can often be conducted at or near room temperature, up to around 60 °C.

  • Selectivity: These systems generally show excellent chemoselectivity, reducing the imine in preference to the starting carbonyl compound. Over-alkylation can be a side reaction but is often minimized under optimized conditions.

Mechanistic Rationale

The reaction proceeds through the initial formation of an imine from the condensation of the aldehyde and the amine. The iridium catalyst is then activated by the hydrogen source (e.g., formic acid) to form an iridium-hydride species. This hydride is then transferred to the imine, reducing it to the secondary amine and regenerating the iridium catalyst for the next cycle.

Reductive_Amination_Cycle reactants Aldehyde + Amine imine_formation Imine Formation (-H₂O) reactants->imine_formation imine Imine Intermediate imine_formation->imine reduction Hydride Transfer imine->reduction catalyst [Ir-H] catalyst->reduction product Secondary Amine reduction->product catalyst_regen [Ir] Catalyst Regeneration reduction->catalyst_regen catalyst_regen->catalyst + H₂ source

Caption: General scheme for Iridium-catalyzed reductive amination.

Experimental Protocol (Analogous Reaction)

The following is a representative protocol for the iridium-catalyzed reductive amination of an aldehyde with a primary amine.[14]

  • In a vial, the iridium catalyst precursor (e.g., [Ir(Cp*)Cl₂]₂) (0.005 mmol) and the appropriate ligand are dissolved in a suitable solvent (e.g., methanol, 1 mL).

  • The aldehyde (1.0 mmol) and the primary amine (1.1 mmol) are added.

  • The hydrogen source, such as ammonium formate (1.5 mmol), is added to the mixture.

  • The vial is sealed and the mixture is stirred at 50-60 °C for 12-24 hours.

  • Upon completion, the reaction is quenched with a saturated solution of sodium bicarbonate.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated.

  • Purification by column chromatography yields the desired secondary amine.

Comparative Summary

FeatureRuthenium-Catalyzed Borrowing HydrogenCobalt-Catalyzed HydroaminomethylationIridium-Catalyzed Reductive Amination
Starting Materials 2-Methylallylamine, EthanolIsobutylene, Ethylamine, Syngas (CO/H₂)Acetaldehyde, 2-Methylallylamine
Catalyst Type Homogeneous Ru-phosphine complexHomogeneous Co-phosphine complexHomogeneous Ir-complex
Byproducts WaterWaterWater
Typical Temp. 100-120 °C100-120 °C25-60 °C
Typical Pressure AtmosphericHigh Pressure (e.g., 40 bar)Atmospheric
Key Advantage Green, uses readily available alcoholsHighly atom-economical, uses simple alkenesMild conditions, high efficiency
Key Disadvantage Requires relatively high temperaturesRequires high-pressure equipmentRequires pre-functionalized starting materials
Catalyst Cost High (Noble Metal)Moderate (Base Metal)High (Noble Metal)

Conclusion and Outlook

The synthesis of this compound can be approached through several modern catalytic methods, each with its own set of advantages and challenges.

  • Ruthenium-catalyzed Borrowing Hydrogen offers a green and elegant solution, leveraging a common and renewable solvent, ethanol, as an alkylating agent. Its main drawbacks are the need for a noble metal catalyst and relatively high reaction temperatures.

  • Cobalt-catalyzed Hydroaminomethylation stands out for its exceptional atom economy, building the target molecule from basic feedstocks like isobutylene. The use of an earth-abundant metal like cobalt is a significant advantage, though the requirement for high-pressure equipment may be a barrier for some laboratories.

  • Iridium-catalyzed Reductive Amination provides a highly efficient and often very mild route to the desired product. The versatility of this method is a major strength, but it relies on the availability of the corresponding aldehyde, which itself may require a separate synthetic step.

The choice of the optimal catalytic system will ultimately depend on the specific requirements of the synthesis, including cost considerations, equipment availability, scale, and the desired level of "greenness." Future research will likely focus on developing more active and stable non-noble metal catalysts that can operate under milder conditions for all three of these powerful transformations.

References

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A Spectroscopic Guide to N-Ethyl-2-methylallylamine and Its Derivatives: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, the precise characterization of molecules is paramount. N-Ethyl-2-methylallylamine serves as a valuable structural motif, offering a combination of a secondary amine and a sterically hindered allyl group. Understanding its spectroscopic signature and how it is altered by derivatization is crucial for reaction monitoring, quality control, and the elucidation of more complex structures. This guide provides a detailed comparative analysis of the spectroscopic features of this compound and its derivatives, grounded in fundamental principles and supported by experimental data.

The Structural and Spectroscopic Landscape

This compound is a secondary amine characterized by an ethyl group and a 2-methylallyl group attached to a nitrogen atom. This structure gives rise to a unique set of signals in various spectroscopic techniques, which can be systematically compared to its derivatives, such as its tertiary amine and acylated counterparts.

Molecular Structure and Key Spectroscopic Regions of this compound

Caption: Molecular structure of this compound with key NMR and IR correlations.

Comparative FT-IR Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups. The key differentiator between this compound and its derivatives lies in the N-H stretching region.

  • This compound (Secondary Amine): Exhibits a single, moderately intense N-H stretching band in the region of 3300-3350 cm⁻¹[1][2]. This is a hallmark of a secondary amine. Another characteristic, though weaker, band is the N-H wag, which appears in the 665-910 cm⁻¹ range[1].

  • N-Acetyl-N-Ethyl-2-methylallylamine (Amide Derivative): Acylation of the secondary amine to form an amide results in the disappearance of the N-H stretch. Instead, a strong carbonyl (C=O) stretching band appears around 1630-1680 cm⁻¹.

  • N,N-Diethyl-2-methylallylamine (Tertiary Amine Derivative): This tertiary amine lacks an N-H bond, and therefore, its IR spectrum will be devoid of the characteristic N-H stretching band seen in the parent compound[1][3]. The absence of this band is a clear indicator of successful diethylation.

CompoundKey FT-IR Absorptions (cm⁻¹)
This compound~3300-3350 (N-H stretch, single band), ~1650 (C=C stretch), ~1250-1020 (C-N stretch)[1]
N-Acetyl-N-Ethyl-2-methylallylamine~1630-1680 (C=O stretch, strong), ~1650 (C=C stretch)
N,N-Diethyl-2-methylallylamine~1650 (C=C stretch), ~1250-1020 (C-N stretch)[1]

Comparative ¹H NMR Spectroscopy

Proton NMR provides detailed information about the electronic environment of hydrogen atoms in a molecule.

  • This compound:

    • N-H Proton: A broad singlet, typically in the 0.5-2.0 ppm range, which can be confirmed by D₂O exchange (the peak disappears).

    • Ethyl Group: A quartet around 2.5-2.7 ppm (CH₂) coupled to a triplet around 1.0-1.2 ppm (CH₃).

    • 2-Methylallyl Group:

      • A singlet for the methylene protons (CH₂) adjacent to the nitrogen at approximately 3.0-3.2 ppm.

      • Two singlets for the terminal vinyl protons (C=CH₂) around 4.8-5.0 ppm.

      • A singlet for the methyl protons (CH₃) on the double bond at about 1.7 ppm.

  • Derivatives:

    • N-Acetyl: The introduction of the acetyl group causes a downfield shift of the protons on the carbons adjacent to the nitrogen due to the electron-withdrawing effect of the carbonyl group. The N-H proton signal is absent.

    • N,N-Diethyl: The N-H proton signal is absent. The spectrum will show two overlapping quartets and two overlapping triplets for the two ethyl groups, unless there is restricted rotation.

Proton EnvironmentThis compound (δ, ppm)N-Acetyl Derivative (Predicted δ, ppm)N,N-Diethyl Derivative (Predicted δ, ppm)
N-H 0.5-2.0 (broad s)AbsentAbsent
-N-CH₂ -CH₃~2.6 (q)~3.3 (q)~2.5 (q)
-N-CH₂-CH₃ ~1.1 (t)~1.2 (t)~1.0 (t)
-N-CH₂ -C=~3.1 (s)~3.8 (s)~3.0 (s)
=C(CH₃ )-~1.7 (s)~1.8 (s)~1.7 (s)
=CH₂ ~4.9 (two s)~5.0 (two s)~4.8 (two s)

Comparative ¹³C NMR Spectroscopy

Carbon NMR provides insight into the carbon framework of the molecules.

  • This compound: The carbon signals will be distinct for the ethyl and 2-methylallyl groups. The carbons attached to the nitrogen will appear in the 45-60 ppm range.

  • Derivatives:

    • N-Acetyl: The carbonyl carbon will introduce a new signal in the 170-180 ppm region. The carbons adjacent to the nitrogen will be shifted slightly downfield.

    • N,N-Diethyl: The additional ethyl group will introduce two new carbon signals, similar to the existing ones, but potentially with slight differences in chemical shift due to the change in the electronic environment around the nitrogen.

Carbon EnvironmentThis compound (δ, ppm)N-Acetyl Derivative (Predicted δ, ppm)N,N-Diethyl Derivative (Predicted δ, ppm)
-N-C H₂-CH₃~45-55~40-50~45-55
-N-CH₂-C H₃~12-18~10-15~12-18
-N-C H₂-C=~50-60~50-60~55-65
=C (CH₃)-~140-145~140-145~140-145
=C H₂~110-115~110-115~110-115
=C(C H₃)-~20-25~20-25~20-25
C =O-~170-180-

Comparative Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule.

  • This compound: The molecular ion peak (M⁺) will be observed at m/z 99. A key fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This results in the formation of a resonance-stabilized cation. For this compound, alpha-cleavage can lead to fragments at m/z 84 (loss of a methyl group) and m/z 70 (loss of an ethyl group). The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent with the molecular weight of 99 for this compound[4].

  • Derivatives:

    • N-Acetyl: The molecular ion peak will be at m/z 141. A prominent fragment will be the acylium ion at m/z 43 ([CH₃CO]⁺).

    • N,N-Diethyl: The molecular ion peak will be at m/z 127. Alpha-cleavage will lead to a base peak at m/z 112 (loss of a methyl group) or m/z 98 (loss of an ethyl group).

Fragmentation Workflow

Mass_Spec_Fragmentation parent This compound [M]⁺• m/z = 99 frag1 Loss of •CH₃ [M-15]⁺ m/z = 84 parent->frag1 α-cleavage frag2 Loss of •C₂H₅ [M-29]⁺ m/z = 70 parent->frag2 α-cleavage frag3 Loss of •C₄H₇ [M-55]⁺ m/z = 44 parent->frag3 β-cleavage

Caption: Key mass spectral fragmentation pathways for this compound.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent for all samples. It is a versatile solvent for this class of compounds and its residual peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C NMR provides a convenient internal reference.

  • Sample Concentration: Dissolve approximately 5-10 mg of the amine or its derivative in 0.6-0.7 mL of CDCl₃ in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer of the deuterated solvent and serves as the 0 ppm reference.

  • D₂O Exchange (for N-H identification): For this compound, acquire a standard ¹H NMR spectrum. Then, add 1-2 drops of deuterium oxide (D₂O), shake the tube gently, and re-acquire the spectrum. The disappearance of the broad N-H signal confirms its identity.

FT-IR Spectroscopy Protocol
  • Sample Preparation: For liquid samples, a neat spectrum can be obtained by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Background Collection: Before running the sample, a background spectrum of the empty spectrometer should be collected to subtract any atmospheric H₂O and CO₂ signals.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform a baseline correction and peak picking to identify the key absorption bands.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use a standard electron ionization (EI) energy of 70 eV. This energy is sufficient to cause reproducible fragmentation patterns.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern to known fragmentation mechanisms for amines.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison A This compound (Starting Material) B Derivatization (e.g., Acetylation, Diethylation) A->B C Purification (e.g., Column Chromatography) B->C D FT-IR Spectroscopy C->D Characterization E ¹H & ¹³C NMR Spectroscopy C->E Characterization F Mass Spectrometry C->F Characterization G Identify Functional Groups (FT-IR) D->G H Elucidate Structure (NMR) E->H I Confirm Molecular Weight & Fragmentation (MS) F->I J Comparative Analysis G->J H->J I->J

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of this compound derivatives.

Conclusion

The spectroscopic comparison of this compound and its derivatives reveals a predictable and informative set of structural correlations. FT-IR is particularly effective for quickly distinguishing between secondary, tertiary, and amide forms based on the presence or absence of N-H and C=O stretching bands. NMR spectroscopy provides a detailed map of the proton and carbon environments, allowing for unambiguous structure elucidation and the observation of subtle electronic effects upon derivatization. Mass spectrometry confirms molecular weights and provides characteristic fragmentation patterns that are consistent with established principles of amine fragmentation. Together, these techniques offer a comprehensive toolkit for researchers working with this versatile class of compounds.

References

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • Gelest, Inc. (2016). N-ETHYL-(2-METHYLALLYL)AMINE Safety Data Sheet. [Link]

  • PubChem. N-Ethyl-N-methyl-2-propen-1-amine. [Link]

  • Chemcasts. This compound (CAS 18328-90-0) – Thermophysical Properties. [Link]

  • The Royal Society of Chemistry. (2011). Non-enzymatic Acylative Kinetic Resolution of Primary Allylic Amines. [Link]

  • University of Calgary. IR: amines. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of N-methylethanamine (ethylmethylamine). [Link]

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  • Cheméo. This compound. [Link]

  • ACS Sustainable Chemistry & Engineering. (2022). Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. [Link]

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  • ResearchGate. (1951). The infrared spectra of secondary amines and their salts. [Link]

  • YouTube. (2020). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

  • Medium. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of Commercial N-Ethyl-2-methylallylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of compliance but a cornerstone of experimental reproducibility and final product safety. N-Ethyl-2-methylallylamine (CAS: 18328-90-0), a key amine intermediate[1][2], is no exception. Its reactivity and synthesis pathway can lead to a variety of impurities that may compromise downstream reactions and introduce contaminants into active pharmaceutical ingredients (APIs).

This guide provides an in-depth comparison of analytical methodologies for quantifying the purity of commercial this compound. We will move beyond simple protocol recitation to explore the causality behind experimental choices, empowering you to select and validate the most appropriate method for your specific analytical challenge.

Understanding the Impurity Profile

Effective purity assessment begins with a theoretical understanding of potential contaminants. The common synthesis of this compound involves the reaction of ethylamine with a methallyl halide, such as 3-chloro-2-methylpropene[2]. Based on this, likely impurities include:

  • Unreacted Starting Materials: Residual ethylamine and 3-chloro-2-methylpropene.

  • Byproducts: Di- and tri-alkylation products, where the nitrogen atom is further substituted.

  • Degradation Products: Amines can be susceptible to oxidation. The compound is also incompatible with strong acids and oxidizing agents, which can lead to decomposition[1]. Hazardous decomposition can yield nitrogen oxides and organic acid vapors[1].

A robust analytical method must be able to separate and quantify the primary compound from these structurally similar molecules.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis, such as the need for routine quality control, in-depth structural elucidation, or trace-level impurity identification. We will compare four principal techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Gas Chromatography (GC)

GC is a premier technique for analyzing volatile and thermally stable compounds like this compound. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.

Expertise & Experience: The primary challenge in analyzing amines by GC is their basicity, which leads to strong interactions with acidic silanol groups on standard silica-based columns. This interaction results in significant peak tailing, compromising resolution and accuracy[3]. Therefore, the choice of column is paramount. A base-deactivated column or a specialized amine column, such as one packed with graphitized carbon coated with a base like potassium hydroxide (KOH), is essential to ensure symmetrical peak shapes[3]. A Flame Ionization Detector (FID) is suitable for quantification due to its broad applicability to organic compounds, while a Nitrogen-Phosphorus Detector (NPD) can offer enhanced sensitivity for nitrogen-containing compounds[4].

Experimental Protocol: GC-FID for Purity Assay

  • System Preparation:

    • Instrument: Gas Chromatograph with FID.

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a specialized amine column (e.g., CP-Volamine).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Temperatures:

      • Injector: 250°C (to ensure rapid volatilization).

      • Detector: 300°C.

    • Oven Program: Initial temperature of 60°C (hold for 2 min), ramp to 250°C at 10°C/min, hold for 5 min. This program allows for the separation of volatile starting materials from the higher-boiling analyte and byproducts[5][6].

    • Injection: 1 µL, split mode (e.g., 50:1) to prevent column overloading.

  • Sample Preparation:

    • Accurately weigh ~100 mg of the this compound sample.

    • Dissolve in a suitable solvent like dichloromethane or methanol to a final concentration of 10 mg/mL.

    • Use of an internal standard (e.g., triethylamine or a non-reactive hydrocarbon) is recommended for precise quantification[5].

  • Data Analysis:

    • Purity is determined by area percent calculation. The area of the main peak is divided by the total area of all peaks in the chromatogram.

    • For quantification against an internal standard, a calibration curve must be prepared.

Trustworthiness: This protocol is self-validating through the inclusion of system suitability tests. Before analysis, inject a standard solution to verify parameters like peak symmetry (tailing factor), resolution between the analyte and known impurities, and reproducibility of injections.

Workflow: GC Purity Analysis

Caption: Workflow for GC-FID purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their interaction with a solid stationary phase while being carried by a liquid mobile phase. For a small, non-polar molecule like this compound, reverse-phase HPLC (RP-HPLC) is the method of choice[7].

Expertise & Experience: A significant challenge with this analyte is its lack of a strong UV chromophore, making detection by standard UV-Vis detectors difficult. To overcome this, pre-column derivatization is often employed. Reagents like phenylisothiocyanate (PITC) react with the amine to form a derivative with strong UV absorbance, drastically improving sensitivity[8]. The choice of a C18 column is standard for separating small organic molecules. The mobile phase typically consists of an acetonitrile/water or methanol/water mixture, often with a buffer or ion-pairing agent to improve peak shape for the basic amine.

Experimental Protocol: RP-HPLC with Pre-Column Derivatization

  • Derivatization:

    • In a vial, mix 100 µL of the sample solution (1 mg/mL in acetonitrile) with 100 µL of a derivatizing agent solution (e.g., PITC in acetonitrile).

    • Allow the reaction to proceed at room temperature for 20-30 minutes.

    • Quench the reaction if necessary, following the specific derivatizing agent's protocol.

  • System Preparation:

    • Instrument: HPLC with a UV or Diode Array Detector (DAD).

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of (A) 0.1% Trifluoroacetic acid (TFA) in water and (B) Acetonitrile. The TFA acts as an ion-pairing agent to improve peak shape.

    • Gradient Program: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at the wavelength of maximum absorbance for the chosen derivative (e.g., ~254 nm for PITC derivatives).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Similar to GC, purity is determined by area percent calculation from the resulting chromatogram. The method must be validated for accuracy and precision[9][10].

Trustworthiness: The specificity of the method relies on demonstrating that none of the potential impurities or degradation products co-elute with the main analyte peak. This is typically confirmed during method validation by spiking the sample with known impurities or by analyzing force-degraded samples[9].

Workflow: HPLC Purity Analysis

Caption: Workflow for RP-HPLC purity assessment with derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unparalleled structural information and is an inherently quantitative technique (qNMR) when used with an internal standard of known purity. It can detect and help identify impurities without requiring reference standards for those impurities.

Expertise & Experience: For ¹H NMR, the purity is determined by comparing the integral of a unique proton signal from the analyte with the integral of a known signal from a high-purity, non-interfering internal standard (e.g., maleic acid, dimethyl sulfone). The standard must have a simple spectrum with peaks that do not overlap with analyte signals. The choice of solvent (e.g., CDCl₃, D₂O) is critical to ensure both analyte and standard are fully dissolved.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh ~5-10 mg of a suitable internal standard (e.g., maleic acid) and add it to the same tube.

    • Record the exact masses of both the sample and the standard.

    • Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃) and mix thoroughly.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) time (e.g., 5 times the longest T1 relaxation time) to allow for complete proton relaxation, which is critical for accurate integration.

  • Data Analysis:

    • Integrate a well-resolved signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * Purity_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight[11]

      • m = mass

      • std = Internal Standard

Trustworthiness: The accuracy of qNMR is directly tied to the purity of the internal standard and the precision of the mass measurements. A certified reference standard should be used for the highest level of confidence. The method's self-validating nature comes from the rich structural information in the spectrum, which can simultaneously confirm the identity of the main component and reveal the presence of unexpected impurities.

Workflow: qNMR Purity Analysis

Caption: Workflow for quantitative NMR (qNMR) purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of GC with the highly specific detection and identification capabilities of MS. This makes it the ideal tool for identifying unknown impurities.

Expertise & Experience: The GC setup is identical to that described previously. The mass spectrometer ionizes the eluted compounds (typically via Electron Ionization - EI) and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a molecular fingerprint. For this compound, a characteristic fragmentation is alpha-cleavage next to the nitrogen atom, which would lead to a prominent ion. The NIST WebBook shows a mass spectrum for this compound, which can be used for comparison[12]. For example, the fragmentation pattern of the similar compound N-methylethylamine shows a base peak at m/z 44, corresponding to the [C₂H₆N]⁺ fragment from alpha-cleavage[13].

Application: While GC-FID is sufficient for routine purity checks, GC-MS is indispensable when an unknown peak is detected. By analyzing the mass spectrum of the unknown peak and comparing it to spectral libraries (like NIST), one can tentatively identify the impurity, providing crucial information for process chemistry and troubleshooting.

Summary Comparison of Techniques

Parameter Gas Chromatography (GC-FID) HPLC-UV (with Derivatization) Quantitative NMR (qNMR) GC-Mass Spectrometry (GC-MS)
Primary Use Routine QC, Purity AssayPurity Assay, Non-volatile ImpuritiesAbsolute Quantification, Structure IDImpurity Identification
Sensitivity Moderate to HighHighLow to ModerateVery High
Selectivity High (Chromatographic)High (Chromatographic)High (Structural)Very High (Chromatographic & Spectral)
Speed FastModerate (derivatization adds time)ModerateFast
Cost LowModerateHighModerate to High
Key Advantage Robust, reliable, and cost-effective for routine analysis.Applicable to a wide range of impurities, including non-volatile ones.Provides unequivocal structure proof and absolute quantification without impurity standards.Unmatched for identifying unknown impurities.
Key Limitation Limited to volatile/thermally stable compounds; provides no structural ID.Indirect method requiring derivatization; analyte must have a reactive group.Lower sensitivity; requires expensive equipment and a pure internal standard.Quantification can be less precise than FID without specific calibration.

Conclusion and Recommendations

Assessing the purity of this compound requires a fit-for-purpose approach. No single technique is superior in all aspects; the optimal choice depends on the analytical goal.

  • For routine quality control and batch release , GC-FID offers the best balance of speed, cost, and reliability. Its setup is straightforward, and it provides accurate purity values when properly validated.

  • When unknown impurities are detected or for in-depth batch characterization , GC-MS is the indispensable tool for identification.

  • Quantitative NMR should be employed when an absolute, high-precision purity value is required, for example, when qualifying a new batch as an in-house reference standard.

  • HPLC with derivatization becomes a valuable alternative if non-volatile impurities are suspected or if GC performance is suboptimal.

Ultimately, a comprehensive quality control strategy may leverage multiple techniques: GC-FID for routine checks, supported by periodic GC-MS analysis to monitor the impurity profile and qNMR for the primary qualification of reference materials. This multi-faceted approach, grounded in a solid understanding of each technique's strengths and weaknesses, ensures the highest level of confidence in the quality of this critical chemical intermediate.

References

  • Anonymous. (2014). Validation of Impurity Methods, Part II. LCGC North America.
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A Comparative Guide to Kinetic Studies of N-Alkylation Reactions with N-Ethyl-2-methylallylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development professionals, understanding reaction kinetics is not merely an academic exercise; it is the bedrock of efficient, safe, and reproducible chemical synthesis. The N-alkylation of amines is a fundamental transformation in the synthesis of countless active pharmaceutical ingredients and fine chemicals. However, the seemingly straightforward nature of this reaction belies a complexity that, if not properly understood and controlled, can lead to poor yields, difficult purifications, and unpredictable scale-up.

This guide provides an in-depth comparison of methodologies for studying the kinetics of N-alkylation, using the reaction of N-Ethyl-2-methylallylamine with an alkyl halide as a model system. We will move beyond simple procedural lists to explore the causality behind experimental design, compare the integrity of different analytical approaches, and provide actionable protocols grounded in established chemical principles.

Part 1: Foundational Principles of N-Alkylation Kinetics

The N-alkylation of a secondary amine, such as this compound, with a primary alkyl halide like ethyl iodide, typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This is a single, concerted step where the nucleophilic nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide, simultaneously displacing the halide leaving group.

The rate of this reaction is dependent on the concentration of both the amine and the alkyl halide, leading to a second-order overall rate law:

Rate = k[Amine][Alkyl Halide]

Where 'k' is the rate constant, a parameter that is highly sensitive to a variety of factors. An expert understanding of these factors is critical for designing a robust kinetic study.

  • Nucleophile Strength : The lone pair of electrons on the amine's nitrogen atom acts as the nucleophile. The reactivity of this compound is influenced by both electronic and steric factors. While the ethyl group is weakly electron-donating, increasing nucleophilicity, the steric bulk around the nitrogen is a more significant factor that can hinder its approach to the electrophile.[3][4]

  • Substrate Structure : The alkyl halide's structure is paramount. Primary alkyl halides, like ethyl iodide, are ideal for SN2 reactions due to their minimal steric hindrance.[5]

  • Leaving Group Ability : The reaction rate is significantly influenced by the stability of the leaving group. Weaker bases make better leaving groups. For halogens, the trend is I⁻ > Br⁻ > Cl⁻, making alkyl iodides the most reactive.[3]

  • Solvent Choice : Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are preferred for SN2 reactions.[5][6] They can solvate the cation (the counter-ion of the nucleophile's salt, if any) without forming a strong hydrogen-bonding cage around the amine nucleophile, leaving it "naked" and more reactive.[6][7]

SN2_Mechanism cluster_reactants Reactants cluster_TS Transition State cluster_products Products Amine R₂NH TS [R₂N···R'···X]⁻ (Bimolecular) Amine->TS Nucleophilic Attack AlkylHalide R'-X AlkylHalide->TS Product R₂N⁺HR' TS->Product C-N Bond Forms LeavingGroup X⁻ TS->LeavingGroup C-X Bond Breaks

Caption: General SN2 mechanism for N-alkylation of a secondary amine.

Part 2: A Comparative Analysis of Kinetic Monitoring Methodologies

The core of any kinetic study is the accurate measurement of reactant or product concentration over time. The choice of analytical technique is a critical decision with significant implications for data quality and experimental validity. We compare two common approaches: traditional offline analysis and modern in-situ spectroscopy.

Method A: Offline Analysis via High-Performance Liquid Chromatography (HPLC)

Offline analysis is a classic technique where samples are physically removed from the reactor at timed intervals, quenched to stop the reaction, and then analyzed separately.

Strengths & Weaknesses:

  • High Specificity: HPLC can effectively separate the starting materials, products, and any potential byproducts, providing unambiguous quantification.

  • Potential for Error: The process of sampling and quenching introduces potential sources of error. If quenching is not instantaneous, the reaction can continue, skewing the time-point data. This is particularly problematic for fast reactions.[8]

  • Labor-Intensive: The manual nature of sampling, preparing, and running individual samples is time-consuming and limits the number of data points that can be practically acquired.

Method B: In-situ, Real-Time Analysis via Fourier-Transform Infrared (FTIR) Spectroscopy

In-situ (in the situation) analysis involves inserting a probe directly into the reaction vessel to collect spectra continuously and non-invasively throughout the experiment.[9][10][11] This provides a real-time window into the reaction's progress.

Strengths & Weaknesses:

  • High-Density, High-Integrity Data: Continuous monitoring generates a complete reaction profile with hundreds of data points, eliminating the sampling errors inherent in offline methods.[12] This is invaluable for studying fast reactions or identifying transient intermediates.[8]

  • Non-Invasive: The reaction is not disturbed by sampling, ensuring the collected data is a true representation of the process.

  • Initial Setup: Requires specialized equipment and initial method development to identify unique infrared bands for each component and create a calibration model for accurate quantification.

Workflow_Comparison cluster_Offline Offline Workflow (HPLC) cluster_InSitu In-situ Workflow (FTIR) OF1 Start Reaction OF2 Withdraw Sample at Time = t OF1->OF2 OF3 Quench Reaction OF2->OF3 OF4 Prepare Sample (Dilute, Filter) OF3->OF4 OF5 Inject into HPLC OF4->OF5 OF6 Repeat for each time point OF5->OF6 IS1 Insert Probe & Calibrate IS2 Start Reaction IS1->IS2 IS3 Collect Spectra Continuously IS2->IS3 IS4 Convert Spectra to Concentration vs. Time IS3->IS4

Caption: Comparison of offline vs. in-situ kinetic analysis workflows.

Data Comparison: Why In-situ Monitoring Excels

The superiority of in-situ monitoring becomes evident when comparing the resulting datasets.

ParameterOffline HPLC AnalysisIn-situ FTIR Analysis
Data Points 10-15 per experiment500+ per experiment
Sampling Error High potential for error from quenching and handling.[8]None; reaction is undisturbed.[12]
Time Resolution Limited by manual sampling frequency (e.g., every 5-10 mins).High; spectra can be collected every 30 seconds.
Real-time Insight No; data is processed post-reaction.Yes; reaction progress is viewed live, enabling immediate intervention.
Labor Requirement High; requires constant operator attention.Low; automated data collection after setup.

Part 3: Case Study Protocol: N-Alkylation of this compound

This section provides a detailed, self-validating protocol for determining the second-order rate constant for the N-alkylation of this compound with ethyl iodide using the superior in-situ FTIR methodology.

Experimental Design & Causality
  • Reactants: this compound (1.0 eq) and Ethyl Iodide (1.0 eq). Using stoichiometric amounts allows for a straightforward application of the second-order integrated rate law.

  • Solvent: Acetonitrile (ACN). As a polar aprotic solvent, ACN promotes the SN2 reaction without interfering via hydrogen bonding.[5][6]

  • Temperature: 40 °C. The reaction is gently heated to achieve a reasonable rate that can be conveniently monitored. Precise temperature control is crucial as the rate constant 'k' is highly temperature-dependent.

  • Monitoring: An in-situ FTIR probe will monitor the disappearance of a reactant peak (e.g., a C-I stretch from ethyl iodide) or the appearance of a product peak.

Detailed Step-by-Step Protocol
  • System Setup: Equip a 100 mL jacketed lab reactor with a mechanical stirrer, temperature controller, and an in-situ FTIR probe (e.g., a diamond ATR probe).

  • Background Spectrum: Charge the reactor with acetonitrile (50 mL). Stir at 300 RPM and maintain the temperature at 40 °C. Collect a background IR spectrum of the pure solvent.

  • Reactant Addition: Add this compound (e.g., 0.05 mol) to the reactor. Allow the system to equilibrate and begin collecting spectra (e.g., one spectrum every minute). This establishes the initial spectral signature of the amine in the solvent.

  • Initiate Reaction: Inject ethyl iodide (0.05 mol) into the reactor to start the reaction (t=0).

  • Data Acquisition: Continue automated spectral collection for at least 3-5 half-lives, or until the reaction has reached >90% conversion as observed by the stabilization of key spectral peaks.

  • Data Analysis:

    • Identify a unique, non-overlapping infrared peak corresponding to a reactant or product.

    • Use the instrument's software to plot the absorbance of this peak over time.

    • Convert the absorbance data to concentration using a pre-established calibration curve or by assuming Beer's Law is followed and tracking relative change.

    • Plot 1/[Amine] vs. time. For a second-order reaction with 1:1 stoichiometry, this plot will be linear.

    • The slope of this line is the rate constant, k.

Part 4: Comparison with Alternative Substrates

The steric environment around the nitrogen nucleophile dramatically impacts the reaction rate. Let's compare the expected reactivity of our model substrate with other secondary amines under identical conditions.

SubstrateStructureSteric HindranceExpected Relative RateRationale
DiethylamineCH₃CH₂-NH-CH₂CH₃LowFasterThe linear ethyl groups present less steric bulk than the branched 2-methylallyl group, allowing for a faster nucleophilic attack.
This compound CH₃CH₂-NH-CH₂(CH₃)C=CH₂Moderate (Baseline) 1.0 (Reference) The branching at the beta-carbon of the allyl group provides moderate steric hindrance.
Diisopropylamine(CH₃)₂CH-NH-CH(CH₃)₂HighMuch SlowerThe bulky isopropyl groups severely crowd the nitrogen center, significantly impeding its ability to attack the electrophile and drastically reducing the SN2 reaction rate.[2][5]

This comparison highlights the critical role of substrate structure, a key parameter that must be considered when developing or optimizing any N-alkylation process. By quantifying these differences through kinetic studies, chemists can make informed decisions about substrate selection and reaction conditions.

Conclusion

A thorough kinetic analysis of N-alkylation reactions is indispensable for robust process development and chemical discovery. While traditional offline methods like HPLC can provide data, they are susceptible to errors that can compromise data integrity. This guide demonstrates the objective superiority of in-situ analytical techniques, particularly FTIR spectroscopy, for acquiring high-resolution, real-time kinetic data.[9][13] By combining a sound theoretical understanding of the SN2 mechanism with modern analytical tools, researchers can accurately determine kinetic parameters, compare substrate reactivity, and ultimately develop more efficient and reliable synthetic processes.

References

  • Ch22: Alkylation of Amines. LibreTexts™ Chemistry.[Link]

  • Rein, A. J., Donahue, S. M., & Pavlosky, M. A. (2000). In Situ FTIR Reaction Analysis of Pharmaceutical-Related Chemistry and Processes. Current Opinion in Drug Discovery & Development, 3(6), 734-42. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.[Link]

  • Veselý, M., et al. (2001). In situ Fourier transform infrared spectroscopy as an efficient tool for determination of reaction kinetics. Analyst, 126(9), 1469-1474. [Link]

  • In-situ Electrochemistry with FTIR spectroscopy. (2025). Edinburgh Instruments.[Link]

  • MacGregor, D. J., et al. (2015). In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. The Royal Society of Chemistry.[Link]

  • 7.3 Other Factors that Affect SN2 Reactions. KPU Pressbooks, Organic Chemistry I.[Link]

  • Characteristics of the SN2 Reaction. Fiveable Organic Chemistry Class Notes.[Link]

  • Monitor Kinetics with FTIR Spectroscopy and Thermal Data. (2016). Mettler-Toledo YouTube Channel.[Link]

  • Factors affecting rate of SN2 reactions. (2022). PSIBERG.[Link]

  • 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook.[Link]

  • Factors Influencing SN2 Reaction Rates. Scribd.[Link]

  • Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.[Link]

Sources

A Researcher's Guide to Cross-Referencing N-Ethyl-2-methylallylamine Spectra with Chemical Databases

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical compounds is a foundational pillar of scientific integrity and progress. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide the essential molecular fingerprints for this identification. However, raw spectral data is only as valuable as its interpretation, which heavily relies on cross-referencing with established chemical databases. This guide provides an in-depth comparison of publicly available spectral data for N-Ethyl-2-methylallylamine (CAS: 18328-90-0) and outlines the best practices for utilizing these resources for accurate compound verification.

The Spectroscopic Signature of this compound: A Multi-technique Approach

This compound, with the chemical formula C₆H₁₃N and a molecular weight of 99.17 g/mol , presents a unique set of spectral features.[1][2][3] A comprehensive analysis requires the integration of data from multiple spectroscopic methods to build a confident structural assignment. The following sections detail the expected and reported spectral data from prominent public databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

The proton NMR spectrum of this compound is expected to show distinct signals for the ethyl, methyl, and allyl protons. The chemical shifts and coupling patterns are dictated by the neighboring atoms and their electron-withdrawing or donating effects.

The carbon NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment. For this compound, six distinct carbon signals are expected.

Table 1: Comparison of NMR Spectral Data for this compound

Database Technique Spectrum Details Experimental Parameters
PubChem[4]¹H NMRData available.Source of Spectrum: Sigma-Aldrich Co. LLC. Further details on solvent and instrument frequency are not explicitly provided in the database entry.
PubChem[4]¹³C NMRData available.Source of Spectrum: Sigma-Aldrich Co. LLC. Further details on solvent and instrument frequency are not explicitly provided in the database entry.

Note: The absence of detailed experimental parameters in public databases is a common limitation. When comparing your experimental data, it is crucial to use the same solvent and a similar magnetic field strength to ensure a valid comparison.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of a compound and valuable structural information through the analysis of its fragmentation pattern. Electron Ionization (EI) is a common technique for volatile compounds like this compound.

Table 2: Mass Spectrometry Data for this compound

Database Technique Key Fragments (m/z) Experimental Parameters
NIST WebBook[1][5]Electron Ionization (EI)Molecular Ion (M⁺): 99. Key fragments are also reported in the database.The spectra are part of the NIST/EPA/NIH Mass Spectral Library. Specific instrument parameters for individual entries are often not detailed.

The fragmentation pattern in EI-MS is a result of the high energy imparted to the molecule, leading to characteristic bond cleavages. The interpretation of these fragments is a key step in confirming the structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, key vibrational modes include N-H, C-H, and C=C stretching and bending frequencies.

Table 3: Infrared Spectroscopy Data for this compound

Database Technique Key Absorptions (cm⁻¹) Experimental Parameters
PubChem[4]FT-IRData available.Instrument Name: Bruker IFS 85; Technique: Cell.
PubChem[4]ATR-IRData available.Source of Sample: Aldrich.

The presence of a secondary amine (N-H stretch), aliphatic C-H bonds, and a C=C double bond from the allyl group will give rise to characteristic peaks in the IR spectrum.

The Cross-Referencing Workflow: A Step-by-Step Guide

The process of cross-referencing your experimentally acquired spectra with database entries is a critical workflow that requires a systematic approach to ensure accuracy and avoid misidentification.

Step 1: Acquisition of High-Quality Experimental Data

The foundation of any reliable compound identification is the quality of the experimental data. It is imperative to follow established protocols for each spectroscopic technique.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the purified this compound sample in a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical as it can influence chemical shifts.

  • Instrument Setup: Use a calibrated NMR spectrometer. Ensure proper tuning and shimming to achieve optimal resolution and signal-to-noise ratio.

  • Data Acquisition: For ¹H NMR, a standard pulse sequence is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum. Key acquisition parameters to record include the spectrometer frequency, solvent, temperature, and pulse sequence used.

Experimental Protocol for Mass Spectrometry (EI):

  • Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: The sample is bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation: For a liquid sample like this compound, the spectrum can be acquired neat using a thin film between salt plates (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the empty sample holder or ATR crystal.

  • Sample Spectrum: Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Step 2: Database Search and Comparison

Once high-quality experimental spectra are obtained, the next step is to compare them with entries in chemical databases.

Workflow for Spectral Database Cross-Referencing:

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-Ethyl-2-methylallylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is not just a matter of compliance, but a cornerstone of scientific integrity. This guide provides an in-depth, procedural framework for the proper disposal of N-Ethyl-2-methylallylamine (CAS 18328-90-0), a reactive chemical intermediate. Our objective is to empower you with the knowledge to manage this substance from cradle-to-grave, ensuring the safety of your team and the protection of our environment.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the inherent risks is paramount. This compound is a multifaceted hazard, and its properties dictate every step of the disposal process.

This compound is a highly flammable liquid and vapor, creating a significant fire risk.[1][2] Its vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[3][4] It is also acutely toxic if swallowed or in contact with skin, and harmful if inhaled.[1][2] Critically, this compound is corrosive, capable of causing severe skin burns and serious eye damage.[1][2] Furthermore, it is very toxic to aquatic life, underscoring the importance of preventing its release into the environment.[1]

Hazard ClassificationDescriptionSource
Flammable Liquid Highly flammable liquid and vapor.[1][2]
Acute Toxicity Harmful or fatal if swallowed, in contact with skin, or inhaled.[1][2][5]
Skin Corrosion Causes severe skin burns.[1][2]
Eye Damage Causes serious eye damage.[1][2]
Environmental Hazard Very toxic to aquatic life.[1]

Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)

The principle of "as low as reasonably practicable" (ALARP) must be applied to minimize exposure. This begins with robust engineering controls and meticulous use of personal protective equipment.

Engineering Controls

All handling and preparation for disposal of this compound should occur within a chemical fume hood to control vapor inhalation.[3] The work area must be equipped with an emergency eyewash station and a safety shower in the immediate vicinity.[1] To mitigate the fire and explosion risk, use explosion-proof electrical equipment and ensure proper grounding of all containers and equipment to prevent static discharge.[1][4]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is your last and most critical line of defense.

  • Hand Protection : Neoprene or nitrile rubber gloves are required. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[1]

  • Eye and Face Protection : Chemical safety goggles are mandatory.[1] For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[6] Contact lenses should not be worn when handling this chemical.[1]

  • Skin and Body Protection : A flame-retardant lab coat or a chemical-resistant suit is necessary to protect against skin contact.[6][7]

  • Respiratory Protection : If there is a risk of inhalation, a NIOSH-certified respirator with an organic vapor/amine cartridge is required.[1]

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. This protocol provides a general framework; however, you must consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Waste Collection
  • Designated Waste Container : Use a dedicated, properly labeled, and chemically compatible container for the collection of this compound waste. The container should be in good condition, with a secure, tight-fitting lid.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., Flammable, Corrosive, Toxic).

  • Segregation : Do not mix this compound waste with other waste streams, especially with incompatible materials such as acids or strong oxidizing agents, to prevent violent reactions.[1]

On-Site Accumulation
  • Storage : Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[1][3] This area should be away from heat, sparks, and open flames.[1]

  • Secondary Containment : Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Container Integrity : Regularly inspect the waste container for any signs of degradation, leaks, or pressure buildup.

Final Disposal
  • Professional Disposal Service : this compound must be disposed of through a licensed hazardous waste disposal company.[1] Do not attempt to neutralize or dispose of this chemical via the sanitary sewer system.[1]

  • Documentation : Maintain meticulous records of the waste generated, including the quantity and date of accumulation, in accordance with EPA and local regulations.[8][9]

Emergency Procedures: Spill Management

In the event of a spill, a swift and informed response is crucial to mitigate the hazards.

Minor Spill Cleanup (less than 1 liter, contained in a fume hood)
  • Alert Personnel : Immediately notify others in the vicinity.

  • Ensure Ventilation : Maintain the fume hood sash at the lowest practical height.

  • Don PPE : Wear the appropriate PPE as outlined in Section 2.2.

  • Containment : Confine the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[3][10] Do not use combustible materials like paper towels to absorb the spill.[11]

  • Collection : Using non-sparking tools, carefully collect the absorbed material and place it in a designated hazardous waste container.[1][3]

  • Decontamination : Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.

  • Reporting : Report the incident to your supervisor and EHS department.

Major Spill Cleanup (outside of a fume hood or greater than 1 liter)
  • Evacuate : Immediately evacuate the area.

  • Isolate : If it is safe to do so, close the doors to the affected area and restrict access.

  • Eliminate Ignition Sources : If possible and safe, turn off any potential ignition sources.[12]

  • Emergency Call : Contact your institution's emergency response team and the local fire department. Provide them with the chemical name and any relevant hazard information.

  • Assistance : Await the arrival of trained emergency responders and provide them with any necessary information.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the safe disposal of this compound.

This compound Disposal Workflow A Waste Generation (this compound) B Is the waste container properly labeled and segregated? A->B C Correctly label and segregate the waste container. B->C No D Store in a designated, cool, and well-ventilated hazardous waste area. B->D Yes C->D E Is the container in secondary containment? D->E F Place the container in secondary containment. E->F No G Arrange for pickup by a licensed hazardous waste disposal company. E->G Yes F->G H Complete all required waste disposal documentation. G->H I Final Disposal H->I

Caption: A flowchart outlining the key steps for the proper disposal of this compound.

Conclusion

The responsible management of hazardous chemicals like this compound is a collective responsibility. By adhering to these detailed procedures, researchers and scientists can ensure a safe laboratory environment and minimize their environmental impact. Always prioritize safety, and when in doubt, consult with your institution's EHS professionals.

References

  • Gelest, Inc. (2016-06-10). N-ETHYL-(2-METHYLALLYL)AMINE Safety Data Sheet. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 18328-90-0). Retrieved from [Link]

  • Chemcasts. (n.d.). This compound (CAS 18328-90-0) – Thermophysical Properties. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]

  • Fisher Scientific. (2010-11-11). SAFETY DATA SHEET - N-Ethylmethylamine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025-05-30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025-03-24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Propen-1-amine, N-ethyl-2-methyl-. PubChem. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Ethyl-2-methylallylamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and operational guidance for research, development, and laboratory professionals working with N-Ethyl-2-methylallylamine (CAS: 18328-90-0). The information herein is synthesized from established safety data sheets and chemical databases to ensure procedural accuracy and promote a culture of safety. Our objective is to provide a clear, actionable framework that goes beyond mere compliance, building a foundation of trust and deep technical understanding for the safe handling of this hazardous chemical.

Immediate Safety Briefing: The Critical Risks

This compound is a highly flammable, corrosive, and toxic compound that demands stringent safety protocols.[1][2] Vapors are heavier than air and can form explosive mixtures, potentially traveling to an ignition source and flashing back.[3] All handling of this chemical must be predicated on the assumption that it is hazardous and requires approved safety equipment to prevent direct physical contact.[3]

  • Primary Hazards: Highly Flammable, Corrosive (causes severe skin and eye burns), Acutely Toxic (harmful if swallowed, inhaled, or in contact with skin).[1]

  • Mandatory Engineering Control: All handling must occur within a certified chemical fume hood.[3]

  • Core PPE Requirement: Chemical goggles, a face shield, neoprene or nitrile rubber gloves, and a flame-resistant lab coat are the minimum required PPE for any operation.

Understanding the Compound: A Hazard-Based Rationale

A thorough understanding of the physicochemical properties of this compound is foundational to appreciating the necessity of the prescribed PPE. Its volatility, flammability, and corrosivity are directly linked to its chemical structure and properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSourceSignificance for Safety
Molecular Formula C₆H₁₃N[3][]A relatively small, volatile organic amine.
Molecular Weight 99.17 g/mol [5][6]Contributes to its volatility.
Appearance Colorless to light yellow liquid[1][5]Standard appearance for many organic amines.
Odor Ammonia-like[1]Odor is not a reliable indicator of hazardous concentration.
Boiling Point 104.5-105 °C[][5]Indicates significant vapor pressure at room temperature.
Flash Point 45 °F (7.2 °C)[5]Critical Hazard. The liquid can ignite from a spark or flame at or above this temperature.
Density 0.753 g/mL at 25 °C[][5]Vapors will be heavier than air, accumulating in low-lying areas.[3]

The combination of a low flash point and significant vapor pressure makes this substance a serious fire and explosion hazard.[1][7] Its amine functional group contributes to its corrosive nature, capable of causing severe burns upon contact.[1][2]

Core Protective Measures: Selecting Your Personal Protective Equipment

The selection of PPE is not a checklist but a risk-based assessment of the planned procedure. The following table outlines the minimum requirements for handling this compound in a laboratory setting.

Table 2: PPE Requirements for this compound

Protection TypeSpecificationRationale & Causality
Eye & Face Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. An 8-inch minimum face shield is also required.[2][8]Protects against splashes of the corrosive liquid, which can cause severe eye damage.[1] Contact lenses should not be worn as they can trap the chemical against the eye.[1]
Hand Neoprene or nitrile rubber gloves.[1]Provides a chemical barrier against a substance that is both harmful in contact with skin and causes severe burns.[1] Gloves must be inspected before each use and removed using the proper technique to avoid contaminating the skin.[2]
Body Wear suitable protective clothing, such as a flame-resistant lab coat.[1] For larger quantities or spill response, impervious clothing is necessary.[8]Protects against incidental splashes and contact. Flame-resistant material is critical due to the high flammability of the chemical.
Respiratory Not required for routine handling inside a certified chemical fume hood. For situations with potential inhalation exposure (e.g., spill outside a hood), a NIOSH-certified respirator with a combination organic vapor-amine gas (brown) cartridge is necessary.[1] For major spills or fires, a self-contained breathing apparatus (SCBA) is mandatory.[2][3]The substance may cause respiratory irritation and is harmful if inhaled.[1] The appropriate level of respiratory protection must be matched to the exposure risk.

Operational Protocol: Step-by-Step Guidance for Safe Handling

Adherence to a strict, repeatable workflow is critical for mitigating risk. This protocol is designed as a self-validating system to ensure safety at every stage.

Pre-Operational Checks & Fume Hood Setup
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and is functioning correctly.

  • Clear Workspace: Remove all unnecessary items from the fume hood to ensure proper airflow and minimize potential contamination.

  • Prepare Materials: Place all necessary equipment, including the this compound container, absorbent pads, and waste containers, inside the fume hood before beginning work.

  • Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower and emergency eyewash station.[1]

  • Ground Equipment: Ensure all metal containers and receiving equipment are properly grounded and bonded to prevent static electricity discharge, a potential ignition source.[1][9]

Step-by-Step PPE Donning Sequence
  • Step 1: Don flame-resistant lab coat.

  • Step 2: Don chemical safety goggles.

  • Step 3: Don the face shield over the goggles.

  • Step 4: Wash and dry hands thoroughly.

  • Step 5: Don the first pair of nitrile or neoprene gloves.

  • Step 6: Don a second pair of gloves over the first (double-gloving).

Safe Handling and Transfer Procedures
  • Work Within Fume Hood: Conduct all transfers and manipulations of this compound deep within the chemical fume hood, at least 6 inches from the sash.

  • Use Non-Sparking Tools: Employ tools made of non-sparking materials (e.g., beryllium copper) to prevent ignition.[1]

  • Controlled Dispensing: Open and dispense the chemical slowly to minimize splashing and vapor generation.

  • Secure Containment: Keep the container tightly sealed when not in use.[1][3]

Step-by-Step PPE Doffing Sequence
  • Remove Outer Gloves: While still in the work area, remove the outer pair of gloves, turning them inside out, and dispose of them in the designated hazardous waste container.

  • Exit Work Area: Move away from the immediate work area.

  • Remove Face Shield & Goggles: Remove the face shield first, followed by the goggles. Place them in a designated area for decontamination.

  • Remove Lab Coat: Remove the lab coat by rolling it inward, avoiding contact with the exterior surface.

  • Remove Inner Gloves: Remove the final pair of gloves using the proper technique and dispose of them.

  • Wash Hands: Immediately wash hands thoroughly with soap and water.

Emergency Response & Decontamination

Rapid and correct response to an exposure or spill is critical.

Exposure Protocols
  • Eye Contact: Immediately flush eyes with copious amounts of running water for at least 20 minutes, holding the eyelids open.[3] Remove contact lenses if possible. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected skin area with soap and plenty of water for at least 20 minutes.[3] Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air at once.[3] If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Spill Response
  • Evacuate & Alert: Evacuate all non-essential personnel from the area and alert others.[1]

  • Eliminate Ignition Sources: Immediately extinguish all flames, turn off hot plates, and remove any potential sources of ignition.[3]

  • Don PPE: Don the appropriate PPE, including respiratory protection if the spill is outside a fume hood. For large spills, fully encapsulating, vapor-protective clothing may be required.[3]

  • Containment: Stop the leak if it is safe to do so.[3] Contain the spill using dikes or absorbent materials like dry earth, sand, or other non-combustible material.[1][3]

  • Cleanup: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area thoroughly.

  • Prevent Environmental Release: Do not allow the spilled material to enter sewers or public waterways.[1]

Waste Disposal and Decommissioning

All waste containing this compound must be treated as hazardous.

  • Chemical Waste: Collect all waste chemical and contaminated absorbent materials in a tightly sealed, properly labeled container.

  • Container Disposal: Empty containers are also hazardous as they retain flammable and toxic vapors.[1] They must be handled and disposed of in the same manner as the chemical itself.

  • Regulatory Compliance: All waste must be disposed of through a licensed professional waste disposal service in accordance with all local, regional, and national regulations.[1] Do not dispose of waste into the sewer system.[1]

Diagrams

PPE_Decision_Workflow

References

  • N-ETHYL-(2-METHYLALLYL)AMINE Safety Data Sheet. (2016, June 10). Gelest, Inc. Retrieved from [Link]

  • This compound (CAS 18328-90-0) – Thermophysical Properties. (n.d.). Chemcasts. Retrieved from [Link]

  • Chemical Properties of this compound (CAS 18328-90-0). (n.d.). Cheméo. Retrieved from [Link]

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Retrosynthesis Analysis

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N-Ethyl-2-methylallylamine
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N-Ethyl-2-methylallylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.